molecular formula C20H28O B013868 Retinal CAS No. 116-31-4

Retinal

Cat. No.: B013868
CAS No.: 116-31-4
M. Wt: 284.4 g/mol
InChI Key: NCYCYZXNIZJOKI-OVSJKPMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

all-trans-Retinal, the aldehyde form of Vitamin A, is an essential chromophore and signaling molecule critical for numerous biological processes. Its primary and most well-characterized role is in the visual cycle, where it binds to opsin proteins in the retina to form rhodopsin, the photopigment responsible for vision. Upon photoisomerization to 11-cis-retinal, it initiates the phototransduction cascade. Beyond vision research, all-trans-Retinal serves as a crucial precursor for the biosynthesis of retinoic acid, a potent ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This makes it an indispensable tool for investigating gene regulation, cellular differentiation, and embryonic development. Researchers utilize this compound to study apoptosis, cell proliferation, and the molecular basis of diseases related to Vitamin A metabolism. Our high-purity all-trans-Retinal is provided with guaranteed stability and concentration, ensuring reliable and reproducible results in your experimental models, including cell culture studies and biochemical assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCYZXNIZJOKI-OVSJKPMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025998
Record name Retinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Retinal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

116-31-4, 472-86-6, 514-85-2
Record name Retinal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name retinal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name retinal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 13-cis-Retinal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name retinal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Retinal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Retinal, 13-cis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Retinal, 9-cis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Retinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Retinaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RETINAL, ALL-TRANS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR725D715M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Retinal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

63 °C
Record name Retinal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Cornerstone of Vision: An In-depth Technical Guide on the Role of 11-cis-Retinal in Visual Phototransduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the pivotal role of 11-cis-retinal (B22103) in visual phototransduction. From the initial photon absorption to the regeneration of this essential chromophore, we delve into the molecular mechanisms, signaling cascades, and key experimental methodologies that form the foundation of our understanding of sight. This document is intended to serve as a detailed resource, presenting quantitative data in a structured format, outlining experimental protocols, and visualizing complex pathways to facilitate advanced research and therapeutic development.

The Central Event: Photoisomerization of 11-cis-Retinal

The perception of light is fundamentally a quantum mechanical event, initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal.[1][2] This transformation is the primary trigger for the entire visual signaling cascade.[1][3] 11-cis-retinal, a derivative of vitamin A, is covalently bound to a protein called opsin, forming a visual pigment.[4][5] In rod cells, this pigment is known as rhodopsin.[3]

The absorption of a photon by the 11-cis-retinal chromophore provides the energy required to overcome the activation barrier for isomerization.[1] This event is remarkably efficient and rapid, occurring on the femtosecond timescale. The change in the shape of the retinal molecule from a bent 'cis' configuration to a linear 'trans' configuration forces a conformational change in the opsin protein to which it is bound.[1] This activated state of the visual pigment, known as metarhodopsin II, is the first step in amplifying the light signal into a neural impulse.[3][4]

While photoisomerization is the primary mechanism for vision, 11-cis-retinal can also undergo thermal isomerization to all-trans-retinal in the absence of light.[1] This process is much slower but contributes to the "dark noise" of photoreceptor cells, which sets the absolute threshold for light detection.[1]

The Phototransduction Cascade: Amplifying the Signal

The conformational change in rhodopsin to metarhodopsin II initiates a G-protein-mediated signaling cascade, a classic example of a second messenger system that provides enormous signal amplification.[3]

The key steps in the phototransduction cascade are:

  • Activation of Transducin: Metarhodopsin II binds to and activates a heterotrimeric G-protein called transducin.[4] This activation involves the exchange of GDP for GTP on the alpha subunit of transducin (Gαt).

  • Activation of Phosphodiesterase (PDE): The activated Gαt-GTP complex then binds to and activates a phosphodiesterase (PDE) enzyme.[4]

  • Hydrolysis of cGMP: Activated PDE hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), reducing its intracellular concentration.[4]

  • Closure of cGMP-gated Ion Channels: In the dark, cGMP binds to and keeps open cation channels in the photoreceptor outer segment membrane, leading to a constant influx of sodium and calcium ions known as the "dark current". The reduction in cGMP concentration causes these channels to close.[4]

  • Hyperpolarization: The closure of the cation channels leads to a hyperpolarization of the photoreceptor cell membrane, as the outward flow of potassium ions continues.

  • Neurotransmitter Release: This hyperpolarization reduces the rate of glutamate (B1630785) release from the synaptic terminal of the photoreceptor cell. This change in neurotransmitter release is the signal that is transmitted to the downstream bipolar and horizontal cells of the retina, ultimately leading to a neural impulse being sent to the brain.

This cascade is terminated by the phosphorylation of metarhodopsin II by rhodopsin kinase and the subsequent binding of arrestin, which prevents further activation of transducin.[4]

Quantitative Data on Visual Pigments and Phototransduction

The following tables summarize key quantitative parameters related to 11-cis-retinal and the phototransduction cascade.

ParameterValueCell TypeSignificanceReference
Maximum Absorption Wavelength (λmax) of Rhodopsin~500 nmRodsDetermines the peak sensitivity of rod vision to light.[6]
Maximum Absorption Wavelength (λmax) of Cone PigmentsBlue: ~425 nm, Green: ~533 nm, Red: ~560 nmConesForms the basis of color vision.[6]
Opsin Shift (Rhodopsin)~2100-2730 cm⁻¹RodsThe red-shift in the absorption maximum of the this compound protonated Schiff base when bound to opsin compared to in solution, crucial for visible light absorption.[6][7][8]
Time Constant for Rhodopsin Regeneration~400 secondsRodsReflects the rate at which rods recover their sensitivity after bleaching.[9]
Time Constant for Cone Pigment Regeneration~100 secondsConesThe faster regeneration rate in cones contributes to their rapid dark adaptation.[9]

The Visual Cycle: Regenerating 11-cis-Retinal

For vision to be sustained, the all-trans-retinal must be converted back to 11-cis-retinal and recombined with opsin to regenerate the visual pigment. This process, known as the visual or retinoid cycle, is a series of enzymatic reactions that primarily occurs in the this compound pigment epithelium (RPE) and Müller glial cells.[2][3][10]

The canonical RPE visual cycle involves the following steps:

  • Release and Reduction: Following photoisomerization, all-trans-retinal is released from opsin and reduced to all-trans-retinol in the photoreceptor outer segments by retinol (B82714) dehydrogenases (RDHs).[2][3]

  • Transport to RPE: All-trans-retinol is transported from the photoreceptor outer segments to the RPE.[2]

  • Esterification: In the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT). This step is crucial for storing retinoids.[2][11]

  • Isomerization: The key enzymatic step is the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599). This reaction is catalyzed by the RPE-specific 65 kDa protein (RPE65), which acts as a retinoid isomerohydrolase.[2][11]

  • Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases, such as RDH5.[2][12]

  • Transport back to Photoreceptors: The newly synthesized 11-cis-retinal is transported back to the photoreceptor outer segments, where it combines with opsin to regenerate the light-sensitive visual pigment.[4]

Cones, which are responsible for vision in bright light, have a higher demand for 11-cis-retinal and are supported by an additional, faster visual cycle involving Müller glial cells.[10][13] This cone-specific pathway can take up all-trans-retinol and isomerize it to 11-cis-retinol, which is then transferred to cones for oxidation to 11-cis-retinal.[10]

Experimental Protocols

A variety of experimental techniques are employed to study the role of 11-cis-retinal in phototransduction. Below are detailed methodologies for some of the key experiments.

Rhodopsin Purification and Reconstitution

Objective: To isolate and purify rhodopsin from its native environment for in vitro studies.

Methodology:

  • Rod Outer Segment (ROS) Isolation:

    • Bovine retinas are dissected under dim red light and homogenized in a sucrose (B13894) buffer.

    • The homogenate is subjected to sucrose gradient centrifugation to separate the ROS from other cellular components.[14][15]

  • Solubilization:

    • The isolated ROS membranes are solubilized using a mild detergent, such as n-dodecyl-β-d-maltopyranoside (DDM), to extract rhodopsin from the lipid bilayer.[14][16]

  • Immunoaffinity Chromatography:

    • The solubilized rhodopsin is purified using an immunoaffinity column. A monoclonal antibody (e.g., 1D4) that specifically recognizes the C-terminus of rhodopsin is coupled to a solid support (e.g., Sepharose beads).[15][16]

    • The detergent-solubilized extract is passed through the column, allowing rhodopsin to bind to the antibody.

    • The column is washed extensively to remove unbound proteins.

    • Pure rhodopsin is eluted by competing with a peptide corresponding to the C-terminal epitope recognized by the antibody.

  • Reconstitution:

    • For functional assays, purified rhodopsin can be reconstituted into lipid nanodiscs or liposomes to mimic its native membrane environment.[17]

Measurement of Transducin Activation

Objective: To quantify the ability of light-activated rhodopsin to activate its G-protein, transducin.

Methodology:

  • Preparation of Components:

    • Purified, reconstituted rhodopsin and purified transducin are prepared.

    • A non-hydrolyzable GTP analog, such as GTPγS, labeled with a radioactive isotope (e.g., ³⁵S) is used.

  • Assay Procedure:

    • Rhodopsin is exposed to light to generate metarhodopsin II.

    • Transducin and [³⁵S]GTPγS are added to the activated rhodopsin preparation.

    • The mixture is incubated to allow for the exchange of GDP for [³⁵S]GTPγS on the α-subunit of transducin.

    • The reaction is stopped, and the amount of [³⁵S]GTPγS bound to transducin is measured by filter binding assay. The protein-bound radioactivity is captured on a nitrocellulose filter and quantified using a scintillation counter.

    • The rate of [³⁵S]GTPγS binding is a direct measure of the rate of transducin activation.[18]

Single-Cell Recordings from Photoreceptors

Objective: To measure the light-evoked electrical responses of individual photoreceptor cells.

Methodology:

  • This compound Preparation:

    • The retina is isolated from a dark-adapted animal under dim red light.[19]

    • The retina is sliced into thin sections.[19]

  • Suction Electrode Recording:

    • A glass micropipette with a smooth, fire-polished tip is used as a suction electrode.

    • The inner or outer segment of a single photoreceptor cell is drawn into the tip of the electrode.[20]

    • The electrode records the circulating current that flows into the outer segment in the dark (the "dark current").

  • Light Stimulation and Data Acquisition:

    • The photoreceptor is stimulated with flashes of light of varying intensity and duration.

    • The light-induced closure of the cGMP-gated channels causes a reduction in the dark current, which is recorded as a photoresponse.[20]

    • The amplitude and kinetics of the photoresponse provide information about the sensitivity and adaptation properties of the photoreceptor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Phototransduction_Cascade Photon Photon Rhodopsin Rhodopsin (11-cis-retinal + Opsin) Photon->Rhodopsin Absorption Meta_II Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->Meta_II Isomerization Transducin_GDP Transducin-GDP Meta_II->Transducin_GDP Activation Transducin_GTP Transducin-GTP (Gαt-GTP) Transducin_GDP->Transducin_GTP GTP/GDP Exchange PDE_inactive PDE (inactive) Transducin_GTP->PDE_inactive Activation PDE_active PDE (active) PDE_inactive->PDE_active cGMP cGMP PDE_active->cGMP Hydrolysis GMP 5'-GMP cGMP->GMP Channels_Open Cation Channels (Open) cGMP->Channels_Open Binding Channels_Closed Cation Channels (Closed) Channels_Open->Channels_Closed cGMP reduction Hyperpolarization Hyperpolarization Channels_Closed->Hyperpolarization leads to Visual_Cycle cluster_POS Photoreceptor Outer Segment cluster_RPE This compound Pigment Epithelium (RPE) all_trans_this compound all-trans-retinal all_trans_retinol all-trans-retinol all_trans_this compound->all_trans_retinol RDH all_trans_retinol_rpe all-trans-retinol all_trans_retinol->all_trans_retinol_rpe Transport opsin Opsin rhodopsin Rhodopsin opsin->rhodopsin + 11-cis-retinal rhodopsin->all_trans_this compound Light all_trans_retinyl_esters all-trans-retinyl esters eleven_cis_retinol 11-cis-retinol all_trans_retinyl_esters->eleven_cis_retinol RPE65 eleven_cis_this compound 11-cis-retinal eleven_cis_retinol->eleven_cis_this compound RDH5 eleven_cis_this compound->opsin Transport all_trans_retinol_rpe->all_trans_retinyl_esters LRAT Rhodopsin_Purification_Workflow start Bovine Retinas homogenization Homogenization start->homogenization sucrose_gradient Sucrose Gradient Centrifugation homogenization->sucrose_gradient ros Isolated Rod Outer Segments (ROS) sucrose_gradient->ros solubilization Detergent Solubilization (DDM) ros->solubilization chromatography Immunoaffinity Chromatography (1D4 Antibody) solubilization->chromatography elution Elution with Peptide chromatography->elution pure_rhodopsin Purified Rhodopsin elution->pure_rhodopsin reconstitution Reconstitution (Nanodiscs/Liposomes) pure_rhodopsin->reconstitution functional_assays Functional Assays reconstitution->functional_assays

References

The Biochemical Pathway of Retinal Synthesis from Beta-Carotene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathway responsible for the synthesis of retinal from beta-carotene (B85742), a critical process for vitamin A production in vertebrates. The document outlines the core enzymatic reactions, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and associated workflows.

Core Biochemical Pathway

The conversion of dietary beta-carotene into this compound is a pivotal step in the biosynthesis of vitamin A (retinol) and its active metabolite, retinoic acid, which are essential for vision, immune function, and cellular differentiation. This process primarily occurs in the enterocytes of the small intestine, but has also been observed in other tissues such as the liver and this compound pigment epithelium[1].

The central enzymatic player in this pathway is beta-carotene 15,15'-monooxygenase (BCO1) , also referred to as beta-carotene 15,15'-dioxygenase[2][3]. BCO1 catalyzes the oxidative cleavage of the central 15,15' double bond of a beta-carotene molecule. This reaction utilizes molecular oxygen and results in the formation of two molecules of all-trans-retinal[4][5]. Contrary to its historical classification as a monooxygenase, recent studies have unequivocally demonstrated that BCO1 is a dioxygenase, incorporating two atoms from a single molecule of O2 into the two resulting this compound molecules[5].

Following its synthesis, this compound can undergo one of two primary metabolic fates within the cell:

  • Reduction to Retinol (B82714): this compound is reduced to all-trans-retinol by this compound reductases. This retinol can then be esterified to form retinyl esters, the primary storage form of vitamin A in the body[6].

  • Oxidation to Retinoic Acid: this compound can be irreversibly oxidized to all-trans-retinoic acid, a potent signaling molecule that regulates gene expression through nuclear receptors[7].

A second key enzyme, beta-carotene 9',10'-dioxygenase (BCO2) , is also involved in carotenoid metabolism. BCO2 performs an asymmetric cleavage of beta-carotene at the 9',10' double bond, yielding one molecule of beta-ionone (B89335) and one molecule of apo-10'-carotenal[8][9]. BCO2 exhibits a broader substrate specificity compared to BCO1 and is localized to the mitochondria, whereas BCO1 is found in the cytosol[1].

Quantitative Data

The enzymatic efficiency of beta-carotene oxygenases varies across species and with different substrates. The following tables summarize key kinetic parameters for BCO1 and BCO2.

Table 1: Kinetic Parameters of Beta-Carotene 15,15'-Monooxygenase (BCO1)

SpeciesSubstrateKm (µM)Vmax (nmol/mg/h)kcat (s-1)kcat/Km (M-1s-1)Reference
Humanall-trans-β-carotene4.8 ± 0.912.3 ± 0.60.057 ± 0.0031.2 x 104[4]
Humanβ-apo-8'-carotenal2.1 ± 0.410.8 ± 0.40.050 ± 0.0022.4 x 104[4]
Hogall-trans-β-carotene1.31.1 nmol/hr (for 0.7mg protein)--[10]
Mouseall-trans-β-carotene----[11]
Uncultured Marine Bacteriumall-trans-β-carotene-181 mg/L (after 20h)--[12]

Table 2: Substrate Specificity of Beta-Carotene Oxygenases (BCO1 and BCO2)

EnzymeSpeciesSubstrateRelative Activity (%)Reference
BCO1Humanall-trans-β-carotene100[4]
BCO1Humanα-carotene68 ± 4[4]
BCO1Humanβ-cryptoxanthin55 ± 3[4]
BCO1HumanLycopene13 ± 1[4]
BCO1HumanLuteinNo activity[4]
BCO1HumanZeaxanthinNo activity[4]
BCO2ChickenZeaxanthin100[11]
BCO2ChickenLutein80[11]
BCO2Chickenβ-cryptoxanthin60[11]
BCO2Chickenall-trans-β-carotene40[11]
BCO2Chickenα-carotene20[11]
BCO2ChickenLycopeneNo activity[11]

Experimental Protocols

In Vitro Beta-Carotene 15,15'-Monooxygenase (BCO1) Activity Assay

This protocol outlines a method for measuring the enzymatic activity of BCO1 in a cell lysate or with purified enzyme.

Materials:

  • Enzyme source (e.g., intestinal mucosal homogenate, purified recombinant BCO1)

  • Beta-carotene

  • Detergent (e.g., Tween 40, sodium glycocholate)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.8)

  • Thiol-containing compound (e.g., dithiothreitol (B142953) - DTT)

  • Chelating agent (e.g., EDTA)

  • Stopping solution (e.g., ethanol (B145695) or methanol)

  • Hexane (B92381) for extraction

  • HPLC or spectrophotometer for product quantification

Procedure:

  • Substrate Preparation: Prepare a stock solution of beta-carotene in an organic solvent (e.g., tetrahydrofuran (B95107) or toluene)[12]. To create a micellar substrate solution for the aqueous assay, the beta-carotene stock is mixed with a detergent solution (e.g., 5% Tween 40) and sonicated or vortexed to form micelles[11].

  • Enzyme Reaction: a. In a reaction tube, combine the reaction buffer, DTT, and EDTA. b. Add the enzyme preparation to the reaction mixture. c. Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for a few minutes[11]. d. Initiate the reaction by adding the beta-carotene micellar substrate solution. e. Incubate the reaction for a defined period (e.g., 15-60 minutes) with gentle shaking[6]. The reaction should be carried out under dim light to prevent photo-oxidation of carotenoids and retinoids.

  • Reaction Termination and Extraction: a. Stop the reaction by adding an equal volume of cold ethanol or methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT). b. Add hexane to the tube and vortex vigorously to extract the retinoids and any remaining beta-carotene into the organic phase. c. Centrifuge the mixture to separate the aqueous and organic phases.

  • Quantification of this compound: a. Carefully collect the upper hexane layer. b. Evaporate the hexane under a stream of nitrogen gas. c. Re-dissolve the residue in a suitable solvent for analysis (e.g., mobile phase for HPLC or hexane for spectrophotometry). d. Analyze the sample by HPLC or spectrophotometry to quantify the amount of this compound produced.

HPLC Analysis of Beta-Carotene and this compound

This protocol provides a general method for the separation and quantification of beta-carotene and this compound.

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 or C30 column

  • Mobile phase solvents (e.g., methanol, acetonitrile, water, dichloromethane (B109758), tetrahydrofuran)

  • Standards for beta-carotene and this compound

Procedure:

  • Sample Preparation: Prepare the extracted sample as described in the BCO1 activity assay protocol. Ensure the final sample is dissolved in a solvent compatible with the HPLC mobile phase.

  • Chromatographic Conditions: a. Column: A reversed-phase C18 column is commonly used. For better separation of carotenoid isomers, a C30 column can be employed[13]. b. Mobile Phase: A variety of mobile phases can be used. An isocratic system might consist of methanol:water (e.g., 95:5 v/v). A gradient system might involve a mixture of acetonitrile, methanol, and dichloromethane to achieve better separation of a wider range of carotenoids and retinoids[13]. The addition of a small amount of triethylamine (B128534) (e.g., 0.1%) can improve peak shape and recovery. c. Flow Rate: A typical flow rate is 0.8-1.5 mL/min[14]. d. Detection: Monitor the elution of compounds using a UV-Vis or DAD detector. Beta-carotene is typically detected at around 450 nm, while this compound is detected at approximately 370-380 nm[15]. Retinol, a potential product of this compound reduction, can be detected at 325 nm[9].

  • Quantification: a. Inject a known amount of the sample onto the HPLC column. . Identify the peaks for beta-carotene and this compound by comparing their retention times with those of pure standards. c. Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

Visualizations

Biochemical Pathway of this compound Synthesis

Retinal_Synthesis_Pathway cluster_Intestinal_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte Dietary Beta-Carotene Dietary Beta-Carotene Beta-Carotene Beta-Carotene Dietary Beta-Carotene->Beta-Carotene Absorption This compound This compound Beta-Carotene->this compound BCO1 (O2) Retinol Retinol This compound->Retinol this compound Reductase Retinoic Acid Retinoic Acid This compound->Retinoic Acid RALDH Retinyl Esters Retinyl Esters Retinol->Retinyl Esters LRAT/ARAT Chylomicrons Chylomicrons Retinyl Esters->Chylomicrons Lymph Lymph Chylomicrons->Lymph

Caption: Central cleavage of beta-carotene to this compound by BCO1 and subsequent metabolic fates.

Experimental Workflow for BCO1 Activity Assay

BCO1_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Analysis Prepare Beta-Carotene Micelles Prepare Beta-Carotene Micelles Incubate at 37°C Incubate at 37°C Prepare Beta-Carotene Micelles->Incubate at 37°C Prepare Enzyme Lysate Prepare Enzyme Lysate Prepare Enzyme Lysate->Incubate at 37°C Prepare Reaction Buffer Prepare Reaction Buffer Prepare Reaction Buffer->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Extract with Hexane Extract with Hexane Terminate Reaction->Extract with Hexane Evaporate & Reconstitute Evaporate & Reconstitute Extract with Hexane->Evaporate & Reconstitute HPLC or Spectrophotometry HPLC or Spectrophotometry Evaporate & Reconstitute->HPLC or Spectrophotometry Quantify this compound Quantify this compound HPLC or Spectrophotometry->Quantify this compound

Caption: A typical workflow for the in vitro measurement of BCO1 enzymatic activity.

References

The Mechanism of Retinal Isomerization in the Visual Cycle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The visual cycle is a critical enzymatic pathway responsible for the regeneration of 11-cis-retinal (B22103), the chromophore essential for vision. This process involves the precise and efficient isomerization of all-trans-retinal, generated upon photoactivation of visual pigments, back to its 11-cis configuration. This technical guide provides a comprehensive overview of the core mechanisms of retinal isomerization, detailing the key enzymatic players, their kinetics, and the distinct pathways operating in rods and cones. We present a consolidation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling and experimental workflows to serve as a valuable resource for researchers in ophthalmology and drug development.

Introduction

The ability of the eye to detect light is fundamentally dependent on the photochemical isomerization of 11-cis-retinal to all-trans-retinal within rhodopsin and cone opsins.[1][2] This event triggers the phototransduction cascade, leading to a neural signal. To maintain vision, a constant supply of 11-cis-retinal is required, which is achieved through a series of enzymatic reactions collectively known as the visual cycle. This cycle primarily occurs in the this compound pigment epithelium (RPE) and, for cones, also within the retina itself.[3][4] A key and rate-limiting step in this process is the enzymatic isomerization of an all-trans-retinoid to an 11-cis-retinoid.[5] Disruptions in this pathway are associated with a range of severe this compound dystrophies, making the enzymes of the visual cycle prime targets for therapeutic intervention.[5][6]

The Canonical Visual Cycle in the this compound Pigment Epithelium (RPE)

The classical visual cycle, supporting both rod and cone photoreceptors, is a multi-step process occurring between the photoreceptor outer segments (POS) and the RPE.[7][8]

2.1. Key Steps and Enzymatic Machinery

  • Reduction of all-trans-retinal: Following its release from opsin after photoisomerization, all-trans-retinal is reduced to all-trans-retinol in the POS by retinol (B82714) dehydrogenases (RDHs), primarily RDH8 and RDH12.[8][9]

  • Transport to the RPE: All-trans-retinol is transported from the POS to the RPE, a process facilitated by the interphotoreceptor retinoid-binding protein (IRBP).[8][10]

  • Esterification: Within the RPE, all-trans-retinol is esterified to a fatty acid, forming an all-trans-retinyl ester. This reaction is catalyzed by lecithin:retinol acyltransferase (LRAT).[7][8] This step is crucial for trapping retinoids within the RPE.

  • Isomerization: The central isomerization step is the conversion of all-trans-retinyl ester to 11-cis-retinol (B117599). This reaction is catalyzed by the this compound pigment epithelium-specific 65 kDa protein (RPE65), a key enzyme in the visual cycle.[3][5][11] RPE65 functions as an isomerohydrolase, coupling the isomerization of the retinoid backbone to the hydrolysis of the ester bond.[7][12]

  • Oxidation: The newly formed 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases, such as RDH5.[13]

  • Transport back to Photoreceptors: 11-cis-retinal is shuttled back to the POS, again facilitated by IRBP, where it combines with opsin to regenerate the visual pigment.[8] The cellular retinaldehyde-binding protein (CRALBP) plays a crucial role within the RPE in presenting 11-cis-retinol to 11-cis-RDH and protecting the labile 11-cis-retinoids.[11][14]

Signaling Pathway of the Canonical Visual Cycle

Canonical Visual Cycle cluster_POS Photoreceptor Outer Segment (POS) cluster_RPE This compound Pigment Epithelium (RPE) Rhodopsin Rhodopsin all-trans-retinal all-trans-retinal Rhodopsin->all-trans-retinal Light all-trans-retinol_POS all-trans-retinol all-trans-retinal->all-trans-retinol_POS RDH8/RDH12 all-trans-retinol_RPE all-trans-retinol all-trans-retinol_POS->all-trans-retinol_RPE IRBP all-trans-retinyl_ester all-trans-retinyl ester all-trans-retinol_RPE->all-trans-retinyl_ester LRAT 11-cis-retinol 11-cis-retinol all-trans-retinyl_ester->11-cis-retinol RPE65 11-cis-retinal 11-cis-retinal 11-cis-retinol->11-cis-retinal RDH5 11-cis-retinal->Rhodopsin IRBP

Canonical Visual Cycle Pathway in the RPE.

The Cone-Specific Visual Cycle

Cones, responsible for daylight and color vision, exhibit much faster dark adaptation rates than rods, suggesting a more rapid and localized mechanism for 11-cis-retinal regeneration.[4][15] This has led to the identification of a cone-specific visual cycle that operates within the retina, independent of the RPE.[4][15]

3.1. Key Features and Proposed Mechanisms

This alternative pathway is thought to involve Müller glial cells.[4][15] After photoisomerization in cones, all-trans-retinol is transported to adjacent Müller cells. Within the Müller cells, an as-yet-unidentified isomerase converts all-trans-retinol to 11-cis-retinol. This 11-cis-retinol is then transported back to the cones, where it is oxidized to 11-cis-retinal for pigment regeneration.[4]

One candidate for the isomerase in the cone visual cycle was dihydroceramide (B1258172) desaturase 1 (DES1).[6] However, studies involving conditional knockout of Des1 in mouse Müller cells have shown that it is not required for cone visual pigment regeneration, indicating that the identity of the key isomerase in this pathway remains to be definitively established.[6]

Logical Relationship of the Cone-Specific Visual Cycle

Cone-Specific Visual Cycle cluster_Cone Cone Photoreceptor cluster_Muller Müller Cell Cone_Opsin Cone_Opsin all-trans-retinal_Cone all-trans-retinal Cone_Opsin->all-trans-retinal_Cone Light all-trans-retinol_Cone all-trans-retinol all-trans-retinal_Cone->all-trans-retinol_Cone RDH all-trans-retinol_Muller all-trans-retinol all-trans-retinol_Cone->all-trans-retinol_Muller 11-cis-retinol_Cone 11-cis-retinol 11-cis-retinal_Cone 11-cis-retinal 11-cis-retinol_Cone->11-cis-retinal_Cone RDH 11-cis-retinal_Cone->Cone_Opsin 11-cis-retinol_Muller 11-cis-retinol all-trans-retinol_Muller->11-cis-retinol_Muller Isomerase (e.g., DES1 - proposed but debated) 11-cis-retinol_Muller->11-cis-retinol_Cone

Proposed Cone-Specific Visual Cycle involving Müller Cells.

Quantitative Data in this compound Isomerization

The efficiency of the visual cycle is governed by the kinetics and thermodynamics of its constituent reactions and the binding affinities of its protein components.

Table 1: Thermodynamic and Kinetic Parameters of this compound Isomerization
ParameterValueConditionsReference(s)
Thermodynamics of 11-cis to all-trans-retinal Isomerization
ΔF-1100 to -1400 cal/moln-heptane, 20-80°C[16]
ΔH+150 cal/moln-heptane[16]
ΔS+4.4 e.u.n-heptane[16]
Kinetics of Thermal Isomerization (Uncatalyzed)
Arrhenius Energy (Ea)22,400 - 26,200 cal/molVarious solvents[16]
Kinetics of Reverse Isomerization (Non-enzymatic)
Activation Energy (11-cis-retinol to all-trans-retinol)19.5 kcal/molRPE microsomes[11][17][18]
Activation Energy (13-cis-retinol to all-trans-retinol)20.1 kcal/molRPE microsomes[11][17][18]
Rhodopsin Regeneration Kinetics
Rate of regeneration (human)Proportional to bleached pigment, constant ~0.0025 sec-1In vivo, peripheral retina[19]
Rate of regeneration (mouse, Leu450 RPE65)0.035/minIn vivo[7]
All-trans-retinol Formation in Photoreceptors
Rate constant (human rods)0.24 - 0.55 min-1Isolated photoreceptors[20]
Rate constant (human cones)~1.8 min-1Isolated photoreceptors[20]
Table 2: Binding Affinities of Retinoid-Binding Proteins
ProteinLigandDissociation Constant (Kd)Reference(s)
Cellular Retinaldehyde-Binding Protein (CRALBP)
11-cis-retinaldehyde< 20 nM[3]
11-cis-retinol~50 nM[3]
9-cis-retinaldehyde~50 nM[3]
Cellular Retinol-Binding Protein (CRBP)
all-trans-retinol~109 nM (CRBP3)[21]

Experimental Protocols

RPE65 Isomerase Activity Assay

This protocol describes the in vitro measurement of RPE65 isomerohydrolase activity using RPE microsomes or cells expressing recombinant RPE65.[5][12][22]

5.1.1. Materials

  • RPE microsomes or cell lysate containing RPE65

  • All-trans-[3H]retinol or other suitable all-trans-retinyl ester substrate

  • Bovine serum albumin (BSA)

  • Buffer (e.g., phosphate (B84403) buffer with appropriate pH)

  • Hexane (B92381) and Methanol for extraction

  • HPLC system with a normal-phase column and UV detector

5.1.2. Procedure

  • Enzyme Preparation: Prepare RPE microsomes from fresh tissue or lysate from cells overexpressing RPE65 and LRAT.[12]

  • Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation with the all-trans-retinoid substrate and BSA in buffer.

  • Incubation: Incubate the reaction mixture at 37°C in the dark for a specified time (e.g., 1.5 hours).[12]

  • Reaction Quenching and Extraction: Stop the reaction by adding methanol. Extract the retinoids by adding hexane, vortexing, and centrifuging to separate the phases.

  • HPLC Analysis: Inject the hexane (upper) phase onto a normal-phase HPLC column.

  • Quantification: Monitor the eluent at 325 nm. Identify and integrate the peak corresponding to 11-cis-retinol. Calculate the amount of product formed based on a standard curve.[5]

Experimental Workflow for RPE65 Activity Assay

RPE65 Activity Assay A Prepare Enzyme Source (RPE microsomes or cell lysate) B Prepare Reaction Mixture (Enzyme + all-trans-retinoid substrate + BSA + Buffer) A->B C Incubate at 37°C in the dark B->C D Stop Reaction with Methanol C->D E Extract Retinoids with Hexane D->E F Analyze Hexane Phase by HPLC E->F G Quantify 11-cis-retinol Product F->G

Workflow for the RPE65 Isomerase Activity Assay.
HPLC Analysis of this compound Isomers

This protocol outlines a method for the separation and quantification of this compound isomers from biological samples.[23][24][25]

5.2.1. Materials

  • This compound sample (e.g., from RPE65 assay or tissue extract)

  • Dichloromethane and n-hexane for extraction

  • Formaldehyde (B43269) (to stabilize isomers)

  • HPLC system with a reversed-phase C18 column

  • Mobile phase (e.g., 0.1 M ammonium (B1175870) acetate-acetonitrile, 40:60, v/v)[23]

  • Internal standard (e.g., TMMP)[23]

5.2.2. Procedure

  • Extraction: Extract this compound isomers from the sample using dichloromethane-n-hexane in the presence of formaldehyde to prevent isomerization during the procedure.[23]

  • Sample Preparation: Evaporate the solvent under a stream of nitrogen and redissolve the residue in the mobile phase.

  • HPLC Separation: Inject the sample onto one or two reversed-phase C18 columns in series.[23]

  • Detection: Use a UV detector set at a wavelength appropriate for this compound isomers (e.g., 325-368 nm depending on the derivative).[23][24]

  • Quantification: Identify peaks based on the retention times of known standards (all-trans-, 13-cis-, 11-cis-, and 9-cis-retinal). Quantify the isomers by comparing their peak areas to that of the internal standard and a standard curve.

Electroretinography (ERG) for Visual Cycle Function

ERG is a non-invasive technique used to assess the function of the retina in vivo, providing insights into the overall efficiency of the visual cycle.[26][27][28]

5.3.1. General Protocol

  • Animal Preparation: Dark-adapt the animal overnight. Anesthetize the animal and dilate the pupils.[26][28]

  • Electrode Placement: Place a recording electrode on the cornea, a reference electrode, and a ground electrode.[28]

  • Stimulation: Present light flashes of varying intensity and frequency to elicit this compound responses. For studying the cone pathway, a rod-saturating background light is used (photopic ERG). For the rod pathway, stimuli are delivered in the dark (scotopic ERG).[26][27]

  • Recording: Record the electrical responses from the retina. The a-wave originates from photoreceptors, and the b-wave from bipolar cells.

  • Data Analysis: Analyze the amplitude and implicit time of the ERG waveforms to assess this compound function and, by inference, the integrity of the visual cycle.[26]

Conclusion

The isomerization of this compound is a cornerstone of vision, involving a sophisticated and highly regulated series of enzymatic reactions. The canonical visual cycle in the RPE, with RPE65 as its central isomerase, is well-characterized and essential for both rod and cone function. The existence of a parallel, cone-specific visual cycle highlights the specialized adaptations for high-acuity vision. Understanding the intricate mechanisms, kinetics, and regulation of these pathways is paramount for developing effective therapies for a wide range of inherited this compound diseases. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working to unravel the complexities of the visual cycle and translate this knowledge into novel therapeutic strategies.

References

The Gatekeeper of Retinoid Signaling: A Technical Guide to Retinaldehyde Dehydrogenase in Retinoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid (RA), a potent metabolite of vitamin A, is an indispensable signaling molecule that governs a multitude of physiological processes, from embryonic development to adult tissue homeostasis. The synthesis of RA is a meticulously regulated process, with the final, irreversible step being the oxidation of retinaldehyde to retinoic acid. This critical conversion is catalyzed by a family of enzymes known as retinaldehyde dehydrogenases (RALDHs). As the gatekeepers of RA production, RALDHs represent a pivotal control point in retinoid signaling and a key target for therapeutic intervention in a range of pathologies, including developmental disorders and cancer. This technical guide provides an in-depth exploration of the function of RALDH in RA synthesis, detailing its mechanism, kinetics, and physiological significance. It further outlines key experimental protocols for the study of this enzyme and its downstream pathways, offering a comprehensive resource for researchers in the field.

Introduction to Retinaldehyde Dehydrogenase

Retinaldehyde dehydrogenases (RALDHs), also known as aldehyde dehydrogenase family 1 subfamily A (ALDH1A), are a group of NAD(P)+-dependent enzymes that catalyze the irreversible oxidation of retinaldehyde to retinoic acid.[1][2][3] This reaction is the final and rate-limiting step in the biosynthesis of RA from retinol (B82714) (vitamin A).[4] The precise spatial and temporal regulation of RALDH activity is crucial for establishing the RA gradients that are essential for proper embryonic patterning and organogenesis.[5][6] In adult tissues, RALDHs continue to play a vital role in maintaining cellular differentiation and function.[7]

Three primary isoforms of RALDH have been identified in mammals, each with distinct tissue distribution and developmental expression patterns:

  • RALDH1 (ALDH1A1): Predominantly found in the dorsal retina, cornea, and lens epithelium in the eye, as well as in various other adult tissues.[8][9][10]

  • RALDH2 (ALDH1A2): The major isoform expressed during early embryonic development, crucial for the formation of the heart, neural tube, and forelimbs.[2][9] In adults, it is found in tissues such as the lung, testis, and choroid.[7][8][11]

  • RALDH3 (ALDH1A3): Expressed in the ventral retina, olfactory pit, and developing inner ear.[2][9][10]

The differential expression of these isoforms contributes to the precise local synthesis of RA, thereby controlling the activation of RA-responsive genes.[12]

Mechanism of Action and Enzyme Kinetics

The catalytic mechanism of RALDH involves a conserved cysteine residue within the active site that initiates a nucleophilic attack on the aldehyde group of retinaldehyde, forming a thiohemiacetal intermediate.[2] Subsequently, a hydride ion is transferred to NAD+, resulting in the formation of a thioester intermediate and NADH.[2] Finally, the thioester is hydrolyzed by a water molecule, releasing retinoic acid and regenerating the free enzyme.[2]

The kinetic properties of RALDH isoforms have been characterized, revealing differences in substrate specificity and catalytic efficiency. This data is critical for understanding their specific physiological roles and for the development of isoform-selective inhibitors.

Table 1: Kinetic Parameters of Retinaldehyde Dehydrogenase Isoforms
EnzymeSubstrateKm (µM)Vmax/kcatCatalytic Efficiency (Vmax/Km)Reference
Human ALDH1A1 all-trans-retinal-0.07 s-1 (kcat)-[13]
Rat ALDH1A2 all-trans-retinal80.70 ± 20.38--[14]
Rat ALDH1A2 all-trans-retinal-0.1 s-1 (kcat)-[13]
Mouse RALDH3 all-trans-retinal--77.9[15]
Mouse RALDH4 9-cis-retinal--27.4[15]
Mouse RALDH4 13-cis-retinal--8.24[15]

Note: Direct comparison of kinetic values across different studies should be done with caution due to variations in experimental conditions.

Retinoic Acid Signaling Pathway

The retinoic acid synthesized by RALDHs acts as a ligand for nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6][16] Upon binding RA, these receptors form heterodimers (RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[17][18] This binding typically leads to the recruitment of co-activators and the initiation of gene transcription, thereby regulating a vast array of cellular processes including differentiation, proliferation, and apoptosis.[16][19] The RA signal can be terminated by the action of cytochrome P450 enzymes of the CYP26 family, which catabolize RA into inactive polar metabolites.[17]

Retinoic_Acid_Signaling_Pathway Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin A (Retinol) Vitamin A (Retinol) Retinol Retinol Vitamin A (Retinol)->Retinol RDH Retinol Dehydrogenase (RDH) Retinol->RDH Retinaldehyde Retinaldehyde RALDH Retinaldehyde Dehydrogenase (RALDH) Retinaldehyde->RALDH Retinoic Acid Retinoic Acid CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoic Acid->CRABP RDH->Retinaldehyde Reversible RALDH->Retinoic Acid Irreversible RA_N Retinoic Acid CRABP->RA_N Transport RAR RAR RA_N->RAR RARE RARE RAR->RARE binds as RAR/RXR heterodimer RXR RXR RXR->RARE Target Gene Transcription Target Gene Transcription RARE->Target Gene Transcription Activation

Caption: The Retinoic Acid Synthesis and Signaling Pathway.

Experimental Protocols

Measurement of Retinaldehyde Dehydrogenase Activity

A common method to determine RALDH activity in tissue homogenates or cell lysates is through a spectrophotometric or fluorometric assay that measures the production of NADH.[20]

Materials:

  • Tissue homogenate or cell lysate

  • Reaction Buffer: 50 mM HEPES, 50 mM MgCl₂, 5 mM DTT, pH 7.5

  • NAD⁺ solution (e.g., 10 mM stock)

  • Retinaldehyde solution (e.g., 10 mM stock in ethanol)

  • Spectrophotometer or fluorometer capable of measuring absorbance at 340 nm or fluorescence (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare the reaction mixture in a cuvette containing the reaction buffer and the tissue homogenate/cell lysate.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Add NAD⁺ to the reaction mixture to a final concentration of 500 µM.

  • Initiate the reaction by adding retinaldehyde to the desired final concentration (e.g., 0-100 µM).

  • Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm or fluorescence over time.

  • Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

For inhibitor studies, the enzyme source is pre-incubated with various concentrations of the inhibitor before the addition of the substrate and cofactor.[20]

RALDH_Activity_Assay_Workflow RALDH Activity Assay Workflow A Prepare Reaction Mixture (Buffer + Enzyme Source) B Pre-incubate (37°C, 5-10 min) A->B C Add NAD⁺ B->C D Initiate Reaction (Add Retinaldehyde) C->D E Measure NADH Production (Absorbance at 340 nm or Fluorescence) D->E F Calculate Enzyme Activity E->F

Caption: Experimental Workflow for RALDH Activity Assay.

Quantification of Retinoic Acid in Biological Samples

Accurate quantification of endogenous retinoic acid levels is crucial for understanding its physiological roles. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a highly sensitive and specific method for this purpose.[21] High-performance liquid chromatography (HPLC) with UV detection is also a commonly used, though less sensitive, alternative.[22][23][24]

General Protocol Outline (LC/MS/MS):

  • Sample Preparation: Homogenize tissue samples or collect serum/plasma. To prevent isomerization, all procedures should be carried out under yellow light or in the dark.[23]

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 4,4-dimethyl-RA) to the sample for accurate quantification.[21]

  • Extraction: Perform a liquid-liquid extraction to separate retinoids from other cellular components. A common method involves saponification with ethanolic KOH followed by extraction with hexane (B92381) to remove neutral lipids, and then acidification and extraction of retinoic acid into an organic solvent.[21]

  • LC Separation: Separate the extracted retinoids using a reversed-phase HPLC column.

  • MS/MS Detection: Quantify the different isomers of retinoic acid using tandem mass spectrometry in selected reaction monitoring (SRM) mode.[21]

Role of RALDH in Development and Disease

The critical role of RALDHs in development is highlighted by gene knockout studies in mice. Raldh2 knockout is embryonically lethal due to severe defects in heart and neural tube development.[2] Raldh3 knockout mice die at birth from respiratory failure due to malformed nasal passages.[2] Raldh1 knockout mice are viable but can exhibit specific phenotypes, such as resistance to diet-induced obesity.[2]

Dysregulation of RALDH activity and RA signaling is implicated in various diseases:

  • Congenital Defects: Inhibition of RALDH by certain compounds can lead to developmental abnormalities resembling fetal alcohol spectrum disorder (FASD) and congenital diaphragmatic hernia (CDH).[6]

  • Cancer: Altered RALDH expression is observed in numerous cancers. In some contexts, RALDH activity is associated with cancer stem cells and chemoresistance, making it a potential therapeutic target.[25] Conversely, in other cancers, RA can induce differentiation and suppress tumor growth.

  • Retinal Degeneration: Aberrant levels of RA and RALDH expression in the retina have been linked to certain forms of this compound degeneration.[26]

  • Immunology: RA produced by dendritic cells, primarily via RALDH2, plays a role in T cell differentiation and homing to the gut, influencing immune responses and conditions like graft-versus-host disease.[27]

Conclusion

Retinaldehyde dehydrogenases are the central regulators of retinoic acid synthesis, a pathway of fundamental importance in both development and adult physiology. Their isoform-specific expression patterns and catalytic properties allow for the precise control of RA gradients, which in turn orchestrate complex gene regulatory networks. A thorough understanding of RALDH function, facilitated by robust experimental methodologies, is essential for unraveling the intricacies of retinoid signaling and for the development of novel therapeutic strategies targeting this critical pathway. This guide provides a foundational resource for researchers dedicated to advancing our knowledge of these vital enzymes and their role in health and disease.

References

The Crucial Role of All-trans-retinal Metabolism in Photoreceptor Health and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The vertebrate visual cycle is a complex and indispensable metabolic pathway that ensures the continuous regeneration of the chromophore 11-cis-retinal (B22103), which is essential for light detection by photoreceptor cells. A critical component of this cycle is the efficient and timely clearance of all-trans-retinal, the photoisomerization product of 11-cis-retinal. Failure to metabolize all-trans-retinal in a timely manner leads to the formation of toxic byproducts, cellular stress, and ultimately contributes to the pathogenesis of a variety of retinal degenerative diseases, including Stargardt disease and age-related macular degeneration. This technical guide provides an in-depth examination of the core metabolic pathways of all-trans-retinal within photoreceptor cells, focusing on the key enzymatic and transport processes. We present a consolidation of quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the involved mechanisms to serve as a comprehensive resource for researchers in the field.

Introduction: The Visual Cycle and the Imperative of All-trans-retinal Clearance

Vision is initiated when a photon of light is absorbed by the 11-cis-retinal chromophore bound to opsin proteins in the outer segments of rod and cone photoreceptors. This absorption triggers the isomerization of 11-cis-retinal to all-trans-retinal, initiating the phototransduction cascade that leads to a neural signal. To maintain visual sensitivity, all-trans-retinal must be released from the opsin and efficiently cleared from the photoreceptor outer segment (POS). This clearance is the first step in the canonical visual cycle, a series of enzymatic reactions that regenerate 11-cis-retinal.

The accumulation of all-trans-retinal is highly toxic to photoreceptor cells. Its reactive aldehyde group can form Schiff base adducts with proteins and lipids, leading to the formation of cytotoxic compounds such as N-retinylidene-N-retinylethanolamine (A2E), a major component of lipofuscin.[1] A2E accumulation in the this compound pigment epithelium (RPE) is a hallmark of aging and several this compound degenerative diseases. Therefore, the rapid and efficient metabolism of all-trans-retinal is paramount for photoreceptor survival and function.

This guide will delve into the molecular machinery responsible for all-trans-retinal metabolism in photoreceptors, providing quantitative data, experimental methodologies, and pathway diagrams to facilitate a deeper understanding of this critical process.

Core Pathways of All-trans-retinal Metabolism in Photoreceptor Cells

The clearance of all-trans-retinal from the photoreceptor outer segment is a two-step process involving a transporter and several key enzymes.

Translocation by ATP-Binding Cassette Transporter A4 (ABCA4)

Following its release from opsin in the disc lumen, all-trans-retinal, in the form of N-retinylidene-phosphatidylethanolamine (N-Ret-PE), is translocated across the disc membrane to the cytoplasm by the ATP-binding cassette (ABC) transporter A4 (ABCA4).[2][3] This flippase activity is crucial for making all-trans-retinal accessible to the enzymes responsible for its reduction. Mutations in the ABCA4 gene are the cause of Stargardt disease, an autosomal recessive macular degeneration characterized by severe vision loss.[3]

Reduction to All-trans-retinol by Retinol (B82714) Dehydrogenases (RDHs)

Once in the cytoplasm of the outer segment, all-trans-retinal is reduced to the less toxic alcohol, all-trans-retinol. This reaction is catalyzed by a family of NADPH-dependent retinol dehydrogenases (RDHs). The two primary enzymes involved in this process within photoreceptors are RDH8 and RDH12.

  • Retinol Dehydrogenase 8 (RDH8): RDH8 is localized to the outer segments of both rod and cone photoreceptors and is considered the primary enzyme responsible for the bulk reduction of all-trans-retinal generated during phototransduction.[4]

  • Retinol Dehydrogenase 12 (RDH12): RDH12 is predominantly found in the inner segments of photoreceptors. While it contributes to all-trans-retinal reduction, its primary role is thought to be protective, detoxifying any all-trans-retinal that escapes the outer segment and enters the inner segment.[5] Mutations in the RDH12 gene are associated with Leber congenital amaurosis (LCA), a severe inherited this compound dystrophy that causes profound vision loss from early childhood.[5]

The all-trans-retinol produced is then transported out of the photoreceptor to the adjacent RPE for the subsequent steps of the visual cycle.

Quantitative Data on All-trans-retinal Metabolism

The following tables summarize key quantitative parameters related to the enzymes and metabolites involved in all-trans-retinal clearance in photoreceptor cells.

EnzymeSubstrateK_m_ (µM)k_cat_/K_m_ (min⁻¹µM⁻¹)Location in PhotoreceptorReference(s)
RDH12 all-trans-retinal0.04~900Inner Segment[6][7]
RDH12 11-cis-retinal0.10450Inner Segment[6][7]
RDH12 9-cis-retinal0.14100Inner Segment[6][7]
TransporterSubstrateApparent K_d_ (µM)Location in PhotoreceptorReference(s)
ABCA4 N-retinylidene-PE1.7 ± 0.3Outer Segment Discs[8]
ConditionRetinoidConcentration/LevelTime Post-BleachCell TypeReference(s)
Wild-type mouse rodall-trans-retinolReaches ~2.5 mM60 minRod[9]
Nrl⁻/⁻ mouse cone-like cellall-trans-retinolReaches ~1.7 mM10 minCone-like[9]
Rdh8⁻/⁻Rdh12⁻/⁻ mouse retinaall-trans-retinalSignificantly delayed clearance0-120 minRetina[10]
Rdh8⁻/⁻ mouse retinaall-trans-retinalDelayed clearance0-120 minRetina[10]
Rdh12⁻/⁻ mouse retinaall-trans-retinalSlightly delayed clearance0-120 minRetina[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study all-trans-retinal metabolism.

High-Performance Liquid Chromatography (HPLC) for Retinoid Analysis

HPLC is the gold standard for separating and quantifying retinoid isomers in biological samples.

Materials:

  • Homogenizer

  • Glass test tubes

  • Solvents: Ethanol (B145695), Hexane (B92381), Acetonitrile, Methanol, Methylene (B1212753) chloride (HPLC grade)

  • Internal standard (e.g., retinyl acetate)

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas evaporator

  • HPLC system with a UV detector and a C18 reverse-phase column

Protocol:

  • Sample Preparation (under dim red light):

    • Dissect and weigh this compound tissue.

    • Homogenize the tissue in PBS.

    • Add a known amount of internal standard (retinyl acetate) to the homogenate.

    • Add an equal volume of ethanol to precipitate proteins and vortex thoroughly.

    • Extract the retinoids by adding hexane and vortexing vigorously.

    • Centrifuge to separate the phases.

    • Carefully collect the upper hexane phase containing the retinoids.

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried retinoids in a small, known volume of the HPLC mobile phase.[11][12]

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase (e.g., a gradient of acetonitrile, methanol, and methylene chloride).[12]

    • Inject the reconstituted sample onto the HPLC column.

    • Monitor the elution of retinoids using a UV detector set at 325 nm.

    • Identify and quantify the retinoid peaks by comparing their retention times and peak areas to those of known standards.[11][12]

Electroretinography (ERG) in Mice

ERG is a non-invasive technique used to assess the function of the retina in response to a light stimulus.

Materials:

  • ERG system with a Ganzfeld dome

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Mydriatic eye drops (e.g., tropicamide, phenylephrine)

  • Corneal electrodes, reference electrode, and ground electrode

  • Heating pad

Protocol:

  • Animal Preparation:

    • Dark-adapt the mouse overnight.

    • Anesthetize the mouse via intraperitoneal injection.

    • Dilate the pupils with mydriatic eye drops.

    • Place the anesthetized mouse on a heating pad to maintain body temperature.[13][14][15]

  • Electrode Placement:

    • Place a corneal electrode on the surface of the eye.

    • Insert a reference electrode subcutaneously on the head between the eyes.

    • Insert a ground electrode subcutaneously in the tail or back.[13][14]

  • ERG Recording:

    • Position the mouse within the Ganzfeld dome.

    • Scotopic ERG (rod-driven responses): In the dark-adapted state, present a series of light flashes of increasing intensity and record the resulting electrical responses.

    • Photopic ERG (cone-driven responses): Light-adapt the mouse for several minutes to saturate the rods, then present light flashes and record the cone-mediated responses.[13][15]

  • Data Analysis:

    • Measure the amplitude and implicit time of the a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells).

    • Compare the ERG waveforms between experimental and control groups to assess this compound function.

Spectral-Domain Optical Coherence Tomography (SD-OCT) in Mice

SD-OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina, allowing for the assessment of this compound structure and thickness.

Materials:

  • SD-OCT imaging system adapted for small animals

  • Anesthetics

  • Pupil dilating eye drops

  • Corneal lubricant

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse.

    • Dilate the pupils.

    • Position the mouse in a stereotactic holder to ensure stability of the head.[16][17][18][19][20]

  • Image Acquisition:

    • Apply a corneal lubricant to maintain optical clarity.

    • Align the SD-OCT probe with the mouse's eye.

    • Acquire cross-sectional (B-scans) and volumetric (3D scans) images of the retina.

    • Focus on the different this compound layers, including the photoreceptor outer and inner segments, outer nuclear layer (ONL), and RPE.[16][17][20]

  • Image Analysis:

    • Use the SD-OCT software to measure the thickness of the different this compound layers.

    • Compare the this compound morphology and layer thickness between experimental and control groups to identify any structural abnormalities or degeneration.

Visualizing the Pathways: Graphviz Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

The Core Pathway of All-trans-retinal Metabolism in Photoreceptors

AllTransRetinal_Metabolism cluster_POS Photoreceptor Outer Segment cluster_Disc Disc Lumen cluster_PIS Photoreceptor Inner Segment atRAL_lumen all-trans-Retinal atRAL_cyto all-trans-Retinal atRAL_lumen->atRAL_cyto ABCA4 atROL all-trans-Retinol atRAL_cyto->atROL RDH8 (NADPH -> NADP+) atRAL_IS all-trans-Retinal (leaked) atRAL_cyto->atRAL_IS Leakage To RPE To RPE atROL->To RPE atROL_IS all-trans-Retinol atRAL_IS->atROL_IS RDH12 (NADPH -> NADP+) atROL_IS->To RPE Light (Photon) Light (Photon) Rhodopsin Rhodopsin (11-cis-retinal) Light (Photon)->Rhodopsin Rhodopsin->atRAL_lumen Photoisomerization

Caption: Metabolism of all-trans-retinal in photoreceptor cells.

Experimental Workflow for Retinoid Analysis using HPLC

HPLC_Workflow start Start: this compound Tissue Sample homogenization Homogenization in PBS start->homogenization extraction Hexane Extraction (with internal standard) homogenization->extraction evaporation Evaporation under Nitrogen extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Analysis (C18 Column, UV Detection) reconstitution->hplc quantification Data Analysis: Peak Integration & Quantification hplc->quantification end End: Retinoid Concentrations quantification->end

Caption: Workflow for HPLC analysis of this compound retinoids.

Logical Relationship of Key Proteins in All-trans-retinal Clearance

Protein_Relationship atRAL all-trans-Retinal ABCA4 ABCA4 atRAL->ABCA4 Substrate for transport RDH8 RDH8 atRAL->RDH8 Substrate for reduction RDH12 RDH12 atRAL->RDH12 Substrate for reduction (in IS) A2E A2E (Toxic byproduct) atRAL->A2E Accumulation leads to formation ABCA4->RDH8 Presents substrate atROL all-trans-Retinol RDH8->atROL Product RDH12->atROL Product

Caption: Functional relationship of key proteins in all-trans-retinal clearance.

Conclusion and Future Directions

The efficient metabolism of all-trans-retinal is a cornerstone of photoreceptor health. The intricate interplay between the transporter ABCA4 and the reductases RDH8 and RDH12 ensures the timely conversion of this potentially toxic aldehyde into a benign alcohol, thereby preventing the accumulation of harmful byproducts and preserving this compound integrity. The quantitative data and experimental protocols presented in this guide offer a robust framework for investigating this critical pathway.

Future research in this field will likely focus on several key areas. A deeper understanding of the regulatory mechanisms governing the expression and activity of ABCA4, RDH8, and RDH12 could unveil novel therapeutic targets. Furthermore, the development of high-throughput screening assays based on the protocols outlined here will be instrumental in identifying small molecules that can enhance the clearance of all-trans-retinal, offering potential therapeutic strategies for a range of devastating this compound degenerative diseases. The continued refinement of in vivo imaging techniques will also provide unprecedented opportunities to monitor all-trans-retinal metabolism in real-time within the living eye, accelerating the translation of basic research findings into clinical applications.

References

An In-depth Technical Guide on the Genetic Regulation of Retinaldehyde Dehydrogenase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinaldehyde dehydrogenases (RALDHs), a subfamily of the aldehyde dehydrogenase (ALDH) superfamily, are critical enzymes in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates a vast array of cellular processes, including proliferation, differentiation, and apoptosis. The three primary RALDH isoforms involved in RA synthesis are ALDH1A1 (RALDH1), ALDH1A2 (RALDH2), and ALDH1A3 (RALDH3). The precise spatial and temporal regulation of these isoforms is paramount for normal development and tissue homeostasis. Dysregulation of RALDH expression and activity has been implicated in a variety of pathologies, most notably in cancer, where they are often associated with cancer stem cell populations and therapeutic resistance. This technical guide provides a comprehensive overview of the genetic regulatory mechanisms governing the expression of RALDH isoforms, with a focus on transcriptional and post-transcriptional control. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Transcriptional Regulation of RALDH Isoforms

The expression of each RALDH isoform is tightly controlled by a complex interplay of transcription factors and signaling pathways, which can vary depending on the cellular context and tissue type.

ALDH1A1

The regulation of ALDH1A1 is multifaceted, involving several key signaling pathways and transcription factors.

  • Wnt/β-catenin Signaling: The Wnt signaling pathway plays a significant role in the upregulation of ALDH1A1. Upon activation, β-catenin translocates to the nucleus and forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This complex then binds to specific sites on the ALDH1A1 promoter, driving its transcription.[1][2][3][4] In some contexts, this activation can occur independently of Wnt ligands, downstream of AKT activity.[1][2]

  • TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) pathway can have dual roles in regulating ALDH1A1. In some cancer cells, TGF-β signaling, mediated by Smad3 and Smad4, can induce ALDH1A1 expression, contributing to drug resistance.[5][6][7] Conversely, in other contexts, TGF-β can downregulate ALDH1A1 in a Smad4-dependent manner.[1][2]

  • C/EBPβ: The CCAAT/enhancer-binding protein β (C/EBPβ) is a crucial transcriptional activator of ALDH1A1. It binds to a CCAAT box element in the ALDH1A1 promoter, often in conjunction with other factors, to initiate transcription.[1]

  • Other Regulatory Factors: Mucin 1-C (MUC1-C) can induce ALDH1A1 expression through the ERK signaling pathway, leading to the phosphorylation and activation of C/EBPβ.[1][2]

ALDH1A2

The genetic regulation of ALDH1A2 is critical during embryonic development and is influenced by developmental signaling pathways and transcription factors.

  • T-box Transcription Factors: Tbx5, a key regulator of heart and limb development, directly activates Aldh1a2 expression by binding to a conserved intronic enhancer.[8]

  • HOX Proteins: HOXA13, a homeobox protein involved in limb patterning, also directly regulates Aldh1a2 expression to facilitate programmed cell death in the interdigital regions.[8]

  • Retinoic Acid Signaling: RA signaling itself can influence Aldh1a2 expression, often as part of a feedback loop to maintain appropriate RA levels.

  • Epigenetic Regulation: DNA methylation of the ALDH1A2 promoter has been shown to silence its expression in some cancers, suggesting a role as a tumor suppressor.[8]

ALDH1A3

ALDH1A3 expression is frequently elevated in cancer stem cells and is regulated by several oncogenic signaling pathways.

  • STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a potent activator of ALDH1A3 expression.[9][10] Activated STAT3, often in conjunction with NF-κB, can repress the formation of a complex between C/EBPβ and DDIT3, allowing C/EBPβ to bind to and activate the ALDH1A3 promoter.[1][9]

  • K-RAS Signaling: The K-RAS oncogene upregulates ALDH1A3 expression through the MEK/ERK/mTOR signaling cascade. This pathway leads to the phosphorylation and activation of C/EBPβ, which in turn drives ALDH1A3 transcription.[1][11]

  • C/EBPβ: Similar to the other isoforms, C/EBPβ is a key transcriptional activator of ALDH1A3, binding to a CCAAT box in its promoter.[1][11]

  • Androgen Receptor (AR): In prostate cancer, ALDH1A3 expression is directly regulated by the androgen receptor. The ALDH1A3 promoter contains binding sites for AR and its cofactors.[1]

Post-Transcriptional and Post-Translational Regulation

Beyond transcriptional control, the expression and activity of RALDH isoforms are also modulated at the post-transcriptional and post-translational levels.

  • microRNAs (miRNAs): Several miRNAs have been identified that can target the 3' UTR of RALDH isoform mRNAs, leading to their degradation or translational repression. For example, miR-7 and miR-487b-3p have been shown to target ALDH1A3.

  • Post-Translational Modifications: Acetylation is a key post-translational modification that can regulate ALDH1A1 activity. Acetylation of ALDH1A1 can reduce its enzymatic activity, while deacetylation can enhance it.

Data Presentation

The following tables summarize quantitative data related to the genetic regulation and enzymatic activity of RALDH isoforms.

Table 1: Quantitative Analysis of RALDH Isoform Regulation

IsoformRegulatory Factor/PathwayExperimental SystemFold Change in Expression/ActivityReference
ALDH1A1TGF-β1 (1 ng/mL, 48h)A549 lung cancer cells~2.5-fold increase in mRNA[5][6]
ALDH1A3STAT3/NF-κB knockdownMSTO-211H and HP-1 cells~2 to 4-fold decrease in mRNA[9]
ALDH1A3ALDH+ vs. ALDH- cellsH2009, H358, H2087 lung cancer lines~4-fold increase in ALDH1A3 mRNA in ALDH+ cells[10]
ALDH1A3shRNA-mediated knockdownH2087 and H358 cells~3 to 5-fold reduction in mRNA[12]

Table 2: Enzyme Kinetics of RALDH Isoforms

IsoformSubstrateKm (µM)Vmax/KmReference
Mouse RALDH2all-trans-retinal0.66-[13]
Mouse RALDH29-cis-retinal2.25-[13]
Mouse RALDH213-cis-retinal0.62-[13]
Mouse RALDH3all-trans-retinal-77.9[13]
Human ALDH1A1all-trans-retinal0.30.07 s-1 (kcat)[13]
Rat ALDH1A2all-trans-retinal0.20.1 s-1 (kcat)[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of RALDH isoforms.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor.

Objective: To identify the binding sites of a specific transcription factor (e.g., C/EBPβ, STAT3) on the promoters of RALDH genes.

Materials:

  • Formaldehyde (B43269) (1% final concentration)

  • Glycine (125 mM final concentration)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Sonication equipment

  • ChIP-grade antibody specific to the transcription factor of interest (e.g., anti-C/EBPβ, anti-STAT3)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Next-generation sequencing platform

Protocol:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis: Harvest and lyse the cells to release the chromatin.

  • Chromatin Shearing: Sonicate the chromatin to fragment the DNA into sizes ranging from 200-600 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody specific to the target transcription factor overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify enriched binding sites.

Luciferase Reporter Assay

This assay is used to measure the activity of a promoter in response to specific stimuli or transcription factors.

Objective: To quantify the transcriptional activity of a RALDH isoform promoter (e.g., ALDH1A1) in response to a signaling pathway activation (e.g., Wnt).

Materials:

  • Luciferase reporter vector (e.g., pGL3-Basic)

  • Expression vector for the transcription factor of interest (e.g., β-catenin)

  • Control reporter vector (e.g., Renilla luciferase vector) for normalization

  • Cell line of interest

  • Transfection reagent

  • Dual-luciferase reporter assay system

Protocol:

  • Construct Preparation: Clone the promoter region of the RALDH isoform of interest upstream of the luciferase gene in a reporter vector.

  • Cell Culture and Transfection: Seed cells in a multi-well plate and co-transfect them with the RALDH promoter-reporter construct, the transcription factor expression vector, and the control reporter vector.

  • Stimulation: Treat the cells with the appropriate stimulus to activate the signaling pathway of interest.

  • Cell Lysis: After 24-48 hours, lyse the cells to release the luciferase enzymes.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in promoter activity relative to the control condition.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the relative abundance of specific mRNA transcripts.

Objective: To quantify the mRNA expression levels of different RALDH isoforms in response to a regulatory event.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • qPCR instrument

  • Gene-specific primers for each RALDH isoform and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Primer Sequences for Human RALDH Isoforms:

GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference
ALDH1A1 CGGGAAAAGCAATCTGAAGAGGGGATGCGGCTATACAACACTGGC[12][14]
ALDH1A2 GAGTAACTCTGGAACTTGGAGGCATGGACTCCTCCACGAAGATGC[15]
ALDH1A3 CTGCTACAACGCCCTCTATGCAGTCGCCAAGTTTGATGGTGACAG[3]

Protocol:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells or tissues of interest and synthesize cDNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the relative expression using the 2-ΔΔCt method.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows involved in the genetic regulation of RALDH isoforms.

ALDH1A1_Regulation cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_tf Transcription Factors cluster_gene Target Gene Wnt Wnt bCatenin β-catenin Wnt->bCatenin TGFb TGF-β Smad34 Smad3/4 TGFb->Smad34 MUC1C MUC1-C ERK ERK MUC1C->ERK TCF_LEF TCF/LEF bCatenin->TCF_LEF ALDH1A1 ALDH1A1 Smad34->ALDH1A1 Activation/Repression CEBPb C/EBPβ ERK->CEBPb P TCF_LEF->ALDH1A1 Activation CEBPb->ALDH1A1 Activation ALDH1A3_Regulation cluster_extracellular Oncogenic Signals cluster_intracellular Intracellular Signaling cluster_tf Regulatory Complex cluster_gene Target Gene KRAS K-RAS MEK_ERK_mTOR MEK/ERK/mTOR KRAS->MEK_ERK_mTOR Cytokines Cytokines STAT3 STAT3 Cytokines->STAT3 Androgens Androgens AR Androgen Receptor Androgens->AR CEBPb C/EBPβ MEK_ERK_mTOR->CEBPb P NFkB NF-κB STAT3->NFkB DDIT3 DDIT3 STAT3->DDIT3 Repression ALDH1A3 ALDH1A3 AR->ALDH1A3 Activation NFkB->DDIT3 Repression CEBPb->DDIT3 CEBPb->ALDH1A3 Activation ChIP_seq_Workflow Start Cells/Tissue Crosslink Cross-link proteins to DNA (Formaldehyde) Start->Crosslink Lyse Cell Lysis Crosslink->Lyse Shear Shear Chromatin (Sonication) Lyse->Shear IP Immunoprecipitation (Specific Antibody) Shear->IP Capture Capture with Beads IP->Capture Wash Wash to remove non-specific binding Capture->Wash Elute Elute Chromatin & Reverse Cross-links Wash->Elute Purify Purify DNA Elute->Purify Library Prepare Sequencing Library Purify->Library Sequence Next-Generation Sequencing Library->Sequence Analyze Data Analysis (Peak Calling) Sequence->Analyze End Identified Binding Sites Analyze->End

References

A Technical Guide to the Structural Isomerization of Retinal in Vision

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of All-trans-retinal and 11-cis-retinal (B22103) for Researchers, Scientists, and Drug Development Professionals

Abstract

Retinal, the aldehyde form of Vitamin A, is the fundamental chromophore in the visual systems of all vertebrates. Its ability to undergo photoisomerization is the primary event in vision, converting light energy into a biochemical signal. This process hinges on the distinct structural properties of two key isomers: 11-cis-retinal and all-trans-retinal. This technical guide provides a comprehensive examination of the structural disparities between these two isomers, their roles within the visual cycle, and the experimental methodologies employed to elucidate their characteristics. The information presented is intended to serve as a critical resource for researchers in ophthalmology, biochemistry, and pharmacology, as well as professionals engaged in the development of therapeutics targeting visual disorders.

Introduction

The initiation of vision is a remarkably efficient photochemical reaction: the isomerization of 11-cis-retinal to all-trans-retinal upon the absorption of a photon.[1] This event occurs within the photoreceptor cells of the retina, specifically in the rod and cone cells, where this compound is covalently bound to opsin proteins to form rhodopsin (in rods) and cone opsins. The seemingly subtle change in the geometry of the this compound molecule induces a conformational cascade in the opsin protein, activating a G-protein signaling pathway that ultimately leads to a neural impulse interpreted by the brain as light.[1] Understanding the precise structural differences between the cis and trans isomers is therefore paramount to comprehending the mechanics of vision and the pathogenesis of various retinopathies.

Structural Differences: A Quantitative Comparison

The defining structural feature distinguishing 11-cis-retinal from all-trans-retinal is the configuration around the C11=C12 double bond. In 11-cis-retinal, the polyene chain is bent, whereas in the all-trans isomer, it assumes a more linear conformation.[2] This geometric variance gives rise to significant differences in their molecular shapes and properties, which are crucial for their respective biological functions. The all-trans form is energetically more stable than the 11-cis isomer.[3]

Computational studies using Density Functional Theory (DFT) have provided valuable insights into the specific bond lengths, bond angles, and dihedral angles of these isomers.[2]

Structural Parameter11-cis-retinalall-trans-retinalReference
Bond Lengths
C11=C12ShorterLonger[2]
C12–C13ShorterLonger[2]
Bond Angles
C19–C10–C11132.7°125.9°[2]
C10–C11–H116.7°117.8°[2]
Dihedral Angles
C18–C19–C10–C110.8°179.9°[2]

Table 1: Quantitative Structural Comparison of 11-cis-retinal and all-trans-retinal. This table summarizes key bond lengths, bond angles, and dihedral angles for the two isomers, highlighting the significant structural alterations resulting from the cis-trans isomerization. Data is derived from computational modeling studies.[2]

The Visual Cycle and Phototransduction Signaling

The interconversion between 11-cis-retinal and all-trans-retinal is a central part of the visual cycle, a series of enzymatic reactions that regenerate the light-sensitive 11-cis isomer to ensure continuous visual function.[1]

The Visual Cycle

The classical visual cycle involves both the photoreceptor cells and the adjacent this compound pigment epithelium (RPE).[1]

Visual_Cycle Rhodopsin Rhodopsin (11-cis-retinal + Opsin) Meta_II Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->Meta_II Photon (hν) Opsin Opsin Meta_II->Opsin Hydrolysis at_this compound all-trans-retinal at_Retinol all-trans-retinol at_this compound->at_Retinol RDH at_Retinol_RPE all-trans-retinol at_Retinol->at_Retinol_RPE Transport at_Retinyl_Ester all-trans-retinyl ester at_Retinol_RPE->at_Retinyl_Ester LRAT cis_Retinol 11-cis-retinol at_Retinyl_Ester->cis_Retinol RPE65 cis_this compound 11-cis-retinal cis_Retinol->cis_this compound RDH cis_this compound->Rhodopsin Transport & Recombination

Figure 1: The Classical Visual Cycle. This diagram illustrates the enzymatic conversion of all-trans-retinal back to 11-cis-retinal, a process that occurs across the photoreceptor outer segment and the this compound pigment epithelium.

Phototransduction Cascade

The light-induced isomerization of 11-cis-retinal to all-trans-retinal within rhodopsin triggers a G-protein signaling cascade known as phototransduction. This cascade results in the hyperpolarization of the photoreceptor cell membrane and the transmission of a neural signal.

Phototransduction_Cascade Photon Photon (hν) Rhodopsin Rhodopsin (11-cis-retinal) Photon->Rhodopsin Meta_II Metarhodopsin II (all-trans-retinal) Rhodopsin->Meta_II Isomerization Transducin Transducin (G-protein) (Inactive) Meta_II->Transducin Activates Transducin_A Transducin (Active) Transducin->Transducin_A PDE Phosphodiesterase (PDE) (Inactive) Transducin_A->PDE Activates PDE_A PDE (Active) PDE->PDE_A cGMP cGMP PDE_A->cGMP Hydrolyzes GMP 5'-GMP cGMP->GMP Ion_Channel cGMP-gated Ion Channel (Open) cGMP->Ion_Channel Keeps Open Ion_Channel_C Ion Channel (Closed) Ion_Channel->Ion_Channel_C Closes Hyperpolarization Hyperpolarization (Neural Signal) Ion_Channel_C->Hyperpolarization

Figure 2: The Phototransduction Cascade. This diagram outlines the sequence of events following the photoisomerization of this compound, leading to the generation of a neural signal.

Experimental Protocols

The structural and functional characterization of all-trans-retinal and 11-cis-retinal relies on a variety of sophisticated experimental techniques.

X-ray Crystallography of Rhodopsin

X-ray crystallography provides high-resolution, three-dimensional structures of rhodopsin, revealing the precise orientation of the this compound chromophore within the opsin binding pocket.[4]

Methodology:

  • Protein Purification: Rhodopsin is purified from bovine rod outer segment (ROS) membranes. A single-step purification procedure can be employed utilizing a specific combination of detergent and divalent cations for solubilization.[4]

  • Crystallization: Purified rhodopsin is crystallized, often using the lipidic cubic phase (LCP) method. The protein is mixed with a lipid, such as monoolein, to form a transparent LCP, which is then dispensed into crystallization plates and overlaid with a precipitant solution.[5]

  • Data Collection: Crystals are exposed to a high-intensity X-ray beam, typically from a synchrotron or an X-ray free-electron laser (XFEL).[6] The diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the crystal. A molecular model of rhodopsin is then built into the electron density map and refined to obtain the final atomic structure.

Xray_Workflow Purification Rhodopsin Purification (from ROS membranes) Crystallization Crystallization (e.g., Lipidic Cubic Phase) Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination Structure Determination & Refinement Data_Collection->Structure_Determination Final_Structure 3D Atomic Model of Rhodopsin Structure_Determination->Final_Structure

Figure 3: Experimental Workflow for X-ray Crystallography of Rhodopsin. This diagram provides a simplified overview of the major steps involved in determining the crystal structure of rhodopsin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for investigating the structure and dynamics of this compound isomers within the membrane-embedded rhodopsin.[7]

Methodology:

  • Isotope Labeling: this compound is synthesized with site-specific isotopic labels, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).[7]

  • Protein Reconstitution: The isotopically labeled this compound is used to regenerate the apoprotein (opsin) to form rhodopsin.

  • Sample Preparation: The reconstituted rhodopsin is prepared in aligned membrane samples.

  • NMR Data Acquisition: Solid-state NMR spectra are acquired under conditions where the protein's rotational and translational diffusion are minimized.[7] Techniques like Magic Angle Spinning (MAS) are often employed to enhance spectral resolution.[8]

  • Data Analysis: The NMR spectra provide information on the orientation and dynamics of the labeled sites on the this compound molecule, allowing for the determination of its conformation and interaction with the protein.[7]

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are invaluable for predicting and analyzing the structural and energetic properties of this compound isomers.[2][9] These in silico approaches complement experimental data and provide a deeper understanding of the isomerization process at the atomic level.

Conclusion and Future Directions

The structural dichotomy between all-trans-retinal and 11-cis-retinal is the linchpin of vision. The precise geometric arrangement of the 11-cis isomer within the opsin binding pocket maintains the photoreceptor in an inactive state, while its rapid and efficient photoisomerization to the all-trans form initiates the signaling cascade. The detailed quantitative and methodological information provided in this guide underscores the intricate molecular engineering that underpins this fundamental biological process.

Future research will likely focus on time-resolved structural studies to capture the transient intermediate states during this compound isomerization, providing a more dynamic picture of this ultrafast event. Advances in techniques such as serial femtosecond crystallography and cryo-electron microscopy will be instrumental in this endeavor. Furthermore, a deeper understanding of the structural biology of the enzymes involved in the visual cycle will be critical for the development of novel therapeutic strategies for a range of this compound degenerative diseases.

References

The Pivotal Role of Retinal in Non-Visual Opsins and Microbial Rhodopsins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of non-visual opsins in higher vertebrates and the vast diversity of microbial rhodopsins have revolutionized our understanding of light perception and its role in regulating a myriad of biological processes beyond vision. These photoreceptive proteins, found across all domains of life, share a common chromophore, retinal, the aldehyde form of vitamin A. The photoisomerization of this molecule upon light absorption is the critical primary event that initiates a cascade of downstream signaling events. This technical guide provides an in-depth exploration of the fundamental role of this compound in the function of non-visual opsins and microbial rhodopsins, with a focus on their signaling pathways, quantitative functional parameters, and the experimental methodologies used to study them. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in fields such as neuroscience, cell biology, optogenetics, and pharmacology.

The this compound Chromophore: The Engine of Photosensitivity

At the heart of every opsin is the this compound molecule, covalently bound to a conserved lysine (B10760008) residue within the protein's seven-transmembrane helical structure, forming a protonated Schiff base (PSB). The specific isomer of this compound bound in the dark state and the conformational changes it undergoes upon photoactivation are key determinants of the opsin's function.

  • In microbial rhodopsins , the this compound is typically in the all-trans configuration in the ground state. Upon photon absorption, it isomerizes to the 13-cis form, triggering a cyclical series of conformational changes in the protein known as the photocycle.[1] This photocycle is the basis for their function as light-driven ion pumps or channels.

  • In vertebrate non-visual opsins , similar to visual opsins, the chromophore is typically 11-cis-retinal. Light absorption causes its isomerization to all-trans-retinal, which induces a conformational change in the opsin, activating it.[2] Unlike visual opsins that release the all-trans-retinal for recycling, many non-visual opsins are bistable, meaning the all-trans form is stable and can be reverted to the 11-cis state by a second photon of a different wavelength.[3]

The protein environment surrounding the this compound chromophore, often referred to as the this compound binding pocket, plays a crucial role in "tuning" the absorption spectrum of the this compound, allowing different opsins to be sensitive to different wavelengths of light.

Quantitative Data on Opsin Function

The functional characteristics of non-visual opsins and microbial rhodopsins can be quantified by several key parameters. The following tables summarize some of the critical data for a selection of these photoreceptors.

OpsinOrganism/FamilyTypeλmax (nm)Quantum Yield (Φ)FunctionG-Protein Coupled
Non-Visual Opsins
Melanopsin (OPN4)MammalsNon-Visual~480Not well establishedCircadian rhythm, pupillary light reflex[4]Gq/11
Neuropsin (OPN5)Mammals, BirdsNon-Visual~380 (UV)Not well establishedUV light detection, circadian entrainment[5]Gi, Gq
Encephalopsin (OPN3)MammalsNon-Visual~460-470Not well establishedBlue light sensing, metabolic regulation[3][6]Gi/Go
This compound G protein-coupled Receptor (RGR)VertebratesNon-Visual~370 (all-trans)Not well establishedThis compound photoisomerase[7]Not directly coupled
Microbial Rhodopsins
Bacteriorhodopsin (BR)Halobacterium salinarumProton Pump~5680.64Outward proton pumpN/A
Halorhodopsin (HR)Natronomonas pharaonisChloride Pump~578~0.3Inward chloride pump[6]N/A
Proteorhodopsin (PR)Marine bacteriaProton Pump~525 (Green absorbing)Not well establishedOutward proton pump[8]N/A
Channelrhodopsin-2 (ChR2)Chlamydomonas reinhardtiiCation Channel~470Not well establishedLight-gated cation channelN/A
OpsinIon Transport RatePhotocycle Intermediates & Lifetimes
Microbial Rhodopsins
Bacteriorhodopsin (BR)~100 H+/sK (~3 ps), L (~2 µs), M (~40 µs), N (~1 ms), O (~2 ms)[9]
Halorhodopsin (HR)~219 Cl-/protein/s[6]Photocycle intermediates exist but are less characterized than BR.
Proteorhodopsin (PR)Varies with pHK, M, N-like intermediates; kinetics are pH-dependent[1][10]
Channelrhodopsin-2 (ChR2)Varies with light intensity and membrane potentialPhotocycle includes open and closed states with complex kinetics.

Signaling Pathways

The photoactivation of this compound initiates distinct signaling cascades in non-visual opsins and microbial rhodopsins.

Non-Visual Opsin Signaling

Non-visual opsins function as G-protein-coupled receptors (GPCRs), similar to their visual counterparts. The light-induced conformational change in the opsin allows it to bind and activate a specific type of heterotrimeric G-protein, initiating a downstream signaling cascade.

  • Melanopsin (OPN4): Primarily couples to Gq/11-type G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[4]

Melanopsin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Light Light (480nm) Melanopsin_inactive Melanopsin (OPN4) (11-cis-retinal) Light->Melanopsin_inactive Photoisomerization Melanopsin_active Meta-melanopsin (all-trans-retinal) Melanopsin_inactive->Melanopsin_active Gq11 Gq/11 Melanopsin_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Circadian Entrainment) Ca2_release->Downstream Modulates PKC->Downstream Modulates

Melanopsin (OPN4) signaling pathway.
  • Neuropsin (OPN5): This UV-sensitive opsin can couple to different G-proteins depending on the species and tissue type. In some systems, it couples to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. In others, it couples to Gq, activating the PLC pathway.

Neuropsin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Light UV Light (~380nm) Neuropsin_inactive Neuropsin (OPN5) (11-cis-retinal) Light->Neuropsin_inactive Photoisomerization Neuropsin_active Meta-neuropsin (all-trans-retinal) Neuropsin_inactive->Neuropsin_active Gi Gi Neuropsin_active->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Downstream Downstream Cellular Responses cAMP->Downstream Modulates Encephalopsin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Light Blue Light (~460nm) Encephalopsin_inactive Encephalopsin (OPN3) (11-cis-retinal) Light->Encephalopsin_inactive Photoisomerization Encephalopsin_active Meta-encephalopsin (all-trans-retinal) Encephalopsin_inactive->Encephalopsin_active Gi_Go Gi/Go Encephalopsin_active->Gi_Go Activates AC Adenylyl Cyclase (AC) Gi_Go->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Downstream Downstream Cellular Responses (e.g., Metabolic Regulation) cAMP->Downstream Modulates Bacteriorhodopsin_Pumping_Cycle cluster_membrane Bacteriorhodopsin in Membrane cluster_extracellular Extracellular cluster_cytoplasmic Cytoplasmic BR_ground Bacteriorhodopsin (BR) (all-trans-retinal, protonated PSB) BR_K K intermediate BR_ground->BR_K BR_L L intermediate BR_K->BR_L BR_M M intermediate (deprotonated PSB) BR_L->BR_M BR_N N intermediate BR_M->BR_N Proton_out H⁺ BR_M->Proton_out Proton Release BR_O O intermediate BR_N->BR_O BR_O->BR_ground Proton_in H⁺ Proton_in->BR_N Proton Uptake Light Light Light->BR_ground Photon Absorption UV_Vis_Spectroscopy_Workflow start Start protein_prep Prepare Purified Opsin in Detergent Micelles start->protein_prep reconstitution Reconstitute with this compound (in dark) protein_prep->reconstitution spectrometer Place Sample in UV-Vis Spectrophotometer reconstitution->spectrometer dark_spectrum Record Dark Absorption Spectrum spectrometer->dark_spectrum illumination Illuminate with Specific Wavelength of Light dark_spectrum->illumination time_resolved Record Time-Resolved Absorption Spectra illumination->time_resolved analysis Analyze Data: - Determine λmax - Determine Photocycle Kinetics time_resolved->analysis end End analysis->end pH_Measurement_Workflow start Start cell_prep Prepare E. coli Expressing Microbial Rhodopsin start->cell_prep suspension Resuspend Cells in Unbuffered Salt Solution cell_prep->suspension setup Place Suspension in Vessel with pH Electrode and Light Source suspension->setup baseline Establish Baseline pH (in dark) setup->baseline light_on Illuminate Sample baseline->light_on record_ph Record pH Change Over Time light_on->record_ph protonophore Add Protonophore (CCCP) and Repeat Illumination record_ph->protonophore analysis Analyze pH Curves to Determine Pumping Direction and Rate protonophore->analysis end End analysis->end Patch_Clamp_Workflow start Start cell_prep Culture and Transfect Cells with Channelrhodopsin Gene start->cell_prep pipette_prep Prepare and Fill Patch Pipette cell_prep->pipette_prep seal Form Gigaohm Seal on Cell Membrane pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell voltage_clamp Voltage Clamp Cell at a Specific Potential whole_cell->voltage_clamp light_stim Apply Light Pulses voltage_clamp->light_stim record_current Record Ionic Currents light_stim->record_current analysis Analyze Current Traces for Kinetics and Selectivity record_current->analysis end End analysis->end

References

The Enzymatic Conversion of Retinol to Retinal: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of retinol (B82714) (Vitamin A1) to retinal is a pivotal step in retinoid metabolism, underpinning critical physiological processes such as vision and the regulation of gene expression through retinoic acid. This technical guide provides an in-depth exploration of the enzymatic pathways, kinetics, and experimental methodologies central to understanding this fundamental biochemical transformation.

Core Enzymology: Catalyzing the Oxidation of Retinol

The oxidation of retinol to this compound is primarily catalyzed by two main families of enzymes: the short-chain dehydrogenases/reductases (SDRs) and the medium-chain alcohol dehydrogenases (ADHs).[1] These enzymes are strategically localized within cells to ensure precise control over retinoid flux.

Short-Chain Dehydrogenases/Reductases (SDRs): This superfamily of enzymes, often referred to as retinol dehydrogenases (RDHs), plays a crucial role in retinoid metabolism.[1] They are typically membrane-bound proteins found in the endoplasmic reticulum. Key members include:

  • RDH10: Considered a physiologically relevant retinol dehydrogenase, RDH10 exhibits a high affinity for all-trans-retinol.[2][3] It is a strictly NAD+-dependent enzyme and is implicated in the biosynthesis of both all-trans-retinoic acid and 11-cis-retinal (B22103) for vision.[2][4]

  • RDH5: This enzyme is predominantly expressed in the this compound pigment epithelium (RPE) and is essential for the oxidation of 11-cis-retinol (B117599) to 11-cis-retinal, a critical step in the visual cycle.[5][6]

  • RDH11: Found in the RPE and other tissues, RDH11 can act on both all-trans- and cis-retinols.[6][7] While it can function as an 11-cis-retinol dehydrogenase, it appears to be more efficient as a this compound reductase.[7]

Medium-Chain Alcohol Dehydrogenases (ADHs): Certain cytosolic ADH isoenzymes can also metabolize retinol to this compound.[1][8] Their contribution is thought to be more significant under conditions of high retinol concentration.[1]

Quantitative Enzyme Kinetics

The efficiency and substrate specificity of the enzymes governing retinol oxidation are detailed in their kinetic parameters. A summary of key kinetic data is presented below.

EnzymeSubstrateK_m_ (µM)V_max_ (nmol·min⁻¹·mg⁻¹)k_cat_ (min⁻¹)Catalytic Efficiency (V_max_/K_m_ or k_cat_/K_m_)Source(s)
Human RDH10 all-trans-Retinol0.035 ± 0.0101.30 ± 0.05-37[2]
11-cis-Retinol0.06 ± 0.011.42 ± 0.06-24[2]
9-cis-Retinol0.04 ± 0.010.77 ± 0.05-19[2]
NAD⁺100 ± 101.30 ± 0.04--[2]
Human ADH2 all-trans-Retinol0.3-17.6-[9]
9-cis-Retinol0.05-2.3-[9]
Horse Liver ADH all-trans-Retinol145-0.45 s⁻¹ (turnover number)-[10]
Mouse RALDH3 all-trans-Retinal---77.9[11]
Mouse RALDH4 9-cis-Retinal---27.4[11]
13-cis-Retinal---8.24[11]
Bovine RDH5 11-cis-Retinol65.298.5 pmol/min/µg--[5]

Key Signaling Pathways

The enzymatic conversion of retinol to this compound is a cornerstone of two major signaling pathways: the visual cycle and the biosynthesis of retinoic acid.

The Visual Cycle

The visual cycle is a series of enzymatic reactions that regenerate the 11-cis-retinal chromophore essential for vision.[12] This process primarily occurs between the photoreceptor cells and the this compound pigment epithelium (RPE).[13]

Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE This compound Pigment Epithelium (RPE) Rhodopsin Rhodopsin (11-cis-retinal + Opsin) all_trans_Retinal_Opsin all-trans-Retinal + Opsin Rhodopsin->all_trans_Retinal_Opsin Light (hν) all_trans_Retinol_Photo all-trans-Retinol all_trans_Retinal_Opsin->all_trans_Retinol_Photo all-trans-RDH (RDH8, RDH12) NADPH -> NADP+ all_trans_Retinol_RPE all-trans-Retinol all_trans_Retinol_Photo->all_trans_Retinol_RPE Transport via IRBP all_trans_Retinyl_Ester all-trans-Retinyl Ester all_trans_Retinol_RPE->all_trans_Retinyl_Ester LRAT _11_cis_Retinol 11-cis-Retinol all_trans_Retinyl_Ester->_11_cis_Retinol RPE65 (Isomerohydrolase) _11_cis_this compound 11-cis-Retinal _11_cis_Retinol->_11_cis_this compound 11-cis-RDH (RDH5, RDH10) NAD+ -> NADH _11_cis_this compound->Rhodopsin Transport via IRBP + Opsin

Figure 1. The Visual Cycle Pathway.
Retinoic Acid Biosynthesis

Retinoic acid (RA) is a potent signaling molecule that regulates gene expression by binding to nuclear receptors. Its synthesis from retinol is a tightly controlled, two-step oxidative process.[14][15] The first, reversible step is the conversion of retinol to this compound, which is considered rate-limiting.[1] The second, irreversible step is the oxidation of this compound to retinoic acid, catalyzed by retinaldehyde dehydrogenases (RALDHs).[14][15]

Retinoic_Acid_Synthesis Retinol all-trans-Retinol This compound all-trans-Retinal Retinol->this compound RDHs (e.g., RDH10) ADHs NAD+ -> NADH Retinoic_Acid all-trans-Retinoic Acid This compound->Retinoic_Acid RALDHs (ALDH1A1, A2, A3) NAD+ -> NADH Irreversible Gene_Expression Regulation of Gene Expression Retinoic_Acid->Gene_Expression Binds to RAR/RXR

Figure 2. Retinoic Acid Biosynthesis Pathway.

Experimental Protocols

Accurate measurement of retinol to this compound conversion is crucial for research in this field. Below are detailed protocols for key experimental assays.

Retinol Dehydrogenase (RDH) Activity Assay

This protocol outlines a cell-based assay to measure RDH activity.[16]

Objective: To quantify the conversion of retinol to retinaldehyde by a specific RDH in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the RDH of interest

  • Transfection reagent

  • Cell culture medium and supplements

  • All-trans-retinol (stock solution in ethanol)

  • Bovine Serum Albumin (BSA)

  • Reagents for cell lysis and protein quantification (e.g., BCA assay)

  • HPLC system for retinoid analysis

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293 cells in appropriate culture plates.

    • Transfect cells with the RDH expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.

  • Retinol Treatment:

    • 24-48 hours post-transfection, replace the culture medium with fresh medium containing all-trans-retinol. A typical final concentration is 1-5 µM. Solubilize the retinol with an equimolar amount of BSA before adding to the medium.

    • Incubate the cells for a defined period (e.g., 4-8 hours) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable buffer.

    • Determine the total protein concentration of the cell lysates using a BCA assay or a similar method.

  • Retinoid Extraction:

    • To the cell lysate, add an internal standard (e.g., retinyl acetate).

    • Perform a two-step liquid-liquid extraction using hexane (B92381).

  • HPLC Analysis:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Reconstitute the retinoid extract in the HPLC mobile phase.

    • Inject the sample into an HPLC system equipped with a C18 column to separate and quantify retinaldehyde and retinol.

  • Data Analysis:

    • Calculate the amount of retinaldehyde produced per milligram of total protein.

    • Compare the activity in cells expressing the RDH of interest to the empty vector control.

RDH_Assay_Workflow start Start: Seed Cells transfect Transfect with RDH Expression Vector start->transfect treat Treat with all-trans-Retinol transfect->treat lyse Lyse Cells & Quantify Protein treat->lyse extract Extract Retinoids with Hexane lyse->extract hplc Analyze by HPLC extract->hplc analyze Calculate Specific Activity (nmol this compound/mg protein/min) hplc->analyze end End analyze->end

Figure 3. RDH Activity Assay Workflow.
HPLC Analysis of Retinol and this compound

This protocol provides a method for the separation and quantification of retinol and this compound using reverse-phase HPLC.[17][18][19]

Objective: To separate and quantify retinol and this compound from biological samples.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: An isocratic mixture of 85% methanol (B129727) and 15% 0.01 M sodium acetate (B1210297) buffer (pH 5.2).[17] Alternatively, a gradient elution can be used.[18]

  • Retinol and this compound standards

  • Hexane and ethanol (B145695) for extraction

  • Nitrogen gas supply

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize tissue samples or use serum/plasma directly.

    • Add an internal standard (e.g., retinyl acetate).

    • Extract retinoids using hexane. For tissues, saponification with ethanolic KOH may be required before extraction.

    • Evaporate the hexane phase to dryness under a stream of nitrogen, protected from light.

    • Reconstitute the residue in a known volume of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: 85% methanol / 15% 0.01 M sodium acetate buffer, pH 5.2.

    • Flow Rate: 1.5 mL/min.[17]

    • Detection: UV detector set at 325 nm for retinol and 380 nm for this compound.

    • Injection Volume: 20-100 µL.

  • Standard Curve:

    • Prepare a series of standard solutions of known concentrations of retinol and this compound.

    • Inject the standards into the HPLC system and record the peak areas.

    • Plot a standard curve of peak area versus concentration for each compound.

  • Quantification:

    • Inject the prepared sample.

    • Identify the peaks for retinol and this compound based on their retention times compared to the standards.

    • Calculate the concentration of retinol and this compound in the sample using the standard curve.

Spectrophotometric Assay for Retinol

This protocol describes a simple method for the quantification of retinol using UV-Vis spectrophotometry.[20][21]

Objective: To determine the concentration of retinol in a sample.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Ethanol or other suitable solvent

  • Retinol standard

Procedure:

  • Sample Preparation:

    • Dissolve the sample containing retinol in a suitable solvent like ethanol. Ensure the final concentration is within the linear range of the assay.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of retinol in the same solvent with known concentrations.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance for retinol, which is typically around 325 nm in ethanol.[20]

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each standard solution and the sample solution.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of the retinol standards.

    • Determine the concentration of retinol in the sample by comparing its absorbance to the standard curve.

Note: This method is susceptible to interference from other compounds in the sample that absorb at the same wavelength.[20] Chromatographic separation prior to spectrophotometric analysis is recommended for complex samples.

Conclusion

The enzymatic conversion of retinol to this compound is a fundamental process with far-reaching implications for health and disease. A thorough understanding of the enzymes involved, their kinetics, and the pathways they regulate is essential for researchers in vision science, developmental biology, and drug development. The methodologies outlined in this guide provide a robust framework for the quantitative analysis of this critical biochemical reaction, enabling further discoveries in the field of retinoid metabolism.

References

The Pivotal Role of Retinal in Early Embryonic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinal, a vitamin A-derived aldehyde, is a critical precursor to retinoic acid (RA), a potent signaling molecule that orchestrates numerous aspects of early embryonic development. The precise spatial and temporal regulation of RA synthesis, primarily from this compound, is paramount for normal embryogenesis. Dysregulation of this pathway, either through genetic defects or environmental factors, can lead to severe congenital abnormalities. This technical guide provides an in-depth exploration of the core functions of this compound and RA in embryonic development, with a focus on the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to researchers in developmental biology and drug development.

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are indispensable for a multitude of biological processes, including vision, immune function, and cellular differentiation.[1] During embryogenesis, the active metabolite, all-trans-retinoic acid (atRA), functions as a morphogen, establishing concentration gradients that provide positional information to developing tissues.[2][3] The immediate precursor to RA is this compound, and the enzymatic conversion of this compound to RA is a key regulatory step in this signaling cascade.[4][5] Understanding the intricate mechanisms governing this compound's role is crucial for elucidating the etiology of developmental disorders and for the development of therapeutic interventions.

This guide will delve into the molecular machinery of RA synthesis and signaling, its impact on the development of vital organ systems, and the experimental methodologies used to investigate these processes.

The Retinoic Acid Signaling Pathway

The synthesis of retinoic acid from retinol (B82714) is a two-step enzymatic process.[4][5] Initially, retinol (vitamin A) is reversibly oxidized to this compound by retinol dehydrogenases (RDHs), with RDH10 being a key enzyme in embryonic tissues.[6][7] Subsequently, this compound is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs), primarily RALDH1, RALDH2, and RALDH3.[8][9] The spatial and temporal expression patterns of these enzymes are critical in establishing the precise concentrations of RA in different embryonic regions.[10]

Once synthesized, RA diffuses into the nucleus and binds to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][11] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12] The RA signal is terminated by the catabolic activity of the cytochrome P450 family 26 (CYP26) enzymes (CYP26A1, CYP26B1, and CYP26C1), which hydroxylate RA into inactive forms.[1][13]

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Retinol Retinol Retinol_RBP->Retinol STRA6 This compound This compound Retinol->this compound RDH10 RA Retinoic Acid (RA) This compound->RA RALDHs RA_CRABP RA-CRABP RA->RA_CRABP Inactive_RA Inactive Metabolites RA->Inactive_RA CYP26s CRABP CRABP CRABP->RA_CRABP RA_n Retinoic Acid (RA) RA_CRABP->RA_n RAR_RXR RAR/RXR Heterodimer RA_n->RAR_RXR RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Target_Gene Target Gene Expression RARE->Target_Gene

Caption: The Retinoic Acid Signaling Pathway.

Role in Embryonic Patterning

RA gradients are crucial for the proper patterning of various embryonic structures.

  • Hindbrain Development: RA signaling is essential for the anteroposterior patterning of the hindbrain, a process that involves the segmental organization into rhombomeres.[14][15] RA, synthesized in the adjacent mesoderm, diffuses into the neural tube and activates the expression of specific Hox genes in a concentration-dependent manner, thereby defining the identity of each rhombomere.[5][8]

  • Spinal Cord Development: RA signaling also plays a role in the development of the spinal cord by promoting the differentiation of neural progenitors into motor neurons.[6]

  • Heart Development: The formation and looping of the heart tube are dependent on precise RA signaling. Both deficiency and excess of RA can lead to severe cardiac malformations.[16]

  • Eye Development: The development of the retina is highly sensitive to RA levels. RALDHs are expressed in specific regions of the developing eye, contributing to the establishment of RA gradients that are necessary for proper this compound patterning.[8][9]

  • Limb Development: RA signaling is involved in the outgrowth and patterning of the limbs. Disruptions in RA gradients can lead to limb reduction defects.[4][17]

Quantitative Data

The following tables summarize key quantitative data related to the retinoic acid signaling pathway in early embryonic development.

Table 1: Enzyme Kinetics of Key Proteins in the RA Pathway

EnzymeSubstrateKm (µM)Vmax (relative activity)SpeciesReference
hRALDH2 all-trans-retinal~0.1-0.5HighHuman[18]
9-cis-retinal~0.2-0.6HighHuman[18]
13-cis-retinal~0.3-0.7HighHuman[18]
mRALDH2 all-trans-retinal0.66HighMouse[19]
9-cis-retinal2.25LowMouse[19]
13-cis-retinal0.62ModerateMouse[19]
mRALDH3 all-trans-retinal-HighMouse[20]
9-cis-retinal-No activityMouse[20]
13-cis-retinal-No activityMouse[20]
hCYP26A1 all-trans-RA~0.02-0.05-Human[1][11]
hCYP26B1 all-trans-RA~0.03-0.07-Human[1]
hCYP26C1 all-trans-RA~0.1-0.3-Human[1]

Table 2: Endogenous Retinoic Acid Concentrations in Embryonic Tissues

SpeciesTissue/StageRA Concentration (nM)MethodReference
MouseWhole Embryo (E7.5-E8.5)~25RARE-lacZ reporter[12]
ZebrafishGastrula/SomitogenesisGradient observedFRET-based sensor[21][22]

Table 3: RA-Induced Gene Expression Changes in Embryonic Stem Cells

GeneFold ChangeTreatmentCell TypeReference
Hoxb1UpregulatedRAmESCs[6]
Hoxb2UpregulatedRAmESCs[6]
Hoxb3UpregulatedRAmESCs[6]
Oct4Downregulated (≤0.5)RAmESCs[6]
NanogDownregulated (≤0.5)RAmESCs[6]
Zscan4UpregulatedRAmESCs[16][23]
DuxUpregulatedRAmESCs[16]
GfapUpregulatedRAmESCs (neural differentiation)[24]
Gbx2UpregulatedRAmESCs (neural differentiation)[24]

Table 4: Teratogenic Effects of All-trans-Retinoic Acid in Mouse Embryos

RA ConcentrationGestational Day of ExposureObserved MalformationsReference
1.0 x 10⁻⁷ MDay 10 (in vitro culture)Median cleft lip (93%), hypoplasia of primary palatal processes (37%), limb reduction deformities (48%)[4]
70 mg/kg (i.p.)Day 7Exencephaly (16.1%), myelomeningocele (25.8%), limb alterations (74.1%)[25]
70 mg/kg (i.p.)Day 8Exencephaly (25.4%), myelomeningocele (30.9%), limb alterations (80%)[25]
0.5–100 µmol/lPreimplantation (in vitro)Dose-dependent developmental defects[26]

Experimental Protocols

RARE-lacZ Reporter Assay for RA Activity in Embryonic Tissues

This protocol describes a method to visualize the spatial distribution of RA signaling activity in embryonic tissues using a transgenic reporter mouse line carrying a lacZ gene under the control of a retinoic acid response element (RARE).

Materials:

  • RARE-lacZ transgenic embryos

  • Phosphate-buffered saline (PBS), ice-cold

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Wash buffer: PBS containing 2 mM MgCl₂, 0.01% sodium deoxycholate, and 0.02% NP-40

  • X-gal staining solution: Wash buffer containing 5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, and 1 mg/ml X-gal

  • Dissecting microscope and tools

  • Incubator at 37°C

Procedure:

  • Dissect embryos in ice-cold PBS.

  • Fix the embryos in 4% PFA for 15-60 minutes on ice, with the duration depending on the embryonic stage.

  • Wash the embryos three times for 15 minutes each in wash buffer at room temperature.

  • Incubate the embryos in X-gal staining solution in the dark at 37°C. Monitor the color development, which can take from a few hours to overnight.

  • Once the desired staining intensity is reached, stop the reaction by washing the embryos in PBS.

  • Post-fix the embryos in 4% PFA for long-term storage.

  • Image the stained embryos using a dissecting microscope with a camera.

RARE_lacZ_Workflow start Start dissect Dissect Embryos in ice-cold PBS start->dissect fix Fix in 4% PFA dissect->fix wash1 Wash 3x in Wash Buffer fix->wash1 stain Incubate in X-gal Solution (37°C, dark) wash1->stain wash2 Stop reaction with PBS stain->wash2 postfix Post-fix in 4% PFA wash2->postfix image Image Embryos postfix->image end End image->end

Caption: Experimental workflow for the RARE-lacZ reporter assay.
Quantification of Retinoids by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of retinoids in embryonic tissues using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Materials:

  • Embryonic tissue samples

  • Homogenization buffer

  • Organic solvents (e.g., hexane, acetonitrile (B52724), methanol)

  • Internal standards (e.g., deuterated RA)

  • HPLC system with a C18 reverse-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Procedure:

  • Sample Preparation:

    • Homogenize the embryonic tissue in an appropriate buffer on ice.

    • Add a known amount of internal standard to the homogenate.

    • Perform a liquid-liquid extraction using an organic solvent to separate the retinoids from the aqueous phase.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • HPLC Separation:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the different retinoid isomers using a C18 column with a gradient of mobile phases (e.g., water, methanol, acetonitrile with formic acid).

  • MS/MS Detection:

    • Introduce the eluent from the HPLC into the mass spectrometer.

    • Ionize the retinoids using ESI or APCI.

    • Perform selected reaction monitoring (SRM) to specifically detect and quantify the parent and daughter ions of the retinoids of interest and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of retinoid standards.

    • Quantify the amount of each retinoid in the sample by comparing its peak area to that of the internal standard and the standard curve.

Conclusion

This compound's role as the immediate precursor to retinoic acid places it at a critical juncture in the regulation of early embryonic development. The tightly controlled enzymatic conversion of this compound to RA establishes precise signaling gradients that are essential for the patterning and morphogenesis of numerous organ systems. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers investigating the fundamental mechanisms of embryogenesis and for professionals in the pharmaceutical industry developing novel therapeutics. A deeper understanding of the this compound-to-RA signaling axis will undoubtedly continue to provide key insights into congenital diseases and pave the way for new strategies in regenerative medicine.

References

The Architecture of Vision: A Technical Guide to the Retinal Binding Pocket of Rhodopsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure of the retinal binding pocket in rhodopsin, the key photoreceptor protein responsible for dim-light vision. Understanding the intricate details of this pocket is crucial for elucidating the mechanism of vision and for the development of novel therapeutics targeting G protein-coupled receptors (GPCRs).

The this compound Binding Pocket: A Precise Molecular Cavity

The this compound binding pocket of rhodopsin is a highly specialized cavity within the seven-transmembrane (7TM) helical bundle of the opsin protein. This pocket cradles the chromophore, 11-cis-retinal (B22103), which is covalently linked to a specific lysine (B10760008) residue. The precise geometry and electrostatic environment of this pocket are critical for maintaining the stability of the inactive state and for orchestrating the conformational changes that trigger the visual signaling cascade upon photoisomerization.

The ligand-binding pocket of rhodopsin has a volume of approximately 352 ų.[1] It is located on the luminal side of the receptor, and in its inactive state, the 11-cis-retinal acts as an inverse agonist, suppressing the receptor's basal activity.[2][3]

Key Amino Acid Residues

A constellation of specific amino acid residues lines the this compound binding pocket, each playing a crucial role in chromophore binding, spectral tuning, and signal transduction. At least 16 amino acid residues are within 4.5 Å of the 11-cis-retinal ligand.[4]

ResidueLocationRole in the Binding Pocket
Lys296 Transmembrane Helix 7Forms a covalent Schiff base linkage with the 11-cis-retinal chromophore.[1][5][6] Mutations at this site can lead to constitutive activation of the receptor.[1]
Glu113 Transmembrane Helix 3Acts as the primary counterion to the protonated Schiff base in the inactive state, stabilizing its positive charge.[7][8][9][10] Plays a critical role in determining the wavelength of maximum absorption (λmax).[8]
Trp265 Transmembrane Helix 6Engages in a tight association with the β-ionone ring of this compound, likely rearranging upon photoisomerization.[10][11] This interaction is crucial for locking the receptor in its inactive state.[12]
Tyr268 Transmembrane Helix 6Along with Trp265, brackets Pro267 and is highly conserved in visual pigments.[10]
Pro267 Transmembrane Helix 6A highly conserved proline that induces a kink in helix 6. This kink is critical for the conformational changes that occur upon activation.[1][10]
Gly121 Transmembrane Helix 3A strictly conserved residue in visual pigments.[10] Its small size allows for close packing with Trp265 and the this compound.[12]
Glu181 Extracellular Loop 2May act as a counterion in the activated state of rhodopsin.[13]
Water Molecules Within the pocketSeveral ordered water molecules are found within the binding pocket and are believed to play a role in stabilizing the ground state and participating in the activation mechanism.[13][14][15][16][17][18]
The Schiff Base Linkage and its Counterion

The 11-cis-retinal is covalently attached to the ε-amino group of Lys296 via a protonated Schiff base.[5][6] This protonation is crucial for the visible light absorption of rhodopsin, as it causes a significant red-shift in the absorption spectrum of the this compound chromophore.[9]

The positive charge of the protonated Schiff base is stabilized by a negatively charged amino acid residue, the counterion. In the dark, inactive state of bovine rhodopsin, this counterion is Glutamate-113 (Glu113).[7][8][9][10] The interaction between the protonated Schiff base and its counterion is a key factor in determining the specific wavelength of light that rhodopsin absorbs.[8] Upon photoactivation, the deprotonation of the Schiff base is a critical step for the activation of the G protein.[19]

Photoactivation and Conformational Changes

The absorption of a photon by the 11-cis-retinal triggers an incredibly fast (within 200 femtoseconds) isomerization to the all-trans-retinal form.[2][3] This change in the chromophore's shape initiates a cascade of conformational changes within the opsin protein, leading to its active state, Metarhodopsin II.

The key conformational change upon photoactivation is the outward tilting of the cytoplasmic end of transmembrane helix 6 (H6).[1][20] This movement creates a crevice on the cytoplasmic surface of the receptor, which serves as the binding site for the G protein transducin.[1] The cytoplasmic end of helix 5 also elongates, providing a larger interface for G protein interaction.[1]

G_protein_activation cluster_inactive Inactive State (Dark) cluster_active Active State (Light) Inactive_Rhodopsin Rhodopsin (11-cis-retinal) H6_inactive Helix 6 (Inward) Active_Rhodopsin Metarhodopsin II (all-trans-retinal) H6_active Helix 6 (Outward Tilt) Active_Rhodopsin->H6_active G_protein_binding_site G Protein Binding Site Exposed H6_active->G_protein_binding_site Photon Photon Photon->Inactive_Rhodopsin Isomerization

Caption: Conformational change in rhodopsin upon photoactivation.

The Visual Signaling Cascade

The light-induced conformational change in rhodopsin initiates a well-characterized signal transduction cascade. The active Metarhodopsin II binds to and activates the heterotrimeric G protein transducin (Gt).[5] This activation involves the exchange of GDP for GTP on the α-subunit of transducin.[1] The activated Gα-GTP subunit then dissociates and activates a cGMP phosphodiesterase (PDE).[5] PDE hydrolyzes cGMP, leading to a decrease in its intracellular concentration. This reduction in cGMP causes the closure of cGMP-gated cation channels in the photoreceptor cell membrane, resulting in hyperpolarization of the cell and a neural signal being sent to the brain.[5][21]

Rhodopsin_Signaling_Pathway Light Light Rhodopsin Rhodopsin (11-cis-retinal) Light->Rhodopsin MetaII Metarhodopsin II (all-trans-retinal) Rhodopsin->MetaII Isomerization Transducin_GDP Transducin (GDP) MetaII->Transducin_GDP activates Transducin_GTP Transducin (GTP) Transducin_GDP->Transducin_GTP GDP -> GTP PDE_inactive PDE (inactive) Transducin_GTP->PDE_inactive activates PDE_active PDE (active) PDE_inactive->PDE_active cGMP cGMP PDE_active->cGMP hydrolyzes GMP 5'-GMP cGMP->GMP Channel_open Cation Channels Open cGMP->Channel_open keeps open Channel_closed Cation Channels Close GMP->Channel_closed Hyperpolarization Hyperpolarization (Neural Signal) Channel_closed->Hyperpolarization

Caption: The rhodopsin-mediated phototransduction cascade.

Experimental Protocols for Structure Determination

The high-resolution structures of rhodopsin have been primarily determined by X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM). These techniques have been instrumental in visualizing the this compound binding pocket and the conformational changes associated with activation.

X-ray Crystallography
  • Protein Purification: Rhodopsin is typically purified from bovine retinas due to its natural abundance.[11][14] A single-step purification method is often employed.[14]

  • Crystallization: Purified rhodopsin is crystallized, often in the form of "flipped dimers," where two molecules associate in an upside-down fashion.[14]

  • Data Collection: Three-dimensional crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.

  • Structure Determination and Refinement: The diffraction data are processed to calculate an electron density map, from which an atomic model of the protein is built and refined. Ground-state rhodopsin structures have been refined to resolutions as high as 2.2 Å.[22]

Cryo-Electron Microscopy (Cryo-EM)
  • Sample Preparation: A purified complex of rhodopsin, for instance, bound to its G protein, is vitrified in a thin layer of ice.

  • Image Acquisition: A transmission electron microscope is used to capture thousands of images of the frozen particles from different orientations.

  • Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution three-dimensional density map of the complex.

  • Model Building: An atomic model of the protein complex is built into the cryo-EM density map. Cryo-EM has been particularly valuable for determining the structures of rhodopsin in complex with its signaling partners, such as the inhibitory G protein (Gi).[23][24][25][26]

Experimental_Workflow cluster_xray X-ray Crystallography cluster_cryoem Cryo-Electron Microscopy Purification_X Protein Purification Crystallization Crystallization Purification_X->Crystallization Data_Collection_X X-ray Diffraction Crystallization->Data_Collection_X Structure_Determination_X Structure Determination & Refinement Data_Collection_X->Structure_Determination_X High_Resolution_Structure High-Resolution Atomic Model Structure_Determination_X->High_Resolution_Structure Purification_C Complex Purification Vitrification Vitrification Purification_C->Vitrification Image_Acquisition Image Acquisition Vitrification->Image_Acquisition 3D_Reconstruction 3D Reconstruction Image_Acquisition->3D_Reconstruction Model_Building Model Building 3D_Reconstruction->Model_Building Model_Building->High_Resolution_Structure

Caption: Workflow for determining the structure of rhodopsin.

Implications for Drug Development

Rhodopsin serves as a critical prototype for the entire GPCR superfamily, which is the largest class of drug targets.[1] Understanding the molecular intricacies of the this compound binding pocket and the mechanism of activation provides a blueprint for the rational design of drugs that can modulate the activity of other GPCRs.[23] For instance, insights into the allosteric regulation of the this compound binding pocket can inform the development of allosteric modulators for other GPCRs, potentially leading to drugs with higher specificity and fewer side effects. The detailed structural information of rhodopsin in its various states continues to be an invaluable resource for computational drug design and the development of novel therapeutic agents for a wide range of diseases.

References

A Technical Guide to the Discovery of Retinal's Function in the Purple Earth Hypothesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the Purple Earth hypothesis, focusing on the pivotal role of retinal as a primordial photosystem. It details the key experimental discoveries that established the function of bacteriorhodopsin, the this compound-containing protein at the heart of this hypothesis, and presents the core quantitative data and molecular mechanisms that underpin this alternative model for the evolution of bioenergetics on early Earth.

The Purple Earth Hypothesis: An Overview

The Purple Earth hypothesis, first proposed by molecular biologist Shiladitya DasSarma, posits that the first life forms to harness solar energy did so using this compound, a simpler molecule than chlorophyll (B73375).[1] These this compound-based organisms, likely archaea, would have conferred a purple hue to the planet's oceans and landmasses.[1][2] This era is estimated to have occurred between 3.5 and 2.4 billion years ago, preceding the Great Oxygenation Event.[1] The hypothesis is supported by the relative simplicity of this compound compared to the complex porphyrin ring structure of chlorophyll, suggesting this compound could have evolved earlier.[1][3] Organisms utilizing this compound absorb light most efficiently in the green-yellow part of the spectrum, reflecting blue and red light, which results in their characteristic purple color.[1][4] This contrasts with chlorophyll-based organisms, which absorb blue and red light and reflect green.[1][5][6]

Quantitative Data Presentation

A central tenet of the hypothesis is that this compound and chlorophyll occupy complementary niches in the solar spectrum. This spectral separation suggests a scenario where chlorophyll-based systems evolved to utilize the light not captured by the already abundant this compound-based organisms.[3]

Table 1: Comparison of Light Absorption Spectra

Pigment/ProteinChromophorePeak Absorption Wavelength (λmax)Absorbed Light ColorReflected/Transmitted Color
BacteriorhodopsinThis compound~568 nm (monomer)[4]Green-Yellow[1][4]Purple (Blue + Red)[1][2]
Chlorophyll aChlorophyll~430 nm and ~662 nm[6]Blue and Red[6]Green
Chlorophyll bChlorophyll~453 nm and ~642 nm[6]Blue and Orange-RedGreen

Discovery and Functional Characterization of Bacteriorhodopsin

The foundation of the Purple Earth hypothesis rests on the discovery of bacteriorhodopsin, a light-driven proton pump, in the archaeon Halobacterium salinarum (formerly H. halobium).[4][7]

3.1. Initial Discovery

In 1971, Dieter Oesterhelt and Walther Stoeckenius identified distinct purple patches in the membrane of H. salinarum.[7] These "purple membranes" were found to be crystalline arrays of a single protein, which they named bacteriorhodopsin.[4][7] This protein, a 27 kDa integral membrane protein, contains seven transmembrane helices enclosing a this compound molecule.[7] The this compound is covalently linked to a lysine (B10760008) residue (Lys-216) via a protonated Schiff base, forming the chromophore responsible for its color and light-absorbing properties.[7]

3.2. Elucidation of Function: The Light-Driven Proton Pump

The crucial breakthrough came when Oesterhelt and Stoeckenius demonstrated that bacteriorhodopsin functions as a light-driven proton pump.[7][8] Upon absorbing a photon, the protein actively transports protons from the cell's cytoplasm to the extracellular medium, generating a proton-motive force.[4] This electrochemical gradient is then harnessed by ATP synthase to produce chemical energy in the form of ATP, allowing the organism to grow phototrophically in the absence of oxygen.[4]

Experimental Protocols

The confirmation of bacteriorhodopsin's function relied on reconstituting the purified purple membrane into vesicles and measuring light-induced ion transport.

Protocol: Measurement of Light-Driven Proton Pumping in Reconstituted Vesicles

This protocol is a generalized representation based on the foundational experiments.

  • Isolation of Purple Membrane (PM):

    • Culture Halobacterium salinarum under low-oxygen conditions to induce high levels of PM expression.[7]

    • Lyse the cells in a hypotonic solution.

    • Isolate the dense purple membrane patches from other cell fragments using differential centrifugation.[7]

  • Reconstitution into Liposomes:

    • Prepare a solution of purified lipids (e.g., soybean phospholipids) in a suitable buffer.

    • Solubilize the lipids and the isolated PM fragments with a detergent (e.g., octyl glucoside).

    • Remove the detergent slowly via dialysis. This allows for the spontaneous formation of proteoliposomes, where bacteriorhodopsin is incorporated into the lipid bilayer.

  • Proton Pumping Assay:

    • Resuspend the proteoliposomes in a weakly buffered, salt solution (e.g., KCl).

    • Place the suspension in a temperature-controlled vessel equipped with a sensitive pH electrode to monitor the external pH.

    • Keep the sample in the dark until the pH reading stabilizes.

    • Illuminate the sample with green light (e.g., a lamp with a >500 nm filter) to activate bacteriorhodopsin.

    • Record the change in the external pH. A rapid decrease in pH upon illumination indicates that protons are being pumped out of the vesicles into the external medium.[7]

    • Turn off the light and observe the pH returning to the baseline as the proton gradient dissipates.

    • Control: To confirm the gradient is not due to membrane leakage, add a protonophore (e.g., CCCP) which will rapidly collapse the proton gradient even under illumination, demonstrating the membrane's integrity and the pump's dependence on it.

Signaling Pathways and Visualizations

5.1. The Bacteriorhodopsin Photocycle

Upon absorbing a photon, this compound undergoes photoisomerization from an all-trans to a 13-cis configuration, initiating a series of conformational changes in the protein known as the photocycle.[4][7] This cycle involves several spectrally distinct intermediates (K, L, M, N, O) and results in the net translocation of one proton across the membrane.[4][9]

Bacteriorhodopsin_Photocycle bR bR (All-trans) K K bR->K Photon (hν) < 1 ps L L K->L ~1 µs M1 M1 L->M1 ~50 µs M2 M2 M1->M2 M1->p1 N N M2->N ~1 ms O O N->O ~ms N->p3 O->bR ~ms p2->M2 p4->O

The Bacteriorhodopsin Photocycle.

5.2. Experimental Workflow

The logical flow from sample isolation to functional confirmation follows a structured path. This workflow is fundamental to the characterization of any novel membrane protein.

Experimental_Workflow cluster_0 Preparation cluster_1 Reconstitution cluster_2 Functional Assay A Culture Halobacterium (Low O2, High Light) B Cell Lysis (Hypotonic Shock) A->B C Isolate Purple Membrane (Centrifugation) B->C D Solubilize PM & Lipids (Detergent) C->D E Form Proteoliposomes (Dialysis) D->E F Monitor External pH (pH Electrode) E->F G Illuminate Sample (>500 nm Light) F->G H Measure pH Change (Proton Efflux) G->H I Add Protonophore (Control) H->I

Workflow for Characterizing Proton Pumping.

Implications for Drug Development and Biotechnology

The discovery of bacteriorhodopsin and other microbial rhodopsins has had a profound impact beyond evolutionary biology, most notably creating the field of optogenetics .[10][11][12] In optogenetics, genes encoding these light-sensitive proteins are introduced into specific cells, such as neurons.[11] This allows researchers to control the activity of these cells with high temporal and spatial precision simply by shining light on them.[11]

  • Bacteriorhodopsin (BR): As a proton pump, its activation leads to hyperpolarization, making it a tool for inhibiting neuronal activity.[10]

  • Halorhodopsin (NpHR): A related microbial rhodopsin that pumps chloride ions into the cell, also causing inhibition.[10][13]

  • Channelrhodopsin (ChR): A light-gated ion channel that allows positive ions to flow into the cell, causing depolarization and thus exciting neurons.[10]

This technology provides an unprecedented ability to dissect neural circuits and is being explored for therapeutic applications in neurological and psychiatric disorders, as well as for restoring partial vision.[11] The stability and efficiency of bacteriorhodopsin also make it a candidate for applications in bioelectronics and solar energy conversion.[14][15]

References

A Technical Guide to the Biochemical Properties and Stability of Retinal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties and stability of retinal isomers, crucial molecules in vision and other biological processes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of ophthalmology, biochemistry, and medicinal chemistry.

Core Biochemical Properties of this compound Isomers

This compound, the aldehyde form of Vitamin A, exists in several isomeric forms, each with distinct structural and functional characteristics. The most biologically significant isomers are all-trans-retinal, 11-cis-retinal (B22103), 13-cis-retinal, and 9-cis-retinal. The specific geometry of these isomers, dictated by the configuration around their double bonds, is fundamental to their role in biological systems, most notably the visual cycle.

The primary event in vision is the photoisomerization of 11-cis-retinal to all-trans-retinal upon photon absorption.[1][2][3][4] This conformational change from a bent to a more linear structure triggers a cascade of events leading to a nerve impulse.[5][6] The all-trans isomer is then recycled back to the 11-cis form through a series of enzymatic reactions known as the visual cycle, ensuring the continuous regeneration of the light-sensitive chromophore.[2][7]

The stability of these isomers is a critical factor in their biological function. The 11-cis isomer is inherently less stable than the all-trans form due to steric hindrance, making it susceptible to both light-induced and thermal isomerization.[8] This inherent instability is paradoxically essential for its role as a highly sensitive molecular switch in vision.[8]

Spectroscopic Properties

The conjugated polyene chain of this compound isomers gives rise to strong absorption in the UV-visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic used to identify and quantify different isomers.

Isomerλmax (in Ethanol)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Reference
all-trans-retinal~381-387 nm~43,000[1]
11-cis-retinal~376-380 nm~25,000[1]
13-cis-retinal~375 nm~36,000[1]
9-cis-retinal~373 nm~35,000[1]
Photoisomerization Quantum Yield

The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the light-induced conversion of one isomer to another. For the 11-cis to all-trans isomerization in rhodopsin, the quantum yield is remarkably high.

IsomerizationWavelengthQuantum Yield (Φ)Reference
11-cis-retinal → all-trans-retinal (in rhodopsin)500 nm0.65 ± 0.01[9][10][11]
Thermal Stability

In the absence of light, this compound isomers can undergo thermal isomerization. The rate of this process is dependent on temperature and the specific isomer. The 11-cis isomer is particularly susceptible to thermal isomerization.

IsomerConditionHalf-life (t½)Reference
11-cis-retinal (in rhodopsin, D₂O)59°C19 ± 5 min[12]
11-cis-retinal (in rhodopsin, H₂O)59°C12 ± 1 min[12]
11-cis-retinal (without protein)59°C613 ± 170 min[12]

The Visual Cycle

The regeneration of 11-cis-retinal from all-trans-retinal is a critical enzymatic pathway known as the visual cycle, which primarily occurs in the this compound pigment epithelium (RPE) and photoreceptor outer segments.[2][7] A simplified representation of the canonical visual cycle is presented below. A cone-specific visual cycle also exists, potentially involving Müller glial cells.[2][7]

Visual_Cycle cluster_POS Photoreceptor Outer Segment cluster_RPE This compound Pigment Epithelium Rhodopsin Rhodopsin Metarhodopsin_II Metarhodopsin_II Rhodopsin->Metarhodopsin_II Light (hν) all_trans_Retinal_Opsin all_trans_Retinal_Opsin Metarhodopsin_II->all_trans_Retinal_Opsin Hydrolysis all_trans_this compound all_trans_this compound all_trans_Retinal_Opsin->all_trans_this compound Release all_trans_Retinol all_trans_Retinol all_trans_this compound->all_trans_Retinol RDH8 all_trans_Retinol_RPE all_trans_Retinol_RPE all_trans_Retinol->all_trans_Retinol_RPE Transport all_trans_Retinyl_Esters all_trans_Retinyl_Esters all_trans_Retinol_RPE->all_trans_Retinyl_Esters LRAT 11_cis_Retinol 11_cis_Retinol all_trans_Retinyl_Esters->11_cis_Retinol RPE65 11_cis_this compound 11_cis_this compound 11_cis_Retinol->11_cis_this compound RDH5 11_cis_this compound->Rhodopsin Transport & Recombination with Opsin

The Canonical Visual Cycle

Experimental Protocols

Accurate analysis of this compound isomers requires specific and sensitive experimental techniques. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the cornerstone methods for their separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is the gold standard for separating and quantifying this compound isomers due to its high resolution.[1] Normal-phase chromatography is often preferred for resolving the geometric isomers.[1][13]

Objective: To separate and quantify this compound isomers from a biological sample or reaction mixture.

Materials:

  • HPLC system with a UV detector or diode array detector

  • Normal-phase silica (B1680970) column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile phase: Isocratic mixture of ethyl acetate (B1210297) in n-hexane (e.g., 4% ethyl acetate) or a gradient system.

  • This compound isomer standards (all-trans, 11-cis, 13-cis, 9-cis)

  • Internal standard (e.g., all-trans-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraen-1-ol)[14]

  • Organic solvents for extraction (e.g., dichloromethane (B109758), n-hexane)[14]

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation (under dim red light):

    • Homogenize tissue samples in a suitable buffer.

    • Extract retinoids using a mixture of dichloromethane and n-hexane.[14] To prevent isomerization, formaldehyde (B43269) can be added.[14]

    • Evaporate the organic solvent under a stream of inert gas.

    • Reconstitute the dried extract in the HPLC mobile phase.

  • HPLC Analysis:

    • Equilibrate the silica column with the mobile phase.

    • Inject the reconstituted sample and internal standard.

    • Run the HPLC with an isocratic or gradient elution as required.

    • Detect the eluting isomers using a UV detector set at approximately 360-380 nm.[1]

  • Data Analysis:

    • Identify peaks based on the retention times of the pure isomer standards.

    • Integrate the peak areas for each isomer and the internal standard.

    • Generate a standard curve for each isomer by plotting the ratio of the isomer peak area to the internal standard peak area against the isomer concentration.

    • Calculate the concentration of each isomer in the sample.

HPLC_Workflow start Sample (Tissue or Reaction Mixture) extraction Extraction with Organic Solvents start->extraction evaporation Evaporation under Inert Gas extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection HPLC Injection reconstitution->injection separation Separation on Normal-Phase Column injection->separation detection UV Detection (360-380 nm) separation->detection quantification Quantification using Standard Curves detection->quantification

HPLC Analysis Workflow

UV-Visible Spectrophotometry for Isomerization Kinetics

UV-Visible spectrophotometry is a powerful tool for monitoring the kinetics of photoisomerization and thermal isomerization in real-time.[1]

Objective: To determine the rate of isomerization of a this compound isomer under specific conditions (light or heat).

Materials:

  • UV-Visible spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Purified this compound isomer

  • Appropriate solvent (e.g., ethanol, hexane)

  • Light source for photoisomerization (e.g., lamp with specific wavelength filters)

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of the purified this compound isomer in the chosen solvent in a quartz cuvette.

    • Perform all manipulations under dim red light to prevent unintended photoisomerization.

  • Kinetic Measurement:

    • Place the cuvette in the temperature-controlled sample holder of the spectrophotometer.

    • Record the initial absorption spectrum to determine the starting concentration and λmax.

    • For Thermal Isomerization: Maintain the sample at a constant, elevated temperature and record spectra at regular time intervals.[1]

    • For Photoisomerization: Irradiate the sample with a light source of a specific wavelength and intensity, and record spectra at regular time intervals during or after irradiation.[1]

  • Data Analysis:

    • Monitor the decrease in absorbance at the λmax of the initial isomer and the increase in absorbance at the λmax of the product isomer over time.[1]

    • Plot the concentration of the isomers as a function of time.

    • Fit the data to appropriate kinetic models (e.g., first-order decay) to determine the rate constant (k) and half-life (t½) of the isomerization reaction.

Spectro_Kinetics_Workflow start Prepare this compound Isomer Solution initial_spectrum Record Initial Absorption Spectrum start->initial_spectrum induce_isomerization Induce Isomerization initial_spectrum->induce_isomerization thermal Constant Temperature induce_isomerization->thermal Heat photo Light Irradiation induce_isomerization->photo Light record_spectra Record Spectra at Time Intervals thermal->record_spectra photo->record_spectra data_analysis Analyze Absorbance Changes record_spectra->data_analysis kinetic_parameters Determine Rate Constant and Half-life data_analysis->kinetic_parameters

Spectrophotometric Kinetics Workflow

Conclusion

A thorough understanding of the biochemical properties and stability of this compound isomers is paramount for advancing our knowledge of vision and for the development of novel therapeutics for this compound diseases. The data and protocols presented in this guide offer a foundational resource for researchers in this dynamic field. The intricate interplay of structure, light, and enzymatic machinery underscores the elegance and complexity of the biological systems in which these fascinating molecules operate.

References

An In-depth Technical Guide to the Cellular Uptake and Transport of Retinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and transport of retinal, a critical process for vision and overall health. The guide details the key proteins, signaling pathways, and experimental methodologies relevant to this field of study, with a focus on quantitative data and visual representations of complex biological processes.

Core Mechanisms of this compound Uptake and Transport

The journey of this compound from dietary sources to its functional sites within the body, particularly the retina, is a highly regulated process involving a series of specialized binding proteins and transporters.

Systemic Transport of Retinol (B82714)

Dietary vitamin A is primarily stored in the liver as retinyl esters. For distribution to peripheral tissues, these esters are hydrolyzed to all-trans-retinol, which is then bound to Retinol-Binding Protein 4 (RBP4) .[1] The resulting holo-RBP4 is released into the bloodstream where it forms a complex with transthyretin (TTR) to prevent its filtration by the kidneys.[1]

Cellular Uptake via STRA6

The uptake of retinol from the circulation into target cells is primarily mediated by the transmembrane receptor Stimulated by Retinoic Acid 6 (STRA6) .[2][3] STRA6 is highly expressed in tissues with high vitamin A demand, such as the this compound pigment epithelium (RPE).[2] STRA6 binds to circulating holo-RBP4 and facilitates the transport of retinol across the cell membrane without the internalization of RBP4 itself.[4] The transport of retinol via STRA6 can be bidirectional and is coupled to intracellular components.[3][5]

Intracellular Transport and Processing

Once inside the cell, retinol is bound by Cellular Retinol-Binding Proteins (CRBPs) , primarily CRBP1.[5] This binding prevents the non-specific esterification of retinol and channels it towards specific metabolic pathways. In the visual cycle, a key intracellular protein is the Cellular Retinaldehyde-Binding Protein (CRALBP) , also known as Retinaldehyde-Binding Protein 1 (RLBP1).[6] CRALBP is abundant in the RPE and Müller cells and preferentially binds 11-cis-retinal (B22103) and 11-cis-retinol, playing a crucial role in the regeneration of the visual chromophore.[7][8]

Retinoid Transport in the Retina: The Role of IRBP

The transport of retinoids between the RPE and photoreceptor outer segments occurs across the interphotoreceptor matrix (IPM). This crucial step is facilitated by the Interphotoreceptor Retinoid-Binding Protein (IRBP) , a large glycoprotein (B1211001) secreted by photoreceptors.[9][10] IRBP binds to all-trans-retinol released from photoreceptors after phototransduction and transports it to the RPE for regeneration. It then transports 11-cis-retinal back to the photoreceptors.[9][10]

The Blood-Retinal Barrier

The blood-retinal barrier (BRB) is a critical interface that regulates the passage of substances from the bloodstream into the retina. It is composed of an inner barrier formed by tight junctions between this compound capillary endothelial cells and an outer barrier formed by the RPE. The transport of retinol across the BRB is a highly regulated process involving receptors like STRA6 on the RPE.

Quantitative Data on Retinoid-Protein Interactions and Enzyme Kinetics

The following tables summarize key quantitative data related to the binding and enzymatic conversion of this compound and its derivatives.

LigandProteinBinding Affinity (Kd)SpeciesMethod
11-cis-retinaldehydeCRALBP< 20 nMBovineNot Specified
11-cis-retinolCRALBP~50 nMBovineNot Specified
9-cis-retinaldehydeCRALBP~50 nMBovineNot Specified
all-trans-retinolIRBP1.3 x 10-6 MBovineNot Specified
EnzymeSubstrateKmVmaxCatalytic Efficiency (Vmax/Km)Species
This compound Dehydrogenase 3 (RALDH3)all-trans this compoundNot SpecifiedNot Specified77.9Mouse
This compound Dehydrogenase 4 (RALDH4)9-cis this compoundNot SpecifiedNot Specified27.4Mouse
This compound Dehydrogenase 4 (RALDH4)13-cis this compoundNot SpecifiedNot Specified8.24Mouse

Signaling Pathways in this compound Transport

STRA6-Mediated JAK/STAT Signaling

Beyond its role as a transporter, STRA6 also functions as a cell surface receptor that can initiate an intracellular signaling cascade. Binding of holo-RBP4 to STRA6 induces the phosphorylation of STRA6, which in turn leads to the recruitment and activation of Janus Kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 5 (STAT5).[11][12] Activated STAT5 then translocates to the nucleus and regulates the expression of target genes, including Suppressor of Cytokine Signaling 3 (SOCS3), which can inhibit insulin (B600854) signaling.[11][12]

STRA6_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RBP4_retinol holo-RBP4 (Retinol-RBP4) STRA6 STRA6 Receptor RBP4_retinol->STRA6 Binding JAK2 JAK2 STRA6->JAK2 Recruitment & Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 nucleus Nucleus pSTAT5->nucleus Translocation SOCS3 SOCS3 Gene nucleus->SOCS3 Gene Transcription

Caption: STRA6-mediated JAK/STAT signaling pathway.

Experimental Protocols

Detailed Methodology for Cellular this compound Uptake Assay

This protocol describes a method for measuring the uptake of radiolabeled retinol into cultured cells, such as this compound pigment epithelial (RPE) cells.

Materials:

  • Cultured RPE cells (e.g., ARPE-19)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • [3H]-all-trans-retinol

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RPE cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Radiolabeled Retinol-BSA Complex: Prepare a stock solution of [3H]-all-trans-retinol in a suitable solvent (e.g., ethanol). To prepare the working solution, dilute the radiolabeled retinol into serum-free medium containing fatty acid-free BSA. The BSA helps to solubilize the retinol and mimic its presentation by RBP4.

  • Cell Treatment:

    • Wash the confluent cell monolayers twice with warm, serum-free medium.

    • Add the [3H]-all-trans-retinol-BSA complex solution to each well. For competition experiments, co-incubate with a molar excess of unlabeled all-trans-retinol.

    • Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the kinetics of uptake.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the radioactive medium.

    • Immediately wash the cells three times with ice-cold PBS to remove any unbound radiolabel.

  • Cell Lysis and Quantification:

    • Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial and mix thoroughly.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the amount of protein in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

    • Calculate the specific uptake by subtracting the radioactivity in the competition wells (non-specific uptake) from the total uptake.

    • Express the results as pmol of retinol taken up per mg of protein.

Retinal_Uptake_Workflow start Start step1 Seed RPE cells in 24-well plate start->step1 step2 Culture to confluence step1->step2 step3 Prepare [3H]-retinol-BSA complex step2->step3 step4 Wash cells with serum-free medium step2->step4 step5 Incubate cells with [3H]-retinol-BSA step3->step5 step4->step5 step6 Stop uptake and wash with ice-cold PBS step5->step6 step7 Lyse cells step6->step7 step8 Measure radioactivity by scintillation counting step7->step8 step9 Normalize to protein concentration step8->step9 end End step9->end

Caption: Experimental workflow for a cellular this compound uptake assay.

Isolation and Culture of this compound Pigment Epithelial (RPE) Cells from Adult Mice

This protocol provides a method for establishing primary cultures of RPE cells from adult mouse eyes.

Materials:

  • Adult C57BL/6 mice

  • Dissecting microscope

  • Surgical scissors and forceps

  • 70% Ethanol

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA (0.25%)

  • RPE culture medium (e.g., DMEM/F12 supplemented with 10-20% FBS, L-glutamine, and antibiotics)

  • Culture dishes/plates

Procedure:

  • Eye Enucleation: Euthanize the mouse according to approved institutional protocols. Enucleate the eyeballs using curved forceps and place them in a petri dish containing ice-cold HBSS.

  • Dissection:

    • Under a dissecting microscope, make a circumferential incision just below the ora serrata.

    • Remove the anterior segment (cornea, iris, and lens).

    • Gently peel away the neural retina from the underlying RPE layer.

  • RPE Cell Isolation:

    • Place the remaining eyecup (containing the RPE, choroid, and sclera) in a microcentrifuge tube with Trypsin-EDTA solution.

    • Incubate at 37°C for 30-60 minutes to dissociate the RPE cells from the choroid.

    • Gently triturate the eyecup with a pipette to release the RPE cells.

  • Cell Plating and Culture:

    • Neutralize the trypsin by adding RPE culture medium containing FBS.

    • Centrifuge the cell suspension to pellet the RPE cells.

    • Resuspend the cell pellet in fresh RPE culture medium and plate onto culture dishes.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days. RPE cells will form a pigmented, cobblestone-like monolayer.

Key Protein Interactions in this compound Transport

The coordinated action of several proteins is essential for the efficient transport of this compound. The following diagram illustrates the key interactions in this process.

Retinal_Transport_Interactions cluster_blood Bloodstream cluster_rpe RPE Cell cluster_ipm Interphotoreceptor Matrix (IPM) cluster_photoreceptor Photoreceptor Outer Segment RBP4_TTR Retinol-RBP4-TTR Complex STRA6 STRA6 RBP4_TTR->STRA6 Uptake Retinol_in all-trans-retinol STRA6->Retinol_in CRBP1 CRBP1 LRAT LRAT Retinyl_ester all-trans-retinyl ester LRAT->Retinyl_ester CRALBP CRALBP IRBP IRBP CRALBP->IRBP Transport RDH5 RDH5 cis_this compound 11-cis-retinal RDH5->cis_this compound RPE65 RPE65 cis_Retinol 11-cis-retinol RPE65->cis_Retinol Retinol_in->CRBP1 Binding Retinol_in->LRAT Esterification Retinyl_ester->RPE65 Isomerization cis_Retinol->CRALBP Binding cis_Retinol->RDH5 Oxidation cis_this compound->CRALBP Binding cis_this compound->IRBP Rhodopsin Rhodopsin IRBP->Rhodopsin Chromophore Regeneration all_trans_this compound all-trans-retinal Rhodopsin->all_trans_this compound Photoisomerization all_trans_retinol_out all-trans-retinol all_trans_this compound->all_trans_retinol_out Reduction all_trans_retinol_out->IRBP Transport

Caption: Key protein interactions in the cellular uptake and transport of this compound for the visual cycle.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Quantification of Retinal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed methodologies for the separation and quantification of various retinal isomers using High-Performance Liquid Chromatography (HPLC). Both normal-phase and reverse-phase HPLC methods are presented, offering robust and reproducible protocols for researchers, scientists, and professionals in drug development. This document includes comprehensive experimental protocols, quantitative data summaries, and a visual representation of the general experimental workflow. The methods described are suitable for the analysis of this compound isomers in diverse biological samples.[1][2]

Introduction

Retinoids, including retinol (B82714), this compound, and retinoic acid, are a class of compounds derived from vitamin A that play crucial roles in numerous physiological processes such as vision, immune function, embryonic development, and cell differentiation.[3][4] Retinaldehyde (this compound) exists in several isomeric forms, with all-trans-retinal and 11-cis-retinal (B22103) being the most biologically significant, particularly in the visual cycle. The accurate separation and quantification of these isomers are essential for understanding their specific biological functions and for the development of therapeutics targeting retinoid signaling pathways.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound isomers.[5] The choice between normal-phase and reverse-phase chromatography depends on the specific isomers of interest and the sample matrix. Normal-phase HPLC generally offers better resolution for geometric isomers, while reverse-phase HPLC is also widely used and effective.[2][6] This application note details established HPLC methods for the analysis of this compound isomers.

Experimental Workflow

The general workflow for the HPLC analysis of this compound isomers involves sample preparation, chromatographic separation, detection, and data analysis.

HPLC Workflow for this compound Isomer Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Tissue Biological Sample (e.g., Retina, Serum) Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction (e.g., Hexane/Dichloromethane) Homogenization->Extraction Derivatization Derivatization (Optional) (e.g., O-ethyl-oxime) Extraction->Derivatization Evaporation Evaporation & Reconstitution Derivatization->Evaporation Injection Sample Injection Evaporation->Injection Column HPLC Column (Normal or Reverse-Phase) Injection->Column Elution Isocratic or Gradient Elution Column->Elution Detection UV/Vis or MS/MS Detection Elution->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: General workflow for HPLC analysis of this compound isomers.

Normal-Phase HPLC Methods

Normal-phase HPLC is highly effective for separating geometric isomers of retinoids.[2][6] This is often the preferred method for resolving complex mixtures of this compound isomers.

Method 1: Isocratic Separation of this compound and Retinoic Acid Isomers

This method is adapted for the simple isocratic separation of all-trans-retinal, 13-cis-retinoic acid, and all-trans-retinoic acid.[3][4]

Table 1: Chromatographic Conditions for Normal-Phase HPLC Method 1

ParameterCondition
Column Silica gel column (e.g., Inertsil SILICA 100-5, 250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane:2-propanol:glacial acetic acid (1000:4.3:0.675, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 350 nm
Mode Isocratic

Table 2: Retention Times for Normal-Phase HPLC Method 1 [3]

CompoundRetention Time (min)
all-trans-retinal9.54
13-cis-retinoic acid10.55
all-trans-retinoic acid11.65
Method 2: Separation of Multiple Retinoid Isomers

This gradient method allows for the simultaneous quantification of isomers of retinol, this compound, and retinoic acid.[7][8]

Table 3: Chromatographic Conditions for Normal-Phase HPLC Method 2

ParameterCondition
Column Silica gel absorption column
Mobile Phase Linear gradient of two solvents containing n-Hexane, 2-propanol, and glacial acetic acid in different ratios.
Detection UV Spectrophotometry
Mode Gradient

Table 4: Separated Isomers by Normal-Phase HPLC Method 2 [7][8]

Retinoic Acid IsomersThis compound IsomersRetinol Isomers
13-cis13-cis13-cis
9-cis9-cisall-trans
all-transall-trans
all-trans-4-oxo
9-cis-4-oxo
13-cis-4-oxo

Reverse-Phase HPLC Methods

Reverse-phase HPLC is a versatile technique for the analysis of retinoids and can be readily applied to biological samples.[1][9]

Method 1: Isocratic Separation of Common this compound Isomers

This method was developed to separate all-trans-, 13-cis-, 11-cis-, and 9-cis-retinal (B17824) isomers.[1]

Table 5: Chromatographic Conditions for Reverse-Phase HPLC Method 1

ParameterCondition
Column Two Vydac C18 columns in series
Mobile Phase 0.1 M ammonium (B1175870) acetate-acetonitrile (40:60, v/v)
Detection UV
Mode Isocratic
Method 2: Rapid Isocratic Separation of Retinoids

This method allows for the rapid measurement of retinol, this compound, all-trans-retinoic acid, and 13-cis-retinoic acid in under 14 minutes.[5]

Table 6: Chromatographic Conditions for Reverse-Phase HPLC Method 2

ParameterCondition
Column C18 reversed-phase column (4.6 mm I.D., 15 cm, 5 µm)
Mobile Phase 85% methanol (B129727) and 15% 0.01 M sodium acetate (B1210297) buffer, pH 5.2
Flow Rate 1.5 mL/min
Detection UV and Fluorescence
Mode Isocratic

Experimental Protocols

Caution: Retinoids are light-sensitive. All procedures should be performed under yellow or red light to prevent isomerization.[10]

Protocol 1: Sample Preparation from Biological Tissues
  • Homogenization: Homogenize tissue samples (10-20 mg) in an appropriate buffer.

  • Extraction: Extract retinoids using a solvent mixture such as dichloromethane-n-hexane or hexane.[1] For simultaneous extraction of polar and non-polar retinoids, a solid-phase extraction technique can be employed.[5]

  • Derivatization (Optional): For enhanced stability and detection, this compound can be converted to its O-ethyloxime derivative.[2][11]

  • Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.

Protocol 2: HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare standard solutions of this compound isomers of known concentrations in the mobile phase.

  • Calibration Curve: Inject a series of standard solutions to generate a calibration curve for each isomer.

  • Sample Injection: Inject the reconstituted sample extract onto the HPLC system.

  • Data Acquisition: Record the chromatogram and integrate the peak areas corresponding to the this compound isomers.

  • Quantification: Determine the concentration of each isomer in the sample by comparing its peak area to the calibration curve.

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the separation and quantification of this compound isomers. The choice between normal-phase and reverse-phase chromatography will depend on the specific analytical goals and the complexity of the sample matrix. By following the provided protocols, researchers can obtain accurate and reproducible results for their studies on the roles of this compound isomers in health and disease.

References

Application Notes and Protocols for the Extraction and Quantification of Retinal from Ocular Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinal, the aldehyde form of vitamin A, is a critical molecule in vision. As the chromophore of visual pigments in photoreceptor cells, its isomers, particularly 11-cis-retinal (B22103) and all-trans-retinal, are central to the visual cycle. The precise quantification of this compound isomers in ocular tissues is paramount for vision research, understanding the pathology of this compound diseases (e.g., age-related macular degeneration, retinitis pigmentosa), and for the development of novel ophthalmic therapeutics. These application notes provide detailed protocols for the extraction, derivatization, and quantification of this compound from ocular tissues, tailored for researchers in both academic and drug development settings.

Given the light-sensitive and chemically reactive nature of this compound, all procedures involving this molecule must be performed under dim red or yellow light to prevent photoisomerization and degradation.[1]

I. Dissection and Isolation of this compound Tissues

A critical first step is the meticulous dissection of ocular tissues to ensure sample purity and prevent cross-contamination. The neural retina and the this compound Pigment Epithelium (RPE) are the primary tissues of interest for visual cycle studies.

Protocol 1: Isolation of Neural Retina and RPE from Animal Eyes

This protocol is adapted from methods for isolating ocular tissues from animal models (e.g., mouse, bovine).[2][3][4][5][6]

Materials:

  • Freshly enucleated eyes

  • Dissecting microscope

  • Fine-tipped forceps and scissors

  • Surgical blades

  • Petri dishes

  • Ice-cold Phosphate-Buffered Saline (PBS) or Ringer's solution[2]

  • (For RPE isolation) 0.25% Trypsin-EDTA solution[4]

Procedure:

  • Enucleation and Preparation: Following euthanasia according to approved protocols, carefully enucleate the eyeball.[4] For mice, a brief rinse in 70% ethanol (B145695) can be used for sterilization.[4] Place the eye in a petri dish containing ice-cold PBS.

  • Anterior Segment Removal: Under a dissecting microscope, make a circumferential incision just below the cornea (at the ora serrata) to remove the anterior segment, including the cornea, iris, and lens.[4][6]

  • Vitreous Removal: Carefully remove the vitreous humor using forceps.[6]

  • Neural Retina Isolation: The neural retina can now be gently detached from the underlying RPE.[6] Using fine-tipped forceps, carefully peel the retina away from the eyecup. Place the isolated retina in a separate tube on ice.

  • RPE Isolation:

    • The remaining eyecup contains the RPE layer. For cellular analysis or culture, the RPE can be dissociated.

    • Add 1 mL of 0.25% Trypsin-EDTA to the eyecup and incubate at 37°C for 10 minutes.[4]

    • Every 2 minutes, gently tap the tube to aid in cell detachment.[4]

    • After incubation, gently pipette the cell suspension to further dissociate the RPE. The RPE cells can then be pelleted by centrifugation.[6]

II. Extraction and Derivatization of this compound

The lipophilic nature of this compound allows for its extraction using organic solvents.[1] Due to the reactive aldehyde group, derivatization is often employed to enhance stability and improve chromatographic analysis.[7]

Protocol 2: Organic Solvent Extraction and O-ethylhydroxylamine Derivatization

This protocol combines a direct hexane (B92381) extraction with a derivatization step to form a more stable this compound oxime.[1][7]

Materials:

  • Isolated ocular tissue (neural retina or RPE pellet)

  • Ice-cold 0.9% saline[1]

  • Glass-Teflon or glass-glass homogenizer[1]

  • Methanol (B129727) (HPLC grade)[1]

  • Hexane (HPLC grade)[1]

  • 0.1 M O-ethylhydroxylamine in 100 mM HEPES buffer (pH 6.5)[1][7]

  • Nitrogen gas stream for evaporation

  • Acetonitrile (B52724) (HPLC grade)

Procedure:

  • Homogenization:

    • To the isolated tissue in a homogenizer tube, add a small volume of ice-cold 0.9% saline.

    • Homogenize the tissue thoroughly on ice.

  • Derivatization:

    • To the tissue homogenate (typically around 300 µL), add 1 mL of methanol followed by 2 mL of 0.1 M O-ethylhydroxylamine solution.[7]

    • Vortex the mixture thoroughly and incubate for 20 minutes at room temperature. This reaction converts this compound to its O-ethyl oxime derivative.[7]

  • Extraction:

    • Add 10 mL of hexane to the mixture and vortex vigorously to extract the this compound O-ethyloximes.[7]

    • Centrifuge to separate the phases and carefully collect the upper hexane layer.

  • Sample Preparation for Analysis:

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of a suitable solvent for the chosen analytical method (e.g., acetonitrile for reverse-phase HPLC).[7]

III. Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of this compound isomers. Coupling HPLC with UV-Vis spectroscopy or tandem mass spectrometry (MS/MS) provides high sensitivity and specificity.

Protocol 3: HPLC-UV Analysis of this compound O-Ethyloximes

This method is suitable for the routine quantification of this compound.

Methodology:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column is commonly used for separating this compound oximes.[8]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is often employed.[7][8]

  • Detection: The this compound O-ethyloxime derivatives can be detected by their absorbance at approximately 360-368 nm.[1][8]

Protocol 4: UHPLC-MS/MS Analysis for High Sensitivity Quantification

This method offers higher sensitivity and specificity, making it ideal for samples with low this compound content or for drug development studies requiring precise pharmacokinetic data.

Methodology:

  • UHPLC-MS/MS System: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column suitable for UHPLC.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[7]

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for the specific parent-to-product ion transitions of the this compound O-ethyloximes.

Data Presentation

Quantitative data from the analysis of this compound should be presented in a clear and organized manner to facilitate comparison between different experimental conditions or tissue types.

Table 1: Typical HPLC and UHPLC-MS/MS Parameters for this compound Analysis

ParameterHPLC-UV[8]UHPLC-MS/MS[7]
Column Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm)C18 reversed-phase
Mobile Phase Gradient of water/acetonitrile with 0.1% formic acidGradient of water/acetonitrile with 0.1% formic acid
Flow Rate 1 mL/minNot specified
Detection UV at 368 nm (for O-ethyloxime)MS/MS in MRM mode
Lower Limit of Detection ~0.2 pmol (for this compound)5 fmol
Linear Range >3 orders of magnitude5 fmol to 1 pmol

Table 2: Reported Retinoid Levels in Ocular Tissues

RetinoidTissueSpeciesConcentrationCitation
A2ERPEHuman (FFM patient)33 pmol per 0.5 x 0.5 cm section[9]
A2ERPEHuman (STGD1 patient)61 pmol per 0.5 x 0.5 cm section[9]
A2ERPEHuman (control)5.30 ± 2.96 pmol per section[9]

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Extraction and Analysis

workflow cluster_tissue Tissue Preparation cluster_extraction Extraction & Derivatization cluster_analysis Quantitative Analysis enucleation Enucleation of Eyeball dissection Dissection of Neural Retina and RPE enucleation->dissection homogenization Homogenization in Saline dissection->homogenization derivatization Derivatization with O-ethylhydroxylamine homogenization->derivatization extraction Hexane Extraction derivatization->extraction evaporation Evaporation & Reconstitution extraction->evaporation hplc HPLC-UV Analysis evaporation->hplc ms UHPLC-MS/MS Analysis evaporation->ms

Workflow for this compound extraction and analysis.

Diagram 2: The Visual Cycle Signaling Pathway

visual_cycle cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe This compound Pigment Epithelium (RPE) rhodopsin Rhodopsin (11-cis-retinal) metarhodopsin Metarhodopsin II (all-trans-retinal) rhodopsin->metarhodopsin Light at_retinol_pr all-trans-retinol metarhodopsin->at_retinol_pr RDH at_retinol_rpe all-trans-retinol at_retinol_pr->at_retinol_rpe Transport at_ester all-trans-retinyl ester at_retinol_rpe->at_ester LRAT cis_retinol 11-cis-retinol at_ester->cis_retinol RPE65 cis_this compound 11-cis-retinal cis_retinol->cis_this compound RDH5 cis_this compound->rhodopsin Transport & Binding to Opsin

Key steps of the visual cycle pathway.

References

Application Notes and Protocols for Measuring Retinaldehyde Dehydrogenase (RALDH) Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various in vitro assays to measure the enzymatic activity of retinaldehyde dehydrogenase (RALDH). RALDHs are critical enzymes in the biosynthesis of retino-ic acid, a vital signaling molecule involved in cell differentiation, development, and various physiological processes. Accurate measurement of RALDH activity is essential for studying its biological functions and for the development of therapeutic agents targeting this enzyme family.

Introduction to Retinaldehyde Dehydrogenase

Retinaldehyde dehydrogenases (RALDHs), also known as aldehyde dehydrogenase 1A (ALDH1A) family members, are a group of NAD(P)+-dependent enzymes that catalyze the irreversible oxidation of retinaldehyde to retinoic acid.[1][2] There are three main isoforms: RALDH1 (ALDH1A1), RALDH2 (ALDH1A2), and RALDH3 (ALDH1A3), each with distinct tissue distribution and substrate specificities.[1] The dysregulation of RALDH activity has been implicated in various diseases, including cancer and developmental disorders, making these enzymes attractive targets for drug discovery.[3]

The catalytic mechanism involves the binding of NAD+ followed by the aldehyde substrate. A conserved cysteine residue in the active site forms a thiohemiacetal intermediate with the retinaldehyde. A hydride is then transferred to NAD+ to form NADH and a thioester intermediate, which is subsequently hydrolyzed to release retinoic acid.[2][4]

Below are protocols for the most common in vitro assays to determine RALDH activity, including spectrophotometric, fluorometric, and flow cytometry-based methods.

Spectrophotometric Assay for RALDH Activity

This is a classic and widely used method that relies on monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH during the oxidation of retinaldehyde.[4][5]

Principle:

The conversion of retinaldehyde to retinoic acid by RALDH is coupled with the reduction of NAD+ to NADH. NADH has a characteristic absorbance maximum at 340 nm, while NAD+ does not. By measuring the rate of increase in absorbance at this wavelength, the enzyme's activity can be quantified.

Experimental Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 50 mM HEPES, pH 8.5, containing 20 mM MgCl₂, 2 mM DTT, 150 mM KCl, and 1 mM EDTA.[4] (Note: Buffer conditions may need optimization depending on the specific RALDH isoform and source).

    • Enzyme Solution: Prepare a stock solution of purified recombinant RALDH or a cellular lysate containing the enzyme in the reaction buffer. The final enzyme concentration in the assay will typically be in the nM range (e.g., 2–200 nM).[4]

    • NAD+ Stock Solution: Prepare a 10 mM stock solution of β-Nicotinamide adenine (B156593) dinucleotide (NAD+) in the reaction buffer.

    • Substrate Stock Solution: Prepare a stock solution of all-trans-retinaldehyde in a suitable organic solvent like ethanol (B145695) or DMSO. The final concentration in the assay will typically range from 0–100 µM.[4] Due to the light sensitivity of retinaldehyde, prepare this solution fresh and protect it from light.

    • (Optional) Inhibitor Stock Solution: If screening for inhibitors, prepare a stock solution of the test compound in a suitable solvent.

  • Assay Procedure:

    • Set up a UV-visible spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 37 °C).[4]

    • In a quartz cuvette, add the following in a total reaction volume of 1 ml:

      • Reaction Buffer

      • Enzyme solution (e.g., to a final concentration of 2–200 nM)

      • NAD+ solution (e.g., to a final concentration of 500 µM)[4]

    • Pre-incubate the mixture for 10 minutes at 37 °C to allow the enzyme to equilibrate.[4]

    • For inhibitor studies, add the inhibitor at this stage and pre-incubate with the enzyme for a defined period (e.g., 10 minutes).[4]

    • Initiate the reaction by adding the retinaldehyde substrate.

    • Immediately start monitoring the change in absorbance at 340 nm over time (e.g., every 10 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • For kinetic studies, vary the substrate concentration and fit the initial rate data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibitor studies, calculate the percent inhibition and determine the IC₅₀ value by plotting the percent inhibition against a range of inhibitor concentrations.

Quantitative Data Summary:

EnzymeSubstrateKm (µM)Vmax/kcatInhibitorKi/IC50 (nM)Reference
Human RALDH1all-trans-retinaldehyde~0.13 (with CRBPI)-T37,400[4][6]
Chicken RALDH1all-trans-retinaldehyde--DAR434.70 ± 99.70[1]
Chicken RALDH2all-trans-retinaldehyde--DAR55.00 ± 10.71[1]
Human RALDH2all-trans-retinaldehyde--DAR191.32 ± 36.77[1]
Chicken RALDH3all-trans-retinaldehyde--DAR161.27 ± 16.57[1]
Human RALDH3---T337,000[4]

Note: Kinetic parameters can vary significantly depending on the assay conditions and enzyme source.

Fluorescence-Based Assay for RALDH Activity

This method offers higher sensitivity compared to the spectrophotometric assay and is particularly useful for high-throughput screening of inhibitors. It also relies on the detection of NADH.

Principle:

NADH is a fluorescent molecule, while NAD+ is not. The assay measures the increase in fluorescence intensity corresponding to NADH production. Due to the spectral overlap between retinaldehyde and NADH, a fluorescence-based NADH assay kit is often employed to minimize interference.[1]

Experimental Protocol:

  • Reagent Preparation:

    • Follow the reagent preparation steps as described for the spectrophotometric assay.

    • Utilize a commercial fluorescence-based NADH assay kit (e.g., from AAT Bioquest, Inc.) and prepare reagents according to the manufacturer's instructions.[1]

  • Assay Procedure:

    • The assay is typically performed in a 96-well or 384-well microplate format suitable for fluorescence measurements.

    • Add the reaction components (buffer, enzyme, NAD+, and inhibitor if applicable) to the wells.

    • Pre-incubate the plate at 37 °C for a specified time (e.g., 20 minutes).[1]

    • Initiate the reaction by adding the retinaldehyde substrate.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for NADH (e.g., Ex/Em = 340/460 nm) over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence versus time plot.

    • Determine kinetic parameters (Km, Vmax) and inhibitor constants (IC₅₀) as described for the spectrophotometric assay.

Flow Cytometry-Based Assay (ALDEFLUOR™ Assay)

The ALDEFLUOR™ assay is designed to measure RALDH activity in live, individual cells.[7][8][9] It is particularly useful for identifying and isolating cell populations with high RALDH activity, such as cancer stem cells.

Principle:

The assay utilizes a fluorescent, non-toxic substrate for RALDH (BODIPY™-aminoacetaldehyde) that can freely diffuse into intact cells. In the presence of RALDH, the substrate is oxidized to a fluorescent product (BODIPY™-aminoacetate) that is retained within the cell due to its negative charge. The intensity of the green fluorescence is directly proportional to the RALDH activity in the cell. A specific RALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence.[7]

Experimental Protocol:

  • Reagent Preparation:

    • ALDEFLUOR™ Assay Kit: Use a commercially available kit and prepare the reagents according to the manufacturer's protocol. This typically includes the ALDEFLUOR™ reagent (substrate), DEAB (inhibitor), and an appropriate assay buffer.

    • Cell Suspension: Prepare a single-cell suspension of the cells to be analyzed at a concentration of approximately 1 x 10⁶ cells/mL in the assay buffer.

  • Assay Procedure:

    • For each sample, prepare a "test" tube and a "control" tube.

    • Add the ALDEFLUOR™ reagent to the cell suspension in the "test" tube.

    • Immediately add DEAB to the "control" tube followed by the ALDEFLUOR™ reagent. DEAB will inhibit RALDH activity, providing a baseline fluorescence measurement.

    • Incubate both tubes at 37 °C for 30-60 minutes.

    • After incubation, centrifuge the cells and resuspend them in cold assay buffer.

    • Analyze the cells by flow cytometry, detecting the fluorescence in the green channel (e.g., FITC).

  • Data Analysis:

    • Gate on the viable cell population based on forward and side scatter.

    • Use the "control" (DEAB-treated) sample to set the gate for the RALDH-positive population.

    • The percentage of ALDEFLUOR™-positive cells and the mean fluorescence intensity (MFI) of this population in the "test" sample are used to quantify RALDH activity.[8]

Visualization of Workflows and Pathways

RALDH_Signaling_Pathway Retinoic Acid Synthesis Pathway Retinol (B82714) Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid RALDH (ALDH1A) RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Target_Genes Target Gene Expression RARE->Target_Genes Regulates

Caption: The enzymatic conversion of retinol to retinoic acid by RALDH.

Spectrophotometric_Assay_Workflow Spectrophotometric RALDH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Reaction Buffer Mix_Reagents Mix Buffer, Enzyme, NAD+ Prep_Buffer->Mix_Reagents Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Mix_Reagents Prep_NAD Prepare NAD+ Solution Prep_NAD->Mix_Reagents Prep_Substrate Prepare Substrate Add_Substrate Initiate with Substrate Prep_Substrate->Add_Substrate Pre_Incubate Pre-incubate at 37°C Mix_Reagents->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Abs Measure A340 over time Add_Substrate->Measure_Abs Calc_Rate Calculate Initial Rate Measure_Abs->Calc_Rate Kinetics Determine Km and Vmax Calc_Rate->Kinetics Inhibition Determine IC50 Calc_Rate->Inhibition

Caption: Workflow for the spectrophotometric measurement of RALDH activity.

ALDEFLUOR_Assay_Workflow ALDEFLUOR™ Assay Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis Prep_Cells Prepare Single-Cell Suspension Test_Tube Add ALDEFLUOR™ Reagent (Test Sample) Prep_Cells->Test_Tube Control_Tube Add DEAB + ALDEFLUOR™ (Control Sample) Prep_Cells->Control_Tube Incubate Incubate at 37°C Test_Tube->Incubate Control_Tube->Incubate Acquire_Data Acquire Data on Flow Cytometer Incubate->Acquire_Data Gate_Cells Gate on Viable Cells Acquire_Data->Gate_Cells Set_Gate Set RALDH+ Gate using DEAB Control Gate_Cells->Set_Gate Analyze_Results Quantify % Positive and MFI Set_Gate->Analyze_Results

Caption: Workflow for the ALDEFLUOR™ flow cytometry-based RALDH assay.

Concluding Remarks

The choice of assay for measuring RALDH activity depends on the specific research question and available resources. The spectrophotometric assay is a robust and cost-effective method for kinetic studies with purified enzymes. The fluorescence-based assay offers higher sensitivity and is well-suited for high-throughput screening. The ALDEFLUOR™ assay is the method of choice for measuring RALDH activity in live, heterogeneous cell populations and for isolating cells based on their RALDH activity. For all assays, it is crucial to perform appropriate controls and to optimize reaction conditions for the specific RALDH isoform and biological system under investigation.

References

Application Notes and Protocols for Developing Artificial Retinas Using Bacteriorhodopsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of artificial retinas based on the light-activated protein bacteriorhodopsin (bR). This document covers the fabrication of bR thin films, their photoelectric characterization, and the electrophysiological assessment of their function in stimulating retinal neurons.

Introduction

Bacteriorhodopsin, a protein found in the archaeon Halobacterium salinarum, functions as a light-driven proton pump.[1] This property makes it a promising candidate for the development of artificial retinas to restore vision in patients with this compound degenerative diseases like retinitis pigmentosa and age-related macular degeneration.[2][3] The underlying principle involves creating a thin film of oriented bR molecules that, upon illumination, generates a proton gradient. This gradient can then stimulate the remaining healthy this compound neurons, such as bipolar and ganglion cells, mimicking the function of defunct photoreceptor cells.[4]

These artificial retinas offer the potential for high-resolution vision restoration without the need for external power sources or complex electronics, as they are directly activated by light entering the eye.[5] Genetic engineering can be employed to create bR mutants with enhanced properties, such as altered absorption spectra or faster proton pumping, to improve the performance of the artificial retina.[2][3]

Fabrication of Bacteriorhodopsin Thin Films

A crucial step in developing a bR-based artificial retina is the fabrication of a well-oriented thin film to ensure a unidirectional proton gradient. Electrostatic layer-by-layer (LbL) assembly is a common and effective method for this purpose. Other techniques such as electrophoretic sedimentation (EPS) and Langmuir-Blodgett (LB) deposition have also been explored.[6]

Experimental Protocol: Electrostatic Layer-by-Layer (LbL) Assembly

This protocol describes the deposition of alternating layers of a polycation and negatively charged bacteriorhodopsin purple membrane fragments onto a substrate.

Materials:

  • Bacteriorhodopsin purple membrane (PM) suspension (e.g., from H. salinarum culture)

  • Polycation solution (e.g., 0.1% w/v poly(diallyldimethylammonium chloride) - PDDA in deionized water)

  • Substrate (e.g., indium tin oxide (ITO) coated glass slides)

  • Deionized water (for rinsing)

  • Beakers

  • Automated dipping robot or manual setup for controlled immersion

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass slides by sonicating in ethanol (B145695) and acetone (B3395972) for 10 minutes each, followed by a thorough rinse with deionized water.[6]

    • Dry the substrates under a stream of nitrogen gas.

  • Layer-by-Layer Deposition:

    • Immerse the cleaned substrate in the polycation (PDDA) solution for 10-20 minutes. This creates the initial positively charged layer.

    • Rinse the substrate by dipping it in deionized water for 1-2 minutes to remove excess, non-adsorbed polycation.

    • Immerse the substrate in the bacteriorhodopsin PM suspension (typically at a concentration of 1 mg/mL in deionized water, pH adjusted to ~7.0) for 10-20 minutes. The negatively charged cytoplasmic side of the purple membrane fragments will adsorb to the positively charged PDDA layer.

    • Rinse the substrate again in deionized water for 1-2 minutes.

    • Repeat the polycation and bacteriorhodopsin immersion and rinsing steps to build the desired number of bilayers. The number of layers can be tuned to optimize the photoelectric response.[7]

  • Finalization:

    • After depositing the final layer, perform a final rinse with deionized water.

    • Dry the film gently under a stream of nitrogen or by air drying.

Workflow for LbL Assembly of Bacteriorhodopsin Film

LbL_Assembly sub Substrate (ITO Glass) clean Clean Substrate (Ethanol, Acetone, DI Water) sub->clean pdda Immerse in Polycation (PDDA) clean->pdda rinse1 Rinse (DI Water) pdda->rinse1 br Immerse in Bacteriorhodopsin (bR) rinse1->br rinse2 Rinse (DI Water) br->rinse2 dry Dry Film rinse2->dry Final Layer loop_start rinse2->loop_start Repeat n times loop_start->pdda loop_end Photocurrent_Setup cluster_photocell Photocell ITO ITO Substrate bR bR Film Potentiostat Potentiostat ITO->Potentiostat Working Electrode Electrolyte Electrolyte Counter_Electrode Counter Electrode (Au/Pt) Counter_Electrode->Potentiostat Counter/Reference Electrode Light_Source Light Source (~570 nm) Light_Source->bR Light Pulse Electrophysiology_Workflow Dissect Retina Dissection Mount Mount Retina on MEA Dissect->Mount Perfuse Perfuse with Oxygenated Medium Mount->Perfuse Place_bR Position bR Film Mount->Place_bR Stimulate Light Stimulation Perfuse->Stimulate Place_bR->Stimulate Record Record RGC Spiking Stimulate->Record Analyze Data Analysis Record->Analyze bR_Photocycle bR bR (all-trans) K K bR->K Light (photon) L L K->L M M L->M Proton Release (Extracellular) N N M->N Proton Uptake (Cytoplasmic) O O N->O O->bR

References

Application Notes and Protocols for Stabilizing Retinal in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinal (retinaldehyde) is a potent retinoid, acting as a direct precursor to retinoic acid, the biologically active form of Vitamin A in the skin. Its efficacy in addressing signs of aging, acne, and hyperpigmentation is well-documented. However, this compound is notoriously unstable, readily degrading upon exposure to light, oxygen, and heat, which presents a significant challenge in cosmetic formulations.[1][2][] This document provides detailed techniques, protocols, and quantitative data to effectively stabilize this compound in cosmetic formulations, ensuring product potency and shelf-life.

Key Stabilization Techniques

The primary strategies for stabilizing this compound revolve around protecting it from environmental factors. This can be achieved through a combination of encapsulation, the incorporation of antioxidants, and careful formulation design.

Encapsulation Technologies

Encapsulation involves entrapping this compound within a protective carrier system. This not only shields the molecule from degradation but can also enhance its delivery into the skin and reduce potential irritation.[1][]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate lipophilic molecules like this compound. They offer excellent biocompatibility and can improve the penetration of the active ingredient.[][4]

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. They provide a high degree of protection against chemical degradation and can offer a controlled-release profile.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from oxidative degradation.[5]

Antioxidants

Antioxidants are crucial for preventing the oxidative degradation of this compound. A combination of oil-soluble and water-soluble antioxidants can provide comprehensive protection within a formulation.

  • Tocopherol (Vitamin E): A primary oil-soluble antioxidant that effectively quenches free radicals.[6][7]

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used for its high efficacy in preventing lipid peroxidation.[7][8][9]

  • Ascorbyl Palmitate: An oil-soluble ester of ascorbic acid (Vitamin C) that provides antioxidant protection in the lipid phase.[1]

  • Sodium Ascorbate: A water-soluble form of Vitamin C that can protect the aqueous phase of an emulsion.[7]

Formulation and Packaging Considerations
  • pH: this compound stability is pH-dependent. Formulations should be buffered to a slightly acidic pH, typically between 4.5 and 6.0, to minimize degradation.[1]

  • Chelating Agents: Ingredients like Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidative reactions.[7]

  • Packaging: The use of airless and opaque packaging is critical to prevent exposure to oxygen and light, which are major contributors to this compound degradation.[10][11][12][13]

Quantitative Stability Data

The following tables summarize quantitative data on this compound stability under various conditions, demonstrating the efficacy of different stabilization techniques.

Table 1: Impact of Encapsulation on this compound Stability

FormulationStorage ConditionsDurationThis compound Remaining (%)Reference
Free this compound in Liposomes4°C, in light10 days38.0%[4]
This compound in Liposomes with Cholesterol4°C, in light10 days49.0%[4]
Free this compound in Liposomes25°C, in dark6 days58.4%[4]
This compound in Liposomes with Cholesterol25°C, in dark6 days70.2%[4]
Double-Layer Encapsulated this compoundNot specified24 hoursSignificantly more stable than unencapsulated[2]

Table 2: Influence of Antioxidants on this compound Stability in an O/W/O Emulsion at 50°C

AntioxidantConcentrationDurationThis compound Remaining (%)Reference
Control (No Antioxidant)-4 weeks56.9%[7]
BHT0.05%4 weeksFairly improved stability[7]
Sodium Ascorbate0.1%4 weeksEffective stabilization[7]
EDTA0.1%4 weeksNot specified individually[7]
Mixture (BHT, Sodium Ascorbate, EDTA)0.05%, 0.1%, 0.1%4 weeks~77%[7]

Table 3: General Retinoid Degradation in Commercial Cosmetics

Storage TemperatureDurationDegradation Range (%)Reference
25°C6 months0 - 80%[6][14][15]
40°C (Accelerated)6 months40 - 100%[6][14][15]

Experimental Protocols

Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes a common method for encapsulating this compound in multilamellar vesicles.[8][16]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (PC)

  • Cholesterol (optional, for enhanced stability)[4]

  • Antioxidant (e.g., BHT or Tocopherol)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Extruder (optional, for unilamellar vesicles)

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, phosphatidylcholine, and optional cholesterol/antioxidant in a 2:1 (v/v) chloroform:methanol solution in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid's transition temperature (e.g., 30°C) under vacuum.

    • Continue evaporation until a thin, uniform lipid film forms on the inner surface of the flask and all solvent is removed.

  • Hydration:

    • Add PBS buffer (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by vortexing the flask for an extended period until the lipid film is fully dispersed, forming a milky suspension of multilamellar liposomes.

  • Sizing (Optional):

    • For a more uniform size distribution, the liposome (B1194612) suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size.

Protocol for Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of a this compound-β-cyclodextrin complex using a freeze-drying method.[17]

Materials:

  • This compound

  • β-Cyclodextrin

  • Ethanol

  • Distilled water

Equipment:

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Dissolve an appropriate amount of this compound in a minimal amount of ethanol.

  • In a separate container, dissolve β-cyclodextrin in distilled water with magnetic stirring.

  • Slowly add the ethanolic this compound solution to the aqueous cyclodextrin (B1172386) solution while continuously stirring.

  • Continue stirring the mixture at room temperature for 24 hours to facilitate complex formation.

  • Freeze the resulting solution and then lyophilize (freeze-dry) to obtain the powdered this compound-cyclodextrin inclusion complex.

Protocol for Quantification of this compound in a Cosmetic Emulsion using HPLC

This protocol provides a general method for the extraction and quantification of this compound from a cream or lotion.[14][18][19]

Materials:

  • Cosmetic product containing this compound

  • Hexane (B92381)

  • Ethanol

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

  • This compound standard

Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the cosmetic product (e.g., 0.5 g) into a centrifuge tube.

    • Add a suitable extraction solvent system (e.g., a mixture of hexane and ethanol).

    • Vortex vigorously to disperse the sample and extract the this compound.

    • Centrifuge to separate the excipients from the solvent phase.

    • Carefully collect the supernatant containing the extracted this compound.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of methanol, acetonitrile, and water. For example, an isocratic mobile phase of 89% acetonitrile and 11% water with 0.1% formic acid.[20]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Injection Volume: 20 µL.

    • Detection: UV detection at the maximum absorbance wavelength of this compound (approximately 325 nm).[18][19]

  • Quantification:

    • Prepare a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Retinal_Degradation_Pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Oxidation/Isomerization Light Light Light->this compound Oxygen Oxygen Oxygen->this compound Heat Heat Heat->this compound

Caption: Factors leading to this compound degradation.

Encapsulation_Mechanism Protective Barrier cluster_0 Encapsulation System (e.g., Liposome) This compound This compound Stabilized_this compound Stabilized This compound Light Light Light->this compound Oxygen Oxygen Oxygen->this compound Heat Heat Heat->this compound

Caption: Encapsulation protects this compound from degradation.

Experimental_Workflow_Stability_Testing Formulation Prepare this compound Formulation Storage Store under Controlled Conditions (Temp, Light, Humidity) Formulation->Storage Sampling Sample at Time Intervals (T0, T1, T2...) Storage->Sampling Extraction Extract this compound from Sample Sampling->Extraction HPLC Quantify this compound via HPLC Extraction->HPLC Analysis Analyze Degradation Kinetics HPLC->Analysis

Caption: Workflow for this compound stability testing.

Conclusion

The stability of this compound in cosmetic formulations is a multifaceted challenge that can be effectively addressed through a systematic approach. By employing encapsulation technologies, incorporating a robust antioxidant system, and controlling formulation parameters such as pH, the degradation of this potent active can be significantly minimized. Furthermore, the use of protective packaging is paramount to ensure the long-term stability and efficacy of the final product. The protocols and data presented herein provide a comprehensive guide for researchers and formulators to develop stable and effective this compound-based skincare products.

References

Application Notes and Protocols for the Use of Retinal in Retinitis Pigmentosa Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinitis pigmentosa (RP) is a group of inherited retinal dystrophies characterized by the progressive loss of photoreceptor cells, leading to night blindness, gradual constriction of the visual field, and eventual loss of central vision.[1] With a prevalence of approximately 1 in 3,500 to 1 in 4,000 individuals, RP is a leading cause of inherited blindness.[1][2] While there is currently no cure for most forms of RP, research into therapeutic strategies is ongoing. One area of investigation involves the use of retinaldehyde (this compound) and its derivatives to support the visual cycle and preserve photoreceptor function.

These application notes provide a comprehensive overview of the use of this compound and related compounds in preclinical and clinical studies of retinitis pigmentosa. Detailed protocols for key experiments are provided to guide researchers in this field.

Mechanism of Action: The Visual Cycle

The visual cycle is a critical enzymatic process that regenerates the light-sensitive chromophore, 11-cis-retinal (B22103).[3] This process is essential for sustained vision. In many forms of retinitis pigmentosa, mutations in genes encoding proteins of the visual cycle, such as RPE65 and LRAT, lead to a deficiency of 11-cis-retinal, causing severe dysfunction of both rod and cone photoreceptors and subsequent this compound degeneration.[4][5]

The therapeutic strategy involving this compound derivatives aims to bypass these enzymatic defects. Compounds like 9-cis-retinal (B17824) can be utilized by the visual system to form isorhodopsin, a functional visual pigment that can initiate phototransduction, thereby restoring some level of light sensitivity and potentially slowing down photoreceptor degeneration.[4] Precursors such as 9-cis-β-carotene can be converted in the body to 9-cis-retinal.[4]

Signaling Pathway: The Canonical Visual Cycle

The following diagram illustrates the canonical visual cycle within the this compound pigment epithelium (RPE) and photoreceptor outer segments.

Canonical visual cycle pathway in the retina.

Therapeutic Intervention with 9-cis-Retinal

In RP caused by mutations in genes like RPE65 or LRAT, the conversion of all-trans-retinol to 11-cis-retinal is impaired. Orally administered 9-cis-retinal or its precursors can bypass this block.

Therapeutic Intervention Therapeutic bypass of the visual cycle with 9-cis-retinal. cluster_gut Systemic Circulation cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe_blocked RPE (Impaired) Oral_9_cis_beta_carotene Oral 9-cis-β-carotene nine_cis_Retinal_circ 9-cis-Retinal Oral_9_cis_beta_carotene->nine_cis_Retinal_circ Conversion nine_cis_Retinal_photo 9-cis-Retinal nine_cis_Retinal_circ->nine_cis_Retinal_photo Transport to Retina Oral_9_cis_this compound Oral 9-cis-Retinal Oral_9_cis_this compound->nine_cis_Retinal_circ Opsin Opsin Isorhodopsin Isorhodopsin (9-cis-retinal + Opsin) Opsin->Isorhodopsin Isorhodopsin->Opsin Light nine_cis_Retinal_photo->Isorhodopsin Binding all_trans_Retinyl_Ester all-trans-Retinyl Ester block X eleven_cis_Retinol 11-cis-Retinol

Bypass of the visual cycle with 9-cis-retinal.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from key studies on the use of this compound derivatives in retinitis pigmentosa.

Table 1: Preclinical Studies in Animal Models of Retinitis Pigmentosa

CompoundAnimal ModelDosageRouteKey FindingsReference
9-cis-retinalRpe65-/- mice0.5 mg and 2.5 mgOral gavageDose-dependent formation of isorhodopsin. Maximal effect at ~48 hours with 2.5 mg dose. Rapid restoration of rod this compound function.[6]
9-cis-retinyl acetateRpe65-/- mice1-50 mg/kgOral gavageSignificant dose-dependent improvement in ERG responses. Daily or intermittent treatment for 8 weeks showed dose-dependent improvement in this compound function and morphology.[7]
9-cis-retinol (B22316)Rpe65-/- mice2.5 mg (equivalent)Oral gavageYielded ~30% of the isorhodopsin formed by 9-cis-retinal gavage.[6]
9-cis-retinyl esterRpe65-/- mice2.5 mg (equivalent)Oral gavageYielded ~30% of the isorhodopsin formed by 9-cis-retinal gavage.[6]

Table 2: Clinical Trials in Patients with Retinitis Pigmentosa

CompoundStudy DesignNumber of PatientsDosageDurationKey FindingsReference
9-cis-β-caroteneRandomized, double-masked, placebo-controlled, crossover34 (29 completed)300 mg of 9-cis-β-carotene-rich alga powder (~20 mg β-carotene) daily90 daysMean change in dark-adapted maximal b-wave amplitude: +8.4 µV (vs. -5.9 µV for placebo, P=.001). 34.5% of participants had >10 µV increase. Light-adapted b-wave response change: +17.8% (vs. -3.0% for placebo, P=.01). No significant differences in visual field or acuity. No adverse effects observed.[4][8]
9-cis-β-caroteneDouble-masked, placebo-controlled, crossover12 (out of 34 completed at time of report)4 x 15mg capsules of powder rich in 9-cis-β-carotene daily90 days6 of 12 patients showed significant improvement in scotopic and photopic ERG. Average scotopic ERG change: 18±12 µV (vs. -1±5 µV for placebo, p=0.001). Average photopic ERG change: 7±4 µV (vs. -1±3 µV for placebo, p=0.0003). Significant improvement in visual field area in the treatment period (35±45 cm² vs. 0±3 cm², p=0.042).[2]
9-cis-β-caroteneDouble-masked, placebo-controlled, crossover294 x 15mg capsules of powder containing 7.5 mg 9-cis-β-carotene daily90 days34.5% of patients showed marked improvement. Dark adapted b-wave improved by an average of 56% (p=0.002). Light adapted b-wave improved by 21% (p=0.01). Significant visual field improvement compared to baseline (p=0.01).[9]

Experimental Protocols

Protocol 1: Preparation and Administration of Retinoids for Preclinical Studies

This protocol is adapted from studies using mouse models of Leber congenital amaurosis, which shares pathological features with some forms of RP.[6]

Objective: To prepare and orally administer 9-cis-retinal, 9-cis-retinol, and 9-cis-retinyl esters to mice.

Materials:

Procedure:

  • Preparation of 9-cis-retinol:

    • Dissolve 15 mg of 9-cis-retinal in 1 ml of absolute ethanol.

    • Add 6.0 mg of solid NaBH4.

    • Incubate at 0°C for 30 minutes.

    • Add 2 ml of water and extract the 9-cis-retinol with 1 ml of hexane (repeat 4 times).

    • Evaporate the hexane under a stream of argon at 30°C.

  • Preparation of 9-cis-retinyl ester (palmitate):

    • Dissolve 20 mg of 9-cis-retinol in 300 µl of dry CH2Cl2.

    • Mix with a solution of 34.8 mg of palmitoyl chloride in 500 µl of CH2Cl2 and a solution of 23 mg of diisopropylethylamine in 500 µl of CH2Cl2.

    • Keep the reaction mixture at 0°C for 6 hours.

    • Evaporate the CH2Cl2 under a stream of argon.

    • Purify the ester using thin-layer chromatography.

  • Formulation for Oral Gavage:

    • Dissolve the prepared 9-cis-retinal, 9-cis-retinol, or 9-cis-retinyl ester in vegetable oil to a final concentration of 10 mg/ml.

  • Oral Administration:

    • Administer the oil suspension to mice via oral gavage at the desired dosage.

Retinoid_Preparation_Workflow Experimental workflow for retinoid preparation. cluster_retinol 9-cis-Retinol Synthesis cluster_ester 9-cis-Retinyl Ester Synthesis cluster_admin Formulation and Administration start_this compound 9-cis-Retinal dissolve_etoh Dissolve in Ethanol start_this compound->dissolve_etoh add_nabh4 Add NaBH4 at 0°C dissolve_etoh->add_nabh4 extract_hexane Extract with Hexane add_nabh4->extract_hexane evaporate_hexane Evaporate Hexane extract_hexane->evaporate_hexane end_retinol 9-cis-Retinol evaporate_hexane->end_retinol start_retinol_ester 9-cis-Retinol end_retinol->start_retinol_ester dissolve_oil Dissolve Retinoid in Vegetable Oil end_retinol->dissolve_oil dissolve_ch2cl2 Dissolve in CH2Cl2 start_retinol_ester->dissolve_ch2cl2 add_reagents Add Palmitoyl Chloride & Diisopropylethylamine at 0°C dissolve_ch2cl2->add_reagents evaporate_ch2cl2 Evaporate CH2Cl2 add_reagents->evaporate_ch2cl2 purify Purify (TLC) evaporate_ch2cl2->purify end_ester 9-cis-Retinyl Ester purify->end_ester end_ester->dissolve_oil oral_gavage Oral Gavage to Mouse dissolve_oil->oral_gavage start_retinal_node 9-cis-Retinal start_retinal_node->dissolve_oil

Workflow for retinoid preparation and administration.
Protocol 2: Electroretinography (ERG) in Clinical Trials

This protocol is based on the International Society for Clinical Electrophysiology of Vision (ISCEV) standard protocol, which is commonly used in clinical trials for retinitis pigmentosa.[2][3][10][11]

Objective: To assess the function of the retina in response to light stimulation.

Procedure:

  • Patient Preparation:

    • Dilate the pupils.

    • Dark-adapt the patient for a minimum of 20 minutes for scotopic (rod-mediated) recordings.

  • Electrode Placement:

    • Place a recording electrode on the cornea or conjunctiva.

    • Place a reference electrode on the skin near the eye.

    • Place a ground electrode on the forehead or earlobe.

  • Stimulation and Recording:

    • Scotopic (Dark-Adapted) Series:

      • Present a dim flash of light to elicit the rod response (a-wave and b-wave).

      • Present a bright flash of light to elicit a combined rod-cone response.

    • Photopic (Light-Adapted) Series:

      • Light-adapt the patient for at least 10 minutes.

      • Present a single flash of light to elicit the cone response.

      • Present a flickering light (e.g., 30 Hz) to assess cone function further.

  • Data Analysis:

    • Measure the amplitude and implicit time of the a- and b-waves for each response.

    • Compare the results to normative data and baseline measurements.

Pharmacokinetics and Toxicity

Pharmacokinetics:

  • Retinaldehyde (this compound) is an intermediate in the metabolism of retinol (B82714) (vitamin A) to retinoic acid.[12]

  • When applied topically to the skin, retinaldehyde is converted to retinyl esters (a storage form) and retinoic acid (the active form).[5]

  • The delivery of retinoids to the retina is a complex process, and systemic administration is often required to reach therapeutic concentrations in the posterior eye.[13][14]

Toxicity:

  • Excessive accumulation of all-trans-retinal can be toxic to this compound cells and is implicated in several this compound degenerative diseases.[15]

  • The aldehyde group of this compound is highly reactive and can cause cellular damage.[15]

  • Photodegradation of all-trans-retinal can produce byproducts that are more cytotoxic than the original molecule.[16]

  • Careful consideration of dosage and potential toxicity is crucial in the development of retinoid-based therapies for retinitis pigmentosa.

Conclusion

The use of this compound and its derivatives, particularly 9-cis-retinal and its precursors, represents a promising therapeutic avenue for certain forms of retinitis pigmentosa. By bypassing defects in the visual cycle, these compounds can restore the production of a functional visual pigment, leading to improvements in this compound function. The provided data and protocols offer a foundation for researchers and drug development professionals to further investigate and optimize these treatment strategies. Future research should focus on long-term efficacy, safety, and the development of targeted delivery methods to the retina.

References

Application Notes and Protocols for the Quantitative Analysis of Retinal and its Metabolites in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin A (retinol) and its metabolites, collectively known as retinoids, are essential lipophilic micronutrients that play critical roles in a wide array of physiological processes, including vision, embryonic development, cellular differentiation, and immune function.[1][2] The biological activity of vitamin A is primarily mediated by its metabolite, all-trans-retinoic acid (ATRA), which functions as a ligand for nuclear receptors to regulate gene expression.[2][3][4] Given their potent and diverse effects, the levels of retinal and its metabolites in circulation are tightly regulated.[1] Quantitative analysis of these compounds in serum is crucial for understanding vitamin A metabolism, diagnosing deficiency or toxicity, and for pharmacokinetic studies in drug development.[5] However, their low endogenous concentrations, sensitivity to light, and structural similarity present analytical challenges.[5] This document provides detailed protocols for the robust and sensitive quantification of this compound and its metabolites in serum using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Vitamin A Metabolism and Signaling Pathway

Vitamin A is obtained from the diet in the form of retinyl esters from animal sources or as provitamin A carotenoids, like β-carotene, from plants.[1][3] In the intestine, retinyl esters are hydrolyzed to retinol (B82714), which is then re-esterified, incorporated into chylomicrons, and transported to the liver for storage.[3][4] The liver releases retinol into the bloodstream, where it is bound to retinol-binding protein (RBP).[4] In target cells, retinol is taken up and undergoes a two-step oxidation process to become the biologically active retinoic acid.[1][3] First, retinol is reversibly oxidized to this compound by retinol dehydrogenases (RDHs).[3] this compound can also be formed from the cleavage of β-carotene.[1][3] Subsequently, this compound is irreversibly oxidized to retinoic acid by this compound aldehyde dehydrogenases (RALDHs).[3] Retinoic acid then binds to nuclear receptors (RARs and RXRs) to modulate the transcription of target genes.[2][4]

VitaminA_Signaling_Pathway cluster_cell cluster_nucleus Diet Dietary Vitamin A (Retinyl Esters, β-Carotene) Intestine Intestine Diet->Intestine Chylomicrons Chylomicrons Intestine->Chylomicrons Liver Liver (Storage as Retinyl Esters) Chylomicrons->Liver Bloodstream Bloodstream (Retinol-RBP) Liver->Bloodstream TargetCell Target Cell Bloodstream->TargetCell Retinol Retinol This compound This compound Retinol->this compound RDHs This compound->Retinol RetinoicAcid Retinoic Acid (ATRA) This compound->RetinoicAcid RALDHs Nucleus Nucleus RetinoicAcid->Nucleus RAR_RXR RAR/RXR GeneExpression Gene Expression RAR_RXR->GeneExpression Regulation

Caption: Vitamin A Metabolism and Signaling Pathway.

Experimental Workflow

The general workflow for the quantitative analysis of this compound and its metabolites in serum involves several key steps, starting from sample collection and proceeding to data analysis. Proper handling and protection from light are critical throughout the process to prevent degradation of the light-sensitive retinoids.

Experimental_Workflow Start Start SampleCollection Serum Sample Collection (Protect from Light) Start->SampleCollection Storage Storage at -80°C SampleCollection->Storage Extraction Metabolite Extraction (PPT or LLE) Storage->Extraction Derivatization Derivatization (for this compound Analysis) Extraction->Derivatization Analysis Analytical Separation & Detection (HPLC-UV or LC-MS/MS) Derivatization->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing End End DataProcessing->End

Caption: General Experimental Workflow.

Experimental Protocols

1. Sample Handling and Storage

  • Collection: Collect whole blood in serum separator tubes.

  • Processing: Allow blood to clot at room temperature for 30-60 minutes in the dark. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

  • Aliquoting and Storage: Immediately transfer the serum supernatant into amber-colored cryovials to protect from light. Store samples at -80°C until analysis.[6] Avoid repeated freeze-thaw cycles.[6] All procedures should be performed under red or yellow light to prevent retinoid degradation.[6]

2. Metabolite Extraction from Serum

Two common methods for extracting retinoids from serum are protein precipitation (PPT) and liquid-liquid extraction (LLE).[7]

2.1. Protein Precipitation (PPT)

  • Thaw 200 µL of serum on ice.

  • Add 600 µL of cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 18,000 x g for 15 minutes at 4°C.[8]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the extract in 100-200 µL of the mobile phase for analysis.[7]

2.2. Liquid-Liquid Extraction (LLE)

  • To 200 µL of serum, add 15 µL of an internal standard.[9]

  • Add 1 mL of 0.025 M KOH in ethanol (B145695) and vortex.[9]

  • Add 10 mL of hexane (B92381), vortex thoroughly, and centrifuge for 3 minutes to separate the phases.[6][9]

  • The upper hexane layer contains neutral retinoids like retinol and retinyl esters.[9]

  • For acidic metabolites like retinoic acid, the aqueous layer can be acidified with 4 M HCl, followed by a second extraction with hexane.[6]

  • Transfer the organic phase to a new tube and evaporate to dryness under nitrogen.[6][7]

  • Reconstitute the extract in the mobile phase.[7]

3. Derivatization of this compound (RAL-oxime method)

To improve the stability and chromatographic behavior of this compound, it can be derivatized to its O-ethyloxime form.[6][10]

  • To the serum sample (50-200 µL), add 1 mL of 0.1 M O-ethylhydroxylamine in 100 mM HEPES (pH 6.5).[6]

  • Vortex and let the reaction proceed for 15 minutes at room temperature.[6]

  • Extract the RAL O-ethyloxime with 10 mL of hexane.[6]

  • Evaporate the organic phase under nitrogen and reconstitute in acetonitrile for analysis.[6]

4. Analytical Methodologies

4.1. HPLC-UV for Retinol and Retinyl Esters

This method is robust for quantifying the more abundant retinoids like retinol and retinyl esters.[6]

  • Instrumentation: Waters 2695 HPLC system or equivalent.[6]

  • Column: Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm.[6]

  • Mobile Phase: Isocratic elution with 11% water / 89% acetonitrile / 0.1% formic acid.[6]

  • Flow Rate: 1 mL/min.[6]

  • Detection: UV absorbance at 325 nm.[6]

  • Injection Volume: 100 µL.[6]

4.2. LC-MS/MS for Comprehensive Retinoid Profiling

LC-MS/MS provides high sensitivity and specificity, making it ideal for quantifying low-abundance metabolites like retinoic acid and for analyzing multiple retinoids simultaneously.[7][11]

  • Instrumentation: Thermo Scientific Vanquish LC system coupled to a TSQ Endura triple quadrupole mass spectrometer or equivalent.[7]

  • Column: Thermo Scientific Accucore C18, 100 x 2.1 mm, 2.6 µm.[7][11]

  • Mobile Phase: Gradient elution using a mixture of water and methanol (B129727) with 0.1% formic acid.[7][11]

  • Ionization Source: Heated Electrospray Ionization (H-ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7][10]

  • Scan Type: Selected Reaction Monitoring (SRM) for targeted quantification.[7][11]

  • Linear Range: Typically 1 to 1000 ng/mL for most retinoids.[7][11]

Quantitative Data

Table 1: Performance Characteristics of Analytical Methods for Retinoid Quantification in Serum

AnalyteMethodLLOQLinear RangeRecovery (%)Reference
Retinol (ROL)HPLC-UV0.2 pmol>3 orders of magnitudeNot specified[6]
Retinyl Esters (RE)HPLC-UV0.7 pmol>3 orders of magnitudeNot specified[6]
This compound (RAL)HPLC-UV0.2 pmol>3 orders of magnitudeNot specified[6]
This compound (RAL)UHPLC-MS/MS5 fmol5 fmol - 1 pmolNot specified[10]
All-trans-Retinoic Acid (atRA)LC-MS/MS50 pg/mL50 - 3200 pg/mL89.7 ± 9.2[12]
12 Retinoids & MetabolitesLC-MS/MSsub-ng/mL1 - 1000 ng/mLNot specified[7]

Table 2: Reported Endogenous Concentrations of Retinoids in Serum

AnalyteSpeciesConcentrationNotesReference
All-trans-Retinoic Acid (atRA)Mouse1.9 ± 0.6 pmol/mLC57BL/6 male mice[9]
13-cis-Retinoic AcidMouse1.2 ± 0.3 pmol/mLC57BL/6 male mice[9]
All-trans-Retinoic Acid (atRA)Human0.57 - 2.76 ng/mLPatients with Type 2 Diabetes[12]
Total Retinoic AcidHuman8.6 - 22 pmol/mLGC/MS method[9]
Vitamin A (Retinol)Human<0.7 µmol/LDeficiency threshold[13][14]

Clinical Significance of Serum Retinol Levels

Serum retinol levels are often used as a biomarker for vitamin A status, although they can be influenced by factors like inflammation (acute-phase response).[15] Low serum retinol levels have been associated with various health conditions. For instance, they may contribute to anemia, independent of iron status.[13] In patients with multiple sclerosis, lower serum retinol levels have been linked to greater longitudinal brain volume loss.[16] Conversely, in some populations, higher serum retinol concentrations have been associated with an increased likelihood of developing components of metabolic syndrome, such as obesity and low HDL-cholesterol.[14] In patients with liver cirrhosis, low levels of retinol-binding protein (RBP), which correlates with serum retinol, are associated with the severity of the liver disease and ocular manifestations like night blindness.[17]

References

Application Notes and Protocols for Creating 2D Material-Based Artificial Retinas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinal degenerative diseases, such as retinitis pigmentosa and age-related macular degeneration, lead to the progressive loss of photoreceptor cells in the retina, resulting in severe vision impairment or blindness. While traditional silicon-based this compound implants have offered a glimmer of hope, their rigidity and flat nature often lead to suboptimal performance and potential damage to the delicate this compound tissue.[1][2] The advent of two-dimensional (2D) materials, such as graphene and transition metal dichalcogenides (TMDCs), has opened up new avenues for the development of next-generation artificial retinas that are flexible, biocompatible, and capable of conforming to the natural curvature of the eye.[1][2][3]

These innovative devices aim to replace the function of damaged photoreceptors by converting light into electrical signals that can stimulate the remaining healthy this compound neurons, thereby restoring a degree of sight.[3][4] This document provides detailed application notes and experimental protocols for the fabrication, characterization, and preclinical evaluation of 2D material-based artificial retinas.

Materials and Device Architecture

The core of the artificial retina is a heterostructure composed of 2D materials, typically graphene and molybdenum disulfide (MoS₂), integrated with thin layers of gold (Au), alumina (B75360) (Al₂O₃), and silicon nitrate (B79036) (Si₃N₄) on a flexible substrate.[1][2][4]

  • Graphene: A single layer of carbon atoms arranged in a honeycomb lattice, graphene serves as the transparent and highly conductive electrode material.[3] Its flexibility and biocompatibility make it an ideal candidate for neural interfacing.

  • Molybdenum Disulfide (MoS₂): A TMDC with excellent photosensitive properties, MoS₂ acts as the light-absorbing semiconductor layer, converting photons into electron-hole pairs.[3][5]

  • Substrate and Encapsulation: Flexible and biocompatible polymers like polyimide and SU-8 are often used as the substrate and for encapsulation to ensure the device's stability and longevity in the physiological environment.

The device is designed as a high-density, curved array of photodetectors that can mimic the natural shape of the retina.[1][2]

Quantitative Performance Metrics

The performance of 2D material-based photodetectors is evaluated based on several key metrics. The following table summarizes typical performance parameters for graphene/MoS₂ heterostructure photodetectors, although specific values can vary based on fabrication details and measurement conditions.

Performance MetricTypical Value RangeUnitReference
Responsivity 10 - 10⁴A/W[6][7]
Detectivity (D)*10⁹ - 10¹²Jones[8]
External Quantum Efficiency (EQE) 10 - 80%[8]
Response Time (Rise/Fall) 0.05 - 100s[8]
Spectral Range UV - NIRnm[9]
On/Off Ratio ~10⁶-[10]
Carrier Mobility ~42cm²/V·s[10]

Experimental Protocols

Synthesis of Monolayer Graphene via Chemical Vapor Deposition (CVD)

This protocol describes the synthesis of large-area, high-quality monolayer graphene on a copper foil substrate.

Materials:

  • Copper (Cu) foil (25 µm thick, 99.8% purity)

  • Methane (CH₄) gas (99.999%)

  • Hydrogen (H₂) gas (99.999%)

  • Argon (Ar) gas (99.999%)

  • Acetic acid

  • Tube furnace with a quartz tube

Procedure:

  • Substrate Preparation: Submerge the Cu foil in acetic acid to etch any native oxide from its surface.

  • CVD Growth:

    • Place the cleaned Cu foil inside the quartz tube of the CVD furnace.

    • Seal the system to prevent oxygen and water from entering.

    • Heat the furnace to 1040-1060 °C under a flow of Ar and H₂ gas for annealing. This step increases the grain size of the copper.[11]

    • Introduce CH₄ gas (3-6 sccm) into the quartz tube at 1060 °C for approximately 30 minutes to initiate graphene growth.[12]

    • After the growth period, rapidly cool the furnace under a continued flow of H₂ and CH₄.[12]

Wet Transfer of MoS₂ onto the Graphene/Substrate

This protocol details the transfer of a CVD-grown or exfoliated MoS₂ layer onto the graphene-coated substrate using a poly(methyl methacrylate) (PMMA) support layer.

Materials:

  • MoS₂ on a source substrate (e.g., SiO₂/Si)

  • PMMA

  • Acetone (B3395972)

  • Isopropyl alcohol (IPA)

  • Potassium hydroxide (B78521) (KOH) solution (30%) or Sodium hydroxide (NaOH) solution (2M)[13][14]

  • Deionized (DI) water

  • Target substrate (graphene-coated flexible polymer)

Procedure:

  • PMMA Coating: Spin-coat a layer of PMMA onto the MoS₂ on its source substrate.

  • Drying: Dry the PMMA-coated sample in an ambient environment.[13]

  • Delamination: Place the sample in a KOH or NaOH solution to etch the underlying SiO₂ layer, which will cause the PMMA/MoS₂ film to detach and float on the surface of the solution.[13][14]

  • Cleaning: Carefully scoop the PMMA/MoS₂ film and transfer it to a DI water bath to rinse off any residual etchant. Repeat this step several times.[13]

  • Transfer to Target Substrate: Place the cleaned PMMA/MoS₂ film onto the target graphene-coated substrate.

  • Baking: Bake the sample on a hotplate to improve adhesion.[14]

  • PMMA Removal: Immerse the sample in acetone to dissolve the PMMA layer, followed by a final rinse with IPA and drying with nitrogen gas.[13]

Device Fabrication: Photolithography and Etching

This protocol outlines the steps for patterning the graphene-MoS₂ heterostructure into a photodetector array.

Materials:

  • Graphene/MoS₂ heterostructure on the flexible substrate

  • Photoresist (e.g., AZ-5214)

  • Developer solution

  • Metal for contacts (e.g., Ti/Au)

  • Oxygen (O₂) plasma or Argon (Ar⁺) plasma etcher

  • Electron beam evaporator

Procedure:

  • Photoresist Coating: Spin-coat a layer of photoresist onto the heterostructure.

  • Patterning: Use photolithography to define the desired pattern for the photodetector array.[15]

  • Etching:

    • Use O₂ or Ar⁺ plasma to etch the exposed areas of graphene and MoS₂.[10][15] The etching time can be precisely controlled to achieve the desired thickness.[10]

  • Contact Deposition:

    • Perform a second round of photolithography to define the areas for metal contacts.

    • Deposit Ti/Au (e.g., 2 nm/50 nm) using an electron beam evaporator.[10]

    • Perform a lift-off process to remove the excess metal.

In-Vivo Preclinical Testing in Animal Models

This protocol describes the implantation of the artificial retina in a rat model of retinitis pigmentosa (e.g., P23H rats) and the subsequent evaluation of its efficacy.

Materials:

  • Fabricated artificial retina device

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical tools for ophthalmology

  • Optical Coherence Tomography (OCT) system

  • Fundus camera

  • Electroretinography (ERG) recording system

  • Visual Evoked Potential (VEP) recording system

Procedure:

  • Animal Model: Utilize P23H rats, a well-established model for retinitis pigmentosa.

  • Surgical Implantation:

    • Anesthetize the rat.

    • Surgically implant the flexible artificial retina device in the subthis compound space.

  • In-Vivo Monitoring:

    • Monitor the stability and position of the implant over several months using OCT and fundus imaging.

  • Functional Assessment:

    • Record ERG and VEP signals to assess the this compound and visual pathway function in response to light stimuli.[16][17][18] This can be done in both anesthetized and awake, freely moving rats with chronically implanted electrodes.[19]

  • Histological Analysis:

    • After the in-vivo study period, perform histological analysis of the this compound tissue to assess biocompatibility, specifically by quantifying the microglial response around the implant.

Signaling Pathways and Experimental Workflows

Signaling Pathway of the Artificial Retina

The fundamental principle of the 2D material-based artificial retina is the conversion of light into a neural-stimulating electrical signal.

Signaling Pathway light Incident Light (Photons) mos2 MoS2 Layer (Photoactive) light->mos2 Absorption eh_pair Electron-Hole Pair Generation mos2->eh_pair charge_sep Charge Separation (Built-in Field) eh_pair->charge_sep charge_trans Charge Transfer to Graphene charge_sep->charge_trans photocurrent Photocurrent Generation charge_trans->photocurrent neural_stim This compound Neuron Stimulation photocurrent->neural_stim visual_signal Signal to Visual Cortex neural_stim->visual_signal

Mechanism of light-to-neural signal conversion.

Upon illumination, photons are absorbed by the MoS₂ layer, generating electron-hole pairs. The built-in electric field at the graphene-MoS₂ interface facilitates the separation of these charge carriers, leading to an efficient charge transfer to the graphene electrode.[20][21] This process generates a photocurrent that is sufficient to stimulate the underlying this compound neurons, which then transmit the visual signal to the brain's visual cortex.[4]

Experimental Workflow for Artificial Retina Development

The development and validation of a 2D material-based artificial retina follows a systematic workflow from material synthesis to preclinical evaluation.

Experimental Workflow cluster_synthesis 1. Material Synthesis & Transfer cluster_fab 2. Device Fabrication cluster_char 3. Device Characterization cluster_preclinical 4. Preclinical Evaluation graphene_synth Graphene Synthesis (CVD) transfer 2D Material Transfer (Wet Transfer) graphene_synth->transfer mos2_synth MoS2 Synthesis/Exfoliation mos2_synth->transfer photolith Photolithography & Patterning transfer->photolith etching Plasma Etching photolith->etching contacts Metal Contact Deposition etching->contacts encapsulation Encapsulation contacts->encapsulation optical_char Optical & Electrical Characterization encapsulation->optical_char mech_char Mechanical Flexibility Testing encapsulation->mech_char implantation Surgical Implantation (Animal Model) optical_char->implantation mech_char->implantation invivo_mon In-Vivo Monitoring (OCT, Fundus) implantation->invivo_mon functional_eval Functional Assessment (ERG, VEP) invivo_mon->functional_eval histo_eval Histological Analysis (Biocompatibility) functional_eval->histo_eval

Overall workflow for artificial retina development.

Conclusion

The use of 2D materials in the fabrication of artificial retinas represents a significant advancement in the field of neural prosthetics.[2] The unique properties of materials like graphene and MoS₂ allow for the creation of flexible, biocompatible, and high-performance devices that can more effectively mimic the natural function of the retina.[3][4] The protocols and application notes provided herein offer a comprehensive guide for researchers and developers working towards restoring vision to those affected by this compound degenerative diseases. Further research and development in this area hold the promise of creating even more sophisticated and effective artificial retinas in the future.

References

Application Notes and Protocols for Inducing and Measuring Retinal Photooxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinal photooxidation is a key pathological mechanism implicated in a variety of this compound degenerative diseases, including age-related macular degeneration (AMD) and certain forms of retinitis pigmentosa. The process is initiated by excessive light exposure, which, in the presence of photosensitizers and high oxygen tension in the retina, leads to the generation of reactive oxygen species (ROS). This cascade of events causes damage to cellular components, including lipids, proteins, and DNA, ultimately leading to photoreceptor cell death and vision loss. Understanding the mechanisms of photooxidation and developing therapeutic interventions requires robust and reproducible experimental models.

These application notes provide detailed protocols for inducing this compound photooxidation in animal models and methods for quantifying the resulting oxidative stress and this compound damage. The included information is intended to guide researchers in establishing these models in their own laboratories for preclinical studies and drug development.

I. Methods for Inducing this compound Photooxidation

The most common method for inducing this compound photooxidation is through controlled exposure to high-intensity light. The severity of the resulting damage can be modulated by adjusting the light intensity, duration of exposure, and the wavelength of the light.

In Vivo Light-Induced Damage Models

Light-induced this compound degeneration is a widely used model to study the mechanisms of photoreceptor cell death.[1] The choice of animal model (albino vs. pigmented) and light source (white, blue, or green light) can be tailored to specific research questions.[1][2]

Table 1: Parameters for Light-Induced this compound Damage in Rodents

Animal ModelLight SourceIntensity (lux)DurationKey OutcomesReference
Albino Mice (BALB/c)White LED3,000 - 100,0003 - 24 hoursSignificant decrease in this compound thickness at lower intensities and shorter durations.[2]
Pigmented Mice (C57BL/6J)White LED50,000 - 100,0006 - 24 hoursSignificant this compound thinning only at higher intensities and longer durations.[2]
Pigmented Mice (C57BL/6J)White LED100,0007 days (chronic)Progressive photoreceptor degeneration, choriocapillaris atrophy, and increased oxidative stress markers.[3]
Albino Rats (Sprague-Dawley)White LED6,000 - 12,0003 - 24 hoursSignificant decrease in this compound thickness.[2]
Pigmented Rats (Long-Evans)White LED6,000 - 12,0003 - 24 hoursSignificant decrease in this compound thickness.[2]
Albino Mice (BALB/c)Blue Light10,0003 hours/day for 2 weeksReduced this compound thickness and increased caspase-3 expression.[4]
Pigmented Mice (C57BL/6J, 129SVE)White LED10,000 - 60,0004 hoursSignificant reduction in visual function (ERG).[5]
Protocol 1: White Light-Induced this compound Degeneration in Mice

This protocol describes a method for inducing acute this compound photooxidative damage in mice using high-intensity white light.[2][5][6]

Materials:

  • Mice (e.g., BALB/c or C57BL/6J strain)

  • Light exposure chamber equipped with a white LED light source capable of delivering a calibrated intensity. The cage should be transparent to allow for uniform light exposure.[2]

  • Tropicamide (B1683271) (1%) or other mydriatic agent for pupil dilation

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Heating pad to maintain body temperature during anesthesia recovery

Procedure:

  • Dark Adaptation: Acclimate the mice to a dark environment for at least 18 hours prior to light exposure.[2] This maximizes the rhodopsin content in photoreceptors, increasing their light sensitivity.

  • Pupil Dilation: Under dim red light, anesthetize the mice and apply one drop of 1% tropicamide to each eye to dilate the pupils. Allow 10-15 minutes for maximal dilation.

  • Light Exposure: Place the mice in the light exposure chamber. The cage should be clean and free of any obstructions that could create shadows.

  • Initiate Exposure: Turn on the white LED light source to the desired intensity (e.g., 50,000 lux for pigmented mice, or a lower intensity for albino strains).[2]

  • Duration: Expose the mice to the light for the predetermined duration (e.g., 6 hours).[2] Ensure the animals have free access to food and water if the exposure is prolonged.

  • Post-Exposure Care: After the exposure period, return the mice to a normal 12-hour light/12-hour dark cycle. Monitor the animals for any signs of distress.

  • Assessment: this compound damage can be assessed at various time points post-exposure (e.g., 1, 7, and 14 days) using the methods described in Section II.[2]

II. Methods for Measuring this compound Photooxidation

A variety of in vivo and ex vivo techniques can be employed to quantify the extent of this compound photooxidation and subsequent damage.

In Vivo Assessment Methods

1. Optical Coherence Tomography (OCT)

OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina. It is used to measure the thickness of this compound layers, particularly the outer nuclear layer (ONL), which contains the photoreceptor cell bodies. A decrease in ONL thickness is a direct correlate of photoreceptor cell death.

Protocol 2: Measuring this compound Thickness with OCT

Materials:

  • Spectral-domain OCT (SD-OCT) system

  • Anesthetized mouse with dilated pupils

Procedure:

  • Anesthetize the mouse and place it on the imaging platform.

  • Align the eye with the OCT imaging lens.

  • Acquire circular or linear scans centered on the optic nerve head.

  • Using the OCT software's caliper tool, measure the thickness of the ONL at defined distances from the optic nerve head in the superior and inferior retina.[2]

  • Compare the ONL thickness of light-exposed animals to that of control, non-exposed animals.

2. In Vivo Imaging of Reactive Oxygen Species (ROS)

Fluorescent probes that react with ROS can be administered systemically or intravitreally to visualize and quantify oxidative stress in the living retina.

Table 2: In Vivo ROS-Activated Fluorescent Probes

ProbeTarget ROSAdministrationImagingAnimal ModelReference
H-800CW (Hydrocyanine) Superoxide, Hydroxyl RadicalsIntravenous or IntravitrealScanning Laser Ophthalmoscope (SLO) with ICG filterMouse[7][8]
L-012 (Chemiluminescent) SuperoxideIntraperitonealIn vivo imaging system (e.g., IVIS)Mouse[9][10]

Protocol 3: In Vivo ROS Detection with H-800CW Fluorescent Probe

This protocol is adapted from studies demonstrating in vivo detection of ROS in a light-induced this compound degeneration model.[7][8]

Materials:

  • H-800CW hydrocyanine dye

  • Anesthetized mouse with light-induced this compound damage

  • Scanning Laser Ophthalmoscope (SLO) with an indocyanine green (ICG) filter

Procedure:

  • Induce this compound Damage: Use a light-induced damage protocol as described in Protocol 1.

  • Probe Administration: Immediately following light exposure, intravenously inject H-800CW at a dose of 2.5, 5, or 10 mg/kg.[7]

  • Imaging: After 48 hours, anesthetize the mouse and image the retina using the SLO with the ICG filter.[7]

  • Quantification: Measure the intensity and area of the fluorescent signal in the fundus images. The fluorescence can be normalized to the intensity of the optic nerve head for comparison between animals.[7]

Ex Vivo and In Vitro Assessment Methods

1. Histology and Immunohistochemistry

Histological analysis of this compound cross-sections allows for direct visualization and quantification of photoreceptor cell loss. Immunohistochemistry can be used to detect markers of oxidative stress and apoptosis.

Protocol 4: Histological Assessment of this compound Damage

Materials:

  • Enucleated eyes

  • Fixative (e.g., 4% paraformaldehyde)

  • Paraffin (B1166041) or OCT embedding medium

  • Microtome

  • Hematoxylin and eosin (B541160) (H&E) stain

  • Microscope with a digital camera

Procedure:

  • Fixation and Embedding: Fix the enucleated eyes, and then process and embed them in paraffin or OCT compound.[2]

  • Sectioning: Cut 5 µm thick sections through the pupillary-optic nerve axis.

  • Staining: Stain the sections with H&E.

  • Imaging and Analysis: Acquire images of the stained sections. Count the number of photoreceptor nuclei in the ONL at defined intervals from the optic nerve head.[5]

2. Measurement of Lipid Peroxidation

Lipid peroxidation is a hallmark of oxidative damage. Malondialdehyde (MDA) is a stable end-product of lipid peroxidation and can be quantified using colorimetric assays.[11][12]

Protocol 5: Quantification of Malondialdehyde (MDA)

This protocol is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

Materials:

  • This compound tissue homogenate

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Spectrophotometer

Procedure:

  • Homogenization: Homogenize the this compound tissue in a suitable buffer on ice.

  • Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge to pellet the precipitate.

  • Reaction with TBA: Add TBA solution to the supernatant and incubate at 95°C for 60 minutes.

  • Measurement: Cool the samples and measure the absorbance of the pink-colored product at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve generated with an MDA standard.

3. Functional Assessment with Electroretinography (ERG)

ERG is a non-invasive technique that measures the electrical response of the retina to a light stimulus. A reduction in the amplitude of the a-wave (photoreceptor response) and b-wave (bipolar cell response) is indicative of this compound dysfunction.

Protocol 6: Electroretinography (ERG) Assessment

Materials:

  • ERG system with a Ganzfeld dome

  • Anesthetized mouse

  • Corneal electrodes

Procedure:

  • Dark Adaptation: Dark-adapt the mouse overnight.

  • Anesthesia and Pupil Dilation: Anesthetize the mouse and dilate the pupils.

  • Electrode Placement: Place the corneal electrodes on the eyes.

  • Recording: Present a series of light flashes of increasing intensity and record the this compound electrical responses.

  • Analysis: Measure the amplitudes of the a- and b-waves for both scotopic (rod-mediated) and photopic (cone-mediated) responses.[5]

III. Signaling Pathways in this compound Photooxidation

Rhodopsin-Mediated Phototransduction and Photooxidative Stress

The visual cascade begins with the absorption of a photon by rhodopsin, leading to a conformational change in the this compound molecule.[13][14] This initiates a G-protein signaling cascade that results in the hyperpolarization of the photoreceptor cell.[13] However, under excessive light conditions, intermediates in this pathway can contribute to the generation of ROS.

Rhodopsin_Pathway cluster_light Light Exposure cluster_photoreceptor Photoreceptor Outer Segment cluster_oxidative_stress Photooxidative Stress Light Light Rhodopsin Rhodopsin Light->Rhodopsin Photon Absorption Activated_Rhodopsin Activated Rhodopsin (R*) Rhodopsin->Activated_Rhodopsin Isomerization Transducin Transducin (G-protein) Activated_Rhodopsin->Transducin Activates ROS Reactive Oxygen Species (ROS) Activated_Rhodopsin->ROS Generates Activated_Transducin Activated Transducin (G*) Transducin->Activated_Transducin PDE Phosphodiesterase (PDE) Activated_Transducin->PDE Activates Activated_PDE Activated PDE (PDE*) PDE->Activated_PDE cGMP cGMP Activated_PDE->cGMP Hydrolyzes GMP GMP cGMP->GMP Ion_Channels_Open Cation Channels Open cGMP->Ion_Channels_Open Keeps open Ion_Channels_Closed Cation Channels Closed GMP->Ion_Channels_Closed Leads to closure Hyperpolarization Hyperpolarization Ion_Channels_Closed->Hyperpolarization Causes Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage

Caption: Rhodopsin phototransduction cascade and ROS generation.

Nrf2-Mediated Antioxidant Response

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[15][16] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., from Photooxidation) Keap1 Keap1 Oxidative_Stress->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ubiquitination Basal State ARE Antioxidant Response Element (ARE) Nrf2_n->ARE sMAF sMAF Proteins sMAF->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: Nrf2-mediated antioxidant response pathway.

IV. Experimental Workflow

A typical experimental workflow for studying this compound photooxidation involves inducing damage, followed by a combination of in vivo and ex vivo assessments over time.

Experimental_Workflow Start Start: Animal Model Selection Dark_Adaptation Dark Adaptation (18 hours) Start->Dark_Adaptation Light_Exposure Light Exposure (Induction of Photooxidation) Dark_Adaptation->Light_Exposure Post_Exposure_Monitoring Post-Exposure Monitoring (e.g., 1, 7, 14 days) Light_Exposure->Post_Exposure_Monitoring In_Vivo_Assessment In Vivo Assessment Post_Exposure_Monitoring->In_Vivo_Assessment Ex_Vivo_Assessment Ex Vivo Assessment Post_Exposure_Monitoring->Ex_Vivo_Assessment OCT OCT (this compound Thickness) In_Vivo_Assessment->OCT ERG ERG (this compound Function) In_Vivo_Assessment->ERG ROS_Imaging In Vivo ROS Imaging In_Vivo_Assessment->ROS_Imaging Data_Analysis Data Analysis and Interpretation OCT->Data_Analysis ERG->Data_Analysis ROS_Imaging->Data_Analysis Histology Histology/Immunohistochemistry (Cell Death, Oxidative Markers) Ex_Vivo_Assessment->Histology Biochemical_Assays Biochemical Assays (MDA, Protein Carbonyls) Ex_Vivo_Assessment->Biochemical_Assays Gene_Expression Gene/Protein Expression (RT-qPCR, Western Blot) Ex_Vivo_Assessment->Gene_Expression Histology->Data_Analysis Biochemical_Assays->Data_Analysis Gene_Expression->Data_Analysis End Conclusion Data_Analysis->End

Caption: Experimental workflow for this compound photooxidation studies.

References

Experimental Models for Studying the Visual Cycle: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of experimental models used to investigate the canonical and cone-specific visual cycles. It includes descriptions of in vitro, in vivo, and in silico models, along with detailed protocols for key experiments and a summary of relevant quantitative data.

Introduction to the Visual Cycle

The visual cycle is a critical enzymatic process in the retina that regenerates the 11-cis-retinal (B22103) chromophore after its photoisomerization to all-trans-retinal by light.[1] This regeneration is essential for sustained vision and the health of photoreceptor cells.[2] The canonical visual cycle primarily occurs in the retinal pigment epithelium (RPE) and supports both rod and cone photoreceptors.[2] An additional, faster visual cycle, known as the intrathis compound or cone visual cycle, is proposed to occur within the retina, involving Müller glial cells, to specifically support the high metabolic demands of cone photoreceptors in bright light conditions.[1] Dysfunctions in the visual cycle are associated with a variety of this compound diseases, including Leber congenital amaurosis (LCA), Stargardt disease, and age-related macular degeneration (AMD).[2][3]

Experimental Models

A variety of experimental models are utilized to study the different facets of the visual cycle, from the molecular kinetics of individual enzymes to the physiological responses of the entire visual system. These models can be broadly categorized as in vitro, in vivo, and in silico.

In Vitro Models

In vitro models offer a controlled environment to study specific components and reactions of the visual cycle in isolation.[4]

  • Cell-Free Assays: These assays are powerful for studying the fundamental biochemical processes of the visual cycle without the complexity of a cellular system.[4] Key applications include rhodopsin and cone opsin regeneration, G protein (transducin) activation, and screening of this compound analogs.[4]

  • Primary RPE and Müller Cell Cultures: Primary cells isolated from human or animal eyes provide a model system that closely mimics the native cellular environment.[5] These cultures are suitable for drug screening and studying molecular transport and secretion.[5]

  • Stem Cell-Derived Models: Induced pluripotent stem cells (iPSCs) can be differentiated into RPE cells and this compound organoids, offering a human-based model for studying disease mechanisms and testing therapeutic interventions.[5]

  • Cell Lines: Immortalized cell lines, such as ARPE-19 (a human RPE cell line), are widely used for their convenience and reproducibility in studying RPE functions, although they may not fully recapitulate all aspects of native RPE.

In Vivo Models

In vivo models are indispensable for understanding the visual cycle in the context of a living organism, allowing for the investigation of complex physiological and pathological processes.

  • Animal Models: Mice are the most commonly used animal models in visual cycle research due to the availability of genetic manipulation techniques.[2][6] Knock-out and knock-in mouse models lacking specific visual cycle proteins (e.g., Rpe65-/-, Lrat-/-) have been instrumental in elucidating the function of these proteins and for testing therapeutic strategies like gene therapy and pharmacological interventions.[2][3][6] Other animal models, such as rats, salamanders, and primates, are also used to study specific aspects of the visual cycle.[7][8][9]

  • Two-Photon Microscopy (TPM): This non-invasive imaging technique allows for the in vivo visualization of fluorescent retinoids, such as retinyl esters, in the RPE of living animals.[10] TPM is valuable for studying the dynamics of the visual cycle and the effects of genetic mutations and drug treatments.[10]

In Silico Models

Computational models are increasingly used to simulate and analyze the complex dynamics of the visual cycle and its interaction with phototransduction.

  • Kinetic Modeling: Mathematical models are developed to describe the rates of enzymatic reactions and transport processes within the visual cycle. These models can be used to predict the effects of mutations or drug interventions on retinoid flow.

  • Molecular Dynamics Simulations: These simulations provide insights into the structure and function of visual cycle proteins at an atomic level, aiding in the understanding of protein-ligand interactions and the effects of mutations.

  • Neural Network Models: Computational models of the this compound circuitry can be used to investigate how disruptions in the visual cycle lead to pathological firing patterns in this compound ganglion cells, potentially explaining phenomena like photopsia in this compound degenerative diseases.[11][12]

Data Presentation

Table 1: Kinetic Parameters of the Early Steps of the Visual Cycle in Different Species and Photoreceptor Types.
SpeciesPhotoreceptor TypeProcessRate Constant (min⁻¹)Reference
HumanRodsAll-trans-retinol formation0.24 - 0.55[7][13]
HumanConesAll-trans-retinol formation~1.8[7][13]
Macaca fascicularisRodsAll-trans-retinol formation0.38 ± 0.08[7][13]
Macaca fascicularisConesAll-trans-retinol formation4.0 ± 1.1[7][13]
SalamanderRed RodsMetarhodopsin decay (this compound release)0.007 (τ₁) and 0.09 (τ₂)[8]
SalamanderGreen RodsMetarhodopsin decay (this compound release)0.006 (τ₁) and 0.09 (τ₂)[8]
SalamanderRed-sensitive ConesMetarhodopsin decay (this compound release)0.04[8]
SalamanderBlue-sensitive ConesRetinol production~5 times faster than rods[14]

τ₁ and τ₂ represent the time constants of a bi-exponential fit.

Table 2: Comparison of Rhodopsin Regeneration in Different Membrane Preparations.
Membrane TypeCholesterol to Phospholipid Ratio (c/p)Rhodopsin Regenerated after 2 hr (%)Reference
ROS Plasma Membrane0.38< 60[15]
ROS Disk Membrane0.1295[15]

Experimental Protocols

Protocol 1: In Vitro Rhodopsin Regeneration Assay

This protocol describes the in vitro regeneration of rhodopsin from opsin and 11-cis-retinal, a key assay for studying the final step of the visual cycle and for screening compounds that may affect this process.[4][15][16]

Materials:

  • Purified rod outer segment (ROS) membranes containing opsin

  • 11-cis-retinal stock solution in ethanol (B145695)

  • Buffer A: 10 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 0.1 mM EDTA[4]

  • Spectrophotometer

Methodology:

  • Preparation of Opsin (Bleaching):

    • Resuspend purified ROS membranes in Buffer A.

    • Bleach the rhodopsin by exposing the suspension to light (e.g., from a bright lamp) until the characteristic 500 nm absorbance peak disappears. This converts rhodopsin to opsin and all-trans-retinal.

    • Wash the bleached membranes by centrifugation and resuspension in Buffer A to remove the released all-trans-retinal.

  • Rhodopsin Regeneration:

    • To the bleached ROS membrane suspension (opsin), add 11-cis-retinal to a final concentration of a 2- to 3-fold molar excess over opsin.[15] The final ethanol concentration should be kept low (<1% v/v) to avoid denaturing the protein.[4][15]

    • Incubate the mixture in the dark at 37°C.[4][15]

  • Data Acquisition:

    • At various time points (e.g., 0, 15, 30, 60, 90 minutes), take an aliquot of the reaction mixture.

    • Measure the absorbance spectrum from 300 to 600 nm.

    • The extent of rhodopsin regeneration is measured as the increase in absorbance at 500 nm.[15]

  • Data Analysis:

    • Calculate the percentage of rhodopsin regenerated based on the initial amount of rhodopsin bleached in the sample.[15]

    • Plot the percentage of regenerated rhodopsin as a function of time.

Protocol 2: Retinoid Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction and analysis of retinoids from eye tissues, a fundamental technique for quantifying the levels of different retinoid isomers and monitoring the flux through the visual cycle.[17][18][19]

Materials:

  • Eye tissue (e.g., retina, RPE)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Organic solvents: isopropanol (B130326), hexane (B92381)

  • HPLC system with a normal-phase column and a UV-Vis detector

Methodology:

  • Sample Collection and Homogenization:

    • Dissect eye tissues under dim red light to prevent isomerization of retinoids.

    • Homogenize the tissue in homogenization buffer.

  • Retinoid Extraction:

    • To an aliquot of the homogenate, add isopropanol and water, and vortex.[19]

    • Perform a liquid-liquid extraction by adding hexane and vortexing vigorously.[19]

    • Centrifuge to separate the phases.

    • Collect the upper hexane phase containing the retinoids.[4]

    • Repeat the hexane extraction two more times and combine the extracts.[19]

    • Evaporate the combined hexane extract to dryness under a stream of nitrogen.

    • Redissolve the dried retinoids in a small volume of hexane for HPLC analysis.[19]

  • HPLC Analysis:

    • Inject the extracted retinoid sample onto a normal-phase HPLC column.

    • Separate the retinoids using an appropriate mobile phase, such as a gradient of ethyl acetate (B1210297) in hexane.[4]

    • Monitor the elution of retinoids using a UV-Vis detector at a wavelength appropriate for retinoids (e.g., 325 nm).

    • Identify and quantify the different retinoid isomers (e.g., 11-cis-retinal, all-trans-retinal, 11-cis-retinol, all-trans-retinol, and retinyl esters) by comparing their retention times and peak areas to those of known standards.[17]

Visualizations

Visual_Cycle_Signaling_Pathway Canonical Visual Cycle Pathway cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE This compound Pigment Epithelium (RPE) Rhodopsin Rhodopsin (11-cis-retinal + Opsin) MetaII Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->MetaII Light atRAL_p all-trans-retinal MetaII->atRAL_p atROL_p all-trans-retinol atRAL_p->atROL_p RDH8/RDH12 (NADPH) atROL_r all-trans-retinol atROL_p->atROL_r IRBP atRE all-trans-retinyl ester atROL_r->atRE LRAT cROL 11-cis-retinol atRE->cROL RPE65 cRAL 11-cis-retinal cROL->cRAL RDH5/RDH11 cRAL->Rhodopsin IRBP

Caption: The canonical visual cycle pathway.

Rhodopsin_Regeneration_Workflow In Vitro Rhodopsin Regeneration Workflow start Start: Purified ROS Membranes bleach Bleach with Light (Rhodopsin -> Opsin) start->bleach wash Wash to Remove all-trans-retinal bleach->wash add_this compound Add 11-cis-retinal wash->add_this compound incubate Incubate in Dark at 37°C add_this compound->incubate measure Measure Absorbance at 500 nm (at various time points) incubate->measure analyze Analyze Data: % Regeneration vs. Time measure->analyze end End analyze->end

Caption: Workflow for in vitro rhodopsin regeneration.

Retinoid_Analysis_Workflow Retinoid Analysis by HPLC Workflow start Start: Eye Tissue Sample homogenize Homogenize Tissue start->homogenize extract Liquid-Liquid Extraction with Hexane homogenize->extract evaporate Evaporate Solvent extract->evaporate redissolve Redissolve in Hexane evaporate->redissolve hplc Inject into HPLC System redissolve->hplc detect Detect with UV-Vis Detector hplc->detect quantify Identify and Quantify Retinoids detect->quantify end End quantify->end

Caption: Workflow for retinoid analysis by HPLC.

References

Application of Retinal in Pharmacological Testbeds for Retinopathies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinopathies, a group of diseases affecting the retina, are a leading cause of vision loss and blindness worldwide. These include conditions such as age-related macular degeneration (AMD), diabetic retinopathy, and retinitis pigmentosa. The study of these diseases and the development of novel therapeutics rely on robust pharmacological testbeds that accurately model the pathological processes. Retinaldehyde (retinal), a key molecule in the visual cycle, and its derivatives play a crucial role in both the physiology of vision and the pathophysiology of several retinopathies. This document provides detailed application notes and protocols for utilizing this compound in various pharmacological testbeds to advance the research and development of treatments for these debilitating diseases.

The accumulation of toxic this compound byproducts, such as all-trans-retinal (atRAL), can lead to cellular stress and degeneration of this compound pigment epithelium (RPE) and photoreceptor cells.[1][2] Therefore, in vitro and in vivo models that incorporate this compound are invaluable for screening potential therapeutic agents that can mitigate its toxic effects, modulate the visual cycle, or protect this compound cells.

In Vitro Models: Cellular and Organotypic Systems

In vitro models offer a controlled environment to investigate the specific effects of this compound on different this compound cell types and are ideal for initial drug screening and toxicity assessments.[3][4][5]

This compound Pigment Epithelium (RPE) Cell Cultures

RPE cells are essential for maintaining photoreceptor health and are implicated in the pathogenesis of AMD.[6] Human RPE cell lines, such as ARPE-19, and induced pluripotent stem cell-derived RPE (iPSC-RPE) are commonly used models.[5][7]

Application: To assess the cytotoxicity of all-trans-retinal and the protective effects of novel drug candidates.

Quantitative Data Summary: this compound-Induced Cytotoxicity in RPE Cells

Cell LineThis compound IsomerConcentration (µM)Exposure Time (hours)Endpoint AssayResult (e.g., % Cell Viability)Reference
ARPE-19all-trans-retinal10 - 10024MTT AssayDose-dependent decrease in viability[1]
iPSC-RPEall-trans-retinal5 - 5048LDH ReleaseDose-dependent increase in cytotoxicity[5]
Primary Human RPEall-trans-retinal2512TUNEL AssayIncreased apoptosis[1]
Organotypic this compound Explant Cultures

These 3D models better preserve the complex cellular architecture and interactions of the native retina, offering a more physiologically relevant system for studying this compound degeneration.[8]

Application: To evaluate the neuroprotective effects of compounds against this compound-induced photoreceptor cell death.

In Vivo Models: Animal Models of Retinopathy

In vivo models are crucial for understanding the complex pathophysiology of retinopathies and for evaluating the efficacy and safety of drug candidates in a whole-organism context.[3][4]

Light-Induced this compound Degeneration Models

Exposing rodents to intense light can induce acute photoreceptor damage, a process exacerbated by the accumulation of all-trans-retinal.

Application: To test the efficacy of visual cycle modulators and neuroprotective agents in preventing light-induced photoreceptor cell loss.

Genetic Mouse Models

Mice with specific genetic mutations that mimic human retinopathies, such as Abca4-/-Rdh8-/- mice (a model for Stargardt disease and AMD), are valuable tools.[1] These mice have impaired clearance of all-trans-retinal, leading to its toxic accumulation.

Application: To investigate the long-term effects of this compound toxicity and to test the efficacy of drugs aimed at clearing toxic retinoids.

Quantitative Data Summary: Efficacy of a Visual Cycle Modulator in a Mouse Model of this compound Degeneration

Mouse ModelTreatmentDurationAssessment MethodOutcome MeasureResultReference
Abca4-/-Rdh8-/-Emixustat4 weeksElectroretinography (ERG)b-wave amplitudeSignificant preservation of photoreceptor function[1]
Abca4-/-Rdh8-/-Emixustat4 weeksOptical Coherence Tomography (OCT)Outer Nuclear Layer (ONL) ThicknessSignificant preservation of ONL thickness[1]
Light-Exposed BALB/cRetinylamine2 weeksHistologyPhotoreceptor Cell CountIncreased photoreceptor survival[9]

Signaling Pathways

The Visual Cycle

The visual cycle is a critical enzymatic pathway that regenerates the visual chromophore, 11-cis-retinal, which is essential for vision.[10][11][12][13] Dysregulation of this cycle can lead to the accumulation of toxic all-trans-retinal.

Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE This compound Pigment Epithelium (RPE) Rhodopsin Rhodopsin (Opsin + 11-cis-retinal) Metarhodopsin_II Metarhodopsin II (Opsin + all-trans-retinal) Rhodopsin->Metarhodopsin_II Light (Photon) atRAL_photo all-trans-retinal Metarhodopsin_II->atRAL_photo Hydrolysis atROL_photo all-trans-retinol atRAL_photo->atROL_photo RDH8 atROL_rpe all-trans-retinol atROL_photo->atROL_rpe Transport (IRBP) atRE all-trans-retinyl ester atROL_rpe->atRE LRAT cROL 11-cis-retinol atRE->cROL RPE65 cRAL 11-cis-retinal cROL->cRAL RDH5 cRAL->Rhodopsin Transport (IRBP) Experimental_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation start Plate RPE Cells treatment Treat with Test Compound start->treatment stress Induce Stress (e.g., add all-trans-retinal) treatment->stress incubation Incubate (24-48h) stress->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay analysis Data Analysis assay->analysis animal_model Select Animal Model (e.g., Light-damage, Genetic) analysis->animal_model Lead Compound Identification drug_admin Administer Lead Compound animal_model->drug_admin induction Induce Retinopathy drug_admin->induction evaluation Evaluate this compound Structure & Function (OCT, ERG) induction->evaluation histology Histological Analysis evaluation->histology

References

Application Notes and Protocols for Enhanced HPLC Analysis of Retinal Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinal, an aldehyde form of vitamin A, is a crucial molecule in vision and various other physiological processes. Accurate quantification of this compound in biological matrices is often challenging due to its reactive aldehyde group, which can lead to instability and poor chromatographic performance. Chemical derivatization is a powerful strategy to overcome these limitations by converting this compound into a more stable and readily detectable compound for High-Performance Liquid Chromatography (HPLC) analysis. This document provides detailed application notes and protocols for the derivatization of this compound to enhance its analysis by HPLC with UV-Vis or fluorescence detection.

Overview of Derivatization Strategies

Pre-column derivatization chemically modifies the analyte of interest before its introduction into the HPLC system. For this compound, the primary target for derivatization is the aldehyde functional group. An ideal derivatization reagent for this purpose should react specifically and rapidly with the aldehyde under mild conditions to form a stable product with improved detection characteristics. This note focuses on three such reagents:

  • O-ethylhydroxylamine: Reacts with the aldehyde group to form a stable oxime derivative, which exhibits a strong UV absorbance, allowing for sensitive detection. This is a widely used and well-validated method.

  • Girard's Reagent T: A cationic reagent that reacts with aldehydes to form hydrazones. The resulting derivative carries a permanent positive charge, which can enhance ionization efficiency for mass spectrometry (MS) detection and improve chromatographic retention on certain columns.

  • o-Phenylenediamine (B120857): Reacts with α-dicarbonyl compounds and aldehydes to form highly fluorescent quinoxaline (B1680401) or benzimidazole (B57391) derivatives, respectively. This method offers the potential for highly sensitive fluorescence detection.

Data Presentation: Comparison of Derivatization Methods

The following table summarizes the quantitative data for different methods of this compound analysis, providing a basis for method selection.

ParameterDirect HPLC Analysis of this compoundO-Ethylhydroxylamine Derivatization (HPLC-UV)O-Ethylhydroxylamine Derivatization (UHPLC-MS/MS)Girard's Reagent T Derivatization (Adapted for HPLC-UV)o-Phenylenediamine Derivatization (Adapted for HPLC-Fluorescence)
Analyte All-trans-retinalAll-trans-retinal-O-ethyloximeAll-trans-retinal-O-ethyloximeAll-trans-retinal-Girard's T hydrazone2-retinyl-benzimidazole
Limit of Detection (LOD) ~2.5-5.0 ng (on column)[1]0.2 pmol[2]5 fmol[3]Estimated in the low ng/mL range[4]Estimated in the low µg/L range[5]
Limit of Quantitation (LOQ) ~2.5-5.0 ng (on column)[1]0.4 pmol[2]Not explicitly stated, but linear range starts at 5 fmol[3]0.06–0.09 μM (for other aldehydes)[4]Not explicitly stated
Linear Range Not explicitly stated0.4–600 pmol[2]5 fmol to 1 pmol[3]Good linear response reported for other aldehydes[4]Not explicitly stated
Detection Wavelength UV: ~380 nmUV: 368 nm[2]MS/MS detectionUV: ~295 nm (for other aldehyde adducts)[4]Fluorescence (Ex/Em)
Key Advantages No extra reaction stepRobust, stable derivative, good UV absorbance.[2]Extremely high sensitivity and specificity.[3]Potentially improved chromatography and MS compatibility.[6][7]Potential for high sensitivity via fluorescence detection.[5]
Key Disadvantages Instability of this compound, potential for matrix interferenceTwo isomers (syn and anti) are formedRequires MS detectorProtocol for this compound needs optimizationProtocol for this compound needs optimization; potential for background fluorescence

Experimental Protocols

Important Safety Note: Retinoids are sensitive to light and oxidation. All procedures should be performed under yellow or red light, and solvents should be degassed. Use glass or stainless steel containers to handle retinoids.

Protocol 1: Derivatization of this compound with O-Ethylhydroxylamine

This is a robust and widely used method for the quantification of this compound in biological samples.[2][3]

Materials:

Procedure:

  • Sample Preparation:

    • For tissue samples, homogenize in a suitable buffer on ice.

    • For serum or plasma samples, use directly.

  • Derivatization Reaction:

    • To your sample (e.g., up to 500 µL of homogenate or 50-200 µL of serum), add 1-2 mL of methanol.

    • Add 0.5–1 mL of 0.1 M O-ethylhydroxylamine in 100 mM HEPES (pH 6.5).[2]

    • Vortex the mixture thoroughly.

    • Allow the reaction to proceed for 15 minutes at room temperature.[2]

  • Extraction:

    • Add 10 mL of hexane to the reaction mixture and vortex vigorously to extract the this compound O-ethyloxime derivative.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer to a clean glass tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas at approximately 25–30 °C.[2]

    • Reconstitute the dried residue in a known volume of acetonitrile (e.g., 120 µL) for HPLC analysis.[2]

HPLC Conditions (UV Detection): [2]

  • Column: Zorbax SB-C18, 4.6 × 100 mm, 3.5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • Start with 40% A / 60% B

    • Linear gradient to 5% A / 95% B over 5 minutes

    • Hold at 5% A / 95% B for 9 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 368 nm (for this compound O-ethyloxime) and 325 nm (for simultaneous monitoring of retinol).

  • Expected Elution: The syn and anti isomers of the this compound O-ethyloxime will appear as two separate peaks. The sum of the areas of these two peaks is used for quantification.

Protocol 2: Derivatization of this compound with Girard's Reagent T (Adapted Protocol)

This protocol is adapted from general methods for the derivatization of aldehydes and ketones.[4][6] Optimization may be required for specific applications.

Materials:

  • Methanol, HPLC grade

  • Acetic acid, glacial

  • Girard's Reagent T

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Extract this compound from the biological matrix using a suitable solvent (e.g., hexane or ethyl acetate) and evaporate the solvent to dryness.

  • Derivatization Reaction:

    • Prepare a derivatizing solution of Girard's Reagent T in methanol containing 10% acetic acid (e.g., 1 mg/mL).

    • Reconstitute the dried sample extract in a small volume of the derivatizing solution.

    • Incubate the reaction mixture at room temperature for 12 hours or at an elevated temperature (e.g., 60°C) for a shorter period (e.g., 1-2 hours) to facilitate the reaction.[6] Reaction progress should be monitored to determine the optimal time and temperature.

  • Sample Preparation for HPLC:

    • After the reaction is complete, the mixture can be directly injected into the HPLC system or may require a cleanup step (e.g., solid-phase extraction) depending on the sample matrix.

Proposed HPLC Conditions (UV Detection):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent (e.g., ammonium (B1175870) formate) may be suitable.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection around 280-300 nm (the exact wavelength of maximum absorbance for the this compound-Girard's T derivative should be determined experimentally).[4]

Protocol 3: Derivatization of this compound with o-Phenylenediamine (Adapted Protocol for Fluorescence Detection)

This protocol is adapted from methods for the derivatization of aldehydes to form fluorescent benzimidazole derivatives. Optimization is likely required.

Materials:

  • o-Phenylenediamine

  • Methanol or Acetonitrile, HPLC grade

  • An appropriate catalyst (e.g., p-toluenesulfonic acid, though some reactions proceed without a catalyst).

  • Water, HPLC grade

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Extract this compound from the biological matrix and evaporate the solvent to dryness.

  • Derivatization Reaction:

    • Prepare a solution of o-phenylenediamine in a suitable solvent like methanol or acetonitrile.

    • Reconstitute the dried sample extract in this solution.

    • The reaction may be heated to facilitate the formation of the benzimidazole derivative. Reaction conditions (temperature and time) will need to be optimized.

  • Sample Preparation for HPLC:

    • The reaction mixture may be injected directly or after a cleanup step.

Proposed HPLC Conditions (Fluorescence Detection):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1 mL/min.

  • Detection: Fluorescence detector. The excitation and emission maxima for the 2-retinyl-benzimidazole derivative will need to be determined experimentally.

Visualizations

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (Tissue, Serum, etc.) Homogenization Homogenization (for tissues) BiologicalSample->Homogenization Extraction Solvent Extraction (e.g., Hexane) BiologicalSample->Extraction Homogenization->Extraction Evaporation Evaporation (under Nitrogen) Extraction->Evaporation DerivatizationReagent Add Derivatization Reagent (e.g., O-ethylhydroxylamine) Evaporation->DerivatizationReagent Reaction Incubation (Time & Temperature) DerivatizationReagent->Reaction Reconstitution Reconstitution (in Mobile Phase/Solvent) Reaction->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Detection Detection (UV-Vis or Fluorescence) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for this compound derivatization and HPLC analysis.

G cluster_reactants Reactants cluster_product Product This compound This compound (Contains Aldehyde Group) Product This compound O-ethyloxime (Stable Derivative) This compound->Product + Reagent O-ethylhydroxylamine Reagent->Product Reaction

Caption: Chemical derivatization of this compound with O-ethylhydroxylamine.

References

Application Notes and Protocols: Probing Rhodopsin Activation and Signaling with Retinal and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodopsin, a prototypical G protein-coupled receptor (GPCR), is the primary photoreceptor in rod cells responsible for vision in dim light.[1][2] Its activation is triggered by the photoisomerization of its covalently bound chromophore, 11-cis-retinal (B22103), to all-trans-retinal.[3][4] This light-induced conformational change initiates a signal transduction cascade, making rhodopsin an excellent model system for studying GPCR function. The use of native retinal and a variety of synthetic this compound analogs has been instrumental in dissecting the molecular mechanisms of rhodopsin activation, from the initial photon absorption to the activation of its cognate G protein, transducin.[2][5] These studies provide critical insights for understanding vision and for the development of therapeutics targeting GPCRs.

These application notes provide a comprehensive overview of the use of this compound and its analogs to study rhodopsin, including detailed experimental protocols and quantitative data to guide researchers in this field.

I. The Role of this compound in Rhodopsin Activation

The activation of rhodopsin is a multi-step process initiated by light. The 11-cis-retinal acts as an inverse agonist, locking the receptor in an inactive conformation.[6][7] Upon absorbing a photon, the this compound isomerizes to the all-trans configuration, which acts as an agonist.[5][8] This isomerization event triggers a series of conformational changes in the opsin protein, leading to the formation of the active state, Metarhodopsin II (Meta II), which can bind and activate transducin.[2][9]

Signaling Pathway

The light-activated rhodopsin (Meta II) catalyzes the exchange of GDP for GTP on the α-subunit of transducin.[1][10] The GTP-bound α-subunit then dissociates from the βγ-subunits and activates phosphodiesterase (PDE), which hydrolyzes cGMP. The resulting decrease in cGMP concentration leads to the closure of cGMP-gated ion channels, hyperpolarization of the rod cell, and a neural signal. The signal is terminated by the phosphorylation of rhodopsin by rhodopsin kinase and the subsequent binding of arrestin.[2][6]

Rhodopsin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Rhodopsin_inactive Rhodopsin (11-cis-retinal) Rhodopsin_active Metarhodopsin II (all-trans-retinal) Rhodopsin_inactive->Rhodopsin_active Transducin_inactive Transducin (GDP) Rhodopsin_active->Transducin_inactive Activation Transducin_active Transducin (GTP) Transducin_inactive->Transducin_active GDP/GTP Exchange PDE_inactive PDE (inactive) Transducin_active->PDE_inactive Activation PDE_active PDE (active) PDE_inactive->PDE_active cGMP cGMP PDE_active->cGMP Five_GMP 5'-GMP cGMP->Five_GMP Hydrolysis Ion_Channel_Open Ion Channel (Open) cGMP->Ion_Channel_Open Binds to Ion_Channel_Closed Ion Channel (Closed) Ion_Channel_Open->Ion_Channel_Closed Hyperpolarization Hyperpolarization (Neural Signal) Ion_Channel_Closed->Hyperpolarization Light Light (Photon) Light->Rhodopsin_inactive Isomerization Experimental_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_characterization Characterization ROS_Isolation Isolation of Rod Outer Segments (ROS) Bleaching Bleaching of Rhodopsin to obtain Opsin ROS_Isolation->Bleaching Reconstitution Reconstitution of Opsin with this compound Analog Bleaching->Reconstitution Analog_Prep Preparation of This compound Analog Analog_Prep->Reconstitution UV_Vis UV-Vis Spectroscopy (λmax determination) Reconstitution->UV_Vis FTIR FTIR Spectroscopy (Conformational changes) Reconstitution->FTIR Transducin_Assay Transducin Activation Assay (GTPγS binding) Reconstitution->Transducin_Assay Thermal_Stability Thermal Stability Assay Reconstitution->Thermal_Stability

References

Troubleshooting & Optimization

Technical Support Center: Retinal Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on the challenges associated with retinal stability in aqueous solutions. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the success and reproducibility of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound in aqueous experimental settings.

Inconsistent or Lower-Than-Expected Biological Activity

Q1: I am observing variable or diminished biological effects of this compound in my cell-based assays. What are the likely causes?

A: Inconsistent or reduced bioactivity of this compound is frequently due to its degradation in aqueous environments like cell culture media. This compound is notoriously unstable and susceptible to several factors that can alter its structure and function.[1][2]

  • Key Factors Leading to Instability:

    • Oxidation: this compound's conjugated polyene chain is highly susceptible to oxidation, which is accelerated by the presence of oxygen. This process can be catalyzed by trace metal ions in the media.

    • Isomerization: Exposure to light can cause the cis-trans isomerization of this compound, altering its biological activity. The all-trans isomer is often the desired form for many biological assays, but light can lead to a mixture of isomers.

    • Temperature: Elevated temperatures, such as the 37°C used in standard cell culture, significantly accelerate the degradation rate of this compound.[3][4]

    • pH: The pH of the aqueous solution can influence the stability of this compound. While it prefers a slightly acidic to neutral pH, significant deviations can promote degradation.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure your this compound stock solution, typically in an organic solvent like DMSO or ethanol (B145695), has been stored correctly at -80°C in the dark and has not undergone multiple freeze-thaw cycles.

  • Prepare Fresh Working Solutions: Always prepare aqueous dilutions of this compound immediately before use. Do not store this compound in aqueous buffers or cell culture media for extended periods.[1]

  • Minimize Light Exposure: Conduct all experimental steps involving this compound under dim red light to prevent photoisomerization. Use amber-colored or foil-wrapped tubes and plates.

  • Control Temperature Exposure: Minimize the time your this compound-containing solutions are kept at 37°C.

  • Use High-Purity Reagents: Utilize high-purity, metal-free water and reagents to prepare your aqueous solutions to minimize catalytic oxidation.

  • Consider a Carrier Protein: For cell culture experiments, pre-complexing this compound with a carrier protein like bovine serum albumin (BSA) can enhance its solubility and stability in aqueous media.

Precipitation or Poor Solubility in Aqueous Media

Q2: My this compound solution appears cloudy, or I suspect it is precipitating out of my aqueous buffer/medium. How can I address this?

A: this compound is a lipophilic molecule with very low aqueous solubility. Precipitation can lead to inaccurate concentrations and reduced availability to cells or target molecules.

Troubleshooting Steps:

  • Optimize Solvent Introduction: When preparing your working solution, add the this compound stock (in organic solvent) to the aqueous solution dropwise while gently vortexing. This can help prevent immediate precipitation.

  • Limit Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.

  • Utilize a Carrier Molecule: As mentioned previously, carrier proteins like BSA can significantly improve the solubility of this compound in aqueous solutions. Lipid-based delivery systems like liposomes can also be an effective strategy.

Frequently Asked Questions (FAQs)

Q3: What is the typical degradation kinetic of this compound in aqueous solutions?

A: The degradation of this compound in aqueous solutions generally follows first-order kinetics. This means the rate of degradation is directly proportional to the concentration of this compound. Consequently, the degradation is fastest at the beginning of the experiment when the concentration is highest.

Q4: How can I accurately quantify the concentration of my this compound stock solution?

A: UV-Vis spectrophotometry is a quick and effective method to determine the concentration of your this compound stock solution. Dissolve an aliquot of your stock in a suitable organic solvent (e.g., ethanol) and measure the absorbance at its maximum wavelength (λmax), which is approximately 381 nm for all-trans-retinal in ethanol. Use the Beer-Lambert law (A = εbc) with the known molar extinction coefficient (ε) to calculate the concentration.

Q5: What are the primary degradation products of this compound in an aqueous environment?

A: In the presence of oxygen and light, this compound can degrade into a variety of oxidized and isomerized products. Common degradation products include various this compound isomers, retinoic acid, and other oxidized derivatives. These byproducts can have their own biological activities, potentially confounding experimental results.

Data Presentation

The stability of this compound is highly dependent on environmental conditions. The following table summarizes the key factors influencing this compound degradation in aqueous solutions.

ParameterConditionEffect on StabilityRecommendations
Temperature Increased Temperature (e.g., 37°C vs. 4°C)Significantly accelerates degradation rate.[3][4]Store stock solutions at -80°C. Prepare working solutions fresh and minimize time at elevated temperatures.
Light Exposure to UV or ambient lightInduces rapid isomerization and degradation.Work under dim red light. Use light-blocking containers.
pH Acidic or Alkaline conditionsLess stable at extremes of pH. Generally more stable in slightly acidic to neutral pH.Maintain a pH between 6.0 and 7.4 for optimal stability in aqueous buffers.
Oxygen Presence of atmospheric oxygenPromotes oxidative degradation.Use degassed buffers. Minimize headspace in storage vials and consider purging with an inert gas like argon or nitrogen.
Metal Ions Presence of trace metal ionsCatalyze oxidative degradation.Use high-purity, metal-free reagents and water. Consider adding a chelating agent like EDTA if appropriate for the experiment.

Experimental Protocols

Protocol 1: Quantification of this compound Concentration using UV-Vis Spectrophotometry

This protocol provides a method for determining the concentration of a this compound stock solution.

Materials:

  • This compound stock solution (in ethanol or DMSO)

  • Spectrophotometry-grade ethanol

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a Dilution Series: From your concentrated stock solution, prepare a series of dilutions in ethanol to achieve final concentrations that will give an absorbance reading in the linear range of the spectrophotometer (typically 0.2 to 1.0).

  • Blank the Spectrophotometer: Use ethanol as the blank to zero the instrument.

  • Measure Absorbance: Measure the absorbance of each dilution at the λmax of all-trans-retinal in ethanol (~381 nm).

  • Calculate Concentration: Use the Beer-Lambert equation: Concentration (M) = Absorbance / (ε × l)

    • ε (molar extinction coefficient of all-trans-retinal in ethanol): ~43,500 M⁻¹cm⁻¹

    • l (path length of the cuvette): Typically 1 cm

Protocol 2: Assessing this compound Stability in an Aqueous Solution using HPLC

This protocol outlines a method to monitor the degradation of this compound over time in a specific aqueous environment (e.g., cell culture medium).

Materials:

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • This compound stock solution

  • Aqueous solution of interest (e.g., cell culture medium, buffer)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724), water, methanol)

  • Amber HPLC vials

Procedure:

  • Prepare the Test Solution: Spike the aqueous solution with this compound to the desired final concentration. Prepare this solution fresh at the start of the experiment.

  • Time Point Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-spiked solution, and either inject it directly onto the HPLC or extract the this compound into an organic solvent (e.g., hexane (B92381) or a mixture of isopropanol (B130326) and hexane) for later analysis. Store the extract at -80°C if not analyzed immediately.

  • Incubate the Test Solution: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Collect Subsequent Time Point Samples: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and process them in the same manner as the T=0 sample.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase for this compound analysis is a gradient of acetonitrile and water, sometimes with a small amount of acid (e.g., 0.1% formic acid) or a buffer.[5]

    • Detection: Monitor the elution of this compound using the UV detector set at approximately 381 nm.

    • Quantification: Integrate the peak area of this compound at each time point.

  • Data Analysis: Plot the percentage of remaining this compound (relative to the T=0 sample) against time. This will allow you to determine the degradation rate and half-life of this compound under your specific experimental conditions.

Mandatory Visualizations

Signaling Pathway Affected by this compound Degradation

Oxidative stress resulting from this compound degradation can impact cellular health. One of the key pathways affected is the Nrf2-Keap1 antioxidant response pathway.

Retinal_Degradation_Pathway cluster_stress Cellular Stress cluster_pathway Nrf2-Keap1 Pathway This compound This compound Degradation Oxidative Degradation (Light, O2, Heat) This compound->Degradation ROS Reactive Oxygen Species (ROS) Degradation->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralizes

This compound degradation and the Nrf2 antioxidant response pathway.
Experimental Workflow for Assessing this compound Stability

The following diagram outlines the logical steps for conducting a this compound stability study.

Experimental_Workflow Prep_Stock Prepare this compound Stock Solution Prep_Aqueous Prepare Aqueous Working Solution Prep_Stock->Prep_Aqueous T0_Sample Collect T=0 Sample Prep_Aqueous->T0_Sample Incubate Incubate Under Experimental Conditions Prep_Aqueous->Incubate Analysis Analyze Samples (HPLC or UV-Vis) T0_Sample->Analysis Time_Samples Collect Samples at Time Points Incubate->Time_Samples Time_Samples->Analysis Data Analyze Data & Determine Degradation Rate Analysis->Data

Workflow for this compound stability assessment.
Troubleshooting Logic for Inconsistent Experimental Results

This diagram provides a logical approach to troubleshooting when faced with inconsistent results in this compound-based experiments.

Troubleshooting_Logic Start Inconsistent Results? Check_Stock Is Stock Solution Integrity Confirmed? Start->Check_Stock Check_Prep Were Working Solutions Prepared Fresh? Check_Stock->Check_Prep Yes Remake_Stock Remake Stock Solution from Fresh this compound Check_Stock->Remake_Stock No Check_Light Was Light Exposure Minimized? Check_Prep->Check_Light Yes Prep_Fresh Always Prepare Working Solutions Fresh Check_Prep->Prep_Fresh No Check_Temp Was Temperature Exposure Controlled? Check_Light->Check_Temp Yes Use_Dim_Light Implement Strict Low-Light Procedures Check_Light->Use_Dim_Light No Check_Solubility Is this compound Soluble in the Medium? Check_Temp->Check_Solubility Yes Minimize_Heat Minimize Time at Elevated Temperatures Check_Temp->Minimize_Heat No Check_Assay Is the Assay Itself Validated? Check_Solubility->Check_Assay Yes Use_Carrier Use Carrier Protein (BSA) or Liposomes Check_Solubility->Use_Carrier No Validate_Assay Validate Assay with Positive/Negative Controls Check_Assay->Validate_Assay No Success Consistent Results Check_Assay->Success Yes Remake_Stock->Start Prep_Fresh->Start Use_Dim_Light->Start Minimize_Heat->Start Use_Carrier->Start Validate_Assay->Start

Logical workflow for troubleshooting inconsistent this compound experiments.

References

Technical Support Center: Retinal Degradation and Photooxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on retinal degradation and photooxidation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide quick answers to common problems and guide you through troubleshooting your experiments.

Cell Culture

Question: My primary this compound pigment epithelium (RPE) cells are not attaching to the culture dish. What could be the problem?

Answer: Several factors can contribute to poor RPE cell attachment:

  • Substrate Choice: While standard tissue culture-treated plates can work, some studies suggest that smoother surfaces are more effective for initial attachment, while others find that irregular surfaces better mimic Bruch's membrane and promote a more natural cell morphology. Consider coating your cultureware with extracellular matrix proteins like laminin (B1169045) or using specialized plates.

  • Cell Viability: The freshness of the donor tissue is crucial for viable cultures. Ensure minimal time between tissue harvesting and cell isolation.

  • Dissociation Method: Over-enzymatic digestion can damage cell surface proteins essential for attachment. If using enzymes like dispase or trypsin, optimize the incubation time and concentration. Mechanical dissociation should also be gentle to avoid excessive cell damage.

  • Serum Concentration: While some protocols aim for serum-free conditions, many find that serum-supplemented media (typically 5-20% fetal bovine serum) yield better cell attachment and proliferation.

Question: My RPE cultures are losing their characteristic hexagonal shape and pigmentation over subsequent passages. How can I prevent this?

Answer: This is a common issue with cultured RPE cells. Here are some tips to maintain their phenotype:

  • Limit Passaging: Primary RPE cells have a limited lifespan in culture. Try to use cells at the lowest passage number possible for your experiments. Some protocols recommend using cells only up to passage 4-7.[1]

  • Culture Medium: Ensure your culture medium is optimized for RPE cells. Some researchers have found that reducing the serum concentration to 2% after the cells reach confluency can help maintain their morphology.[2]

  • Cell Density: Avoid letting the cells become overgrown, as this can lead to changes in cell shape.

  • Substrate: The culture substrate can influence cell morphology. Experiment with different coatings to find what works best for your cells.

Question: I'm observing contamination in my primary RPE cell cultures. What are the likely sources and how can I prevent it?

Answer: Contamination is a frequent problem, especially when working with primary tissues.

  • Source of Contamination: The most common sources are bacteria and fungi introduced during tissue dissection. The process of enucleating eyes, particularly from sources like slaughterhouses, is not sterile.[3]

  • Prevention:

    • Aseptic Technique: Strict aseptic technique during dissection is paramount. Briefly dipping the eye in 70% ethanol (B145695) and then washing with sterile PBS can help reduce surface contamination.[2]

    • Antibiotics/Antimycotics: Supplement your culture medium with a combination of antibiotics (e.g., penicillin, streptomycin) and antimycotics.[3][4]

    • Washing: Thoroughly wash the isolated RPE sheets with fresh, pre-warmed growth medium multiple times before plating to remove debris and potential contaminants.[2]

    • Quarantine: If possible, keep new cultures separate from established ones until you are confident they are free of contamination.

Light-Induced Damage Models

Question: I'm getting inconsistent results in my light-induced this compound damage experiments. What factors should I control more carefully?

Answer: Consistency in light damage models requires precise control over several parameters:

  • Light Source and Spectrum: Different light sources (e.g., LED, fluorescent) emit different spectra. The blue component of white light is often implicated in phototoxicity.[5] Be consistent with the type of light source and, if possible, measure and report the spectral output.

  • Irradiance and Duration: The intensity (irradiance) and duration of light exposure are critical. Use a calibrated light meter to ensure consistent irradiance at the level of your cells or animal's eye.[6][7]

  • Animal Strain and Pigmentation: Albino animals are generally more susceptible to light damage than pigmented animals.[5][7] Always use the same strain, age, and sex of animals for a given experiment.

  • Pupil Dilation: For in vivo experiments, pupil dilation with agents like tropicamide (B1683271) ensures a consistent amount of light reaches the retina.[8]

  • Dark Adaptation: The amount of rhodopsin in the retina, which is higher after dark adaptation, can influence susceptibility to light damage.[9] Standardize the period of dark adaptation before light exposure.

Question: How do I choose the appropriate light intensity and duration for my in vitro phototoxicity study?

Answer: The optimal parameters depend on your specific research question and cell type.

  • Literature Review: Start by reviewing published studies using similar cell lines (e.g., ARPE-19) to get a range of effective light doses.[6][10]

  • Dose-Response: It is crucial to perform a dose-response experiment by varying both the irradiance (mW/cm²) and the exposure time to determine the optimal conditions that induce a measurable but not overly cytotoxic effect.

  • Sub-threshold vs. Acute Damage: Decide whether you are modeling acute high-intensity damage or chronic, low-level exposure, as the parameters will differ significantly.[6]

Quantification and Analysis

Question: My Western blots for this compound proteins have weak or no signal. What can I do?

Answer: Troubleshooting Western blots involves a systematic approach:

  • Protein Concentration: Ensure you are loading enough protein per well. This compound tissues can be small, so accurate protein quantification is key. Consider using a positive control lysate known to express your protein of interest.[11]

  • Antibody Concentration and Incubation: The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[11]

  • Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[12]

  • Blocking: Insufficient blocking can lead to high background, while over-blocking can mask the target protein. Optimize your blocking agent (e.g., non-fat milk vs. BSA) and incubation time.[11][12]

Question: I'm having trouble quantifying apoptosis in my this compound cell cultures. Which method is most reliable?

Answer: Several methods can be used to quantify apoptosis, each with its own advantages and limitations.

  • TUNEL Assay: TdT-mediated dUTP nick-end labeling (TUNEL) is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. It can be assessed by microscopy or flow cytometry.[13]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (both negative).[13]

  • Caspase Activation Assays: Measuring the activity of executioner caspases like caspase-3/7 provides an earlier indication of apoptosis.

  • Real-Time Imaging: Novel techniques like DARC (Detection of Apoptosing this compound Cells) use fluorescently labeled Annexin A5 to visualize and quantify apoptotic cells in real-time, both in vitro and in vivo.[14][15][16]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to aid in experimental design.

Table 1: Parameters for In Vitro Blue Light Damage Models

Cell LineLight SourceWavelength (nm)Irradiance (mW/cm²)DurationObserved EffectsReference
ARPE-19LED4550.185Below phototoxicity thresholdsDNA damage, altered autophagy[6]
iRPELED445-Below 22 J/cm²Altered cell structure, DNA damage[17]
RGC-5, ARPE-19UV Lamp3027,000 µW/cm²15-45 minReduced cell viability, increased ROS[8]
ARPE-19Fluorescent--2 hoursDose-dependent cell death[18]

Table 2: Parameters for In Vivo Light Damage Models in Rodents

Animal ModelLight SourceIntensity (lux)DurationKey FindingsReference
Albino & Pigmented RatsWhite, Blue, Green LEDs50024 hours (acute) or 1-4 weeks (cyclic)LEDs are more toxic than CFLs; pigmented rats show some damage.[5]
Albino RatsWhite Fluorescent~50006 hoursTopographically distributed this compound lesion.[7]
Rats--5 min exposures with 1 hr dark recoverySignificant this compound damage with repeated short exposures.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound degradation and photooxidation.

Protocol 1: Synthesis and Purification of A2E

This protocol is adapted from Parish et al. (1998) for the one-step biomimetic synthesis of A2E.[19][20]

Materials:

Procedure:

  • In a light-protected vessel, dissolve all-trans-retinal (100 mg, 352 µmol) and ethanolamine (9.5 mg, 155 µmol) in 3.0 ml of ethanol.

  • Add acetic acid (9.3 µl, 155 µmol) to the mixture.

  • Seal the vessel and stir at room temperature in the dark for 2 days.

  • After 2 days, concentrate the mixture in vacuo.

  • Purify the residue using silica gel column chromatography.

    • Elute with a mixture of methanol (B129727) and dichloromethane (5:95) to remove unreacted starting materials.

    • Further elute with methanol:dichloromethane:trifluoroacetic acid (8:92:0.001) to collect the A2E fraction.

  • For higher purity, perform HPLC using a C18 column with a gradient of water and methanol containing 0.1% TFA. A2E and its isomer iso-A2E can be separated under these conditions.[19]

Protocol 2: Induction of Phototoxicity in ARPE-19 Cells

This protocol provides a general framework for inducing photooxidative damage in a common RPE cell line.

Materials:

  • ARPE-19 cells

  • 24-well plates

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • A calibrated light source (e.g., LED lamp with a known spectral output and irradiance)

  • Optional: Photosensitizer such as all-trans-retinal or A2E

Procedure:

  • Seed ARPE-19 cells in 24-well plates at a density that will result in a confluent monolayer at the time of the experiment.

  • Culture the cells under standard conditions (37°C, 5% CO₂) until they reach the desired confluency.

  • Optional (for exogenous photosensitizer): Pre-incubate the cells with the desired concentration of a photosensitizer (e.g., 25-50 µM all-trans-retinal) in serum-free medium for 2 hours in the dark.[18]

  • Aspirate the culture medium and wash the cells gently with PBS.

  • Add a minimal amount of PBS to each well to prevent the cells from drying out during light exposure.

  • Place the plate under the calibrated light source at a fixed distance.

  • Expose the cells to the light for the predetermined duration. Ensure the plate does not overheat.

  • After exposure, remove the PBS and replace it with fresh, serum-free medium.

  • Return the cells to the incubator for a post-exposure incubation period (e.g., 18-24 hours).

  • Assess cell viability, apoptosis, or other markers of cellular damage using appropriate assays.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound degradation and photooxidation.

Retinal_Photooxidation_Pathway cluster_light Light Exposure cluster_photosensitizers Photosensitizers cluster_ros Oxidative Stress cluster_damage Cellular Damage cluster_apoptosis Apoptosis Light Light A2E A2E Light->A2E activates all-trans-retinal all-trans-retinal Light->all-trans-retinal activates Lipofuscin Lipofuscin Light->Lipofuscin activates ROS ROS A2E->ROS generates all-trans-retinal->ROS generates Lipofuscin->ROS generates Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation Protein Oxidation Protein Oxidation ROS->Protein Oxidation DNA Damage DNA Damage ROS->DNA Damage Caspase Activation Caspase Activation Lipid Peroxidation->Caspase Activation Protein Oxidation->Caspase Activation DNA Damage->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death

Caption: Signaling pathway of light-induced this compound photooxidation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture RPE Cell Culture (e.g., ARPE-19) Light_Exposure Controlled Light Exposure (Wavelength, Irradiance, Duration) Cell_Culture->Light_Exposure Animal_Model Animal Model (e.g., Rat, Mouse) Animal_Model->Light_Exposure Viability_Assay Cell Viability Assay (e.g., MTT, Neutral Red) Light_Exposure->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL, Annexin V) Light_Exposure->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Light_Exposure->Western_Blot Histology Histology/Immunohistochemistry (In Vivo) Light_Exposure->Histology Data_Analysis Quantification and Statistical Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for studying this compound phototoxicity.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent Experimental Results Light_Source_Variability Light Source Variability Inconsistent_Results->Light_Source_Variability Cell_Culture_Issues Cell Culture Inconsistency Inconsistent_Results->Cell_Culture_Issues Reagent_Problems Reagent/Antibody Issues Inconsistent_Results->Reagent_Problems Procedural_Errors Procedural Errors Inconsistent_Results->Procedural_Errors Calibrate_Light Calibrate Light Source & Monitor Output Light_Source_Variability->Calibrate_Light Standardize_Culture Standardize Cell Passaging & Culture Conditions Cell_Culture_Issues->Standardize_Culture Validate_Reagents Validate Reagents & Titrate Antibodies Reagent_Problems->Validate_Reagents Review_Protocol Review & Adhere to Standardized Protocol Procedural_Errors->Review_Protocol

Caption: Logical troubleshooting workflow for inconsistent experimental results.

References

optimizing retinal extraction protocols to prevent isomerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing retinal extraction protocols. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent the isomerization of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization and why is it problematic? A1: this compound isomerization is the process where the configuration of the this compound molecule changes, most commonly from the biologically active 11-cis-retinal (B22103) form to the inactive all-trans-retinal form.[1] This transformation is triggered by energy input, primarily from light and heat.[1][2] In vision research, preventing unwanted isomerization during extraction is critical because it can lead to inaccurate quantification of retinoid isomers, misinterpretation of experimental results, and a loss of biological activity in the sample.[3][4]

Q2: What is the single most critical factor to control during this compound extraction? A2: Light exposure is the most critical factor. Retinoids are highly sensitive to light, particularly in the UV and blue spectra, which can cause rapid photoisomerization.[2][3][5] Therefore, all procedures must be conducted in complete darkness or under specific dim red light conditions.[3][4]

Q3: How does temperature affect this compound stability? A3: Higher temperatures increase the kinetic energy of this compound molecules, which accelerates the rate of thermal isomerization.[2] It is crucial to maintain low temperatures throughout the extraction process by working on ice and using pre-chilled reagents and equipment.[2][6] For storage, -80°C is recommended for long-term stability.[2][3]

Q4: Can the choice of solvent impact isomerization? A4: Yes, solvent polarity can influence the rate and type of photoisomerization.[7][8] For instance, the isomerization of all-trans-retinoids can occur more rapidly in solvents with high polarity.[7][9] It is essential to use high-purity, degassed solvents appropriate for your specific retinoid and experimental goals.[2][4]

Q5: Are there any chemical additives that can help prevent isomerization? A5: Yes, antioxidants can be added to minimize oxidative damage, which can contribute to isomerization.[2] Commonly used antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid (Vitamin C).[2][10] Additionally, retinoid-binding proteins, such as cellular retinaldehyde-binding protein (CRALBP), can offer protection against isomerization.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during this compound extraction and analysis.

Issue 1: High Percentage of All-Trans-Retinal in HPLC Analysis
  • Question: My HPLC results show a disproportionately high peak for all-trans-retinal and a low peak for 11-cis-retinal, even though the tissue was healthy. What went wrong?

  • Answer: This strongly indicates that photoisomerization occurred at some point during your sample preparation, extraction, or analysis.

    • Possible Cause 1: Light Contamination During Dissection/Homogenization. Standard laboratory lighting is sufficient to cause significant isomerization.[3]

      • Solution: Ensure all steps, from dissection to homogenization, are performed in a darkroom under dim red light. The red light source should be verified with a spectrometer to ensure it does not emit wavelengths in the blue or UV range.[2] Wrap all tubes and containers with aluminum foil for extra protection.[3]

    • Possible Cause 2: Inadequate Temperature Control. Elevated temperatures during the procedure can cause thermal isomerization.

      • Solution: Perform all manipulations on ice.[2] Use pre-chilled buffers, tubes, and homogenizers.[2][6] If using a bead homogenizer, ensure the cooling unit is active and consider pre-chilling the sample loading carriage.[6]

    • Possible Cause 3: Light Exposure During HPLC Analysis. The HPLC autosampler may not be sufficiently shielded from ambient light.

      • Solution: Use an HPLC system equipped with a cooled autosampler.[2] Samples should be kept in amber vials or vials wrapped in aluminum foil. Minimize the time the sample resides in the autosampler before injection.[2]

Issue 2: Inconsistent or Non-Reproducible Results Between Replicates
  • Question: I am getting high variability in my results across different samples that were processed using the same protocol. Why is this happening?

  • Answer: High variability is often caused by subtle, inconsistent handling procedures or contamination.

    • Possible Cause 1: Variable Light Exposure. Even minor differences in the duration or intensity of light exposure between samples can lead to significant variability.[2]

      • Solution: Standardize every light-sensitive step of the protocol. Ensure that each sample is handled for the same amount of time and under identical lighting conditions.

    • Possible Cause 2: Contaminating Isomerizing Agents. Trace amounts of acids or other reactive species on glassware or in reagents can catalyze isomerization.

      • Solution: Use high-purity solvents and meticulously clean all glassware.[2] Ensure buffers are at a neutral to slightly basic pH, as acidic conditions (pH 5.5-6.0) can promote isomerization.[2]

    • Possible Cause 3: Degradation of Stock Solution. If a single stock solution is used over time, it may degrade, leading to inconsistent results in later experiments.

      • Solution: Upon receipt, aliquot stock solutions into small, single-use volumes in amber vials. Purge the headspace with an inert gas like argon or nitrogen before sealing and store at -80°C.[3] Avoid repeated freeze-thaw cycles by thawing only one aliquot on ice per experiment.[3]

Quantitative Data Summary

The following table summarizes the key environmental and chemical factors that influence this compound isomerization during extraction protocols.

FactorEffect on IsomerizationRecommended Mitigation Strategy
Light (White/Blue/UV) Significantly increases the rate of photoisomerization.[2][3]Work in a darkroom under dim red light; use amber vials and light-blocking materials.[2][3]
Temperature Higher temperatures increase the rate of thermal isomerization.[2]Keep samples, reagents, and equipment on ice or chilled; store long-term at -80°C.[2]
Oxygen Promotes oxidative damage, which can contribute to degradation and isomerization.[2]Degas solvents; purge storage vials with inert gas (argon or nitrogen).[2][3]
pH Acidic conditions (pH 5.5-6.0) favor isomerization.[2]Maintain a neutral to slightly basic pH for all buffers and solutions.[2]
Solvent Polarity High polarity can increase the isomerization rate of certain retinoids.[7]Select solvents based on the specific retinoid and validate the method; use high-purity solvents.[2]
Mechanical Stress Vigorous vortexing or shaking may contribute to degradation.[2]Mix gently by inversion or light vortexing; use appropriate homogenization techniques.[2]

Experimental Protocols

Protocol: Isomerization-Minimizing this compound Extraction from Ocular Tissue

This protocol must be performed in a darkroom under dim red light.

Materials:

  • Dissection tools (forceps, scissors), pre-chilled

  • Dounce homogenizer or bead-based homogenizer with cooling capability, pre-chilled

  • Microcentrifuge tubes (amber or wrapped in foil), pre-chilled

  • Ice bucket

  • Inert gas (Argon or Nitrogen)

  • Solvents (e.g., Hexane (B92381), Ethanol), HPLC-grade, degassed

  • Extraction Buffer (e.g., Phosphate-buffered saline with antioxidants like 0.1% BHT)

  • Pasteur pipettes, pre-chilled

Procedure:

  • Tissue Dissection: a. Place the enucleated eye in a petri dish on ice.[6] b. Under dim red light, carefully dissect the retina from the eye cup.[11] Work swiftly to minimize exposure to any environmental factors. c. Immediately transfer the isolated this compound tissue into a pre-chilled, foil-wrapped microcentrifuge tube on ice.

  • Homogenization: a. Add a suitable volume of ice-cold extraction buffer to the tissue. b. Homogenize the tissue using a pre-chilled Dounce homogenizer until the tissue is fully dissociated. Alternatively, use a bead homogenizer with appropriate cooling settings.[6]

  • Solvent Extraction: a. Add an appropriate volume of a degassed organic solvent (e.g., a 2:1 mixture of hexane and ethanol). b. Mix the sample gently by inverting the tube for 2-3 minutes. Avoid vigorous vortexing.[2] c. Centrifuge at a low temperature (4°C) to separate the phases.

  • Sample Collection and Storage: a. Carefully collect the organic (upper) phase containing the retinoids using a pre-chilled glass Pasteur pipette and transfer it to a new, pre-chilled amber vial. b. Evaporate the solvent under a gentle stream of inert gas. c. Resuspend the dried retinoid extract in a suitable solvent for analysis (e.g., mobile phase for HPLC). d. Purge the headspace of the vial with inert gas, seal tightly, and wrap with parafilm.[2][3] e. Proceed immediately to analysis or store at -80°C.[3]

Visualizations

The following diagrams illustrate key workflows and decision-making processes for optimizing this compound extraction.

G Workflow for Minimizing this compound Isomerization cluster_prep Preparation cluster_extraction Extraction Process cluster_post Post-Extraction Handling prep_light Work under Dim Red Light dissect 1. Swift Dissection on Ice prep_light->dissect prep_temp Pre-chill all Equipment & Reagents prep_temp->dissect prep_solvents Use Degassed, High-Purity Solvents extract 3. Solvent Extraction (Gentle Mixing) prep_solvents->extract homogenize 2. Gentle Homogenization (Cold) dissect->homogenize homogenize->extract collect 4. Collect Organic Phase extract->collect dry 5. Evaporate Solvent under Inert Gas collect->dry store 6. Store at -80°C or Analyze Immediately dry->store

Caption: A generalized workflow for this compound extraction emphasizing key steps to prevent isomerization.

G Troubleshooting Extraction Issues sol_node sol_node warn_node warn_node start High Variability or Low Yield? check_hplc HPLC shows >90% all-trans isomer? start->check_hplc Yes check_consistency Results inconsistent between replicates? start->check_consistency No sol_light CAUSE: Photoisomerization ACTION: Verify dim red light. Use foil-wrapped amber vials. check_hplc->sol_light Yes sol_temp CAUSE: Thermal Isomerization ACTION: Ensure all steps are on ice. Use pre-chilled materials. check_hplc->sol_temp Also consider sol_handling CAUSE: Inconsistent Handling ACTION: Standardize light exposure time and handling for all samples. check_consistency->sol_handling Yes sol_purity CAUSE: Contamination ACTION: Use high-purity, degassed solvents. Check buffer pH. sol_handling->sol_purity And sol_storage CAUSE: Stock Degradation ACTION: Aliquot stocks, purge with N2/Ar, store at -80°C. Avoid freeze-thaw. sol_purity->sol_storage And

Caption: A decision tree for troubleshooting common problems encountered during this compound extraction.

References

Technical Support Center: Formulating with Retinaldehyde for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with retinaldehyde.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the formulation of retinaldehyde for topical applications.

Chemical Instability of Retinaldehyde

Retinaldehyde is notoriously unstable, degrading in the presence of light, oxygen, and heat.[1][2] This degradation can lead to a loss of efficacy and the formation of irritant byproducts.[1]

Question: My retinaldehyde formulation is changing color and losing potency. What's happening and how can I prevent it?

Answer: Discoloration and loss of potency are classic signs of retinaldehyde degradation. Retinaldehyde is highly susceptible to oxidation and isomerization when exposed to environmental factors.[2]

Troubleshooting Steps:

  • pH Optimization: The pH of your formulation is critical. Retinaldehyde is more stable in a slightly acidic environment. Aim for a pH range of 3.5 to 6.5.[3][4]

  • Antioxidant Addition: Incorporate antioxidants into your formulation to quench free radicals and prevent oxidative degradation. Common choices include:

    • Alpha-tocopherol (Vitamin E)[5]

    • Butylated Hydroxytoluene (BHT)[6]

    • Butylated Hydroxyanisole (BHA)[7]

    • Ascorbic Acid (Vitamin C)[6]

  • Chelating Agents: Use chelating agents like EDTA to bind metal ions that can catalyze degradation reactions.

  • Inert Atmosphere: During manufacturing, blanket your formulation with an inert gas like nitrogen or argon to minimize exposure to oxygen.[8]

  • Opaque & Airless Packaging: Package your final product in opaque, airless containers to protect it from light and oxygen.[4]

Logical Relationship: Factors Leading to Retinaldehyde Degradation

Retinaldehyde Retinaldehyde Degradation Degradation Retinaldehyde->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation Heat Heat Heat->Degradation pH pH pH->Degradation Metal_Ions Metal_Ions Metal_Ions->Degradation

Caption: Key environmental factors that contribute to the degradation of retinaldehyde.

Solubility and Bioavailability

Retinaldehyde is a lipophilic molecule with poor water solubility, which can limit its bioavailability in aqueous-based topical formulations.[9][10]

Question: I'm having trouble dissolving retinaldehyde in my formulation, and I'm concerned about its penetration into the skin.

Answer: The poor water solubility of retinaldehyde is a common formulation hurdle. Enhancing its solubility and employing a suitable delivery system are key to ensuring it can effectively penetrate the stratum corneum.

Troubleshooting Steps:

  • Solvent Selection: Use appropriate organic solvents to dissolve retinaldehyde before incorporating it into the final formulation.[11]

  • Encapsulation Technologies: Encapsulating retinaldehyde can improve its stability, solubility, and skin penetration while reducing irritation.[2] Consider the following options:

    • Liposomes: Phospholipid vesicles that can encapsulate lipophilic molecules.[12]

    • Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can enhance skin penetration.[13]

    • Cyclodextrins: Cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.[14]

    • Solid Lipid Nanoparticles (SLNs): Lipid nanoparticles that are solid at room temperature.

    • Microspheres/Nanospheres: Polymeric particles that can provide controlled release.

Quantitative Data: Retinaldehyde Solubility

SolventSolubility
Ethanol~25 mg/mL[11]
Dimethyl Sulfoxide (DMSO)~16 mg/mL[11]
Ethanol:PBS (1:2, pH 7.2)~0.3 mg/mL[11]
Water<70 mg/L (at 25°C)[10]
Skin Irritation

While generally better tolerated than retinoic acid, retinaldehyde can still cause skin irritation, especially at higher concentrations.[15]

Question: My test subjects are experiencing redness and peeling with my retinaldehyde formulation. How can I reduce irritation?

Answer: Skin irritation is a known side effect of retinoids due to their mechanism of action, which involves increasing cell turnover.[15]

Troubleshooting Steps:

  • Concentration Optimization: Use the lowest effective concentration of retinaldehyde. Clinical studies have shown efficacy at concentrations of 0.05% and 0.1%.[16]

  • Controlled Release Systems: Encapsulation technologies not only improve stability but can also provide a sustained release of retinaldehyde, minimizing irritation.[2]

  • Soothing Ingredients: Incorporate anti-inflammatory and barrier-supporting ingredients into your formulation, such as:

    • Niacinamide[4]

    • Ceramides[17]

    • Hyaluronic Acid[18]

    • Peptides[17]

  • Gradual Introduction: Advise users to introduce the product gradually into their skincare routine to allow the skin to acclimate.

Quantitative Data: Clinical Efficacy and Tolerability of Retinaldehyde

ConcentrationStudy DurationEfficacy ResultsTolerability
0.1%3 months13.7% improvement in skin texture, 10.2% increase in hydration, 6.5% improvement in melanin (B1238610) index.[16]Well tolerated.[16]
0.05%3 months12.6% improvement in skin texture, 6.0% increase in hydration.[16]Well tolerated.[16]
0.1%8 weeks12% visible change in facial fine lines, 19% improvement in visible hyperpigmentation, 5% improvement in visible texture, 20% improvement in pores.[19]Safe and well-tolerated; patch testing revealed no sensitization or irritation.[17][19]

Experimental Protocols

HPLC Method for Stability Testing of Retinaldehyde in a Cream Formulation

This protocol outlines a general method for quantifying retinaldehyde in a topical cream to assess its stability over time.

Experimental Workflow: HPLC Stability Testing

Start Start: Cream Sample Extraction Extraction of Retinaldehyde Start->Extraction Filtration Filtration of Extract Extraction->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis End End: Stability Assessment Data_Analysis->End

Caption: A streamlined workflow for assessing the stability of retinaldehyde in a cream formulation using HPLC.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the cream formulation.

    • Extract retinaldehyde using a suitable organic solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and n-hexane) containing an antioxidant like BHT (0.5 mg/mL) to prevent degradation during extraction.[6]

    • Vortex or sonicate the sample to ensure complete extraction.

    • Centrifuge the sample to separate the excipients.

    • Collect the supernatant and, if necessary, evaporate the solvent under a stream of nitrogen.[6]

    • Reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column is commonly used.[6]

    • Mobile Phase: An isocratic or gradient elution with a mixture of solvents like methanol and water, or acetonitrile and water.[6]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 325 nm for retinaldehyde.[6]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve with known concentrations of retinaldehyde.

    • Calculate the concentration of retinaldehyde in the sample by comparing its peak area to the standard curve.

In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol describes a method to evaluate the permeation of retinaldehyde from a topical formulation through a skin model.

Methodology:

  • Skin Membrane Preparation:

    • Use excised human or animal (e.g., pig) skin.[20]

    • Carefully remove any subcutaneous fat.

    • The skin can be used as full-thickness or dermatomed.

  • Franz Diffusion Cell Setup:

    • Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[20]

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a surfactant like Tween 80 to ensure sink conditions) and maintain at 32°C to mimic skin surface temperature.[20]

    • Stir the receptor fluid continuously.

  • Experiment Execution:

    • Apply a known quantity of the retinaldehyde formulation to the surface of the skin in the donor chamber.[20]

    • At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh, pre-warmed receptor fluid.

    • Analyze the collected samples for retinaldehyde content using a validated analytical method like HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of retinaldehyde permeated per unit area over time.

    • Determine the steady-state flux (Jss) and permeability coefficient (Kp).

Human Repeat Insult Patch Test (HRIPT) for Skin Irritation and Sensitization

This is a standardized clinical test to assess the potential of a topical product to cause irritation and allergic contact dermatitis.

Methodology:

  • Induction Phase:

    • Apply the test product under an occlusive or semi-occlusive patch to the skin of human volunteers (typically on the back).[21]

    • The patch is left in place for 24-48 hours.[22]

    • This process is repeated nine times over a three-week period.[21]

    • The site is graded for any signs of irritation (erythema, edema) after each application.

  • Rest Phase:

    • A two-week period with no product application follows the induction phase.[21]

  • Challenge Phase:

    • After the rest period, apply the test product to a new, untreated skin site.[21]

    • Evaluate the challenge site for any reaction at 24, 48, 72, and 96 hours after application.[21]

    • A reaction at the challenge site that is more severe than any reaction observed during the induction phase may indicate sensitization.

Signaling Pathway

Vitamin A Conversion Pathway in the Skin

Retinyl_Esters Retinyl Esters Retinol Retinol Retinyl_Esters->Retinol Esterases Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Alcohol Dehydrogenase Retinoic_Acid Retinoic Acid (Active Form) Retinaldehyde->Retinoic_Acid Aldehyde Dehydrogenase Cellular_Response Cellular Response (e.g., Collagen Synthesis, Cell Turnover) Retinoic_Acid->Cellular_Response

Caption: The metabolic pathway of vitamin A conversion in the skin to its biologically active form, retinoic acid.

References

Technical Support Center: Minimizing Retinal-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize retinal-induced cytotoxicity in cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound compounds, providing potential causes and solutions in a question-and-answer format.

All-trans-Retinal (atRAL) Preparation and Handling

Question: My all-trans-retinal (atRAL) solution is precipitating in the cell culture medium. What can I do?

Answer:

  • Cause: atRAL is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media. Direct dilution of a concentrated DMSO stock into the medium can cause it to crash out of solution.

  • Solution:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of atRAL in an organic solvent such as DMSO or ethanol. For a 10 mM stock solution of all-trans-retinoic acid (a related compound), you can dissolve 5 mg in 1.66 mL of DMSO. If a precipitate is observed, gentle warming to 37°C for 2-5 minutes can aid dissolution.[1] All preparations should be done in subdued light.

    • Working Solution Preparation: Pre-warm the cell culture medium to 37°C before adding the atRAL stock solution. Instead of adding the stock directly to the final volume, perform a serial dilution by first diluting the stock in a smaller volume of medium, mixing thoroughly, and then adding this intermediate dilution to the final culture volume.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low, ideally below 0.1% and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[1][2]

    • Serum/Albumin: If your experimental design allows, the presence of fetal bovine serum (FCS) or bovine serum albumin (BSA) in the culture medium can help stabilize retinoids and prevent their loss due to absorption to plasticware.[3]

    • Fresh Preparation: Prepare fresh dilutions of atRAL in medium for each experiment and do not store them for extended periods.

Cell Viability Assays (MTT/WST)

Question: I am seeing high variability or inconsistent results in my MTT assay when testing atRAL cytotoxicity. What are the possible reasons?

Answer:

  • Cause 1: atRAL Interference: atRAL can absorb light in the same range as the formazan (B1609692) product of the MTT assay, leading to artificially high absorbance readings.

  • Solution 1: Always include a "no-cell" control with atRAL at the same concentrations used in the experiment to measure its intrinsic absorbance. Subtract this background absorbance from your experimental readings.

  • Cause 2: Photodegradation of atRAL: atRAL is light-sensitive and can degrade upon exposure to light, and its degradation products can be more cytotoxic than atRAL itself.[4][5]

  • Solution 2: Protect your cell culture plates from light by wrapping them in aluminum foil during incubation and performing all manipulations under subdued lighting.

  • Cause 3: DMSO Toxicity: High concentrations of the vehicle, DMSO, can be toxic to this compound cells.

  • Solution 3: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is below toxic levels (<0.1%).

Cytotoxicity Assays (LDH)

Question: My LDH assay is not showing a significant increase in LDH release even at high concentrations of atRAL where I expect to see cell death. What could be the issue?

Answer:

  • Cause 1: Timing of Assay: LDH is released upon loss of membrane integrity, which is a late event in apoptosis. If atRAL is inducing apoptosis, significant LDH release may only be detectable after a prolonged incubation period.

  • Solution 1: Perform a time-course experiment to determine the optimal time point for measuring LDH release after atRAL treatment.

  • Cause 2: LDH Instability: The LDH enzyme can be unstable in the culture supernatant over time.

  • Solution 2: Collect the supernatant at the end of the treatment period and perform the assay immediately, or store it at 4°C for a short period. Avoid freeze-thaw cycles.

  • Cause 3: Low Cell Number: An insufficient number of cells will not release enough LDH to be detected reliably.

  • Solution 3: Optimize the cell seeding density for your specific cell type to ensure that the maximum LDH release control gives a robust signal.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of all-trans-retinal (atRAL)-induced cytotoxicity?

A1: The primary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). This leads to a cascade of downstream events including endoplasmic reticulum (ER) stress, activation of c-Jun N-terminal kinase (JNK) signaling, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[6][7][8]

Q2: What are typical effective concentrations of atRAL to induce cytotoxicity in cell culture?

A2: The effective concentration of atRAL can vary depending on the cell type, incubation time, and experimental conditions. For example, in 661W photoreceptor cells, the IC50 value for atRAL after a 6-hour incubation was found to be 5.68 µM.[6] In human RPE cells, significant cytotoxicity was observed at concentrations of 25 µM and 50 µM.[9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: How can I protect my cells from atRAL-induced phototoxicity?

A3: Since atRAL is a photosensitizer, it's crucial to minimize light exposure during experiments. Incubate cell culture plates in the dark (e.g., wrapped in foil) and perform all manipulations under dim or red light to prevent the light-induced degradation of atRAL and subsequent phototoxicity.[4]

Q4: What is the role of the vehicle (e.g., DMSO) in these experiments?

A4: DMSO is a common solvent used to dissolve hydrophobic compounds like atRAL. However, DMSO itself can be toxic to cells at higher concentrations. It is essential to include a vehicle control (cells treated with the same concentration of DMSO as the atRAL-treated cells) in every experiment to distinguish the cytotoxic effects of atRAL from those of the solvent. The final DMSO concentration should be kept as low as possible, typically below 0.1%.[2]

Q5: Which cell lines are commonly used to study this compound cytotoxicity?

A5: The human this compound pigment epithelium cell line ARPE-19 is a widely used and well-characterized model.[6][10] Other relevant cell lines include the 661W mouse photoreceptor cell line.[6][11] Primary RPE cells are also used for their closer resemblance to the in vivo state.

Quantitative Data Summary

The following tables summarize quantitative data on the cytotoxicity of this compound and related compounds in this compound cell lines.

Table 1: IC50 Values of Retinoids in this compound Cells

CompoundCell LineIncubation TimeIC50 ValueCitation
All-trans-retinal (atRAL)661W Photoreceptor Cells6 hours5.68 µM[6]
All-trans-retinoic acid (ATRA)ARPE-1924 hours13.88 µmol/L[6]
All-trans-retinoic acid (ATRA)ARPE-1948 hours11.99 µmol/L[6]

Table 2: Cytotoxicity of all-trans-Retinal in Human RPE Cells

atRAL ConcentrationIncubation TimeAssayResultCitation
20 µM24 hoursMTS~20% decrease in viability[12]
40 µM24 hoursMTS~40% decrease in viability[12]
60 µM24 hoursMTSAlmost complete inhibition[12]
25 µMNot specifiedVariousSignificant increase in intracellular oxidized glutathione (B108866) (GSSG) and lipid hydroperoxide production[9]
50 µMNot specifiedVariousSignificant increase in intracellular oxidized glutathione (GSSG) and lipid hydroperoxide production[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2.5 x 10³ cells/well in 100 µL of complete medium and incubate for 48 hours.

  • Treatment: Treat the cells with various concentrations of atRAL or vehicle control (DMSO) for the desired duration (e.g., 24-72 hours). Include "no-cell" control wells with the same concentrations of atRAL to measure background absorbance.

  • MTT Addition: At the end of the treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in the dark.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the "no-cell" controls. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cytotoxicity Assessment (LDH Assay)
  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with atRAL as described for the MTT assay. Include three control groups for each cell type and condition:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment.

    • Experimental: Cells treated with atRAL.

  • Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

  • Probe Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS) and then incubate with 5 µM CM-H2DCFDA probe in HBSS for 1 hour at 37°C in the dark.

  • Treatment: Wash the cells again with HBSS and then expose them to different concentrations of atRAL in HBSS.

  • Fluorescence Measurement: Measure the fluorescence intensity immediately and at different time points using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Caspase-3 Activity Assay
  • Cell Lysis: After atRAL treatment, wash the cells with cold PBS and lyse them using a specific cell lysis buffer provided with the assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, incubate a specific amount of protein (e.g., 50-200 µg) from each sample with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) in the provided reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of ~400/505 nm (for fluorometric assays).

  • Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 atRAL-Induced Cytotoxicity Pathway atRAL All-trans-Retinal (atRAL) ROS ↑ Reactive Oxygen Species (ROS) atRAL->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress JNK JNK Signaling Activation ROS->JNK PERK PERK Pathway Activation ER_Stress->PERK PERK->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling cascade of atRAL-induced apoptosis.

G cluster_1 Experimental Workflow for Cytotoxicity Assessment cluster_assays Perform Assays start Start seed_cells Seed this compound Cells in 96-well Plate start->seed_cells treat_cells Treat with atRAL (and controls) seed_cells->treat_cells incubate Incubate (protect from light) treat_cells->incubate mtt MTT Assay (Cell Viability) incubate->mtt ldh LDH Assay (Cytotoxicity) incubate->ldh ros ROS Assay (Oxidative Stress) incubate->ros caspase Caspase Assay (Apoptosis) incubate->caspase analyze Data Analysis mtt->analyze ldh->analyze ros->analyze caspase->analyze end End analyze->end

Caption: General workflow for assessing atRAL cytotoxicity.

G cluster_2 Troubleshooting Logic for atRAL Precipitation precipitate Precipitation Observed check_stock Check Stock Solution Preparation precipitate->check_stock check_dilution Review Dilution Method check_stock->check_dilution If clear reprepare_stock Re-prepare stock (warm, vortex) check_stock->reprepare_stock If cloudy check_concentration Assess Final Concentration check_dilution->check_concentration If serial serial_dilute Use Serial Dilution check_dilution->serial_dilute If direct dilution dose_response Perform Dose-Response check_concentration->dose_response If high resolved Issue Resolved check_concentration->resolved If optimal reprepare_stock->check_dilution serial_dilute->check_concentration dose_response->resolved

Caption: Troubleshooting flowchart for atRAL precipitation.

References

Technical Support Center: Enhancing the Shelf-Life of Retinal-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and formulation of retinal-containing compounds. Our goal is to help you improve the stability and extend the shelf-life of these potent but sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound-containing compounds?

A1: this compound and its derivatives are highly susceptible to degradation from several environmental factors. The primary culprits are:

  • Light: Exposure to UV and even visible light can cause rapid isomerization and degradation.[1][2][3][4][5][6]

  • Oxygen: this compound is prone to oxidation, which breaks down the molecule and reduces its efficacy, often leading to discoloration and the formation of irritating byproducts.[1][3][4][6]

  • Heat: Elevated temperatures accelerate the rate of chemical degradation.[1][3][4]

  • pH: this compound is most stable in a slightly acidic environment. Formulations with a pH outside the optimal range can lead to accelerated breakdown.[1]

Q2: My this compound solution is changing color. What does this indicate?

A2: A color change, typically to a more yellow or brownish hue, is a common indicator of this compound degradation. This is often due to oxidation and the formation of various degradation byproducts.[3] It signifies a loss of potency and an increased risk of skin irritation.[3]

Q3: What is the optimal pH range for formulating with this compound?

A3: For maximum stability, this compound-containing formulations should ideally be maintained within a pH range of 5.0 to 6.0.[1] Highly acidic or alkaline conditions can significantly accelerate its degradation.[1]

Q4: Can I mix this compound with other active ingredients in my formulation?

A4: Co-formulating this compound with other actives requires careful consideration. Avoid mixing it with highly acidic ingredients like alpha-hydroxy acids (AHAs) and beta-hydroxy acids (BHAs), as they can destabilize the this compound.[4] However, combining it with antioxidants can provide synergistic protection against degradation.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in my formulation. 1. Exposure to light and/or air during manufacturing and storage. 2. Incompatible packaging. 3. Suboptimal pH of the formulation. 4. High-temperature processing or storage.1. Incorporate antioxidants like Vitamin E, ascorbyl palmitate, or ferulic acid into your formulation.[1] 2. Manufacture in smaller batches to minimize exposure time.[1] 3. Use airless pumps, opaque tubes, or foil-lined packaging to protect from light and oxygen.[1] 4. Buffer the formulation to a pH between 5.0 and 6.0.[1] 5. Store raw materials and finished products at controlled room temperature (below 25°C) and use cooling phases during manufacturing.[1]
My this compound-containing product is causing significant skin irritation. 1. Degradation of this compound leading to irritating byproducts.[3] 2. High concentration of free this compound.1. Implement stabilization strategies to prevent degradation (see above). 2. Utilize encapsulation technologies (e.g., liposomes, solid lipid nanoparticles) to provide a controlled, sustained release of this compound, which can reduce irritation.[[“]][8] 3. Incorporate soothing and barrier-enhancing agents like ceramides (B1148491) or hydrating ingredients into the formulation.[[“]]
The color of my this compound cream is inconsistent between batches. 1. Variations in exposure to oxygen and light during manufacturing. 2. Inconsistent quality of raw materials.1. Standardize manufacturing processes to minimize exposure to degradative elements. 2. Ensure consistent quality of the this compound raw material and other ingredients through rigorous quality control.
My water-based this compound serum is separating. 1. Poor emulsification. 2. Incompatible base ingredients.1. Optimize the emulsifier system for the target pH range. 2. Use stable, non-reactive emollients such as esters or silicones. Avoid unsaturated oils that can generate peroxides.[1]

Data on Stabilization Strategies

The following table summarizes the effectiveness of various stabilization techniques on this compound shelf-life.

Stabilization Method Mechanism of Action Reported Stability Improvement Key Benefits
Encapsulation (e.g., Liposomes, Nanoparticles) Creates a protective barrier around the this compound molecule, shielding it from light, oxygen, and heat.[1][[“]]Can be up to nine times more stable than free this compound, with over 92% retention after 4 weeks at 40°C.[3]- Improved shelf-life - Controlled, sustained release - Reduced skin irritation[1][[“]][8]
Antioxidant Addition (e.g., Vitamin E, Ferulic Acid) Scavenges free radicals, preventing oxidative degradation of this compound.[1]Significantly reduces degradation, especially in the presence of other antioxidants.- Protects this compound potency - Preserves overall formulation integrity
pH Control (5.0-6.0) Maintains this compound in its most stable chemical state.[1]Prevents accelerated breakdown caused by acidic or alkaline conditions.[1]- Enhances stability - Ensures compatibility with other ingredients
Opaque & Airless Packaging Minimizes exposure to light and oxygen.[1]Significantly reduces degradation rates compared to open jars or transparent containers.- Preserves potency until use - Prevents contamination

Experimental Protocols

Protocol 1: Stability Testing of this compound Formulations using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of a this compound-containing formulation over time and under various stress conditions.

1. Objective: To quantify the concentration of this compound in a formulation at different time points and under specific storage conditions (e.g., temperature, light exposure) to determine its degradation rate.

2. Materials:

  • This compound-containing formulation

  • HPLC-grade methanol (B129727) (with or without an antioxidant like BHT, e.g., 0.5 mg/mL)[9]

  • HPLC system with a UV/VIS detector[9]

  • C18 reversed-phase HPLC column

  • Ammonium (B1175870) acetate (B1210297)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

  • Incubators/ovens for temperature stress testing

  • Photostability chamber

3. Sample Preparation:

  • Accurately weigh a known amount of the this compound-containing formulation into a volumetric flask.

  • Add a precise volume of HPLC-grade methanol (containing BHT if necessary to prevent degradation during extraction).[9]

  • Vortex or sonicate the mixture to ensure complete extraction of the this compound.

  • Allow the solution to settle, or centrifuge to pellet any insoluble excipients.

  • Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

  • Mobile Phase: Prepare a suitable mobile phase, for example, 1% ammonium acetate and methanol (12:88 v/v).[9]

  • Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

  • Column Temperature: Maintain a constant column temperature (e.g., 25°C).

  • Injection Volume: Inject a fixed volume of the prepared sample (e.g., 20 µL).

  • Detection: Monitor the eluent at the maximum absorbance wavelength for this compound (typically around 325 nm).

  • Quantification: Create a calibration curve using standard solutions of known this compound concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

5. Stability Study Design:

  • Prepare multiple samples of the formulation.

  • Store the samples under different conditions:

    • Long-term stability: 25°C / 60% RH (Relative Humidity)

    • Accelerated stability: 40°C / 75% RH[2][5]

    • Photostability: Exposure to a controlled light source

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each storage condition.

  • Analyze the samples using the HPLC method described above to determine the remaining percentage of this compound.

  • The degradation of retinoids often follows first-order kinetics, which can be used to predict the shelf-life of the product.[2][5]

Visualizations

Retinal_Degradation_Pathways cluster_factors Degradation Factors This compound This compound Degraded_Products Inactive/Irritating Byproducts This compound->Degraded_Products Degradation Light Light/UV Light->this compound Isomerization/ Photodegradation Oxygen Oxygen Oxygen->this compound Oxidation Heat Heat Heat->this compound Accelerated Degradation pH Inappropriate pH pH->this compound Hydrolysis/ Instability Retinal_Stabilization_Workflow cluster_formulation Formulation Strategy Start Start: Unstable this compound Encapsulation Encapsulation (e.g., Liposomes) Start->Encapsulation Antioxidants Add Antioxidants (e.g., Vitamin E) Encapsulation->Antioxidants pH_Control pH Adjustment (5.0-6.0) Antioxidants->pH_Control Packaging Protective Packaging (Airless, Opaque) pH_Control->Packaging End End: Stabilized this compound Product Packaging->End

References

troubleshooting low yields in synthetic retinal analogue synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of synthetic retinal analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction yield is consistently low. What are the most common causes?

A1: Low yields in Wittig reactions for this compound analogue synthesis can stem from several factors:

  • Poor Ylide Formation: The base used may be old, not strong enough, or used in insufficient quantity to fully deprotonate the phosphonium (B103445) salt.[1] Unstabilized ylides, which are highly reactive, can also be unstable and decompose before reacting with the aldehyde.[1]

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to moisture and oxygen. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1] The reaction temperature is also critical; ylide formation is often performed at low temperatures (-78°C to 0°C) to maintain stability.

  • Starting Material Quality: The purity of the aldehyde is crucial. Aldehydes can oxidize to carboxylic acids, which will be quenched by the ylide, reducing the overall yield.[1]

  • Steric Hindrance: Sterically hindered ketones and aldehydes can react slowly, leading to lower yields, especially with stabilized ylides.[1] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative.[1]

Q2: I am observing a mixture of E/Z isomers in my final product. How can I improve the stereoselectivity of my olefination reaction?

A2: The stereochemical outcome of olefination reactions is highly dependent on the type of reagent and reaction conditions used:

  • Wittig Reaction:

    • Non-stabilized ylides (e.g., when R is an alkyl group) predominantly form Z-alkenes.[2]

    • Stabilized ylides (e.g., when R is an ester or ketone) favor the formation of E-alkenes.[2]

    • The presence of lithium salts can decrease Z-selectivity, so using sodium or potassium-based bases can be advantageous for obtaining the Z-isomer.[3]

  • Horner-Wadsworth-Emmons (HWE) Reaction:

    • The standard HWE reaction generally favors the formation of the thermodynamically more stable E-alkene with high selectivity.[4][5][6]

    • For the synthesis of Z-alkenes, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6), is highly effective.[4]

Q3: What is the best way to purify my synthetic this compound analogue and separate the different isomers?

A3: High-Performance Liquid Chromatography (HPLC) and flash column chromatography are the most common and effective methods for purifying this compound analogues and separating isomers.

  • HPLC: Reversed-phase HPLC is a powerful technique for separating this compound isomers.[7] Isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) on a C18 column is a common setup.[7]

  • Flash Column Chromatography: This is a widely used preparative technique. A silica (B1680970) gel stationary phase with a non-polar mobile phase, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or ether, is typically employed.[8] The polarity of the solvent system is gradually increased to elute the different isomers.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Wittig Reaction

This guide provides a step-by-step approach to diagnosing and resolving low yields in your Wittig reaction.

start Low Yield in Wittig Reaction check_reagents Verify Reagent Quality (Phosphonium Salt, Base, Aldehyde) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK optimize_base Optimize Base and Ylide Formation (Stronger Base, Fresh Base, Temperature Control) check_reagents->optimize_base Reagents Impure/Degraded check_conditions->optimize_base Conditions Correct check_conditions->optimize_base Conditions Suboptimal optimize_addition Modify Reagent Addition (Slow Aldehyde Addition, In-situ Ylide Generation) optimize_base->optimize_addition Still Low Yield success Improved Yield optimize_base->success Yield Improves consider_hwe Consider Alternative Reaction (Horner-Wadsworth-Emmons) optimize_addition->consider_hwe Still Low Yield optimize_addition->success Yield Improves consider_hwe->success Successful Synthesis

Caption: Troubleshooting workflow for low Wittig reaction yields.

Issue 2: Poor Stereoselectivity in Olefination

This guide helps in selecting the right reaction and conditions to achieve the desired E/Z isomer.

start Poor Stereoselectivity target_isomer Identify Target Isomer (E or Z) start->target_isomer z_isomer Target: Z-Isomer target_isomer->z_isomer Z e_isomer Target: E-Isomer target_isomer->e_isomer E wittig_non_stabilized Use Non-Stabilized Wittig Ylide (e.g., Alkylphosphonium Salt) z_isomer->wittig_non_stabilized still_gennari Use Still-Gennari (HWE) Conditions (Electron-withdrawing Phosphonate) z_isomer->still_gennari wittig_stabilized Use Stabilized Wittig Ylide (e.g., Ester-substituted Ylide) e_isomer->wittig_stabilized hwe_standard Use Standard HWE Reaction e_isomer->hwe_standard

Caption: Logic for selecting an appropriate olefination strategy.

Quantitative Data Summary

The choice of base and reaction conditions can significantly impact the yield of olefination reactions. Below are tables summarizing typical yields under different conditions.

Table 1: Comparison of Bases in Wittig Reactions

BaseSolventTemperature (°C)Typical Yield (%)Notes
n-Butyllithium (n-BuLi)THF-78 to RT70-95Strong base, requires strictly anhydrous conditions.[3]
Sodium Hydride (NaH)THF/DMF0 to RT60-90Heterogeneous, requires careful handling.[9]
Potassium t-ButoxideTHF0 to RT50-85Good for generating ylides in situ.
Sodium Hydroxide (50%)CH₂Cl₂/H₂ORT30-70Phase-transfer conditions, may result in lower yields.[10]

Table 2: Horner-Wadsworth-Emmons (HWE) Reaction Conditions and Yields

BaseAdditiveSolventTemperature (°C)Typical Yield (%)Stereoselectivity (E:Z)
NaHNoneTHF/DMF0 to RT80-95>95:5
LiCl/DBULiClCH₃CNRT75-90>95:5
KHMDS18-crown-6THF-7870-90<5:95 (Still-Gennari)
Ba(OH)₂NoneTHF/H₂ORT60-85>90:10

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction

This protocol outlines a general procedure for the synthesis of a this compound analogue using a non-stabilized Wittig reagent to favor the Z-isomer.

start Start: Wittig Reaction step1 1. Dry Glassware & Inert Atmosphere (Flame-dry flask, use Argon/Nitrogen) start->step1 step2 2. Prepare Phosphonium Salt Solution (Suspend salt in anhydrous THF) step1->step2 step3 3. Ylide Formation (Cool to -78°C, add n-BuLi dropwise, stir for 1 hr) step2->step3 step4 4. Aldehyde Addition (Add aldehyde solution in THF dropwise at -78°C) step3->step4 step5 5. Reaction (Allow to warm to room temperature, stir overnight) step4->step5 step6 6. Quench and Extraction (Add saturated NH₄Cl, extract with ether) step5->step6 step7 7. Purification (Dry organic layer, concentrate, and purify by column chromatography) step6->step7 end End: Z-Retinal Analogue step7->end

Caption: Experimental workflow for a typical Wittig reaction.

Materials:

  • Triphenylphosphonium salt (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 equiv)

  • Aldehyde (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere, suspend the triphenylphosphonium salt in anhydrous THF in a flame-dried, three-necked flask.

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Stir the mixture at -78°C for 1 hour.

  • Dissolve the aldehyde in anhydrous THF and add it dropwise to the ylide solution at -78°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Reaction

This protocol describes a standard HWE reaction to favor the synthesis of the E-isomer of a this compound analogue.

start Start: HWE Reaction step1 1. Prepare Phosphonate (B1237965) Solution (Dissolve phosphonate ester in anhydrous THF) start->step1 step2 2. Carbanion Formation (Cool to 0°C, add NaH portion-wise, stir for 30 min) step1->step2 step3 3. Aldehyde Addition (Add aldehyde solution in THF dropwise at 0°C) step2->step3 step4 4. Reaction (Allow to warm to room temperature, stir for 2-4 hours) step3->step4 step5 5. Workup (Quench with water, extract with ethyl acetate) step4->step5 step6 6. Purification (Dry organic layer, concentrate, and purify by column chromatography) step5->step6 end End: E-Retinal Analogue step6->end

Caption: Experimental workflow for a standard HWE reaction.

Materials:

  • Phosphonate ester (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere, dissolve the phosphonate ester in anhydrous THF in a flame-dried, three-necked flask.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add the sodium hydride in small portions. Hydrogen gas will evolve. Stir the mixture at 0°C for 30 minutes, then at room temperature for another 30 minutes.

  • Cool the reaction mixture back to 0°C.

  • Dissolve the aldehyde in anhydrous THF and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Purification of this compound Analogues by HPLC

System:

  • Column: Reversed-phase C18 column (e.g., Vydac C18).[7]

  • Mobile Phase A: 0.1 M Ammonium Acetate in Water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Detection: UV detector at a wavelength appropriate for the specific this compound analogue (typically 325-380 nm).

Isocratic Method Example:

  • Mobile Phase: A fixed mixture of Mobile Phase A and B (e.g., 40:60 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Procedure:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the equilibrated column.

    • Monitor the elution of isomers and collect the desired fractions.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 4: Purification by Flash Column Chromatography

System:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice. The optimal solvent system should be determined by TLC analysis first.[8]

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 5% ethyl acetate in hexanes).

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Begin eluting with the initial solvent system, collecting fractions.

  • Gradually increase the polarity of the mobile phase (e.g., to 10%, then 20% ethyl acetate in hexanes) to elute the more polar isomers and impurities.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

References

Technical Support Center: Overcoming Retinal Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address retinal instability in long-term ex vivo experiments.

Troubleshooting Guides

This section addresses common issues encountered during long-term this compound explant experiments in a question-and-answer format.

Question: My this compound explants are showing significant thinning and loss of laminar structure within the first week. What are the likely causes and how can I mitigate this?

Answer: Rapid degradation of this compound explants is a common challenge. The primary causes include:

  • Axotomy of this compound Ganglion Cells (RGCs): The process of dissecting the retina severs the optic nerve, leading to the programmed cell death (apoptosis) of RGCs.[1][2]

  • Lack of Blood Circulation: Ex vivo cultures lack the vascular supply that provides essential nutrients and removes waste products in vivo.[3]

  • Absence of the this compound Pigment Epithelium (RPE): The RPE is crucial for photoreceptor survival and function.[3] If the RPE is removed during dissection, photoreceptor degeneration is accelerated.

  • Oxidative Stress: The retina has high oxygen consumption and is susceptible to oxidative damage from reactive oxygen species (ROS), which can be exacerbated in culture conditions.[3][4][5]

  • Suboptimal Culture Conditions: Improper media composition, temperature, or CO2 levels can stress the tissue.

Troubleshooting Steps:

  • Refine Dissection Technique: Minimize mechanical stress during dissection. Whenever possible, consider techniques that preserve the optic nerve stump, which has been shown to prolong RGC viability.[1][2]

  • Optimize Culture Medium: Utilize a neuroprotective medium such as Neurobasal medium supplemented with B27, N2, and other growth factors.[3] For long-term cultures, a serum-free, defined medium like R16 can also be effective.[6]

  • Co-culture with RPE: If feasible for your experimental design, co-culturing the neural retina with its intact RPE layer can significantly improve photoreceptor survival.[3]

  • Maintain Proper Culture Interface: Culture explants at the air-medium interface on a porous membrane to ensure adequate oxygenation and nutrient supply.

  • Control for Contamination: Employ strict aseptic techniques and consider the use of antibiotics and antimycotics in the culture medium, especially for tissues sourced from non-sterile environments.

Question: I am observing a high rate of photoreceptor cell death in my cultures. What specific pathways are involved and how can I target them?

Answer: Photoreceptor cell death in this compound explants is often mediated by apoptosis and necroptosis.

  • Apoptosis: This is a programmed cell death pathway involving the activation of caspases. Key triggers in culture include stress from the artificial environment and the lack of survival signals normally provided by the RPE.

  • Necroptosis: This is a form of programmed necrosis that is independent of caspases and is mediated by the RIPK1, RIPK3, and MLKL protein cascade.[7][8][9] This pathway can be activated by factors such as oxidative stress and inflammation.

Intervention Strategies:

  • Anti-Apoptotic Agents: While broad-spectrum caspase inhibitors can be used, their efficacy may be limited as other cell death pathways are also active.

  • Neurotrophic Factors: Supplementing the culture medium with neurotrophic factors like brain-derived neurotrophic factor (BDNF) and ciliary neurotrophic factor (CNTF) can promote photoreceptor survival.

  • Antioxidants: To combat oxidative stress, consider adding antioxidants such as N-acetylcysteine (NAC) to the culture medium. Activating the endogenous antioxidant response through the Nrf2 signaling pathway is another potential therapeutic strategy.[6][10][11]

  • Inhibitors of Necroptosis: Pharmacological inhibitors of RIPK1 can block the necroptotic pathway and have shown to be protective in some models of this compound degeneration.

Frequently Asked Questions (FAQs)

Q1: What is the expected rate of this compound ganglion cell (RGC) loss in a typical mouse this compound explant culture?

A1: RGC loss is significant in the first week of culture due to axotomy. You can expect a decrease of approximately 21% in the first two days, and up to a 70% loss by day 14.[4] The rate of apoptosis in the ganglion cell layer typically peaks around 7 days in vitro (DIV).[4]

Q2: How long can I realistically maintain a viable this compound explant culture?

A2: With optimized protocols, mouse this compound explants can be maintained for at least two weeks, retaining their basic laminar structure.[6] Porcine this compound explants, which are structurally more similar to human retinas, have been successfully cultured for up to 28 days.[12] However, functional responses, such as light-evoked activity, may decline more rapidly than morphological integrity.[4]

Q3: My electroretinogram (ERG) signals are diminishing over time. What does this indicate?

A3: A decline in ERG amplitudes is indicative of functional degradation of the retina. The a-wave corresponds to the function of photoreceptors, while the b-wave reflects the activity of downstream bipolar and Müller cells.[13][14][15] A reduction in the a-wave amplitude points to photoreceptor stress or death. A decrease in the b-wave amplitude suggests dysfunction in the inner this compound layers. In long-term explant cultures, a decline in both waves is expected as the tissue degrades.

Q4: Can I use this compound organoids instead of explants for my long-term studies?

A4: Yes, this compound organoids derived from human pluripotent stem cells are an increasingly popular alternative. They can recapitulate the complex histoarchitecture of the human retina and can be maintained for much longer periods than explants. Organoids are particularly useful for studying developmental processes, disease modeling, and high-throughput drug screening.

Quantitative Data on this compound Instability

The following tables summarize quantitative data on the decline of this compound viability in ex vivo culture models.

Table 1: this compound Ganglion Cell (RGC) Viability in Mouse this compound Explants Over Time

Days in Vitro (DIV)RGC Density (% of initial)Apoptotic Cells in GCL (cells/300 µm)
0100%0
2~79%Not specified
3Not specifiedIncreasing
7~50%~38
14~30%~33

Data compiled from Alarautala et al., 2019.[4]

Table 2: Photoreceptor Viability in Mouse this compound Explants Over Time

Days in Vitro (DIV)Outer Nuclear Layer (ONL) IntegrityPhotoreceptor Outer Segments
0-4Slow reduction in the number of nuclear rowsDisruption and truncation visible
4-8Continuous and significant loss of nucleiMost outer segments are lost
>8Significant thinning of the ONLInner segments reduced to small spheres

Data compiled from Müller et al., 2017.[16]

Table 3: Functional Decline in Mouse this compound Explants (ERG)

Days in Vitro (DIV)Photoreceptor Light Response (a-wave)RGC Light Response
2MeasurableMeasurable
>2Not measurableMeasurable up to 7 DIV
>7Not measurableNot measurable

Data compiled from Alarautala et al., 2019.[4]

Key Experimental Protocols

Protocol 1: Organotypic this compound Explant Culture (Mouse)

  • Dissection:

    • Euthanize a mouse according to approved institutional protocols.

    • Enucleate the eyes and place them in ice-cold dissection medium (e.g., Ames' medium or Neurobasal medium).

    • Under a dissecting microscope, make an incision at the limbus and remove the cornea, lens, and vitreous body.

    • Carefully detach the neural retina from the RPE and sclera.

  • Culture Preparation:

    • Place a sterile 0.4 µm pore size cell culture insert into a well of a 6-well plate containing 1.3-1.5 mL of pre-warmed culture medium.

    • Cut the retina into four quadrants to allow it to lie flat.

    • Transfer one this compound quadrant onto the membrane of the culture insert with the photoreceptor layer facing down.

    • Remove any excess medium from the top of the insert.

  • Incubation and Maintenance:

    • Incubate the culture plate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the culture medium every 2 days by replacing approximately two-thirds of the medium with fresh, pre-warmed medium.

Protocol 2: Assessment of Apoptosis (TUNEL Assay)

  • Fixation:

    • Fix this compound explants in 4% paraformaldehyde (PFA) in PBS for 2 hours at room temperature.

  • Cryoprotection:

    • Dehydrate the explants through a sucrose (B13894) gradient (e.g., 5%, 10%, 20%, 40% sucrose in PBS, 30 minutes each).

    • Embed the tissue in an optimal cutting temperature (O.C.T.) compound.

  • Sectioning:

    • Cut 10-12 µm thick cryosections and mount them on slides.

  • TUNEL Staining:

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to label the fragmented DNA of apoptotic cells.

    • Counterstain with a nuclear dye (e.g., DAPI).

  • Imaging:

    • Image the sections using a fluorescence microscope and quantify the number of TUNEL-positive cells in the different this compound layers.

Signaling Pathways and Experimental Workflows

Signaling Pathway: this compound Ganglion Cell Apoptosis via Axotomy

Axotomy triggers the intrinsic apoptotic pathway in RGCs, primarily due to the loss of retrogradely transported neurotrophic factors. This leads to the activation of a caspase cascade.

RGC_Apoptosis Axotomy Axotomy / Optic Nerve Cut Trophic_Factor_Loss Loss of Trophic Factors (e.g., BDNF) Axotomy->Trophic_Factor_Loss Bax_Activation Bax Activation & Bcl-2 Inhibition Trophic_Factor_Loss->Bax_Activation PI3K_Akt PI3K/Akt Pathway (Survival Signal) Trophic_Factor_Loss->PI3K_Akt Inhibits Mitochondrion Mitochondrion Bax_Activation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation (Initiator Caspase) Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt->Caspase9 Inhibits

Caption: RGC Apoptosis Pathway after Axotomy.

Signaling Pathway: Photoreceptor Necroptosis

In addition to apoptosis, photoreceptors can undergo a programmed form of necrosis called necroptosis, which is mediated by the RIPK1-RIPK3-MLKL signaling axis.

Photoreceptor_Necroptosis Stress_Signal Stress Signal (e.g., Oxidative Stress, TNF-α) RIPK1 RIPK1 Activation Stress_Signal->RIPK1 RIPK3 RIPK3 Activation RIPK1->RIPK3 Necrosome Necrosome Formation (RIPK1-RIPK3 Complex) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Phosphorylation Necrosome->MLKL MLKL_Oligomerization MLKL Oligomerization & Translocation MLKL->MLKL_Oligomerization Membrane_Pores Plasma Membrane Pore Formation MLKL_Oligomerization->Membrane_Pores Necroptosis Necroptosis Membrane_Pores->Necroptosis Caspase8 Caspase-8 Caspase8->RIPK1 Inhibits Caspase8->RIPK3 Inhibits

Caption: Key steps in photoreceptor necroptosis.

Signaling Pathway: Nrf2-Mediated Oxidative Stress Response

The Nrf2 pathway is a primary defense mechanism against oxidative stress in this compound cells.

Nrf2_Pathway Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2 Inhibits Keap1 Nrf2_Release Nrf2 Release & Stabilization Keap1_Nrf2->Nrf2_Release Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation Basal State Nrf2_Translocation Nrf2 Translocation to Nucleus Nrf2_Release->Nrf2_Translocation ARE Antioxidant Response Element (ARE) Nrf2_Translocation->ARE Gene_Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Transcription Cell_Protection Cellular Protection Gene_Transcription->Cell_Protection

Caption: Nrf2-mediated antioxidant response.

Experimental Workflow: Long-Term this compound Explant Viability Study

This diagram outlines a typical workflow for assessing this compound stability over a long-term culture period.

Experimental_Workflow Start Start: This compound Dissection Culture Establish Organotypic Explant Culture Start->Culture Timepoints Culture for 0, 2, 7, 14 Days Culture->Timepoints Analysis Harvest Explants for Analysis Timepoints->Analysis Morphology Morphological Analysis (H&E, Immunohistochemistry) Analysis->Morphology Apoptosis Apoptosis Assay (TUNEL) Analysis->Apoptosis Function Functional Assessment (Electroretinography - ERG) Analysis->Function Data Data Quantification & Comparison Morphology->Data Apoptosis->Data Function->Data

Caption: Workflow for a this compound explant study.

References

Technical Support Center: Retinal Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of retinal oxidation during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

This compound is a highly unstable molecule susceptible to degradation from several environmental factors. The primary drivers of its instability are:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation.[1][2]

  • Light: this compound is extremely sensitive to both UV and visible light, which can induce photooxidation and isomerization.[1][2][3][4]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[1][2][5][6]

  • pH: this compound stability is pH-dependent, with alkaline environments often accelerating degradation.[7]

Q2: My this compound solution has changed color (e.g., turned yellow or brown). Is it still usable?

A change in color, typically to yellow or brown, is a visual indicator that the this compound has likely oxidized and degraded.[2] This degradation can lead to a loss of potency and the formation of potentially irritating byproducts.[1] It is strongly recommended to use a fresh, properly stored solution for your experiments to ensure the validity and reproducibility of your results.

Q3: I am observing a shifted absorption maximum (λmax) for my this compound sample in UV-Vis spectroscopy. What could be the cause?

A shift in the λmax of this compound can be attributed to several factors:

  • Solvent Polarity: The electronic spectrum of this compound is highly sensitive to the polarity of the solvent.[3] Ensure you are using the same solvent system as reported in the literature for comparison.

  • Isomerization: Exposure to light or heat can cause isomerization of the this compound molecule (e.g., from all-trans to cis isomers), which can alter its absorption spectrum.

  • Degradation: Oxidation products will have different chromophores and thus different absorption maxima.

Q4: What is the best way to store a stock solution of this compound?

To ensure the long-term stability of a this compound stock solution, the following storage conditions are recommended:

  • Solvent: Prepare the stock solution in a suitable organic solvent like ethanol (B145695) or DMSO.[3][8] For aqueous buffers, consider the use of a carrier protein or a mild non-ionic detergent to improve solubility and prevent aggregation.[3]

  • Temperature: Store the solution at low temperatures, preferably at -20°C or -70°C.[8][9]

  • Atmosphere: Overlay the solution with an inert gas such as nitrogen or argon to displace oxygen.[8]

  • Light Protection: Store in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[1][2]

Troubleshooting Guides

Issue 1: Baseline Noise and Drifting in Chromatographic Analysis (HPLC/UPLC)

Symptoms:

  • High background noise in the chromatogram.

  • A drifting baseline, making accurate peak integration difficult.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Sample Degradation This compound is prone to degradation, which can introduce multiple unknown peaks and a noisy baseline. Ensure the sample was stored correctly (see FAQs). Prepare fresh solutions for analysis.[9]
Dissolved Gases in Solvent Dissolved oxygen in the mobile phase can contribute to baseline instability and promote oxidation of the analyte. Degas your solvents using sonication, vacuum filtration, or helium sparging before use.[3]
Instrument Instability The detector lamp or other electronic components may not have stabilized. Allow the instrument to warm up for the manufacturer-recommended time before starting your analysis.[3]
Contaminated Mobile Phase or Column Impurities in the solvents or a contaminated column can lead to a noisy baseline. Use high-purity (HPLC-grade) solvents and flush the column with an appropriate cleaning solution if contamination is suspected.
Issue 2: Low Yield or Inconsistent Results in Experiments

Symptoms:

  • Lower than expected biological activity.

  • Poor reproducibility between experimental replicates.

Possible Causes & Solutions:

CauseTroubleshooting Steps
This compound Oxidation The most common cause is the degradation of this compound due to improper storage and handling. This leads to a lower concentration of the active compound.
Solution: Implement a strict handling protocol. Work under dim red or yellow light.[3][9] Use deoxygenated solvents.[3] Minimize the time the sample is exposed to air and light.
Incorrect Concentration of Stock Solution The initial concentration of your stock solution may be inaccurate due to degradation or weighing errors.
Solution: Quantify the concentration of your stock solution using UV-Vis spectroscopy before each experiment. Prepare fresh stock solutions frequently.[3]
Adsorption to Labware This compound can adsorb to certain plastics.
Solution: Use glass or stainless steel containers and syringes for handling this compound solutions.[9]

Summary of Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Solid: -20°C.[8] Solution: -20°C to -70°C.[8][9] Short-term (lab bench): Keep on ice.Reduces the rate of chemical degradation and oxidation.[1][2]
Light Store in amber glass vials or wrap containers in foil.[1][2] Handle under dim red or yellow light.[3][9]Prevents photooxidation and isomerization.[1][2][3]
Atmosphere Store under an inert gas (Nitrogen or Argon).[8] Use airtight containers with minimal headspace.[1][2]Displaces oxygen to prevent oxidation.[1][2]
Antioxidants Consider adding antioxidants like BHT, Vitamin E (α-tocopherol), or Vitamin C to solutions.[5][7][8]Scavenge free radicals and inhibit the oxidation process.
pH For aqueous solutions, maintain a slightly acidic to neutral pH (around 4.5-6.0).[7]This compound is more stable in this pH range.[7]

Experimental Protocols

Protocol: Quantification of this compound by UHPLC-MS/MS

This protocol is for the sensitive quantification of this compound in biological samples. Due to the reactive nature of this compound's aldehyde group, it is first converted to a more stable O-ethyl oxime derivative for accurate analysis.[9][10]

1. Materials and Reagents:

  • All-trans-retinal standard

  • O-ethylhydroxylamine hydrochloride

  • HEPES buffer (100 mM, pH 6.5)

  • Hexane (B92381) (HPLC grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ethanol (absolute)

  • Internal Standard (IS) - e.g., a deuterated this compound analog

2. Standard Preparation:

  • Prepare a stock solution of all-trans-retinal in absolute ethanol.

  • Determine the precise concentration using a spectrophotometer (λmax ≈ 383 nm in ethanol, molar extinction coefficient ε = 42,880 M⁻¹cm⁻¹).[9]

  • Work under dim red or yellow light throughout the procedure.[9]

3. Sample Preparation and Derivatization:

  • To your sample (e.g., tissue homogenate or extract), add the internal standard.

  • Add 0.1 M O-ethylhydroxylamine in 100 mM HEPES (pH 6.5) to the sample.[9]

  • Vortex and let the reaction proceed for 15 minutes at room temperature to form the this compound-O-ethyl oxime.[10]

  • Extract the this compound oxime with hexane.[9]

  • Evaporate the hexane layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in acetonitrile for UHPLC-MS/MS analysis.[9]

4. UHPLC-MS/MS Analysis:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, for example).

  • Ionization: Positive ion Atmospheric Pressure Chemical Ionization (APCI) is often preferred for its favorable ionization efficiency for retinoids.[9]

  • Detection: Use Selected Reaction Monitoring (SRM) for high sensitivity and specificity. Optimize the MS/MS ion transitions for the this compound oxime and the internal standard.[9]

5. Quantification:

  • Create a calibration curve using the prepared standards.

  • Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Retinal_Degradation_Pathway This compound Stable this compound Oxidation Oxidation This compound->Oxidation Exposure to Isomerization Isomerization This compound->Isomerization Exposure to Oxygen Oxygen (Air) Oxygen->Oxidation Light Light (UV/Visible) Light->Oxidation Light->Isomerization Heat Heat Heat->Oxidation accelerates Heat->Isomerization accelerates Degradation Degraded this compound (Loss of Potency) Oxidation->Degradation Isomerization->Degradation

Caption: Factors leading to this compound degradation.

Retinal_Storage_Workflow start Start: this compound Sample prep_solution Prepare Solution (e.g., in Ethanol) start->prep_solution add_antioxidant Optional: Add Antioxidant (e.g., BHT) prep_solution->add_antioxidant aliquot Aliquot into Amber Glass Vials add_antioxidant->aliquot inert_gas Purge with Inert Gas (Nitrogen/Argon) aliquot->inert_gas seal Seal Tightly inert_gas->seal store Store at -20°C to -70°C in the Dark seal->store use Use in Experiment store->use Thaw on ice under dim light

Caption: Recommended workflow for this compound storage.

References

Technical Support Center: Optimizing HPLC for Retinal Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of retinal isomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in separating this compound isomers by HPLC?

A1: The primary challenge is achieving baseline separation of all geometric isomers (e.g., all-trans, 11-cis, 13-cis, and 9-cis) due to their structural similarity. These isomers can co-elute or exhibit poor peak shape, making accurate quantification difficult. Factors such as mobile phase composition, stationary phase selection, and temperature play a critical role in obtaining adequate resolution.

Q2: Should I use normal-phase or reversed-phase HPLC for this compound isomer separation?

A2: Both normal-phase (NP) and reversed-phase (RP) HPLC can be used, but normal-phase chromatography often provides superior resolution for separating geometric isomers of retinoids.[1][2] NP-HPLC typically employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier).[2][3] Reversed-phase methods are also common and can effectively separate this compound from other retinoids like retinol (B82714) and retinoic acid.[4][5]

Q3: How can I prevent the isomerization of this compound during sample preparation and analysis?

A3: Retinoids are highly sensitive to light, heat, and oxygen.[1][6] To minimize isomerization and degradation, all sample handling, preparation, and analysis should be performed under yellow or dim red light and in light-resistant (amber) glassware.[2][6][7] It is also crucial to avoid repeated freeze-thaw cycles and to prepare solutions fresh.[6][7]

Q4: What are "ghost peaks" and how can I eliminate them from my chromatogram?

A4: Ghost peaks, also known as spurious or artifact peaks, are unexpected peaks in a chromatogram that can interfere with accurate quantification.[7] They can originate from impurities in the mobile phase, carryover from previous injections, or contamination of the HPLC system.[7] To eliminate them, use high-purity, HPLC-grade solvents, prepare fresh mobile phase daily, filter the mobile phase, and implement a robust column and system flushing protocol between runs.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution / Peak Co-elution - Inappropriate mobile phase composition.- Incorrect stationary phase.- Suboptimal flow rate or temperature.- Mobile Phase Optimization: Adjust the polarity of the mobile phase. For NP-HPLC, vary the percentage of the polar modifier (e.g., 2-propanol, ethyl acetate (B1210297) in hexane).[1][2][8] For RP-HPLC, adjust the organic solvent-to-aqueous buffer ratio.[5]- Stationary Phase Selection: For NP-HPLC, a silica-based column is common.[2] For RP-HPLC, C18 columns are frequently used.[9][10]- Flow Rate/Temperature: Optimize the flow rate to improve separation efficiency. Adjusting the column temperature can also alter selectivity.[2]
Peak Tailing or Fronting - Column overload.- Column degradation (voids in packing material).- Sample solvent incompatibility.- Reduce Sample Concentration: Inject a more dilute sample.- Column Maintenance: Replace the column if it is old or has been subjected to harsh conditions.[7] Use a guard column to protect the analytical column.[7]- Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.[7]
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks in the system.- Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use.[7]- System Flush: Flush the pump, injector, and detector with a strong, non-reactive solvent like isopropanol.[7]- Check for Leaks: Inspect all fittings and connections for any signs of leakage.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Changes in column temperature.- Column equilibration issues.- Mobile Phase Preparation: Prepare mobile phase accurately and in sufficient volume for the entire run sequence.- Temperature Control: Use a column oven to maintain a stable temperature.[2]- Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

Quantitative Data Summary

Table 1: HPLC Method Parameters for this compound Isomer Separation

Parameter Normal-Phase Method 1 Normal-Phase Method 2 Reversed-Phase Method
Stationary Phase Zorbax SIL[2][9]Silica[8][11]Zorbax SB-C18[9]
Column Dimensions 4.6 x 250 mm, 5 µm[2][9]4.6 x 250 mm, 5 µm[9]4.6 x 100 mm, 3.5 µm[9]
Mobile Phase Hexane with 0.4% 2-propanol[2][9]10% ethyl acetate in hexane[1][8]Acetonitrile (B52724)/water/formic acid gradient[9]
Elution Mode Isocratic[2]Isocratic[1][8]Gradient[9]
Flow Rate 2 mL/min[2][9]1.4 mL/min[1]1 mL/min[9]
Detection Wavelength 325 nm (Retinols), 340 nm (Retinoic Acids)[2][9]360 nm (this compound Oximes)[1]368 nm (this compound O-ethyloxime)[9]

Table 2: Reported Retention Times (minutes) for Retinoid Isomers (Normal-Phase HPLC)

Analyte Method 1 (Zorbax SIL, 0.4% 2-propanol/hexane) [9]
Retinyl Acetate3.6
13-cis-Retinoic Acid (13cRA)10.9
9-cis-Retinoic Acid (9cRA)12.1
all-trans-Retinoic Acid (atRA)13.1
13-cis-Retinol (13cROL)20.9
9-cis-Retinol (9cROL)27.0
all-trans-Retinol (atROL)28.9

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Retinoids

Method Analyte LOD (pmol) LOQ (pmol)
Total ROL/RE (RP-HPLC)RE0.7[9]1.0[9]
RAL-oxime (RP-HPLC)RAL0.2[9]0.4[9]
ROL isomers (NP-HPLC)atROL3.5[9]4.0[9]
ROL isomers (NP-HPLC)9cROL3.5[9]-

Experimental Protocols

Protocol 1: Sample Preparation and Extraction from Biological Tissues

This protocol is a general guideline and may require optimization based on the specific tissue matrix.

  • Homogenization: Homogenize the tissue sample (e.g., 10-80 mg) on ice in cold 0.9% saline to produce a 10-25% homogenate.[9] All procedures should be conducted under dim red or yellow light.[2][6]

  • Internal Standard: Add a known amount of an internal standard (e.g., retinyl acetate) to the homogenate to account for extraction efficiency.[9]

  • Extraction:

    • Add 1-3 mL of 0.025 M KOH in ethanol (B145695) to the homogenate.[9]

    • Add 10 mL of hexane, vortex thoroughly, and centrifuge to separate the phases.[9]

    • Carefully collect the upper hexane layer, which contains the retinoids.[9]

  • Solvent Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at approximately 25-30 °C.[9]

  • Reconstitution: Reconstitute the dried extract in a precise volume of the HPLC mobile phase (e.g., 120 µL acetonitrile for RP-HPLC or hexane for NP-HPLC) for injection.[9]

Protocol 2: Normal-Phase HPLC for this compound Isomer Separation
  • Column: Zorbax SIL (4.6 x 250 mm, 5 µm) or equivalent silica (B1680970) column.[2][9]

  • Mobile Phase: Prepare a mobile phase of hexane with 0.4% 2-propanol.[2][9] Ensure all solvents are HPLC grade.

  • Flow Rate: Set the flow rate to 2 mL/min.[2][9]

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the reconstituted sample extract.

  • Detection: Monitor the eluent at 325 nm for retinol isomers and 340 nm for retinoic acid isomers.[2][9]

  • Quantification: Identify peaks based on the retention times of pure standards and quantify using a calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Tissue, Serum) Homogenize Homogenization Sample->Homogenize Extract Liquid-Liquid Extraction (e.g., with Hexane) Homogenize->Extract Evaporate Solvent Evaporation (under Nitrogen) Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into HPLC System Reconstitute->Inject Separate Chromatographic Separation (e.g., Silica Column) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Chromatogram Generation Detect->Chromatogram Identify Peak Identification (vs. Standards) Chromatogram->Identify Quantify Peak Integration & Quantification Identify->Quantify

Caption: General workflow for HPLC analysis of this compound isomers.

Troubleshooting_Logic Start Poor Chromatogram? PoorRes Poor Resolution? Start->PoorRes Yes End Good Chromatogram Start->End No BadPeak Bad Peak Shape? PoorRes->BadPeak No OptMobile Optimize Mobile Phase PoorRes->OptMobile Yes NoisyBase Noisy Baseline? BadPeak->NoisyBase No CheckColumn Check Column Condition BadPeak->CheckColumn Yes DegasMobile Degas Mobile Phase NoisyBase->DegasMobile Yes NoisyBase->End No OptMobile->End CheckSolvent Check Sample Solvent CheckColumn->CheckSolvent CheckSolvent->End FlushSystem Flush System DegasMobile->FlushSystem FlushSystem->End

Caption: A logical approach to troubleshooting common HPLC issues.

References

Technical Support Center: Enhancing Topical Retinal Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the bioavailability of topical retinal.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating with topical this compound?

A1: The primary challenges with topical this compound formulation are its inherent instability and potential for skin irritation.[1] this compound is sensitive to light, oxygen, and heat, which can lead to rapid degradation, reducing its efficacy and forming irritating byproducts.[1][2] This instability necessitates careful formulation strategies to protect the active ingredient. Additionally, while less irritating than retinoic acid, this compound can still cause redness, dryness, and flaking, particularly at higher concentrations, which can affect user compliance.[1]

Q2: What are the main strategies to enhance the bioavailability of topical this compound?

A2: The main strategies focus on improving its penetration through the skin barrier (stratum corneum) and protecting it from degradation. These can be broadly categorized as:

  • Novel Delivery Systems: Encapsulating this compound in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric micelles can enhance its stability, control its release, and improve skin penetration.[3][4]

  • Formulation Optimization: The choice of vehicle (e.g., gels, creams, emulsions) and the inclusion of penetration enhancers are crucial.[5] For instance, hydrogels can provide a controlled release, while certain oils can improve permeation.

  • Chemical Modifications: While less common for this compound itself, the use of more stable derivatives like retinyl esters is a strategy to overcome stability issues, though they are less potent as they require more conversion steps in the skin to become active.[6]

Q3: How do nanocarriers improve the bioavailability and tolerability of topical this compound?

A3: Nanocarriers improve bioavailability and tolerability in several ways:

  • Enhanced Penetration: Due to their small size and lipidic nature, nanocarriers can more easily penetrate the stratum corneum and deliver this compound to deeper skin layers.[4]

  • Increased Stability: Encapsulation protects this compound from environmental factors like light and oxygen, preventing its degradation and maintaining its potency.[1]

  • Controlled Release: Nanocarriers can be designed to release this compound in a sustained manner, which can reduce the potential for skin irritation by avoiding a high concentration of the active ingredient on the skin surface at once.[7]

  • Targeted Delivery: Some nanocarriers can be designed to target specific skin structures, such as hair follicles, which can be beneficial for certain applications like acne treatment.[8][9]

Q4: What are the key factors to consider when selecting a vehicle for a topical this compound formulation?

A4: When selecting a vehicle, consider the following:

  • Solubility and Stability of this compound: The vehicle must be able to solubilize the this compound and should not contribute to its degradation.

  • Penetration Enhancement: The vehicle itself can act as a penetration enhancer or can be formulated with other enhancers.

  • Cosmetic Elegance and Patient Compliance: The final formulation should have desirable sensory properties (e.g., non-greasy, easy to apply) to ensure patient adherence.

  • Irritation Potential: The vehicle and its components should have a low potential for skin irritation.

Troubleshooting Guides

Problem 1: My this compound formulation is showing signs of instability (e.g., color change, loss of potency).

  • Possible Cause: Exposure to light, air, or high temperatures. Metal ion contamination can also catalyze degradation.[2]

  • Troubleshooting Steps:

    • Packaging: Ensure the formulation is stored in an opaque, airless container to minimize exposure to light and oxygen.[10]

    • Antioxidants: Incorporate antioxidants such as tocopherol (Vitamin E), butylated hydroxytoluene (BHT), or ascorbic acid into your formulation to prevent oxidative degradation.[10]

    • Chelating Agents: Add a chelating agent like EDTA to bind any trace metal ions that could catalyze this compound degradation.[2]

    • Temperature Control: Store the formulation at the recommended temperature, which is often in a cool, dark place. For long-term storage, refrigeration may be necessary.[2]

    • pH Optimization: Ensure the pH of the formulation is within the optimal range for this compound stability.

Problem 2: The in vitro skin permeation of my this compound formulation is lower than expected.

  • Possible Cause: The formulation is not effectively overcoming the stratum corneum barrier. The vehicle may be too occlusive, preventing this compound release, or the this compound may not be sufficiently solubilized.

  • Troubleshooting Steps:

    • Incorporate Penetration Enhancers: Consider adding chemical penetration enhancers such as fatty acids, esters, or glycols. Natural oils like jojoba oil have also been shown to enhance retinol (B82714) penetration.[11]

    • Optimize the Vehicle: Experiment with different vehicle compositions. For example, microemulsions and nanoemulsions can enhance the penetration of poorly soluble substances.[4]

    • Utilize Nanocarriers: Encapsulating this compound in nanocarriers like liposomes or NLCs can significantly improve its skin penetration.[12]

    • Check this compound Solubility: Ensure that the this compound is fully solubilized in the formulation, as undissolved particles will not permeate the skin effectively.

Problem 3: My topical this compound formulation is causing significant skin irritation in preliminary tests.

  • Possible Cause: The concentration of free this compound is too high, or the formulation is disrupting the skin barrier excessively.

  • Troubleshooting Steps:

    • Reduce this compound Concentration: Lower the concentration of this compound in the formulation.

    • Use a Controlled-Release System: Encapsulate the this compound in a nanocarrier system (e.g., SLNs, NLCs) to provide a sustained release, which can minimize irritation.[7][12]

    • Incorporate Anti-Irritants: Add soothing ingredients such as bisabolol, allantoin, or niacinamide to the formulation to help mitigate irritation.

    • Optimize the Vehicle: Ensure the vehicle itself is not contributing to the irritation. Avoid harsh solvents or surfactants.

Data Presentation

Table 1: Comparison of this compound Permeation from Different Topical Formulations (In Vitro Human Skin Model)

Formulation TypeThis compound Concentration (%)Cumulative Permeation at 24h (µg/cm²) (Mean ± SD)Flux (µg/cm²/h) (Mean ± SD)Reference
Hydroalcoholic Gel0.30.3 ± 0.10.013[5]
Oil-in-Water Emulsion0.31.3 ± 0.40.054[5]
This compound-loaded SLNs in Hydrogel0.14.2 ± 0.60.175Fictional Data
This compound-loaded NLCs in Cream0.16.8 ± 0.90.283Fictional Data

Note: Fictional data is included for illustrative purposes to demonstrate the potential improvements with nanocarrier systems based on qualitative descriptions in the literature.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the permeation of this compound from a topical formulation through human or animal skin using a Franz diffusion cell apparatus.[13]

Materials:

  • Franz diffusion cells

  • Full-thickness or dermatomed skin (human or porcine)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to ensure sink conditions)

  • Topical this compound formulation

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C

  • Syringes and needles for sampling

  • HPLC system for this compound quantification

Procedure:

  • Prepare the skin membrane and mount it between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C) receptor medium and ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.

  • Place the Franz cells in a heating block or water bath to maintain the skin surface temperature at 32°C.

  • Allow the system to equilibrate for at least 30 minutes.

  • Apply a known amount of the topical this compound formulation to the skin surface in the donor compartment.

  • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • At the end of the experiment, dismantle the apparatus. Wash the skin surface to remove any unabsorbed formulation.

  • Extract the this compound from the skin tissue (epidermis and dermis separately, if desired) and the receptor medium samples.

  • Quantify the concentration of this compound in all samples using a validated HPLC method.

  • Calculate the cumulative amount of this compound permeated per unit area and the steady-state flux.

HPLC Quantification of this compound in Skin Samples

This protocol provides a general method for the quantification of this compound extracted from skin samples.[1][14]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., acetonitrile:water with 0.1% formic acid)

  • This compound standard

  • Extraction solvent (e.g., hexane (B92381) or a mixture of organic solvents)

  • Homogenizer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Weigh the skin sample.

    • Add the extraction solvent and an internal standard.

    • Homogenize the tissue until it is fully dispersed.

    • Vortex and centrifuge the sample to separate the organic layer containing the this compound.

    • Carefully collect the supernatant and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Run the analysis using an isocratic or gradient elution method suitable for separating this compound from other components.

    • Detect this compound using a UV detector at its maximum absorbance wavelength (around 380 nm for all-trans-retinal).

  • Quantification:

    • Prepare a calibration curve using known concentrations of the this compound standard.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Formulation_Strategies cluster_formulation Formulation Strategies for Enhanced this compound Bioavailability cluster_novel Types of Novel Delivery Systems Conventional_Formulations Conventional Formulations (Creams, Gels, Ointments) Novel_Delivery_Systems Novel Delivery Systems Liposomes Liposomes Novel_Delivery_Systems->Liposomes NLCs Nanostructured Lipid Carriers (NLCs) Novel_Delivery_Systems->NLCs SLNs Solid Lipid Nanoparticles (SLNs) Novel_Delivery_Systems->SLNs Micelles Polymeric Micelles Novel_Delivery_Systems->Micelles Topical_this compound Topical this compound Topical_this compound->Conventional_Formulations Direct Incorporation Topical_this compound->Novel_Delivery_Systems Encapsulation

Caption: Formulation strategies for topical this compound.

Experimental_Workflow Start Start: Develop this compound Formulation Formulation Formulation Characterization (Particle Size, Encapsulation Efficiency) Start->Formulation In_Vitro_Permeation In Vitro Skin Permeation (Franz Diffusion Cells) Formulation->In_Vitro_Permeation Data_Analysis_Permeation Data Analysis (Flux, Permeated Amount) In_Vitro_Permeation->Data_Analysis_Permeation Irritation_Testing In Vitro Irritation Testing (Reconstructed Human Epidermis) Data_Analysis_Permeation->Irritation_Testing Data_Analysis_Irritation Data Analysis (Cell Viability) Irritation_Testing->Data_Analysis_Irritation Optimization Formulation Optimization Data_Analysis_Irritation->Optimization Optimization->Start Re-formulate End End: Optimized Formulation Optimization->End Meets Criteria

Caption: Experimental workflow for topical this compound formulation.

Logical_Relationship Goal Goal: Enhanced Topical this compound Bioavailability Challenge1 Challenge 1: Stratum Corneum Barrier Goal->Challenge1 Challenge2 Challenge 2: This compound Instability Goal->Challenge2 Solution1 Solution: Penetration Enhancement Strategies Challenge1->Solution1 Solution2 Solution: Protective Formulations Challenge2->Solution2 Outcome Desired Outcome: Improved Efficacy & Tolerability Solution1->Outcome Solution2->Outcome

Caption: Logical relationship of challenges and solutions.

References

Technical Support Center: Mitigating Off-Target Effects of Retinaldehyde in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using retinaldehyde (retinal) in experimental models. The focus is on identifying and mitigating off-target effects to ensure data accuracy and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary documented off-target effects of retinaldehyde in vitro?

A1: The primary off-target effect of retinaldehyde, independent of retinoic acid receptor (RAR) signaling, is the induction of oxidative stress.[1][2] This occurs because retinaldehyde, a reactive aldehyde, can promote the generation of reactive oxygen species (ROS), leading to lipid peroxidation, mitochondrial dysfunction, and ultimately, apoptotic or necrotic cell death.[2][3][4] These effects are particularly pronounced in cell types with low aldehyde dehydrogenase (ALDH) activity, as ALDH enzymes are crucial for metabolizing retinaldehyde to the less toxic retinoic acid.[3]

Q2: My cells are showing high levels of cytotoxicity even at low concentrations of retinaldehyde. What could be the cause?

A2: Several factors could contribute to unexpected cytotoxicity:

  • Low Aldehyde Dehydrogenase (ALDH) Activity: The cell line you are using may have inherently low expression or activity of ALDH isozymes (e.g., ALDH1A1, ALDH1A3), which are necessary to detoxify retinaldehyde.[3][5] This leads to an accumulation of the cytotoxic aldehyde.

  • Photo-oxidative Damage: Retinaldehyde is a photosensitizer. If your cell cultures are exposed to light (especially UV or blue light) after treatment, it can significantly increase oxidative stress and cytotoxicity.[3]

  • High Oxygen Environment: Standard cell culture conditions have high oxygen levels, which can exacerbate oxidative damage after rod photoreceptor cells die.[6]

  • Retinoid Concentration: Concentrations of retinaldehyde exceeding physiological limits can induce oxidative stress and apoptosis.[4] For instance, in human dermal fibroblasts, 20 µM of retinol (B82714) (a precursor) was shown to cause damage.[4]

Q3: How can I mitigate retinaldehyde-induced oxidative stress in my cell culture experiments?

A3: The most effective strategy is to supplement your culture medium with antioxidants.

  • N-Acetylcysteine (NAC): NAC is a precursor to glutathione (B108866), a major intracellular antioxidant. It has been shown to protect this compound pigment epithelial (RPE) cells from oxidative damage by preventing ROS accumulation, cell death, and glutathione depletion.[7][8][9]

  • Sulforaphane: This compound induces the expression of phase 2 detoxifying enzymes, providing potent, long-term protection to RPE cells against photooxidative damage caused by retinaldehyde.[3]

  • Vitamin E (Trolox): As a lipid-soluble antioxidant, Vitamin E can protect against lipid peroxidation.[4]

  • Controlling Light Exposure: All experimental steps following the addition of retinaldehyde should be performed in low-light conditions or using red light to prevent photosensitization.[3]

Q4: Are there RAR-independent signaling effects of retinaldehyde that are not related to oxidative stress?

A4: The majority of documented off-target effects center on oxidative stress due to the molecule's reactive aldehyde group.[10] While some retinoids can induce apoptosis in a transcription-independent manner, this process still often involves the activation of caspases, which can be triggered by mitochondrial dysfunction—a consequence of oxidative stress.[11] Some studies suggest retinaldehyde may have unique biological actions distinct from retinoic acid, but these are less characterized than its role in generating ROS.[7][12]

Q5: How do I choose the right concentration of retinaldehyde for my experiment to minimize off-target effects?

A5: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. Start with concentrations in the low micromolar range (e.g., 1-10 µM) and assess both the desired biological effect and markers of cytotoxicity (e.g., LDH release, Annexin V staining). For example, all-trans-retinal has been shown to cause a dose-dependent decrease in cell viability in breast cancer cell lines at concentrations of 10 µM and higher.[13] In ARPE-19 cells, toxicity was observed with concentrations between 10-30 µM.[4] The goal is to find a concentration that achieves the desired RAR-mediated effects without significantly triggering off-target cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background apoptosis/necrosis in control (vehicle-treated) cells. The solvent used for retinaldehyde (e.g., DMSO, ethanol) is at a toxic concentration.Ensure the final solvent concentration is minimal (typically <0.1%) and run a vehicle-only control to confirm it is non-toxic.
Inconsistent results between experiments. 1. Variability in light exposure during incubation or processing. 2. Degradation of retinaldehyde stock solution.1. Standardize all light conditions. Wrap plates in foil and work under a culture hood with the light off. 2. Prepare fresh retinaldehyde stock solutions from powder for each set of experiments and store protected from light at -80°C.
Antioxidant treatment is not reducing cytotoxicity. 1. The chosen antioxidant is not effective for the specific type of oxidative damage. 2. The concentration of the antioxidant is too low. 3. The primary cause of cell death is not oxidative stress.1. Try a combination of antioxidants that act on different cellular compartments (e.g., water-soluble NAC and lipid-soluble Vitamin E). 2. Perform a dose-response experiment for the antioxidant to find the optimal protective concentration. 3. Assess other cell death pathways. However, oxidative stress is the most commonly reported off-target mechanism.
Difficulty distinguishing RAR-mediated effects from off-target effects. The observed phenotype (e.g., cell death) can be caused by both pathways.Use an RAR antagonist (e.g., AGN193109) in conjunction with retinaldehyde. If the effect persists in the presence of the antagonist, it is likely an off-target effect.[14] Alternatively, use a cell line with knocked-down RARs.

Quantitative Data Summary

Table 1: Cytotoxicity of Retinaldehyde in a this compound Pigment Epithelial Cell Line (ARPE-19)

Treatment Concentration (µM) Incubation Time Viability Assay Result (% of Control) Reference
all-trans-retinaldehyde + UVA light 50 20 min light, 18h dark MTT Assay 8.9% Survival [3]
all-trans-retinaldehyde 10 16 h LDH Assay ~75% Viability [4]

| all-trans-retinaldehyde | 30 | 16 h | LDH Assay | ~50% Viability |[4] |

Table 2: Mitigation of Retinaldehyde-Induced Cytotoxicity

Cell Line Cytotoxic Agent Mitigation Agent Concentration Result Reference
ARPE-19 50 µM all-trans-retinaldehyde + light Sulforaphane 5 µM Significant, concentration-dependent protection against cytotoxicity [3]
Human Dermal Fibroblasts 20 µM Retinol Vitamin E - Protective effect against oxidative stress [4]
Human RPE Cells H₂O₂ or t-BHP N-Acetylcysteine (NAC) 500 µM Protected against ROS production and cell death [7]

| ARPE-19 Cells | H₂O₂ | N-Acetylcysteine Amide (NACA) | - | Significantly attenuated apoptosis and restored cellular GSH levels |[15] |

Experimental Protocols

Protocol 1: Assessment of Retinaldehyde-Induced Lipid Peroxidation using the TBARS Assay

This protocol is adapted from standard thiobarbituric acid reactive substances (TBARS) assay procedures and is designed to measure malondialdehyde (MDA), a byproduct of lipid peroxidation.[5][11][16]

Materials:

  • ARPE-19 cells (or other this compound cell line)

  • Cell culture medium and supplements

  • Retinaldehyde (all-trans-retinal)

  • N-Acetylcysteine (NAC)

  • Phosphate Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Trichloroacetic acid (TCA), 20% (w/v)

  • Thiobarbituric acid (TBA) reagent: 0.67% (w/v) TBA in 50% acetic acid

  • MDA standard (1,1,3,3-Tetramethoxypropane)

  • Microcentrifuge tubes

  • Spectrophotometer or plate reader capable of measuring absorbance at 532 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed ARPE-19 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat appropriate wells with the desired concentration of NAC (e.g., 500 µM) for 1 hour.

    • Treat cells with retinaldehyde at various concentrations (e.g., 10 µM, 20 µM, 50 µM) or vehicle control. All steps involving retinaldehyde should be performed in low light.

    • Incubate for the desired time (e.g., 16-24 hours).

  • Cell Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding 200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the TBARS assay and protein quantification (e.g., BCA assay).

  • TBARS Assay:

    • Prepare MDA standards by hydrolyzing 1,1,3,3-Tetramethoxypropane in dilute HCl.

    • In a new set of microcentrifuge tubes, add 100 µL of cell lysate or MDA standard.

    • Add 100 µL of TBA reagent to each tube.

    • Vortex and incubate at 95°C for 60 minutes.

    • Cool the tubes on ice for 10 minutes to stop the reaction.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer 150 µL of the supernatant to a 96-well plate.

    • Measure the absorbance at 532 nm.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the MDA standards.

    • Calculate the MDA concentration in each sample from the standard curve.

    • Normalize the MDA concentration to the total protein concentration of the lysate to get the final value (e.g., in nmol MDA/mg protein).

Protocol 2: Assessment of Mitochondrial Membrane Potential

This protocol uses the fluorescent dye TMRE (tetramethylrhodamine, ethyl ester) to assess mitochondrial health, as its accumulation is dependent on the mitochondrial membrane potential. Depolarization, a sign of dysfunction, results in reduced fluorescence.

Materials:

  • Cells treated as described in Protocol 1.

  • TMRE dye (stock solution in DMSO).

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with retinaldehyde +/- NAC in a 96-well plate or on coverslips suitable for microscopy. Include a positive control group to be treated with CCCP (e.g., 10 µM) for 15-30 minutes before the end of the experiment.

  • TMRE Staining:

    • During the last 30 minutes of the treatment incubation, add TMRE to the culture medium to a final concentration of 50-100 nM.

    • Incubate at 37°C for 30 minutes, protected from light.

  • Imaging or Flow Cytometry:

    • Microscopy: Wash cells gently with pre-warmed PBS and add fresh pre-warmed medium. Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm).

    • Flow Cytometry: Gently trypsinize and collect the cells. Resuspend in PBS or FACS buffer. Analyze the fluorescence intensity on a flow cytometer (e.g., using the PE channel).

  • Data Analysis: Quantify the mean fluorescence intensity for each treatment group. A decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.

Visualizations

Off_Target_Pathway This compound High Concentration Retinaldehyde ROS Increased ROS (Reactive Oxygen Species) This compound->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Mito_Dysfunction Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mito_Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3) Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis / Cell Death Caspase_Activation->Apoptosis Antioxidants Mitigation: Antioxidants (e.g., NAC) Antioxidants->ROS Inhibits ALDH Low ALDH Activity ALDH->this compound Exacerbates

Caption: Retinaldehyde off-target signaling pathway.

Experimental_Workflow cluster_assays Assess Off-Target Effects Start Start: Seed this compound Cells (e.g., ARPE-19) PreTreat Pre-treatment Group: Add Antioxidant (e.g., NAC) Start->PreTreat Treat Treat all groups with Retinaldehyde or Vehicle PreTreat->Treat Incubate Incubate (Time-course) Treat->Incubate Assay_ROS ROS Production (e.g., DCF-DA assay) Incubate->Assay_ROS Assay_Lipid Lipid Peroxidation (TBARS assay) Incubate->Assay_Lipid Assay_Mito Mitochondrial Health (TMRE assay) Incubate->Assay_Mito Assay_Apoptosis Apoptosis (Caspase-3 Assay, Annexin V) Incubate->Assay_Apoptosis Analyze Analyze & Compare Data: - this compound vs. Control - this compound vs. This compound+NAC Assay_ROS->Analyze Assay_Lipid->Analyze Assay_Mito->Analyze Assay_Apoptosis->Analyze

Caption: Workflow for assessing retinaldehyde off-target effects.

References

improving the efficiency of retinal regeneration in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the efficiency and reproducibility of in-vitro retinal regeneration, with a focus on human pluripotent stem cell (hPSC)-derived this compound organoids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successfully generating this compound organoids from human pluripotent stem cells (hPSCs)?

A1: Successful generation of this compound organoids hinges on several key factors. The quality of the starting hPSC culture is paramount; cells should be maintained in an undifferentiated state with high viability. The choice of differentiation protocol is also critical, with different methods yielding varying results in organoid quantity and quality.[1] Additionally, the consistency and bioactivity of reagents, particularly growth factors like Noggin and Wnt-3a, are crucial for reproducible outcomes.[2] Finally, meticulous manual handling, such as the isolation of neurothis compound tissue, can significantly improve the purity and structure of the resulting organoids.[3]

Q2: How can I increase the yield of this compound organoids from a single differentiation experiment?

A2: Low organoid yield is a common challenge.[3] To improve production efficiency, consider the following:

  • Optimize the differentiation method: A 3D-2D-3D technique modified with the addition of BMP4 has been shown to produce significantly more this compound domains per differentiation compared to other methods.[1]

  • Cell Aggregation: In suspension cultures, stem cells can aggregate excessively, which reduces yield. Manually separating organoids or subculturing cells at a 1:3 ratio when aggregation is observed can help.[3]

  • High-Quality iPSCs: Screening for high-quality iPSC lines, such as the NCL-1 line, has been shown to improve the production efficiency of human-derived this compound organoids.[3]

Q3: My this compound organoids show high heterogeneity. How can I achieve a more uniform culture?

A3: Heterogeneity in organoid cultures is a known issue, arising from the multi-ocular differentiation process.[4] To improve uniformity:

  • Standardize Starting Aggregates: Using methods to create uniform-sized embryoid bodies (EBs) at the start of differentiation can reduce variability.

  • Optimize Media Supplements: Using Neural Induction Medium (NIM) with a B27 supplement (without retinoic acid) instead of an N2 supplement for the first 20 days has been suggested to yield more this compound-labeled tissue.[5]

  • Controlled Environment: Microfluidic bioreactor systems provide a more controlled environment with a continuous supply of media, which can help stabilize conditions and reduce variability compared to static cultures.[5][6]

Q4: The photoreceptors in my organoids are not maturing properly. What can I do to enhance maturation?

A4: Achieving advanced photoreceptor maturation is a time-consuming process.[7] To accelerate and enhance it:

  • Supplementation: Adding 9-cis-retinal (B17824) (9CisRal) to the culture medium has been shown to be remarkably superior in promoting photoreceptor outer segment elongation and can accelerate this development by at least one month.[8] The addition of antioxidants and lipids has also been reported to accelerate photoreceptor maturation.[7]

  • Specific Timing of Factors: The stage-specific addition of factors is crucial. For example, adding a combination of Retinoic Acid (RA) and Triiodothyronine (T3) between days 90 and 120 of differentiation can enhance the generation of rod and S-cone photoreceptors.[9][10]

  • Oxygen Gradient: Creating a physiological oxygen gradient, with lower oxygen levels near the inner retina and higher levels towards the outer retina, can promote the maturation of both inner and outer this compound cell phenotypes.[6]

Troubleshooting Guides

Problem 1: Low Yield of this compound Organoids
Possible Cause Suggested Solution Citation
Suboptimal Differentiation Protocol Switch to a protocol known for higher yield, such as a 3D-2D-3D method supplemented with BMP4.[1]
Poor Initial Cell Quality Ensure hPSCs are undifferentiated and have high viability before starting differentiation. Perform regular quality control checks on your stem cell cultures.[2]
Excessive Cell Aggregation in Suspension Manually separate developing organoids. Consider subculturing aggregates at a 1:3 ratio when clumping becomes excessive.[3]
Inconsistent Reagent Quality Use high-quality, trusted sources for growth factors (e.g., Noggin, Wnt-3a) and small molecules. Ensure batch-to-batch consistency.[2]
Problem 2: Poor Photoreceptor Maturation and Outer Segment Formation
Possible Cause Suggested Solution Citation
Insufficient Maturation Time Human this compound organoid culture is a long process; photoreceptors may require over 100 days to mature and form outer segments. Ensure cultures are maintained for an adequate duration.[3]
Lack of Key Supplements Supplement culture media with 9-cis-retinal (9CisRal) to significantly improve outer segment elongation. Alternatively, a combination of Retinoic Acid (RA) and Triiodothyronine (T3) can be added at later stages (e.g., days 90-120).[8][9][10]
Suboptimal Culture Environment Utilize advanced culture systems like microfluidic bioreactors or organ-on-a-chip platforms that provide a continuous flow of media and can establish physiological oxygen gradients to better mimic the in vivo environment.[6]
Incorrect Timing of Factor Addition Review your protocol's timeline. The stage-specific addition of factors like DAPT (for L/M-cones) or RA+T3 (for rods and S-cones) is critical for directing photoreceptor subtype development.[9][10]

Quantitative Data Summary

Table 1: Effect of Small Molecule Supplementation on Photoreceptor Generation

This table summarizes the impact of adding specific small molecules at defined time points during hPSC-derived this compound organoid differentiation to enhance the generation of specific photoreceptor subtypes.

Supplement(s) Timing of Addition (Days of Differentiation) Observed Outcome Citation
DAPT + Retinoic Acid (RA) DAPT: Days 28-42; RA: Days 30-120Enhanced generation of L/M-cones at the expense of rods.[9][10]
Retinoic Acid (RA) + Triiodothyronine (T3) Days 90-120Enhanced generation of rod and S-cone photoreceptors.[9][10]
Levodopa (L-DOPA) + Retinoic Acid (RA) Days 90-120Promoted the emergence of S-cones at the expense of rod photoreceptors.[9][10]
9-cis-Retinal (9CisRal) Not specified, but used as a supplementSuperior yield and photoreceptor outer segment elongation compared to other conditions. Accelerated outer segment development by at least one month.[8]
Table 2: Comparison of this compound Organoid Differentiation Methods

This table compares the efficiency of three different protocols for generating this compound organoids from hiPSCs.

Method Description Mean this compound Domains per Differentiation (± SD) Citation
Method 1 3D technique12.3 ± 11.2[1]
Method 2 3D-2D-3D technique6.3 ± 6.7[1]
Method 3 Method 2 + BMP4 addition65 ± 27[1]

Experimental Protocols

Protocol: Enhanced Photoreceptor Differentiation in this compound Organoids

This protocol is a synthesized methodology based on findings that promote the directed differentiation of specific photoreceptor subtypes.[9][10]

1. Initial this compound Organoid Formation (Days 0-28):

  • Generate embryoid bodies (EBs) from a high-quality hPSC line using your established lab protocol.

  • Culture EBs in suspension in a neural induction medium.

  • Around day 18-24, manually identify and isolate optic vesicle-like structures. Continue culture in a this compound differentiation medium.

2. L/M-Cone Photoreceptor Enhancement (Optional, Days 28-120):

  • From Day 28 to Day 42, supplement the this compound differentiation medium with the γ-secretase inhibitor DAPT .

  • From Day 30 to Day 120, supplement the medium with Retinoic Acid (RA) .

  • This combination favors the generation of L/M-cones over rod photoreceptors.[9][10]

3. Rod and S-Cone Photoreceptor Enhancement (Optional, Days 90-120):

  • As an alternative to step 2, for a different photoreceptor outcome, proceed with standard this compound differentiation medium until day 90.

  • From Day 90 to Day 120, supplement the medium with a combination of Retinoic Acid (RA) and Triiodothyronine (T3) .

  • This combination enhances the generation of both rod photoreceptors and S-cone photoreceptors.[9][10]

4. Long-Term Maturation (Day 120+):

  • Continue to culture the organoids in this compound maturation medium.

  • For enhanced outer segment development, consider supplementing with 9-cis-Retinal .[8]

  • Change medium every 2-3 days and monitor organoid morphology and photoreceptor marker expression (e.g., CRX, RCVRN, RHO, OPN1SW) via immunocytochemistry.[1]

Visualized Workflows and Pathways

G cluster_0 Phase 1: Induction (Days 0-20) cluster_1 Phase 2: Optic Vesicle Formation (Days 20-45) cluster_2 Phase 3: Photoreceptor Specification & Maturation (Days 45+) cluster_3 Analysis hPSCs hPSCs EBs Embryoid Bodies (EBs) hPSCs->EBs Aggregate NIM Neural Induction Medium (NIM) EBs->NIM Culture OV Optic Vesicles (OVs) NIM->OV Spontaneous Formation Isolation Manual Isolation of OVs OV->Isolation RDM This compound Differentiation Medium Isolation->RDM Culture RO Laminated this compound Organoid (RO) RDM->RO Differentiation Supplements Supplements: - Retinoic Acid - T3 / DAPT - 9-cis-Retinal RO->Supplements Stage-specific Addition MatureRO Mature RO with Photoreceptor Segments Analysis Analysis: - Immunohistochemistry - qRT-PCR - Microscopy MatureRO->Analysis Supplements->MatureRO Enhance Maturation

Caption: General experimental workflow for this compound organoid differentiation.

G cluster_Wnt Wnt Signaling cluster_Notch Notch Signaling cluster_FGF FGF Signaling Wnt_Ligand Wnt Beta_Catenin β-catenin Wnt_Ligand->Beta_Catenin Activates Proliferation_Wnt Progenitor Proliferation Beta_Catenin->Proliferation_Wnt Promotes Differentiation Neuronal Differentiation Proliferation_Wnt->Differentiation Leads to Notch_Receptor Notch3 Quiescence Müller Glia Quiescence Notch_Receptor->Quiescence Maintains Proliferation_Notch Progenitor Proliferation Notch_Receptor->Proliferation_Notch Represses Delta_Ligand DeltaB Delta_Ligand->Notch_Receptor Activates Proliferation_Notch->Differentiation Leads to Damage This compound Damage Damage->Proliferation_Wnt Induces Damage->Notch_Receptor Inhibits FGF2 FGF2 FGF2->Differentiation Promotes

References

Technical Support Center: Addressing Autofluorescence in Retinal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to autofluorescence in retinal imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence in the context of this compound imaging?

Autofluorescence in this compound imaging refers to the natural emission of light from certain biological structures within the retina after they have absorbed light of a shorter wavelength.[1][2][3] This phenomenon is distinct from fluorescence generated by the administration of synthetic dyes like fluorescein (B123965) or indocyanine green.[2] The primary source of autofluorescence in the retina is the accumulation of lipofuscin within the this compound pigment epithelium (RPE) cells.[1][2][4][5][6][7]

Q2: What causes the accumulation of lipofuscin in the retina?

Lipofuscin is a fluorescent pigment that builds up in the RPE as a metabolic byproduct.[2] The RPE is responsible for phagocytosing, or "eating," the shed outer segments of photoreceptor cells.[4][7] Incomplete degradation of these cellular materials leads to the formation and accumulation of lipofuscin granules within the RPE lysosomes over time.[5][8] This accumulation is a normal part of aging but can be exacerbated in certain this compound diseases.[2][7]

Q3: How does autofluorescence appear in this compound images and what do different signal intensities mean?

Fundus autofluorescence (FAF) imaging provides a map of lipofuscin distribution.[1][5]

  • Hyper-autofluorescence (brighter areas) indicates an increased accumulation of lipofuscin, which can be a sign of RPE cell dysfunction or degenerative changes.[2][4][7]

  • Hypo-autofluorescence (darker areas) suggests the absence or death of RPE cells, as there is no lipofuscin to emit a signal.[2][4] This can also be caused by blockage from blood or other pigments.[2][3]

  • In a healthy retina, the optic nerve head and this compound vessels appear dark because they lack RPE or the signal is blocked by blood, respectively.[2][9] The fovea also appears darker due to the presence of macular pigments like lutein (B1675518) and zeaxanthin (B1683548) that absorb the excitation light.[2][3]

Q4: Which this compound diseases are associated with abnormal autofluorescence?

Abnormal FAF patterns are observed in a variety of this compound diseases, including:

  • Age-related macular degeneration (AMD)[2][4][6]

  • Stargardt disease[3][4]

  • Best disease[4]

  • Retinitis pigmentosa[2][4]

  • Central serous chorioretinopathy[2][4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound imaging experiments and provides actionable solutions.

Issue 1: High background autofluorescence is obscuring my specific fluorescent signal.

High background can make it difficult to distinguish the signal from your fluorescent probes from the endogenous autofluorescence of the retina, particularly from lipofuscin.

Troubleshooting_High_Autofluorescence start Start: High Background Autofluorescence Observed check_controls Have you run an unlabeled control sample? start->check_controls run_controls Run an unlabeled control to assess baseline autofluorescence. check_controls->run_controls No select_method Select an appropriate reduction technique. check_controls->select_method Yes run_controls->select_method chemical Chemical Quenching (e.g., Sudan Black B, TrueBlack) select_method->chemical For lipofuscin-rich tissue photobleaching Photobleaching select_method->photobleaching For general reduction spectral Computational Correction (Spectral Unmixing) select_method->spectral For spectrally distinct signals implement Implement selected technique according to protocol. chemical->implement photobleaching->implement spectral->implement evaluate Evaluate Signal-to-Noise Ratio. Is it improved? implement->evaluate optimize Optimize protocol parameters (e.g., concentration, incubation time). evaluate->optimize No end End: Successful Imaging evaluate->end Yes optimize->implement

Troubleshooting workflow for high background autofluorescence.
  • Chemical Quenching: Treat tissue sections with a quenching agent to reduce lipofuscin autofluorescence.

    • Sudan Black B: A lipophilic dye that effectively quenches lipofuscin fluorescence.[10][11] However, it can introduce its own fluorescence in the red and far-red channels.[10][11]

    • TrueBlack®: A superior alternative to Sudan Black B that effectively quenches lipofuscin with minimal background fluorescence, making it suitable for multi-color imaging.[8][10] It can be used before or after immunostaining.[8][10]

  • Photobleaching: Intentionally expose the tissue to the excitation light for a period before imaging to "bleach" or permanently destroy the autofluorescent molecules.[12][13][14] The effectiveness of this method can vary.

  • Computational Correction (Spectral Unmixing): This technique uses software algorithms to separate the emission spectra of your specific fluorophores from the broad emission spectrum of the autofluorescence.[15][16][17] This requires imaging at multiple emission wavelengths.

Issue 2: My chosen quenching agent is reducing the intensity of my specific fluorescent label.

Some quenching agents can have a slight quenching effect on fluorescent dyes.

  • Optimize Quenching Protocol:

    • If using TrueBlack®, apply it before the primary antibody staining to minimize its effect on the fluorophore.[10]

    • Reduce the incubation time or concentration of the quenching agent.

  • Choose a Different Quenching Agent: If one agent significantly impacts your signal, test an alternative. The effectiveness of different quenchers can vary depending on the tissue and the fluorophores used.[18]

  • Amplify Your Signal: Use brighter fluorophores or an amplification strategy (e.g., secondary antibodies conjugated to brighter dyes, or tyramide signal amplification) to increase the signal-to-noise ratio.[19]

Issue 3: I am still seeing autofluorescence even after using a quenching agent.

Autofluorescence can originate from sources other than lipofuscin, such as collagen, elastin, and red blood cells, which may not be as effectively quenched by lipofuscin-specific agents.[8][18][20]

  • Use a Broad-Spectrum Quencher: Consider reagents like TrueVIEW®, which are designed to reduce autofluorescence from non-lipofuscin sources like collagen, elastin, and red blood cells.[18][20][21][22]

  • Perfuse Tissues: Before fixation, perfuse the animal with PBS to remove red blood cells, which are a source of autofluorescence.[11][23]

  • Optimize Fluorophore Selection: Use fluorophores that emit in the far-red or near-infrared spectrum, as endogenous autofluorescence is typically weaker at these longer wavelengths.[11][23]

Experimental Protocols

Protocol 1: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence

This protocol is adapted for use on this compound tissue sections.

Materials:

Procedure:

  • Prepare 0.3% Sudan Black B Solution: Dissolve 0.3g of Sudan Black B in 100mL of 70% ethanol. Stir overnight on a magnetic stirrer to ensure it is fully dissolved.[20][24] Filter the solution the next day before use.[20]

  • Rehydrate Tissue Sections: If using paraffin-embedded sections, deparaffinize and rehydrate them through a series of ethanol washes to water.

  • Perform Immunostaining (Optional): This protocol can be performed before or after your standard immunofluorescence staining protocol.

  • Incubate with Sudan Black B: Cover the tissue sections with the 0.3% Sudan Black B solution and incubate for 7-10 minutes at room temperature.[25]

  • Rinse: Quickly rinse the slides multiple times with Tris buffer to remove excess Sudan Black B.[25]

  • Mount: Mount the coverslip using an appropriate mounting medium.

Protocol 2: TrueBlack® Lipofuscin Autofluorescence Quencher (Pre-treatment Protocol)

This protocol is based on manufacturer recommendations and is preferred to minimize effects on fluorescent dyes.[10]

Materials:

  • TrueBlack® Lipofuscin Autofluorescence Quencher

  • 70% Ethanol

  • PBS or other physiological buffer

Procedure:

  • Rehydrate Tissue Sections: Prepare your tissue sections as you would for standard immunofluorescence.

  • Incubate in TrueBlack®: After rehydration (and antigen retrieval, if necessary), incubate the sections in TrueBlack® working solution (prepared in 70% ethanol according to the manufacturer's instructions) for 30 seconds.

  • Rinse: Briefly rinse the slides in PBS.

  • Proceed with Immunostaining: Continue with your standard blocking and antibody incubation steps. Note: All subsequent steps must be performed in buffers without detergents.

  • Mount: After the final washes of your immunostaining protocol, mount the coverslip.

Data Summary

Table 1: Comparison of Autofluorescence Quenching Methods
MethodTarget Autofluorescence Source(s)AdvantagesDisadvantages
Sudan Black B Lipofuscin, other lipids[11][20]Inexpensive, effective for lipofuscin[10][25]Can introduce red/far-red background fluorescence[10][11]
TrueBlack® Primarily Lipofuscin; some effect on collagen, elastin, RBCs[8][20]High quenching efficiency for lipofuscin, low background[8][10]More expensive than Sudan Black B
TrueVIEW® Collagen, elastin, RBCs, aldehyde fixatives[18][20][21][22]Effective for non-lipofuscin sources, simple protocol[18][22]Less effective for lipofuscin[20]
Photobleaching General fluorophores[12][14]No chemical reagents neededCan be time-consuming, may damage tissue or specific signal
Spectral Unmixing All sources (computationally separated)[15][17]Highly specific, can separate multiple signals[15][16]Requires specialized imaging hardware and software

Signaling Pathways and Workflows

The Origin of Lipofuscin Autofluorescence

The following diagram illustrates the cellular process leading to the accumulation of lipofuscin in the RPE, the primary source of autofluorescence in the retina.

Lipofuscin_Formation cluster_0 Photoreceptor Cell cluster_1 This compound Pigment Epithelium (RPE) Cell Photoreceptor Outer Segment Photoreceptor Outer Segment Phagocytosis Phagocytosis Photoreceptor Outer Segment->Phagocytosis Shedding Lysosome Lysosome Phagocytosis->Lysosome Fusion Lipofuscin Lipofuscin Accumulation (Autofluorescent) Lysosome->Lipofuscin Incomplete Degradation

Cellular pathway of lipofuscin accumulation in the RPE.

References

Technical Support Center: Optimization of Retinal Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of retinal concentration in in vitro studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using all-trans-retinal in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key cellular pathways.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments involving all-trans-retinal, with a focus on concentration-related problems.

Problem: I am observing high levels of cell death in my cultures after treatment with all-trans-retinal.

Solution: High concentrations of all-trans-retinal can be cytotoxic to this compound cells. The optimal concentration is highly dependent on the cell type and the duration of the experiment.

  • Recommendation: Start by performing a dose-response curve to determine the EC50 and cytotoxic concentrations for your specific cell line. Based on published literature, cytotoxic effects in human this compound pigment epithelial (RPE) cells (ARPE-19) are often observed at concentrations of 10 µM and higher, with significant cell death occurring in the 20-60 µM range[1]. For sensitive applications or longer incubation times, it is advisable to start with concentrations in the low micromolar or even nanomolar range. For example, a concentration of 5 µM has been used to study the protective effects of other compounds against all-trans-retinal-induced stress[2].

Problem: My all-trans-retinal solution is precipitating in the cell culture medium.

Solution: All-trans-retinal is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media. Precipitation can lead to inconsistent and inaccurate results.

  • Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent before diluting it to the final working concentration in your culture medium.

    • Solvents: Dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol (B145695) are commonly used to dissolve all-trans-retinal[3].

    • Stock Concentration: Prepare a stock solution in the range of 10-100 mM. This allows for a small volume of the stock to be added to the medium, minimizing the final solvent concentration.

    • Working Solution: Dilute the stock solution directly into pre-warmed cell culture medium immediately before use. It is crucial to mix thoroughly by vortexing or gentle pipetting to ensure homogeneity. To avoid precipitation, some researchers recommend keeping the final concentration of all-trans-retinal below 100 µM when diluted in media[3]. The final concentration of the organic solvent (e.g., DMSO) in the culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.

Problem: I am not observing any effect of all-trans-retinal on my cells.

Solution: This could be due to several factors, including suboptimal concentration, degradation of the compound, or the specific biology of your cell model.

  • Recommendations:

    • Concentration: The concentration of all-trans-retinal may be too low to elicit a detectable response. Consider increasing the concentration in a stepwise manner, while carefully monitoring for cytotoxicity.

    • Compound Stability: All-trans-retinal is sensitive to light, heat, and oxidation[4]. Ensure that the powdered compound is stored at -80°C under an inert gas and that stock solutions are stored in amber vials at -80°C[4]. Prepare working solutions fresh for each experiment and protect them from light.

    • Cellular Machinery: Confirm that your cell line expresses the necessary components of the retinoid signaling pathway, such as retinaldehyde dehydrogenases (RALDHs) and retinoic acid receptors (RARs), for a response to occur.

Problem: I am seeing high variability in my experimental replicates.

Solution: Variability can arise from inconsistent preparation of all-trans-retinal solutions, uneven exposure of cells, or issues with the assay itself.

  • Recommendations:

    • Consistent Preparation: Ensure that the all-trans-retinal stock solution is fully dissolved and that the working solution is thoroughly mixed before each use.

    • Assay-Specific Issues: If using an MTT assay, be aware that high concentrations of MTT can be toxic to some cells, and the formazan (B1609692) crystals can be difficult to dissolve completely, leading to variability[5]. Ensure complete solubilization and consider using alternative viability assays like LDH release assays.

Quantitative Data Summary

The following table summarizes reported concentrations of all-trans-retinal used in various in vitro studies with this compound cells.

Cell TypeConcentration RangeObserved EffectReference(s)
ARPE-19 (human RPE)10-30 µMDose-dependent cytotoxicity (LDH assay) after 16 hours.[1]
ARPE-19 (human RPE)5 µMUsed to induce oxidative stress to test protective effects of other compounds.[2]
ARPE-19 (human RPE)10 µMInduced cytotoxicity and increased intracellular calcium.[6]
Endothelial Cells≥ 6 µMSignificant LDH release after 4 hours.[7]
661W (mouse photoreceptor)5 µMActivation of ER stress-mediated signaling pathways.[2]
Human Neural Stem Cells8-1000 nM (of all-trans retinoic acid)Non-cytotoxic concentrations used to study differentiation; induced gene expression changes.[8]
Primary Porcine RPE80 µMDecreased cell viability.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve all-trans-retinal for in vitro studies?

A1: DMSO and absolute ethanol are the most commonly recommended solvents for preparing stock solutions of all-trans-retinal due to its poor solubility in water[3].

Q2: How should I store my all-trans-retinal powder and stock solutions?

A2: All-trans-retinal is sensitive to light, heat, and oxidation. The powder should be stored at -80°C in a desiccator, in the dark, and preferably under an inert gas. Stock solutions should also be stored in dark, airtight vials at -80°C[4]. It is recommended to prepare fresh working solutions for each experiment.

Q3: What is a good starting concentration for my experiments?

A3: A good starting point for many this compound cell lines is in the low micromolar range (1-5 µM). However, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.

Q4: Can the solvent I use to dissolve all-trans-retinal affect my cells?

A4: Yes, high concentrations of solvents like DMSO can be toxic to cells. It is important to keep the final concentration of the solvent in your cell culture medium as low as possible, typically below 0.1%. Always include a vehicle control (medium with the same concentration of solvent but without all-trans-retinal) in your experiments.

Q5: How can I measure the effects of all-trans-retinal on my cells?

A5: Several assays can be used to assess the effects of all-trans-retinal. Common cell viability assays include the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity by detecting lactate (B86563) dehydrogenase release[1]. To study specific cellular responses, you can use techniques like RT-qPCR to measure changes in gene expression, or flow cytometry to assess oxidative stress and apoptosis.

Experimental Protocols

Protocol 1: Preparation of All-Trans-Retinal Stock and Working Solutions

Materials:

  • All-trans-retinal powder

  • Anhydrous DMSO or absolute ethanol

  • Sterile, amber microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Under subdued light, weigh out the required amount of all-trans-retinal powder.

    • Dissolve the powder in the appropriate volume of DMSO or ethanol to achieve a 10 mM concentration. For example, dissolve 2.84 mg of all-trans-retinal (MW: 284.44 g/mol ) in 1 mL of solvent.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Working Solution Preparation (e.g., 10 µM):

    • Immediately before treating your cells, thaw a single aliquot of the 10 mM stock solution.

    • Dilute the stock solution 1:1000 in pre-warmed cell culture medium to achieve a final concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to 1 mL of medium.

    • Mix the working solution thoroughly by gentle inversion or pipetting.

    • Use the working solution immediately.

Protocol 2: Assessment of Cell Viability using the MTT Assay

Materials:

  • Cells cultured in a 96-well plate

  • All-trans-retinal working solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with a range of all-trans-retinal working solutions. Include a vehicle control (medium with solvent only) and an untreated control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Visualizations

Signaling Pathway of All-Trans-Retinal

AllTransRetinal_Signaling cluster_cell This compound Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ATR All-trans-Retinal Retinol All-trans-Retinol ATR->Retinol RDH ATRA All-trans-Retinoic Acid ATR->ATRA RALDH ROS Reactive Oxygen Species (ROS) ATR->ROS CRABP CRABP ATRA->CRABP ATRA_CRABP ATRA-CRABP Complex CRABP->ATRA_CRABP RAR_RXR RAR/RXR Heterodimer ATRA_CRABP->RAR_RXR RARE RARE RAR_RXR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ER_Stress ER Stress Oxidative_Stress->ER_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis ER_Stress->Apoptosis

Caption: All-trans-retinal signaling pathway in a this compound cell.

Experimental Workflow for In Vitro this compound Studies

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results & Interpretation Cell_Culture 1. Seed this compound Cells ATR_Prep 2. Prepare All-trans-Retinal Working Solutions Cell_Culture->ATR_Prep Treatment 3. Treat Cells with All-trans-Retinal ATR_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT, LDH) Treatment->Viability Gene_Expression 4b. Gene Expression Analysis (e.g., RT-qPCR) Treatment->Gene_Expression Oxidative_Stress 4c. Oxidative Stress Assay (e.g., DCFH-DA) Treatment->Oxidative_Stress Protein_Analysis 4d. Protein Analysis (e.g., Western Blot) Treatment->Protein_Analysis Data_Analysis 5. Data Analysis Viability->Data_Analysis Gene_Expression->Data_Analysis Oxidative_Stress->Data_Analysis Protein_Analysis->Data_Analysis Conclusion 6. Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro studies with all-trans-retinal.

References

Validation & Comparative

Retinal vs. Retinol: A Comparative Analysis of Efficacy for Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available research indicates that retinal (retinaldehyde) demonstrates a more potent and rapid efficacy in dermatological applications compared to retinol (B82714). This is primarily attributed to its more direct conversion pathway to retinoic acid, the bioactive form of Vitamin A that interacts with skin cell receptors. While both compounds are effective retinoids, this compound's single-step conversion offers a significant advantage in speed and efficiency.

Executive Summary

Retinoids are a cornerstone of dermatology, renowned for their ability to stimulate cellular turnover, boost collagen production, and improve skin texture.[1] This guide provides a detailed comparative analysis of two prominent over-the-counter retinoids: this compound and retinol. The primary distinction lies in their metabolic conversion to retinoic acid. Retinol undergoes a two-step oxidation process, first to this compound and then to retinoic acid.[2][3] In contrast, this compound requires only a single conversion step to become retinoic acid, positioning it as a more direct and, consequently, faster-acting precursor.[2][4][5] Clinical evidence suggests that this closer proximity to the active form translates to quicker and more pronounced results in addressing signs of photoaging, acne, and uneven skin tone.[6][7]

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from clinical studies comparing the efficacy of this compound and retinol on various dermatological parameters.

Table 1: Wrinkle Reduction and Skin Texture Improvement

ParameterThis compound FormulationRetinol FormulationStudy DurationKey Findings
Fine Lines (Face)0.1% this compound-8 weeks12% visible improvement.[8]
Fine Lines (Chest)0.1% this compound-8 weeks19% visible improvement.[8]
Wrinkle Depth0.05% this compound0.05% Retinol8 weeksSimilar efficacy in reducing wrinkle depth.[9][10]
Skin Texture (Face)0.1% this compound-8 weeks5% visible improvement.[8]
Pore Appearance0.1% this compound-8 weeks20% visible improvement.[8]

Table 2: Pigmentation and Skin Tone

ParameterThis compound FormulationRetinol FormulationStudy DurationKey Findings
Hyperpigmentation (Face)0.1% this compound-8 weeks19% improvement in visible hyperpigmentation.[8]
Melanin (B1238610) Index0.05% this compound0.05% RetinolNot SpecifiedThis compound showed some improvement in melanin index, suggesting a potential advantage for pigmentation.[9]

Table 3: Acne Treatment

Acne SeverityThis compoundRetinolKey Considerations
Mild to ModerateEffectiveEffectiveRetinol is often recommended for mild to moderate acne due to its generally lower irritation potential.[2]
SeverePotentially More Robust ResultsEffectiveThis compound's quicker conversion to retinoic acid may offer more immediate improvements for severe acne.[2] It also possesses direct antibacterial properties against Cutibacterium acnes.[7]

Signaling Pathway: The Conversion to Retinoic Acid

The efficacy of both this compound and retinol is entirely dependent on their conversion to retinoic acid within the skin cells. This active form then binds to nuclear receptors (RARs and RXRs) to modulate gene expression, leading to the well-documented benefits of retinoids.[11][12]

Retinoid_Conversion_Pathway Retinol Retinol This compound This compound (Retinaldehyde) Retinol->this compound Alcohol Dehydrogenase (Reversible) Retinoic_Acid Retinoic Acid (Active Form) This compound->Retinoic_Acid Retinaldehyde Dehydrogenase (Irreversible) Cellular_Action Binds to RAR/RXR Regulates Gene Expression Retinoic_Acid->Cellular_Action Experimental_Workflow cluster_subjects Subject Recruitment cluster_application Topical Application cluster_duration Treatment Period cluster_analysis Biopsy and Analysis Subject_Selection Select healthy volunteers with moderate photodamage Patch_Test Apply occlusive patches with: - this compound formulation - Retinol formulation - Vehicle control Subject_Selection->Patch_Test Incubation Leave patches in place for a defined period (e.g., 4 days) Patch_Test->Incubation Biopsy Perform punch biopsies of treated and control sites Incubation->Biopsy Histology Histological analysis for: - Epidermal thickness - Glycosaminoglycan deposition Biopsy->Histology Gene_Expression RT-PCR for gene expression: - Collagen (COL1A1) - Retinoic Acid Receptors Biopsy->Gene_Expression

References

Validating the Role of Retinal in Specific Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise role of signaling molecules is paramount. Retinal (retinaldehyde), a key derivative of vitamin A, is a critical player in several biological processes. This guide provides an objective comparison of this compound's function and performance within two core signaling pathways: the Retinoic Acid (RA) signaling pathway and the visual cycle. We present supporting experimental data, detailed protocols for key validation assays, and clear visual diagrams to elucidate these complex mechanisms.

The Retinoic Acid Signaling Pathway: this compound as the Immediate Precursor

This compound's most well-documented role in non-visual signaling is as the direct and rate-limiting precursor to retinoic acid (RA), a potent morphogen that regulates gene expression critical for development, differentiation, and homeostasis.[1][2] The synthesis of RA from retinol (B82714) is a two-step oxidative process where the conversion of this compound to RA is irreversible.[3][4]

The pathway begins with the uptake of retinol (Vitamin A) from the bloodstream.[3] Inside the cell, retinol is reversibly oxidized to this compound by alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs).[3][5] Subsequently, this compound is irreversibly oxidized into retinoic acid by a family of enzymes called retinaldehyde dehydrogenases (RALDHs), primarily ALDH1A1, ALDH1A2, and ALDH1A3.[6] This RA then translocates to the nucleus, where it binds to heterodimers of retinoic acid receptors (RAR) and retinoid X receptors (RXR).[1] This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[1][3][7]

Retinoic_Acid_Signaling cluster_cytoplasm Cytoplasm Retinol Retinol (Vitamin A) RDH RDH / ADH Retinol->RDH This compound This compound (Retinaldehyde) RALDH RALDH (ALDH1A1/2/3) This compound->RALDH RA Retinoic Acid (RA) RA_nuc RA RA->RA_nuc Translocation RDH->this compound Reversible Oxidation RALDH->RA Irreversible Oxidation RARRXR RAR/RXR Heterodimer RA_nuc->RARRXR Binds RARE RARE (DNA) RARRXR->RARE Binds Gene Target Gene Transcription RARE->Gene Regulates

Caption: Retinoic Acid Synthesis and Signaling Pathway.

The Visual Cycle: this compound as the Primary Chromophore

In the vertebrate retina, this compound plays a direct and indispensable role as the chromophore for vision.[8] This signaling pathway, known as the visual cycle, is a non-genomic, light-dependent process. It involves the conversion of this compound between its different isomers.[9]

The cycle begins with 11-cis-retinal (B22103) covalently bound to an opsin protein (e.g., rhodopsin in rod cells).[8] Upon absorption of a photon of light, 11-cis-retinal undergoes rapid isomerization to all-trans-retinal.[9][10] This conformational change triggers a signaling cascade through the G-protein-coupled receptor opsin, leading to a nerve impulse that the brain perceives as light.[8] The all-trans-retinal is then released and must be converted back to 11-cis-retinal to regenerate the visual pigment. This multi-step enzymatic process primarily occurs in the this compound pigment epithelium (RPE) and is essential for sustained vision.[9][11]

Visual_Cycle cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe This compound Pigment Epithelium (RPE) Rhodopsin Rhodopsin (Opsin + 11-cis-retinal) MetaII Metarhodopsin II (Opsin + all-trans-retinal) Rhodopsin->MetaII Photon (Light) at_this compound all-trans-retinal MetaII->at_this compound Hydrolysis RDH8 RDH8 at_this compound->RDH8 at_Retinol all-trans-retinol at_Retinol_rpe all-trans-retinol at_Retinol->at_Retinol_rpe Transport RDH8->at_Retinol Reduction LRAT LRAT at_Retinol_rpe->LRAT at_Ester all-trans-retinyl ester RPE65 RPE65 at_Ester->RPE65 c11_Retinol 11-cis-retinol RDH5 RDH5 c11_Retinol->RDH5 c11_this compound 11-cis-retinal c11_this compound->Rhodopsin Transport & Recombination LRAT->at_Ester Esterification RPE65->c11_Retinol Isomerization RDH5->c11_this compound Oxidation

Caption: The Vertebrate Visual Cycle.

Comparison of this compound with Other Retinoids

The efficacy of retinoids is largely determined by their conversion efficiency to retinoic acid. This compound holds a unique position as it requires only one conversion step, unlike retinol which requires two.[12][13] This makes this compound a more potent and faster-acting precursor to RA than retinol.[12]

Table 1: Comparison of Retinoid Conversion and Potency

CompoundConversion Steps to Retinoic AcidRelative PotencyKey Characteristics
Retinol2 (Retinol → This compound → Retinoic Acid)LowerWidely used, but less efficient conversion; requires higher concentrations.[14]
This compound 1 (This compound → Retinoic Acid)HigherActs as the direct precursor; studies show it can be up to 11 times faster-acting than retinol.[12] Possesses antibacterial properties.[12]
Retinoic Acid0 (Active Form)HighestBiologically active form that directly interacts with nuclear receptors. Available by prescription due to high potency and potential for irritation.[12]

Table 2: Kinetic Properties of Human RALDH Isozymes for all-trans-Retinal

EnzymeK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹µM⁻¹)Cellular Location
ALDH1A1 (RALDH1)~50-70~0.07~0.001Cytosolic; broad tissue distribution.[4][6]
ALDH1A2 (RALDH2)~0.1-0.5~0.10~0.2-1.0Cytosolic; critical during embryonic development.[4][6]
ALDH1A3 (RALDH3)~0.5-1.0~0.05~0.05-0.1Cytosolic; expressed in specific tissues like the eye and olfactory epithelium.[6][15]
(Data are approximate values compiled from multiple studies and can vary based on experimental conditions.)

The lower K_m_ values of ALDH1A2 and ALDH1A3 indicate a higher affinity for this compound compared to ALDH1A1, highlighting their specialized roles in RA synthesis where this compound concentrations may be low.[4]

Experimental Protocols for Validation

Validating the activity and role of this compound in signaling pathways requires specific and quantifiable assays. Below are methodologies for two key experiments.

RARE-Luciferase Reporter Assay

This assay quantifies the ability of a compound (e.g., this compound) to be converted into active RA, which then induces gene transcription via RAREs.

Objective: To measure the dose-dependent activation of the RA signaling pathway by this compound compared to retinol and retinoic acid.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T or F9 teratocarcinoma cells) in a 96-well plate. Cells should be able to metabolize retinoids.

  • Transfection: Co-transfect cells with two plasmids:

    • A reporter plasmid containing a luciferase gene driven by a promoter with multiple RAREs (e.g., DR5-RARE).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under a constitutive promoter for normalization of transfection efficiency.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (this compound, retinol, and retinoic acid as a positive control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 18-24 hours to allow for retinoid metabolism, RA signaling, and reporter protein expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the RARE-luciferase activity to the control reporter activity. Plot the normalized activity against the compound concentration to generate dose-response curves and calculate EC50 values.

Reporter_Assay_Workflow A 1. Plate Cells (e.g., HEK293T) B 2. Co-transfect with RARE-Luciferase & Control Plasmids A->B C 3. Treat with Retinoids (this compound, Retinol, RA) B->C D 4. Incubate 24h C->D E 5. Lyse Cells & Measure Dual-Luciferase Activity D->E F 6. Normalize Data & Generate Dose-Response Curve E->F

Caption: RARE-Luciferase Reporter Assay Workflow.
In Vitro RALDH Activity Assay

This assay directly measures the enzymatic conversion of this compound to retinoic acid by a specific RALDH isozyme.

Objective: To determine the kinetic parameters (K_m_, V_max_) of a purified RALDH enzyme for this compound.

Methodology:

  • Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.0) containing the cofactor NAD⁺.

  • Enzyme Addition: Add a known concentration of purified recombinant ALDH1A1, ALDH1A2, or ALDH1A3 enzyme.

  • Reaction Initiation: Initiate the reaction by adding varying concentrations of the substrate, all-trans-retinal (solubilized in a suitable vehicle like β-cyclodextrin).

  • Spectrophotometric Monitoring: Immediately monitor the reaction by measuring the increase in absorbance at 340 nm. This corresponds to the reduction of NAD⁺ to NADH, which is produced in a 1:1 stoichiometric ratio with retinoic acid.

  • Rate Calculation: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Data Analysis: Plot the initial velocities against the substrate (this compound) concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression to determine the K_m_ and V_max_ values.

These experimental approaches provide robust, quantitative data to validate and compare the role of this compound in the crucial retinoic acid signaling pathway, distinguishing its activity from other retinoids.

References

A Comparative Guide to Retinaldehyde and Retinoic Acid in Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of retinaldehyde and retinoic acid, two prominent retinoids in dermatology. By examining their mechanisms of action, clinical efficacy, and tolerability profiles, supported by experimental data, this document aims to inform research and development in the field.

Introduction

Retinoids, derivatives of vitamin A, are a cornerstone of dermatological therapy, renowned for their efficacy in treating a range of conditions from acne vulgaris to photoaging. Among the various forms, retinoic acid is the biologically active form that directly interacts with nuclear receptors to modulate gene expression. Retinaldehyde, its immediate precursor, offers a compelling alternative with a distinct efficacy and tolerability profile. Understanding the nuances between these two molecules is critical for the development of next-generation dermatological treatments.

The Retinoid Signaling Pathway: From Precursor to Bioactivity

The biological effects of retinoids are mediated by all-trans retinoic acid, which binds to nuclear receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] This binding initiates a cascade of transcriptional regulation of target genes, influencing cellular processes such as proliferation, differentiation, and collagen synthesis.[1][2] Retinaldehyde serves as the direct precursor to retinoic acid in a crucial conversion step within the skin.

The metabolic conversion pathway is as follows:

  • Retinol is reversibly oxidized to retinaldehyde .[1]

  • Retinaldehyde is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenase.[1][3]

This conversion process is a key determinant of a retinoid's potency and potential for irritation. As retinoic acid is the most potent form, its direct application can lead to greater efficacy but also a higher incidence of adverse effects.[3][4] Retinaldehyde's conversion to retinoic acid is a regulated process within keratinocytes, which may contribute to its improved tolerability.[4]

Retinoid_Signaling_Pathway cluster_cell Skin Cell cluster_nucleus Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Alcohol/Retinol Dehydrogenase Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid Retinaldehyde Dehydrogenase RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Cellular_Response Cellular Response (e.g., Collagen Synthesis, Cell Turnover) Gene_Transcription->Cellular_Response Leads to

Caption: The Retinoid Signaling Pathway in a Skin Cell.

Comparative Efficacy: Photoaging and Acne

Clinical studies have demonstrated the efficacy of both retinaldehyde and retinoic acid in treating the signs of photoaging, such as fine lines, wrinkles, and skin roughness. While retinoic acid is often considered the gold standard, retinaldehyde has shown comparable results in some studies, with a more favorable side-effect profile.[5]

Table 1: Clinical Efficacy in Photoaging

ParameterRetinaldehyde (0.05%)Retinoic Acid (0.05%)VehicleStudy Reference
Wrinkle Reduction Equally effective as Retinoic AcidEqually effective as RetinaldehydeLess effectiveCreidi et al., 1998[5]
Skin Roughness Equally effective as Retinoic AcidEqually effective as RetinaldehydeLess effectiveCreidi et al., 1998[5]
Overall Improvement in Photoaging 95% of participants (0.1% and 0.05%)Not directly compared in this studyNot applicableKwon et al., 2018[6]
Texture Improvement 13.7% (0.1%), 12.6% (0.05%)Not directly compared in this studyNot applicableKwon et al., 2018[6]
Melanin (B1238610) Index Improvement 6.5% (0.1%)Not directly compared in this studyNot applicableKwon et al., 2018[6]

For acne, the antibacterial properties of retinaldehyde against Cutibacterium acnes provide an additional therapeutic benefit not directly associated with retinoic acid.[7]

Tolerability and Side-Effect Profile

A significant differentiator between retinaldehyde and retinoic acid is their potential to cause skin irritation. Retinoic acid is well-documented to induce erythema, scaling, burning, and pruritus, which can limit patient compliance.[4][8] Retinaldehyde is consistently reported to be better tolerated.[8][9]

Table 2: Comparative Tolerability

Adverse EffectRetinaldehydeRetinoic AcidStudy Reference
Erythema Significantly less frequentHigh frequency (44% of participants in the first 4 weeks)Fluhr et al., 1999[8][9]
Scaling Significantly less frequentHigh frequency (35% of participants in the first 4 weeks)Fluhr et al., 1999[8][9]
Burning/Pruritus Significantly less frequentHigh frequency (29% of participants in the first 4 weeks)Fluhr et al., 1999[8][9]
Transepidermal Water Loss (TEWL) High (similar to Retinoic Acid)HighFluhr et al., 1999[8][9]
Overall Irritation Potential LowPronouncedFluhr et al., 1999[8][9]

Experimental Protocols

The following are summaries of methodologies employed in key comparative studies.

Protocol 1: Assessment of Anti-Photoaging Efficacy
  • Objective: To compare the efficacy of retinaldehyde and retinoic acid in reducing wrinkles and skin roughness.

  • Methodology:

    • Subject Recruitment: A cohort of volunteers with clinical signs of photoaging is recruited.

    • Randomization: Subjects are randomly assigned to receive either retinaldehyde cream, retinoic acid cream, or a vehicle cream in a double-blind manner.

    • Treatment Protocol: Participants apply the assigned cream to the face daily for a predetermined period (e.g., 12-44 weeks).

    • Efficacy Assessment:

      • Optical Profilometry: Silicone replicas of the crow's feet area are taken at baseline and at specified follow-up intervals. These replicas are analyzed using optical profilometry to quantify changes in wrinkle depth and skin roughness.[5]

      • Clinical Assessment: Dermatologists assess overall improvement in photoaging using standardized grading scales.

      • Instrumental Analysis: Non-invasive instruments are used to measure parameters such as transepidermal water loss (TEWL), skin hydration, and melanin index.[6]

  • Data Analysis: Statistical analysis is performed to compare the changes in efficacy parameters between the treatment groups.

Experimental_Workflow_Efficacy cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment Recruitment Subject Recruitment (Photoaged Skin) Randomization Randomization Recruitment->Randomization Blinding Double-Blinding Randomization->Blinding Group_RAL Group A: Retinaldehyde Group_RA Group B: Retinoic Acid Group_Vehicle Group C: Vehicle Profilometry Optical Profilometry (Wrinkles, Roughness) Group_RAL->Profilometry Data Collection Clinical_Eval Clinical Evaluation Group_RAL->Clinical_Eval Instrumental_Meas Instrumental Measurements (TEWL, Hydration, Melanin) Group_RAL->Instrumental_Meas Group_RA->Profilometry Data Collection Group_RA->Clinical_Eval Group_RA->Instrumental_Meas Group_Vehicle->Profilometry Data Collection Group_Vehicle->Clinical_Eval Group_Vehicle->Instrumental_Meas Data_Analysis Statistical Analysis & Comparison Profilometry->Data_Analysis Input to Clinical_Eval->Data_Analysis Input to Instrumental_Meas->Data_Analysis Input to

Caption: Workflow for Efficacy Assessment.
Protocol 2: Assessment of Skin Irritation

  • Objective: To compare the local tolerance profiles of retinaldehyde and retinoic acid.

  • Methodology:

    • Patch Testing:

      • Repeated insult patch tests are conducted on a small cohort of volunteers.[8]

      • The retinoids (retinaldehyde, retinoic acid) and a control are applied under occlusive patches for a specified duration (e.g., 14 days).[8]

    • Long-Term Clinical Use:

      • A larger cohort of subjects applies the test materials daily over an extended period (e.g., 44 weeks).[8]

    • Irritation Assessment:

      • Clinical Scoring: Dermatologists score the level of erythema, scaling, and burning/pruritus at regular intervals using a standardized scale.[8]

      • Transepidermal Water Loss (TEWL): A tewameter is used to measure the rate of water evaporation from the skin, which is an indicator of skin barrier function. Increased TEWL can correlate with irritation.[8]

      • Laser Doppler Flowmetry: This technique measures cutaneous blood flow. Increased blood flow is an indicator of inflammation and irritation.[8]

  • Data Analysis: Intergroup statistical analysis is performed to compare the irritation scores and instrumental measurements between the different retinoid treatments.

Conclusion

Retinaldehyde and retinoic acid are both highly effective topical agents for a variety of dermatological conditions. Retinoic acid, as the bioactive form, offers high potency, which is often accompanied by significant skin irritation. Retinaldehyde, as its direct precursor, provides a unique balance of efficacy and tolerability. Its conversion to retinoic acid within the skin appears to be a rate-limiting step that allows for a more controlled delivery of the active molecule, thereby reducing the incidence of adverse effects. For researchers and drug development professionals, retinaldehyde represents a promising molecule for formulations where a favorable side-effect profile is paramount without a significant compromise in clinical efficacy. Future research may focus on optimizing delivery systems for retinaldehyde to further enhance its therapeutic index.

References

A Comparative Analysis of Natural vs. Synthetic Retinal Analogues in Vision Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The visual cycle, a fundamental process for sight, relies on the reversible isomerization of retinal, a vitamin A derivative. The native chromophore, 11-cis-retinal, upon absorption of a photon, converts to all-trans-retinal, initiating a signaling cascade that results in vision. While natural retinoids are essential, their inherent instability and the desire to modulate the visual process have driven the development of synthetic this compound analogues.[1][2] This guide provides a comparative study of natural and synthetic this compound analogues, presenting their performance based on experimental data, detailing the methodologies used for their evaluation, and visualizing the key pathways and workflows.

Quantitative Performance Comparison

The efficacy of this compound analogues can be assessed by several key performance indicators, including their ability to form a stable pigment with opsin (rhodopsin regeneration), the stability of the resulting pigment, and the efficiency with which the regenerated pigment can activate the visual signaling cascade. The following table summarizes quantitative data for a selection of natural and synthetic this compound analogues.

This compound AnalogueTypeRhodopsin Regeneration (t½)Thermal StabilityG-Protein (Transducin) ActivationSpectral Properties (λmax)Reference
11-cis-retinal Natural~14 s (in vitro, bovine)[3]High (protected by opsin)[4]Full agonist upon photoisomerization[5]~500 nm (bovine rhodopsin)[6][3][4][5][6]
9-cis-retinal NaturalForms stable isorhodopsin[4]Slightly less stable than rhodopsin[4]Partial agonist, slower activation than all-trans-retinal[7]~485 nm (isorhodopsin)[4][7]
all-trans-retinal NaturalDoes not regenerate dark-state rhodopsin-Agonist, but less effective than photoisomerized 11-cis-retinal[5][8]-[5][8]
Dimethylamino-retinal (DMAR) SyntheticForms stable pigment with microbial rhodopsins-Modulates photocycle kineticsShifts λmax to ~520 nm in ChR2(H134R)[9][10]
Naphthyl-retinal SyntheticSupports activity in microbial rhodopsins--Alters peak wavelength[9][10]
Thiophene-retinal SyntheticSupports activity in microbial rhodopsins--Alters peak wavelength[9][10]
"Locked" Analogues (e.g., 7-ring) SyntheticForms pigment in vivo[11]-Very low G-protein activation[11]-[11]
Acyclic-retinal Synthetic--Partial agonist, slower activation-[7]
9-cis-9-demethyl-retinal SyntheticHigher binding affinity than 9-cis-retinalStabilizes Meta-I conformationSlower activation rates-[7]

Signaling Pathway and Experimental Workflows

To understand the function of this compound analogues, it is crucial to visualize the biological context and the experimental procedures used for their evaluation.

Visual Signal Transduction Cascade

The absorption of a photon by a this compound analogue bound to opsin triggers a conformational change in the protein, initiating a G-protein signaling cascade. This ultimately leads to a change in the membrane potential of the photoreceptor cell and the transmission of a neural signal.

Visual Signal Transduction cluster_0 Photon Absorption & Isomerization cluster_1 Rhodopsin Activation cluster_2 G-Protein Cascade cluster_3 Cellular Response Photon Photon 11-cis-Retinal 11-cis-Retinal Photon->11-cis-Retinal hv all-trans-Retinal all-trans-Retinal 11-cis-Retinal->all-trans-Retinal Isomerization Opsin + 11-cis-Retinal Rhodopsin (Inactive) Opsin + all-trans-Retinal Metarhodopsin II (Active) Opsin + 11-cis-Retinal->Opsin + all-trans-Retinal Conformational Change Transducin (GDP) Transducin (GDP) Opsin + all-trans-Retinal->Transducin (GDP) activates Transducin (GTP) Transducin (GTP) Transducin (GDP)->Transducin (GTP) GDP/GTP Exchange PDE (Inactive) PDE (Inactive) Transducin (GTP)->PDE (Inactive) activates PDE (Active) PDE (Active) PDE (Inactive)->PDE (Active) cGMP cGMP PDE (Active)->cGMP hydrolyzes 5'-GMP 5'-GMP cGMP->5'-GMP Ion Channels Close Ion Channels Close 5'-GMP->Ion Channels Close leads to Hyperpolarization Hyperpolarization Ion Channels Close->Hyperpolarization Neurotransmitter\nRelease Decreases Neurotransmitter Release Decreases Hyperpolarization->Neurotransmitter\nRelease Decreases

Caption: The visual signal transduction cascade initiated by photon absorption.

Experimental Workflow for Efficacy Testing

A standardized workflow is essential for the comparative evaluation of different this compound analogues. This typically involves in vitro characterization of pigment formation and activity, followed by in vivo assessment of this compound function.

Experimental Workflow cluster_analog Natural_this compound Natural this compound (e.g., 11-cis-retinal) In_Vitro_Assays In Vitro Assays Natural_this compound->In_Vitro_Assays Synthetic_Analogue Synthetic Analogue Synthetic_Analogue->In_Vitro_Assays In_Vivo_Assays In Vivo Assays (Animal Model, e.g., Rpe65-/- mouse) Synthetic_Analogue->In_Vivo_Assays Rhodopsin_Regeneration Rhodopsin Regeneration Assay (UV-Vis Spectrophotometry) In_Vitro_Assays->Rhodopsin_Regeneration Transducin_Activation Transducin Activation Assay ([35S]GTPγS Binding) In_Vitro_Assays->Transducin_Activation Thermal_Stability Thermal Stability Assay In_Vitro_Assays->Thermal_Stability Data_Analysis Comparative Data Analysis Rhodopsin_Regeneration->Data_Analysis Transducin_Activation->Data_Analysis Thermal_Stability->Data_Analysis ERG Electroretinography (ERG) In_Vivo_Assays->ERG ERG->Data_Analysis

References

validation of retinal as a biomarker for certain metabolic disorders

Author: BenchChem Technical Support Team. Date: December 2025

The eye, often called the "window to the soul," is increasingly being recognized as a window to our systemic health. Researchers, scientists, and drug development professionals are now looking to the retina for non-invasive biomarkers of metabolic disorders. This guide provides an objective comparison of retinal biomarkers with other alternatives for diagnosing and monitoring conditions such as diabetes, metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and obesity, supported by experimental data.

The Promise of this compound Biomarkers

The retina's rich vascular network and neural tissue are uniquely visible non-invasively, offering a direct look at the microvascular and neurodegenerative changes that often accompany metabolic diseases.[1][2] Alterations in this compound vessel caliber, this compound layer thickness, and a novel "this compound age gap" are emerging as powerful indicators of systemic metabolic distress.

Comparison of this compound Biomarkers with Standard and Novel Alternatives

This section compares the performance of various this compound biomarkers against established and emerging biomarkers for several metabolic disorders.

Diabetes Mellitus

Diabetic retinopathy is a well-established complication of diabetes, making the retina a logical place to look for early biomarkers.

Biomarker CategorySpecific BiomarkerPerformance MetricValuePopulation/Study
This compound This compound Arteriolar Caliber Mean Diameter (μm)146.1 (Diabetes) vs. 143.8 (Normal)Multi-Ethnic Study of Atherosclerosis (MESA)[3][4]
This compound Venular Caliber Mean Diameter (μm)218.0 (Diabetes) vs. 214.4 (Normal)Multi-Ethnic Study of Atherosclerosis (MESA)[3][4]
Hazard Ratio (per SD increase)1.09 (for incident diabetes)Meta-analysis of 5 prospective cohort studies[5]
Standard Hemoglobin A1c (HbA1c) Sensitivity/Specificity68% / 88%General reference for diabetes diagnosis[6]
Novel Glycated Albumin (GA) -Serves as a biomarker for short-term (2-3 weeks) glycemic control.[7]-
Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. This compound imaging, combined with artificial intelligence, is showing promise in its early detection.

Biomarker CategorySpecific BiomarkerPerformance MetricValuePopulation/Study
This compound This compound Image Analysis (Vision Transformer-based model) AUC0.7752 (this compound images alone)Lee TK, et al. (2025)[8]
AUC0.8725 (this compound images + clinical features)Lee TK, et al. (2025)[8]
Standard Waist Circumference, Blood Pressure, Fasting Glucose, Triglycerides, HDL Cholesterol -Diagnosis based on the presence of ≥3 of 5 risk factors.[9][10]-
Novel Leptin to Adiponectin (LA) Ratio -Suggested as a better marker for MetS than either adiponectin or leptin alone.[9]-
Gamma-Glutamyl Transferase (GGT) Cut-off Value (IU/L)27 (Men), 17 (Women) for MetSCross-sectional analysis[9]
Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is the buildup of extra fat in the liver that is not caused by alcohol. This compound changes may reflect the systemic inflammation and vascular alterations associated with NAFLD.

Biomarker CategorySpecific BiomarkerPerformance MetricFindingPopulation/Study
This compound This compound Layer Thickness (OCT) AssociationIndices of NAFLD are inversely associated with macular Outer Nuclear Layer (ONL) and Myoid Zone (MZ) thicknesses.LIFE-Adult Study[11]
Standard Alanine Aminotransferase (ALT) -Limited sensitivity and specificity.[12]-
Novel NAFLD Liver Fat Score AUC0.86-0.87Based on magnetic resonance spectroscopy[12]
FibroTest® AUC0.84 (for advanced fibrosis)Algorithm of 13 markers[13]
Hyaluronic Acid (HA) AUC0.89 (for advanced fibrosis)Suzuki et al.[14]
Obesity

Obesity is a complex disease involving an excessive amount of body fat. This compound microvascular changes have been linked to increased body mass index (BMI).

Biomarker CategorySpecific BiomarkerPerformance MetricFindingPopulation/Study
This compound This compound Venular Caliber Relative Risk (highest vs. lowest tertile)1.68 (for incident obesity)Population-based cohort study[15]
This compound Nerve Fiber Layer (RNFL) Volume AssociationDecreased volume with high BMI.Inam G, et al. (2025)[16]
Inner Nuclear Layer (INL) Volume AssociationIncreased volume with high BMI.Inam G, et al. (2025)[16]
Central Foveal Thickness Mean Thickness (μm)222.0 (Obese) vs. 229.8 (Normal)Cross-sectional study
Standard Body Mass Index (BMI) -Imperfect measure of abnormal body fat accumulation.-
Novel Leptin -Adipokine that regulates energy metabolism.[17]-
Adiponectin -Serum levels are reduced in obesity.[17]-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Measurement of this compound Vascular Caliber
  • Imaging: Digital fundus photographs are captured.

  • Software: A semi-automated, computer-based program (e.g., this compound Vessel Analyzer) is used to measure the caliber of this compound arterioles and venules.

  • Procedure: Measurements are typically taken in a standardized zone, for example, between 0.5 and 1.0 disc diameters from the optic disc margin. The six largest arterioles and venules are measured, and summary indices like the central this compound artery equivalent (CRAE) and central this compound vein equivalent (CRVE) are calculated using formulas such as the Parr-Hubbard-Knudtson method.[2][18][19]

Measurement of this compound Layer Thickness using Spectral Domain Optical Coherence Tomography (SD-OCT)
  • Imaging: High-resolution macular volume scans are obtained using an SD-OCT device.

  • Segmentation: The OCT software automatically segments the retina into different layers (e.g., this compound Nerve Fiber Layer, Ganglion Cell Layer, Inner Nuclear Layer, Outer Nuclear Layer).

  • Quantification: The thickness and volume of each layer are calculated within specific regions, often defined by the Early Treatment Diabetic Retinopathy Study (ETDRS) grid.[11]

Calculation of this compound Age Gap using Deep Learning
  • Data Collection: A large dataset of this compound fundus images from a healthy population is used to train a deep learning model.

  • Model Training: The deep learning model, often a convolutional neural network (CNN) architecture like Xception, is trained to predict a person's chronological age based on their this compound image.[20][21]

  • This compound Age Prediction: The trained model is then applied to the this compound images of a study cohort to predict their "this compound age."

  • This compound Age Gap Calculation: The this compound age gap is calculated as the difference between the predicted this compound age and the individual's actual chronological age. A positive gap suggests accelerated aging.[20][22][23][24]

Measurement of Serum Retinol-Binding Protein 4 (RBP4) by ELISA
  • Sample Preparation: Human serum or plasma samples are diluted (e.g., 1:2000) in a suitable buffer.

  • Assay Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used.

  • Procedure:

    • A microplate pre-coated with a monoclonal antibody specific to human RBP4 is used.

    • Diluted samples and standards are added to the wells and incubated.

    • After washing, a horseradish peroxidase (HRP)-conjugated detection antibody is added and incubated.

    • Following another wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with an acid.

    • The absorbance is measured at 450 nm, and the RBP4 concentration is determined from a standard curve.[25][26]

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) help to illustrate key pathways and workflows.

Experimental_Workflow_for_Retinal_Biomarker_Validation cluster_patient_recruitment Patient Recruitment cluster_data_acquisition Data Acquisition cluster_analysis Analysis cluster_comparison Comparison and Validation P Patient Cohort with Metabolic Disorder RI This compound Imaging (Fundus Photo, OCT) P->RI BS Blood Sampling P->BS C Healthy Control Group C->RI C->BS RVM This compound Vessel Caliber Measurement RI->RVM RLT This compound Layer Thickness Analysis RI->RLT RAG This compound Age Gap Calculation RI->RAG SBA Serum Biomarker Assay (e.g., RBP4) BS->SBA Comp Compare this compound vs. Alternative Biomarkers RVM->Comp RLT->Comp RAG->Comp SBA->Comp Val Validate Diagnostic/ Prognostic Value Comp->Val

Experimental workflow for this compound biomarker validation.

Retinal_Biomarkers_in_Metabolic_Disorders_Pathway cluster_systemic_effects Systemic Pathophysiology cluster_retinal_manifestations This compound Manifestations (Biomarkers) MD Metabolic Disorders (Diabetes, MetS, NAFLD, Obesity) IR Insulin Resistance MD->IR Inflam Chronic Inflammation MD->Inflam Dyslip Dyslipidemia MD->Dyslip HTN Hypertension MD->HTN RAG Increased this compound Age Gap MD->RAG Accelerated Aging RVC Altered this compound Vessel Caliber IR->RVC Inflam->RVC RLT Changes in this compound Layer Thickness Inflam->RLT Dyslip->RLT HTN->RVC

Pathways linking metabolic disorders to this compound biomarkers.

Conclusion

The evidence strongly suggests that the retina holds significant potential as a source of non-invasive biomarkers for a range of metabolic disorders. This compound imaging techniques, coupled with advanced analytical methods like deep learning, offer a cost-effective and scalable approach to screen for and monitor these conditions.[8][27][28][29] While further validation and standardization are needed, the data presented here underscore the value of "oculomics" in the future of personalized medicine and clinical research. The ability to visualize the microvascular and neural consequences of metabolic disease in the eye provides a powerful tool for early detection, risk stratification, and the development of novel therapeutic interventions.

References

A Comparative Analysis of Retinaldehyde Potency at Varying Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of different concentrations of retinaldehyde, a key retinoid in dermatology and cosmetic science. The information presented is supported by experimental data from clinical and in-vitro studies, offering valuable insights for research and development in skincare and dermatological therapies.

Retinaldehyde: Mechanism of Action

Retinaldehyde is a direct precursor to retinoic acid, the biologically active form of Vitamin A in the skin. Its proximity in the conversion pathway makes it a potent retinoid available over-the-counter. The conversion of retinaldehyde to retinoic acid is a crucial step in mediating its effects on skin cells.

Signaling Pathway

The binding of retinoic acid to nuclear receptors, Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR), initiates a cascade of transcriptional regulation. This process modulates the expression of numerous genes involved in cell proliferation, differentiation, and extracellular matrix protein synthesis.

Retinaldehyde_Signaling_Pathway Retinaldehyde Retinaldehyde Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid Oxidation (RALDH) RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Biological_Effects Biological Effects: - Increased Collagen Synthesis - Regulation of Cell Proliferation - Normalization of Differentiation Gene_Expression->Biological_Effects

Retinaldehyde Signaling Pathway

Comparative Efficacy of Retinaldehyde Concentrations: Clinical Data

Clinical studies have primarily focused on comparing the efficacy of 0.05% and 0.1% retinaldehyde concentrations for treating photoaged skin. The following tables summarize the quantitative data from these studies.

Parameter 0.05% Retinaldehyde 0.1% Retinaldehyde Study Duration Key Findings
Skin Texture Improvement 12.6%13.7%3 monthsBoth concentrations significantly improved skin texture, with no statistically significant difference between the two groups.
Transepidermal Water Loss (TEWL) Reduction 17.9%14.5%3 monthsBoth concentrations significantly reduced TEWL, indicating an improvement in skin barrier function.
Skin Hydration Increase 6.0%10.2%3 monthsBoth concentrations significantly increased skin hydration.
Melanin (B1238610) Index Reduction Not significant6.5% (significant)3 monthsOnly the 0.1% concentration showed a significant reduction in the melanin index, suggesting a greater effect on hyperpigmentation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from various sources to represent a standard approach for each assessment.

Experimental Workflow for Clinical Efficacy Assessment

Experimental_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements (Antera 3D, Tewameter, Corneometer, Mexameter) Screening->Baseline Randomization Randomization (e.g., 0.05% vs 0.1% Retinaldehyde) Baseline->Randomization Treatment Treatment Period (e.g., 12 weeks, daily application) Randomization->Treatment Follow_up Follow-up Measurements (e.g., Weeks 4, 8, 12) Treatment->Follow_up Data_Analysis Data Analysis (Statistical Comparison) Follow_up->Data_Analysis

A Comparative Guide to the Retinal Visual Cycle Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to perceive light is a fundamental biological process that has evolved diverse mechanisms across the animal kingdom. Central to vision in most species is the retinal visual cycle, a series of biochemical reactions responsible for regenerating the light-sensitive chromophore, 11-cis-retinal. Understanding the variations in this pathway across different species is crucial for advancing our knowledge of visual physiology, developing models for human this compound diseases, and designing novel therapeutic strategies. This guide provides a cross-species comparison of the this compound visual cycle, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Key Differences in the Visual Cycle: A Cross-Species Overview

The most fundamental divergence in the this compound visual cycle lies between vertebrates and invertebrates. Vertebrates rely on a complex, enzyme-mediated process to regenerate 11-cis-retinal, which occurs primarily in the this compound pigment epithelium (RPE) for rod photoreceptors and also involves Müller glial cells for cone photoreceptors.[1][2] In contrast, many invertebrates, such as insects and cephalopods, utilize a more direct photochemical mechanism where a second photon of light resets the chromophore back to its 11-cis configuration.[3][4]

Quantitative Comparison of Visual Cycle Components and Kinetics

The efficiency and speed of the visual cycle vary significantly among species, reflecting their specific visual needs and ecological niches. The following tables summarize key quantitative data related to retinoid levels and the kinetics of visual pigment regeneration and underlying enzymatic reactions.

Table 1: Retinoid Levels in the Retina of Various Species

SpeciesTotal Retinoids (pmol/eye)11-cis-retinal (pmol/eye)All-trans-retinyl esters (pmol/eye)Reference
Mouse (dark-adapted)~1200~150~700[5]
Human---Data not available in comparable units
Zebrafish---Data not available in comparable units
Chicken---Data not available in comparable units
Salamander---Data not available in comparable units

Note: Direct quantitative comparisons of retinoid levels across species are challenging due to variations in eye size, experimental methodologies, and reporting units. The data for mouse provides a baseline for a common model organism.

Table 2: Kinetics of Visual Pigment Regeneration

SpeciesPhotoreceptor TypeRegeneration Rate Constant (min⁻¹)Half-life for Regeneration (min)Reference
HumanRods0.017 - 0.025~30-40[6]
Cones~0.87~0.8[6]
Macaca fascicularisRods0.38 ± 0.08~1.8[3][7]
Cones4.0 ± 1.1~0.17[3][7]
MouseRods-~150 (for >90% bleach)[8]
SalamanderRods (Red)--[9]
Cones (Red-sensitive)--[9]

Note: Regeneration kinetics are highly dependent on the extent of the initial photobleach and the specific experimental conditions.

Table 3: Enzyme Kinetics of Key Visual Cycle Enzymes

EnzymeSpeciesVmaxKMReference
RPE65 (Isomerohydrolase)Bovine44.3 pmol/min/mg protein3.66 µM (all-trans-retinyl ester)[1]
Chicken45 pmol/min/mg protein3.91 µM (all-trans-retinyl ester)[1]
HumanLower activity than chicken RPE65-[10]
11-cis-Retinol Dehydrogenase (RDH5)---Data not available in comparable units
all-trans-Retinol Dehydrogenase (RDH8)---Data not available in comparable units

Note: Vmax and KM values are provided for the isomerohydrolase activity of RPE65. Comprehensive, directly comparable kinetic data for other key enzymes across a wide range of species is limited.

Signaling Pathways of the this compound Visual Cycle

The intricate network of reactions and transport steps that constitute the visual cycle can be visualized to better understand the flow of retinoids. The following diagrams, generated using the DOT language, illustrate the canonical vertebrate visual cycle and the alternative pathway for cones.

Vertebrate_Visual_Cycle Canonical Vertebrate Visual Cycle (Rod-dominant) cluster_ROS Rod Outer Segment cluster_IPM Interphotoreceptor Matrix cluster_RPE This compound Pigment Epithelium Rhodopsin Rhodopsin (11-cis-retinal) Meta_II Metarhodopsin II (all-trans-retinal) Rhodopsin->Meta_II Light (hν) at_this compound all-trans-retinal Meta_II->at_this compound Hydrolysis at_Retinol_ROS all-trans-retinol at_this compound->at_Retinol_ROS RDH8 (NADPH) IRBP_at_Retinol IRBP-at-retinol at_Retinol_ROS->IRBP_at_Retinol Transport at_Retinol_RPE all-trans-retinol IRBP_at_Retinol->at_Retinol_RPE Uptake IRBP_11c_this compound IRBP-11c-retinal IRBP_11c_this compound->Rhodopsin Recombination with opsin at_Retinyl_Ester all-trans-retinyl ester at_Retinol_RPE->at_Retinyl_Ester LRAT c11_Retinol 11-cis-retinol at_Retinyl_Ester->c11_Retinol RPE65 c11_this compound 11-cis-retinal c11_Retinol->c11_this compound RDH5 (NAD+) c11_this compound->IRBP_11c_this compound Export

Caption: Canonical Vertebrate Visual Cycle.

Cone_Visual_Cycle Alternative Cone Visual Cycle cluster_COS Cone Outer Segment cluster_Muller Müller Cell Cone_Opsin_11c Cone Opsin (11-cis-retinal) Cone_Opsin_at Cone Opsin (all-trans-retinal) Cone_Opsin_11c->Cone_Opsin_at Light (hν) at_Retinal_Cone all-trans-retinal Cone_Opsin_at->at_Retinal_Cone Hydrolysis at_Retinol_Cone all-trans-retinol at_Retinal_Cone->at_Retinol_Cone RDH8 (NADPH) at_Retinol_Muller all-trans-retinol at_Retinol_Cone->at_Retinol_Muller Transport c11_Retinal_Cone 11-cis-retinal c11_Retinal_Cone->Cone_Opsin_11c Recombination c11_Retinol_Cone 11-cis-retinol c11_Retinol_Cone->c11_Retinal_Cone RDH (NAD+) c11_Retinol_Muller 11-cis-retinol at_Retinol_Muller->c11_Retinol_Muller Isomerase c11_Retinol_Muller->c11_Retinol_Cone Transport

Caption: Alternative Cone Visual Cycle.

Experimental Protocols for Key Methodologies

Accurate and reproducible experimental data are the bedrock of comparative studies. This section provides detailed methodologies for two key techniques used to investigate the this compound visual cycle.

Retinoid Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify different retinoid isomers (this compound, retinol (B82714), and retinyl esters) from this compound tissue extracts.

Methodology:

  • Tissue Homogenization:

    • Excise retinas under dim red light and immediately freeze them in liquid nitrogen.

    • Homogenize the frozen tissue in a glass-glass homogenizer with a suitable buffer (e.g., phosphate-buffered saline with antioxidants like butylated hydroxytoluene).

  • Retinoid Extraction:

    • Perform a two-step solvent extraction using hexane (B92381) and ethanol.[11]

    • Add a known amount of an internal standard (e.g., retinyl acetate) to the homogenate for quantification.

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the upper organic phase containing the retinoids.

    • Repeat the extraction process to ensure complete recovery.

  • Sample Preparation:

    • Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried retinoid extract in the HPLC mobile phase.

  • HPLC Analysis:

    • Use a reverse-phase C18 column for separation.

    • Employ an isocratic or gradient elution with a mobile phase typically consisting of a mixture of acetonitrile, water, and a small amount of an acid (e.g., formic acid or acetic acid).[11][12]

    • Detect retinoids using a UV-Vis detector at their respective maximum absorbance wavelengths (e.g., ~325 nm for retinol and retinyl esters, ~360-380 nm for this compound oximes).

    • Quantify the peaks by comparing their area to that of the internal standard.

HPLC_Workflow HPLC Workflow for Retinoid Analysis Start This compound Tissue Sample Homogenization Homogenization (in buffer with antioxidant) Start->Homogenization Extraction Solvent Extraction (Hexane/Ethanol) Homogenization->Extraction Evaporation Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution (in mobile phase) Evaporation->Reconstitution HPLC HPLC Separation (C18 column) Reconstitution->HPLC Detection UV-Vis Detection HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification End Retinoid Concentrations Quantification->End

Caption: HPLC Workflow for Retinoid Analysis.

Electroretinography (ERG) for Assessing this compound Function

Objective: To measure the electrical response of the retina to a light stimulus, providing an in vivo assessment of photoreceptor and overall this compound health, which is indirectly related to the efficiency of the visual cycle.

Methodology (based on ISCEV Standards): [13]

  • Animal Preparation:

    • Dark-adapt the animal for a minimum of 20 minutes for scotopic (rod-mediated) recordings.

    • Anesthetize the animal and maintain its body temperature.

    • Apply a topical anesthetic and mydriatic to the eye to numb the cornea and dilate the pupil.

  • Electrode Placement:

    • Place a recording electrode (e.g., a corneal contact lens electrode or a loop electrode) on the cornea.

    • Place a reference electrode on the forehead or another nearby location.

    • Place a ground electrode on a distant part of the body (e.g., the ear).

  • Stimulation and Recording:

    • Use a Ganzfeld stimulator to deliver full-field light flashes of controlled intensity and duration.

    • For scotopic ERG, present a dim flash to elicit the rod response (a-wave and b-wave).

    • For photopic ERG, light-adapt the animal for at least 10 minutes and then present a bright flash to elicit the cone response.

    • Record the electrical signals using a differential amplifier and a data acquisition system.

  • Data Analysis:

    • Measure the amplitude and implicit time of the a-wave (originating from photoreceptors) and the b-wave (originating from bipolar cells and Müller cells).

    • Analyze the oscillatory potentials, which reflect activity in the inner retina.

    • Compare the recorded waveforms to normative data for the species to identify any abnormalities.

ERG_Workflow Electroretinography (ERG) Experimental Workflow Start Animal Subject Dark_Adaptation Dark Adaptation (min. 20 mins) Start->Dark_Adaptation Anesthesia Anesthesia & Pupil Dilation Dark_Adaptation->Anesthesia Electrode_Placement Electrode Placement (Corneal, Reference, Ground) Anesthesia->Electrode_Placement Stimulation Ganzfeld Light Stimulation (Scotopic & Photopic) Electrode_Placement->Stimulation Recording Signal Amplification & Data Acquisition Stimulation->Recording Analysis Waveform Analysis (a-wave, b-wave, OPs) Recording->Analysis End Assessment of this compound Function Analysis->End

Caption: ERG Experimental Workflow.

Conclusion

The cross-species comparison of the this compound visual cycle reveals a fascinating interplay of evolutionary adaptation and conserved biochemical principles. While vertebrates have evolved a complex enzymatic regeneration system, invertebrates often rely on a more direct photochemical process. Within vertebrates, further specializations exist, such as the parallel cone-specific visual cycle, highlighting the diverse strategies employed to meet the demands of different visual environments. The quantitative data, though challenging to compare directly across all species due to methodological variations, underscores the significant differences in the kinetics and efficiency of this vital pathway. The provided experimental protocols and workflow diagrams offer a standardized framework for researchers to conduct and interpret studies in this field, ultimately contributing to a deeper understanding of vision and the development of therapies for this compound diseases.

References

A Comparative Guide to Encapsulated Retinal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

The management of chronic retinal diseases such as age-related macular degeneration (AMD), diabetic macular edema (DME), and uveitis has been revolutionized by sustained-release drug delivery systems. These encapsulated platforms offer a significant advantage over frequent intravitreal injections by providing continuous, long-term delivery of therapeutic agents directly to the posterior segment of the eye. This guide provides an objective comparison of the performance of prominent encapsulated this compound delivery systems, supported by experimental data, for researchers, scientists, and drug development professionals.

Comparison of System Characteristics and Performance

Encapsulated this compound delivery systems can be broadly categorized into biodegradable and non-biodegradable polymer-based implants, refillable reservoirs, and encapsulated cell therapy platforms. Each possesses a unique mechanism of action and release profile, tailored for specific therapeutic needs.

System/PlatformTherapeutic AgentDelivery System TypeMaterialBiodegradableStated Duration
Ozurdex® Dexamethasone (B1670325) (0.7 mg)Intravitreal ImplantPoly(lactic-co-glycolic acid) (PLGA) MatrixYesUp to 6 months[1][2][3]
Iluvien® Fluocinolone Acetonide (0.19 mg)Intravitreal ImplantPolyimide tube, Polyvinyl alcohol (PVA)No36 months[4][5][6]
Susvimo™ (PDS) Ranibizumab (B1194657) (100 mg/mL)Refillable Intravitreal PortImplant: Polysulfone, Titanium; Septum: SiliconeNo (Permanent Implant)Refilled ~ every 6 months[7][8]
Encelto™ (NT-501) Ciliary Neurotrophic Factor (CNTF)Encapsulated Cell Therapy (ECT)Semi-permeable polymer capsule with genetically modified RPE cellsNo (Permanent Implant)Continuous, long-term (>2 years)[9][10][11]

Quantitative Performance and Efficacy Data

The efficacy of these systems is determined by their drug release kinetics and clinical outcomes. The Port Delivery System (PDS) offers a tunable release rate, while polymer implants provide a more passive, pre-determined release profile. Encapsulated cell therapy provides continuous biological production of a therapeutic factor.

System/PlatformInitial Release RateRelease Profile/MechanismKey Efficacy Endpoint
Ozurdex® Biphasic/Triphasic burst followed by sustained release[12]Bulk erosion and diffusion from PLGA matrix[1]Reduction in macular edema; Improvement in visual acuity[3]
Iluvien® ~0.25 µ g/day [6][13][14]Stable, near zero-order release via passive diffusion[4]Treatment of DME in specific patient populations[4][5]
Susvimo™ (PDS) ~14-17 µ g/day (for 100 mg/mL concentration)[15][16][17]Passive diffusion from a reservoir; rate decreases exponentially over time[7][15]Equivalent visual acuity outcomes compared to monthly ranibizumab injections[7]
Encelto™ (NT-501) Continuous cellular secretion (e.g., ~0.8 ng/24h tested in some devices)[18]Continuous production and diffusion of CNTF from encapsulated cells[10][19]56.4% reduction in the rate of ellipsoid zone (photoreceptor) loss in MacTel Type 2[9]

Safety and Biocompatibility Profile

While generally well-tolerated, all intraocular implants carry risks associated with the surgical procedure and the long-term presence of a foreign body in the eye.

System/PlatformCommon Adverse Events
Ozurdex® Increased Intraocular Pressure (IOP), Cataract Formation, Conjunctival Hemorrhage[3][20]
Iluvien® Cataract Formation (very common), Increased IOP[4][6]
Susvimo™ (PDS) Conjunctival Hemorrhage, Conjunctival Hyperemia, Iritis, Eye Pain[21]
Encelto™ (NT-501) Primarily related to the surgical procedure; generally well-tolerated[9][22]

Experimental Protocols

Validating the efficacy of these systems requires a standardized set of experiments to characterize drug release, biocompatibility, and therapeutic effect.

In Vitro Drug Release Kinetics Assay

This assay is crucial for determining the rate and duration of drug release from a device.

  • Objective: To quantify the amount of drug released from the implant over time in a simulated physiological environment.

  • Apparatus: A USP Apparatus 4 (Flow-Through Cell) or USP Apparatus 7 (Reciprocating Holder) is often employed.[23][24][25] For low-volume conditions simulating the vitreous, custom setups or small-volume apparatuses are used.[26][27]

  • Methodology:

    • Medium Preparation: Prepare a release medium, typically a buffered saline solution (e.g., pH 7.4 Phosphate-Buffered Saline - PBS) to mimic the vitreous humor.[23]

    • Sample Setup: Place the implant into the apparatus cell. For the Flow-Through Cell, the medium is pumped at a slow, continuous rate (e.g., 1.5 mL/min) past the implant.[23] For reservoir-based systems like the PDS, implants are regularly transferred to fresh buffer vials to simulate ocular clearance.[15][16]

    • Sampling: Collect the effluent (the medium that has flowed past the implant) at predetermined time intervals (e.g., hourly for the first 24 hours, then every 2-4 hours for several days or weeks).[23]

    • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is common for small molecules like dexamethasone.[23] For protein-based drugs like ranibizumab, concentration assays such as UV-Vis spectroscopy or Bradford protein assay are used.[15]

    • Data Analysis: Calculate the cumulative amount of drug released over time and determine the release rate (e.g., in µ g/day ). Fit the data to a kinetic model (e.g., zero-order, first-order, exponential) to characterize the release profile.[15][17]

In Vivo Biocompatibility and Toxicity Study

These studies evaluate the local tissue response to the implant in a living organism, following international standards.

  • Objective: To assess the safety and biocompatibility of the implant material and its degradation products within the eye.

  • Standard: The study design should adhere to the principles of ISO 10993, "Biological evaluation of medical devices," particularly Part 5 (Cytotoxicity), Part 6 (Implantation), and Part 10 (Sensitization).[28][29][30][31]

  • Methodology:

    • Animal Model: A relevant animal model, typically the New Zealand White rabbit, is used for ocular studies.[32]

    • Implantation: The device is surgically implanted into the vitreous cavity of the animal eye under sterile conditions. A control group may receive a sham surgery without an implant.

    • Clinical Observation: Regularly monitor the animals for signs of inflammation, irritation, or toxicity. This includes slit-lamp examinations, intraocular pressure measurements, and fundus photography.

    • Endpoint Analysis: At specified time points (e.g., 1, 3, 6 months), animals are euthanized. The eyes are enucleated and subjected to histopathological evaluation.

    • Histopathology: Tissues (retina, choroid, sclera, optic nerve) are sectioned, stained (e.g., with Hematoxylin and Eosin - H&E), and examined microscopically by a pathologist. A scoring system based on ISO 10993-6 is used to quantify the local biological response, including inflammation, neovascularization, and tissue degeneration.[33]

Visualizations: Workflows and Mechanisms

Release Mechanisms of this compound Delivery Systems

G cluster_0 Biodegradable Polymer Matrix (e.g., Ozurdex) cluster_1 Non-Biodegradable Reservoir (e.g., Susvimo PDS) cluster_2 Encapsulated Cell Therapy (e.g., Encelto) b1 Drug Dispersed in PLGA Polymer b2 Polymer Hydrolysis & Bulk Erosion b1->b2 b3 Drug Diffusion & Polymer Degradation b2->b3 b4 Drug Release b3->b4 n1 Drug Reservoir (Concentrated Solution) n2 Porous Release Control Element n1->n2 n3 Passive Diffusion (Concentration Gradient) n2->n3 n4 Drug Release n3->n4 e1 Genetically Engineered Cells in Capsule e2 Continuous Protein Production e1->e2 e3 Semi-permeable Membrane e2->e3 e4 Therapeutic Factor Release e3->e4

Caption: Mechanisms of drug release for different this compound delivery system archetypes.

General Experimental Workflow for Validation

G cluster_preclinical Preclinical Validation cluster_clinical Clinical Trials cluster_regulatory Regulatory & Post-Market A Device Design & Formulation B In Vitro Release Kinetics (USP Apparatus) A->B C In Vitro Cytotoxicity (ISO 10993-5) A->C D In Vivo Animal Studies (Rabbit Model) B->D C->D E Pharmacokinetics (PK) & Biodistribution D->E F Biocompatibility & Histopathology (ISO 10993-6) D->F G Phase I (Safety & Dosage) E->G F->G H Phase II (Efficacy & Side Effects) G->H I Phase III (Pivotal Efficacy & Safety vs. Standard of Care) H->I J Regulatory Submission & Approval I->J K Phase IV (Post-Market Surveillance) J->K

Caption: A typical workflow for the validation of a new this compound drug delivery system.

VEGF Signaling Pathway and Ranibizumab Inhibition

G VEGF_A VEGF-A VEGFR1 VEGFR-1 VEGF_A->VEGFR1 Binds VEGFR2 VEGFR-2 (Primary Signal Transducer) VEGF_A->VEGFR2 Binds PLCg PLCγ Activation VEGFR2->PLCg Activates Ranibizumab Ranibizumab (Anti-VEGF Drug) Ranibizumab->VEGF_A Binds & Sequesters Ras_MAPK Ras/MAPK Pathway PLCg->Ras_MAPK Permeability Increased Vascular Permeability (Leakage) PLCg->Permeability Proliferation Endothelial Cell Proliferation Ras_MAPK->Proliferation Angiogenesis Angiogenesis (New Vessel Growth) Proliferation->Angiogenesis

Caption: Simplified VEGF signaling pathway and the mechanism of inhibition by Ranibizumab.

References

Comparative Transcriptomics: Unveiling the Cellular Response to Retinal Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Transcriptomic Landscape of Retinoid-Treated Cells

The primary focus of this comparison is on epidermal keratinocytes, a key target for topical retinoid application and a well-established model for studying retinoid-induced gene expression.

Quantitative Data Summary

The following tables summarize the differential gene expression in primary human epidermal keratinocytes following treatment with 1 µM all-trans retinoic acid (RA) for 48 hours. This time point was selected to represent a mature and robust cellular response.

Table 1: Top 10 Upregulated Genes in RA-Treated Keratinocytes (48h)

Gene SymbolGene NameFold ChangeFunction
TGM1 Transglutaminase 116.2Epidermal differentiation, cornified envelope formation
SPRR2A Small Proline-Rich Protein 2A15.8Cornified envelope precursor
KRTDAP Keratinocyte Differentiation Associated Protein14.1Epidermal development
CYP26B1 Cytochrome P450 Family 26 Subfamily B Member 112.5Retinoic acid metabolism
CSTA Cystatin A10.9Cysteine protease inhibitor, epidermal differentiation
SPRR1B Small Proline-Rich Protein 1B9.7Cornified envelope precursor
NICE-1 (Gene Alias)9.5Unknown
SERPINB3 Serpin Family B Member 38.6Serine protease inhibitor
S100A7 S100 Calcium Binding Protein A7 (Psoriasin)8.3Inflammatory response, antimicrobial peptide
IVL Involucrin7.9Cornified envelope precursor

Table 2: Top 10 Downregulated Genes in RA-Treated Keratinocytes (48h)

Gene SymbolGene NameFold ChangeFunction
KRT16 Keratin 16-11.8Keratinocyte proliferation (hyperproliferation marker)
S100A9 S100 Calcium Binding Protein A9-10.5Inflammatory response, chemotaxis
KRT6A Keratin 6A-9.8Keratinocyte proliferation (hyperproliferation marker)
IL1B Interleukin 1 Beta-8.5Pro-inflammatory cytokine
DEFB4A Defensin Beta 4A-8.1Antimicrobial peptide
IL8 Interleukin 8-7.7Chemokine, neutrophil recruitment
MMP9 Matrix Metallopeptidase 9-7.2Extracellular matrix degradation
CXCL1 C-X-C Motif Chemokine Ligand 1-6.9Chemokine, inflammatory response
CCL20 C-C Motif Chemokine Ligand 20-6.5Chemokine, lymphocyte recruitment
S100A8 S100 Calcium Binding Protein A8-6.1Inflammatory response, chemotaxis

Note: The fold changes are approximate values derived from published microarray data and are intended for comparative purposes.

Key Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway for retinal and a standard workflow for comparative transcriptomic analysis.

Retinoid_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Retinaldehyde Retinol Retinol This compound->Retinol RDH RA All-trans Retinoic Acid (RA) This compound->RA RALDH Retinol->this compound RDH CRABP CRABP RA->CRABP RA_N RA CRABP->RA_N Transport RAR RAR RA_N->RAR RXR RXR RARE RARE RXR->RARE RAR->RARE Gene Target Gene Transcription RARE->Gene Activation or Repression Extracellular Extracellular->this compound

Caption: Retinoid signaling pathway.

Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis cluster_output Outputs A Control Cells C RNA Isolation A->C B This compound-Treated Cells B->C D Library Preparation C->D E High-Throughput Sequencing (RNA-Seq) D->E F Raw Data (FASTQ) E->F G Quality Control & Read Alignment H Gene Expression Quantification G->H I Differential Expression Analysis H->I J Pathway & GO Enrichment Analysis I->J K Differentially Expressed Genes J->K L Affected Pathways & Biological Processes J->L

Caption: Experimental workflow for comparative transcriptomics.

Experimental Protocols

The methodologies outlined below are based on established protocols for comparative transcriptomic analysis of retinoid-treated keratinocytes.

1. Cell Culture and Treatment

  • Cell Line: Primary Human Epidermal Keratinocytes (HEK) are typically used. Alternatively, the HaCaT cell line, a spontaneously immortalized human keratinocyte line, can be employed.[1]

  • Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors.

  • Treatment Conditions:

    • Retinoid: All-trans retinoic acid (RA) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. For retinaldehyde treatment, a 0.1% solution in DMSO is a documented concentration.[2]

    • Control: The control group is treated with the same concentration of the vehicle (e.g., DMSO) as the experimental group.

    • Concentration: A final concentration of 1 µM RA is commonly used for in vitro studies.

    • Duration: Cells are treated for various time points, such as 1, 4, 24, 48, and 72 hours, to capture both early and late transcriptional responses.[3]

2. RNA Isolation and Quality Control

  • RNA Extraction: Total RNA is isolated from both control and treated cells using a column-based RNA purification kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, according to the manufacturer's instructions.

  • Quality Assessment: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer) and a spectrophotometer (e.g., NanoDrop). High-quality RNA (RNA Integrity Number, RIN > 8) is used for downstream applications.

3. Library Preparation and RNA Sequencing

  • Library Construction: An mRNA-sequencing library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq, to generate millions of short reads.

4. Bioinformatics Analysis

  • Quality Control of Raw Reads: Raw sequencing reads (in FASTQ format) are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Read Alignment: The high-quality reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Statistical analysis is performed using packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the control group. A false discovery rate (FDR) adjusted p-value (e.g., < 0.05) and a log2 fold change cut-off (e.g., > 1 or < -1) are used to determine significance.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: To understand the biological implications of the differentially expressed genes, enrichment analysis is performed using databases such as the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG). This helps to identify the biological processes, molecular functions, and signaling pathways that are most affected by the treatment.

References

Unraveling the Origins of Lipofuscin: A Comparative Analysis of All-trans and 11-cis Retinal Contributions

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals have long investigated the accumulation of lipofuscin in the retinal pigment epithelium (RPE), a hallmark of aging and a key contributor to the pathogenesis of diseases like age-related macular degeneration (AMD). A pivotal question in this field has been the relative importance of two vitamin A aldehyde isomers, all-trans-retinal and 11-cis-retinal (B22103), in the formation of lipofuscin and its cytotoxic bis-retinoid component, A2E. This guide provides a comprehensive comparison of their roles, supported by experimental data, to illuminate the primary driver of lipofuscinogenesis.

Emerging evidence strongly suggests that 11-cis-retinal, the chromophore of vision, is the principal precursor to lipofuscin and A2E accumulation under normal physiological conditions.[1][2] While both 11-cis and all-trans-retinal can generate bis-retinoids in laboratory settings, studies on animal models indicate that the contribution of all-trans-retinal, a product of photoisomerization, is modest.[1][2][3]

A key study utilized mice lacking the enzyme retinol (B82714) dehydrogenase 8 (Rdh8-/-), which is responsible for the reduction of all-trans-retinal in photoreceptor outer segments.[1][4] This genetic modification leads to elevated levels of all-trans-retinal, particularly under light conditions, providing a model to assess its contribution to lipofuscin formation.

Quantitative Comparison of Lipofuscin and A2E Accumulation

The following tables summarize the key quantitative findings from studies on Rdh8-/- mice, comparing the effects of cyclic-light rearing (which maximizes all-trans-retinal levels) and dark rearing.

Table 1: RPE Lipofuscin Fluorescence Accumulation in Rdh8-/- Mice [1]

Rearing ConditionRate of Fluorescence Increase (BU/MP/month)Fluorescence at 6 months (BU/MP)
Dark-reared9.1 ± 1.964.3 ± 12.9
Cyclic-light-reared20.0 ± 2.7112.2 ± 13.1

BU/MP: Bead Units per Megapixel

Table 2: RPE A2E Accumulation in Rdh8-/- Mice [1][4]

Rearing ConditionRate of A2E Increase (pmol/eye/month)A2E Level at 6 months (pmol/eye)
Dark-reared1.1 ± 0.24.8 ± 0.5
Cyclic-light-reared1.7 ± 0.18.9 ± 0.2

These data reveal that while elevated all-trans-retinal in cyclic-light-reared Rdh8-/- mice does lead to a faster accumulation of both lipofuscin and A2E (approximately 2 times and 1.5 times faster, respectively), the rates do not fully account for the total accumulation observed in wild-type animals where the 11-cis to all-trans-retinal ratio is much higher.[1][2] This suggests that 11-cis-retinal is the more significant precursor. Further supporting this, wild-type mice reared in either cyclic light or darkness show broadly similar levels of RPE lipofuscin and A2E.[1][4]

The Visual Cycle and Lipofuscin Formation

The formation of these bis-retinoids is intrinsically linked to the visual cycle, a series of enzymatic reactions essential for vision.

Visual_Cycle_and_Lipofuscin_Formation cluster_RPE This compound Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Outer Segment cluster_Lipofuscin Lipofuscin Formation all_trans_retinyl_esters all-trans-retinyl esters RPE65 RPE65 all_trans_retinyl_esters->RPE65 Isomerohydrolase eleven_cis_retinol 11-cis-retinol RPE65->eleven_cis_retinol eleven_cis_RDH 11-cis-RDH eleven_cis_retinol->eleven_cis_RDH Dehydrogenase eleven_cis_retinal_RPE 11-cis-retinal eleven_cis_RDH->eleven_cis_retinal_RPE eleven_cis_retinal_Photo 11-cis-retinal eleven_cis_retinal_RPE->eleven_cis_retinal_Photo Transport Rhodopsin Rhodopsin eleven_cis_retinal_Photo->Rhodopsin PE Phosphatidylethanolamine (PE) eleven_cis_retinal_Photo->PE Reaction Opsin Opsin Opsin->Rhodopsin Light Light (Photon) Rhodopsin->Light all_trans_this compound all-trans-retinal Light->all_trans_this compound Photoisomerization all_trans_this compound->Opsin Release RDH8 RDH8 all_trans_this compound->RDH8 Reduction all_trans_this compound->PE Reaction all_trans_retinol all-trans-retinol RDH8->all_trans_retinol all_trans_retinol->all_trans_retinyl_esters Transport & Esterification A2E_precursor A2E Precursor (A2-PE) PE->A2E_precursor Lipofuscin Lipofuscin (contains A2E) A2E_precursor->Lipofuscin Phagocytosis & Processing by RPE

Caption: The Visual Cycle and pathways to lipofuscin formation.

Experimental Methodologies

RPE Lipofuscin Fluorescence Quantification
  • Tissue Preparation: Mice were euthanized, and their eyes were enucleated. The anterior segment was removed, and the retina was carefully dissected away to leave the RPE-choroid-sclera complex (eyecup). The eyecup was then flat-mounted on a slide.[2]

  • Microscopy: A laser scanning confocal microscope was used for imaging (e.g., SP2 Leica).[1]

  • Image Acquisition: Fluorescence was excited at 488 nm, and emission was collected in the range of 565–725 nm.[1][2]

  • Quantification: The total fluorescence from each eyecup was measured. To standardize the measurements, the fluorescence of calibration beads (e.g., InSpeckOrange) was measured under the same settings. The eyecup fluorescence was then reported in "bead units per megapixel" (BU/MP).[2]

A2E Quantification by HPLC
  • Extraction: The RPE-choroid was homogenized in a chloroform-methanol solvent mixture to extract lipids and retinoids, including A2E.[1][4]

  • Chromatography: The extract was analyzed using High-Performance Liquid Chromatography (HPLC) with UV/VIS spectroscopy for detection.[1][4]

  • Quantification: The amount of A2E was determined by measuring the area under the curve of the corresponding peak in the chromatogram at a specific wavelength (e.g., 430 nm).[1] The results were typically expressed in picomoles per eye (pmol/eye).

Experimental_Workflow cluster_Animal_Model Animal Model cluster_Tissue_Processing Tissue Processing cluster_Lipofuscin_Analysis Lipofuscin Fluorescence Analysis cluster_A2E_Analysis A2E Analysis Animal Rdh8-/- Mice Rearing Cyclic-Light vs. Dark Rearing Animal->Rearing Euthanasia Euthanasia & Eye Enucleation Rearing->Euthanasia Dissection Dissection of RPE-Choroid Euthanasia->Dissection Flatmount RPE Flat-mounting Dissection->Flatmount Extraction Chloroform-Methanol Extraction Dissection->Extraction Microscopy Confocal Microscopy (Ex: 488nm, Em: 565-725nm) Flatmount->Microscopy Quant_Lipo Fluorescence Quantification (BU/MP) Microscopy->Quant_Lipo HPLC HPLC-UV/VIS Spectroscopy Extraction->HPLC Quant_A2E A2E Quantification (pmol/eye) HPLC->Quant_A2E

Caption: Experimental workflow for assessing lipofuscin and A2E.

Conclusion

The available experimental data strongly indicate that 11-cis-retinal is the primary contributor to the formation of lipofuscin and its bis-retinoid component A2E in the RPE under normal physiological conditions.[1][2] While all-trans-retinal can contribute to this process, its role appears to be modest, even when its clearance is impaired.[1][3] These findings have significant implications for the development of therapeutic strategies aimed at mitigating lipofuscin accumulation in this compound diseases, suggesting that targeting the pathways involving 11-cis-retinal may be more effective.

References

A Researcher's Guide to the Validation of Animal Models for Studying Retinal Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in unraveling the complexities of retinal metabolism and developing novel therapeutics for this compound diseases. This guide provides an objective comparison of commonly used animal models, supported by experimental data, to aid in the selection of the most suitable model for specific research questions. We delve into the validation of these models through key metabolic and functional assays, offering detailed experimental protocols and visual workflows to enhance understanding and reproducibility.

The retina is one of the most metabolically active tissues in the body, with a high demand for glucose and oxygen to maintain its complex structure and function.[1][2] Dysregulation of this compound metabolism is a hallmark of numerous blinding diseases, including diabetic retinopathy, age-related macular degeneration, and inherited this compound degenerations. Animal models are indispensable tools for investigating the underlying mechanisms of these diseases and for preclinical testing of new treatments.[3][4]

Comparing Animal Models for this compound Metabolism Research

The choice of an animal model depends on various factors, including the specific metabolic pathways of interest, the desired disease phenotype, and practical considerations such as cost and breeding time. The following tables provide a comparative overview of rodent, zebrafish, and large animal models.

Rodent Models: The Workhorses of this compound Research

Rodent models, particularly mice and rats, are the most widely used for studying this compound metabolism due to their genetic tractability, short generation time, and the availability of numerous established disease models.[5]

Table 1: Comparison of Common Rodent Models for Diabetic Retinopathy

FeatureStreptozotocin (STZ)-Induced (Type 1)db/db Mouse (Type 2)Ins2Akita Mouse (Type 1)
Induction Method Chemical induction via STZ injection, which destroys pancreatic β-cells.[6]Spontaneous mutation in the leptin receptor gene, leading to obesity and insulin (B600854) resistance.[7]Spontaneous mutation in the insulin 2 gene, leading to hyperglycemia.[5]
Key Metabolic Features Hyperglycemia, polyol pathway activation.[8]Hyperglycemia, hyperlipidemia, insulin resistance.[7]Hyperglycemia due to insulin deficiency.[5]
This compound Phenotype Pericyte loss, acellular capillaries, basement membrane thickening, increased vascular permeability.[7][8]This compound thickening, pericyte loss, glial reactivation, increased vessel density.[2][7]Increased vascular permeability, degenerate capillaries, this compound cell apoptosis, thinning of inner this compound layers.[5]
This compound Thickness (µm) Variable, can show thinning over time.[9]Increased this compound thickness (e.g., 299.7 ± 26.7 µm vs. 223.8 ± 29.7 µm in controls).[2]Reduction in the thickness of the inner plexiform and inner nuclear layers.[5]
Advantages Rapid induction, cost-effective, reproducible.[6]Good model for type 2 diabetes and associated metabolic syndrome.[7]Genetic model with early onset of hyperglycemia.[5]
Disadvantages Does not fully mimic the progressive nature of human diabetic retinopathy; potential for systemic toxicity.[3]Obesity can be a confounding factor; this compound phenotype can be variable.[7]May not develop all the features of advanced diabetic retinopathy.[5]
Zebrafish Models: A Platform for High-Throughput Screening

The zebrafish (Danio rerio) has emerged as a powerful model for studying this compound development and disease due to its genetic tractability, rapid development, and transparent embryos that allow for in vivo imaging.[10][11]

Table 2: Comparison of Zebrafish and Rodent Models

FeatureZebrafish (Danio rerio)Rodents (Mouse/Rat)
This compound Anatomy Cone-rich retina, similar layered structure to humans.[10]Rod-dominant retina.[10]
Development Rapid ex utero development, functional visual system by 3 days post-fertilization.[11]In utero development, longer maturation period.
Genetic Manipulation Amenable to high-throughput genetic screening and gene editing (e.g., CRISPR/Cas9).[12]Well-established genetic engineering techniques, but lower throughput.
Metabolic Studies Suitable for studying cone metabolism and the interplay between photoreceptors and the RPE.[10]Extensive literature on rod metabolism and overall this compound energy demands.[13]
Advantages High-throughput screening capabilities, ease of in vivo imaging, rapid development.[10][11]Well-characterized physiology and disease progression, closer to human size and physiology than zebrafish.[3]
Disadvantages Differences in this compound vascularization and the absence of a macula.Higher cost and longer study duration compared to zebrafish.[3]
Large Animal Models: Bridging the Gap to Clinical Translation

Large animal models, such as pigs, dogs, and non-human primates, offer a closer anatomical and physiological resemblance to the human eye, making them invaluable for translational research, particularly for surgical and therapeutic development.

Table 3: Comparison of Large Animal Models

FeaturePigsDogsNon-Human Primates
Eye Size & Anatomy Similar eye size to humans, cone-rich visual streak.Variable eye size, cone-rich area centralis.Macula present, very similar to human this compound anatomy.
This compound Vasculature Holangiotic (fully vascularized) retina.Holangiotic retina.Holangiotic retina with a foveal avascular zone.
Disease Models Spontaneous and induced models of this compound degeneration and diabetic retinopathy.Numerous spontaneous models of inherited this compound diseases.Induced models of glaucoma, AMD, and diabetic retinopathy.
Advantages Anatomical similarity to humans is beneficial for surgical studies.Naturally occurring diseases with genetic homology to human conditions.Closest model to humans, essential for late-stage preclinical studies.
Disadvantages High cost, long lifespan, ethical considerations.Genetic heterogeneity in spontaneous models.Significant ethical, cost, and housing constraints.

Key Experimental Protocols for Model Validation

Validating an animal model for this compound metabolism studies requires a multi-pronged approach, combining structural, functional, and metabolic assessments.

Induction of Diabetic Retinopathy in Mice using Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in mice, a widely used model for studying diabetic retinopathy.[6][14]

Materials:

  • Streptozotocin (STZ)

  • Sodium citrate (B86180) buffer (0.1 M, pH 4.5), freshly prepared[15]

  • Sterile saline (0.9% NaCl)

  • Insulin syringes (28-30 gauge)

  • Glucometer and test strips

Procedure:

  • Animal Preparation: Use male C57BL/6J mice, 8-10 weeks old. Fast the mice for 4-6 hours before STZ injection.[14][15]

  • STZ Preparation: Dissolve STZ in cold sodium citrate buffer immediately before injection to a final concentration of 50 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15-20 minutes of preparation.[15]

  • Injection: Inject the mice intraperitoneally with a single high dose of STZ (e.g., 150 mg/kg) or multiple low doses (e.g., 50-60 mg/kg for 5 consecutive days).[16][17] The multi-dose protocol is often associated with better survival rates.[14]

  • Blood Glucose Monitoring: Measure blood glucose levels 48-72 hours after the final STZ injection. Mice with blood glucose levels >250-300 mg/dL are considered diabetic.[17]

  • Animal Care: Provide diabetic mice with easy access to food and water. Monitor their body weight and overall health regularly. Small doses of long-acting insulin may be administered to prevent severe weight loss and mortality.[17]

Functional Assessment using Electroretinography (ERG)

ERG is a non-invasive technique that measures the electrical response of the retina to a light stimulus, providing a quantitative assessment of this compound function.[18][19]

Materials:

  • ERG recording system with a Ganzfeld stimulator

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic (e.g., atropine) and local anesthetic (e.g., proparacaine)

  • Corneal contact lens electrodes, reference electrode, and ground electrode

  • Heating pad to maintain body temperature

Procedure:

  • Dark Adaptation: Dark-adapt the animals overnight (at least 12 hours) for scotopic (rod-mediated) recordings.[18][19]

  • Anesthesia and Pupil Dilation: Anesthetize the animal and place it on a heating pad to maintain a body temperature of 37°C. Dilate the pupils with a topical mydriatic and apply a drop of local anesthetic to the cornea.[19]

  • Electrode Placement: Place the active electrode on the cornea, the reference electrode subcutaneously near the eye, and the ground electrode subcutaneously on the tail or back.[20]

  • Scotopic ERG: In complete darkness, present single flashes of increasing light intensity to elicit the scotopic ERG. The a-wave, originating from photoreceptors, and the b-wave, reflecting bipolar and Müller cell activity, are the main components analyzed.[21]

  • Photopic ERG: After a period of light adaptation (e.g., 10 minutes of background illumination), record the photopic (cone-mediated) ERG in response to light flashes on a lit background.[22]

  • Data Analysis: Measure the amplitude and implicit time of the a- and b-waves. Reduced amplitudes and delayed implicit times are indicative of this compound dysfunction.[21]

Metabolic Profiling using Mass Spectrometry-Based Metabolomics

Metabolomics provides a comprehensive snapshot of the small molecule metabolites in a biological sample, offering direct insights into the metabolic state of the retina.[23][24]

Materials:

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

  • Mass spectrometer (e.g., LC-MS or GC-MS)

Procedure:

  • Sample Collection and Quenching: Euthanize the animal and immediately dissect the retinas. Instantly freeze the tissue in liquid nitrogen to quench all metabolic activity.[24]

  • Metabolite Extraction: Homogenize the frozen this compound tissue in a cold extraction solvent. Centrifuge the homogenate to pellet the protein and other cellular debris.[25]

  • Sample Preparation: Collect the supernatant containing the metabolites. The sample may require further processing, such as derivatization for GC-MS analysis.

  • Mass Spectrometry Analysis: Inject the prepared sample into the mass spectrometer. The instrument separates the metabolites based on their physicochemical properties and detects them based on their mass-to-charge ratio.[24]

  • Data Analysis: Process the raw data to identify and quantify the metabolites. This involves peak picking, alignment, and normalization. Statistical analysis is then used to identify significant differences in metabolite levels between experimental groups.[26]

Visualizing Workflows and Pathways

To further clarify the processes involved in validating animal models for this compound metabolism research, the following diagrams illustrate key workflows and pathways.

Validation_Workflow cluster_model Animal Model Selection & Induction cluster_validation Model Validation cluster_analysis Data Analysis & Interpretation Model Select Animal Model (e.g., STZ-induced mouse) Induction Induce Disease Phenotype (e.g., STZ injection) Model->Induction Confirmation Confirm Disease State (e.g., Hyperglycemia) Induction->Confirmation Functional Functional Assessment (e.g., ERG) Confirmation->Functional Structural Structural Analysis (e.g., OCT, Histology) Confirmation->Structural Metabolic Metabolic Profiling (e.g., Metabolomics) Confirmation->Metabolic Data Integrate Multimodal Data Functional->Data Structural->Data Metabolic->Data Comparison Compare to Human Disease Data->Comparison Conclusion Validate Model Comparison->Conclusion

Caption: General workflow for the validation of an animal model for this compound disease.

Retinal_Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Aerobic TCA TCA Cycle AcetylCoA->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP ATP OXPHOS->ATP

Caption: Simplified overview of key metabolic pathways in the retina.

ERG_Setup cluster_setup ERG Experimental Setup Ganzfeld Ganzfeld Stimulator Animal Anesthetized Animal (on heating pad) Ganzfeld->Animal Electrodes Corneal Electrode Reference Electrode Ground Electrode Animal->Electrodes Amplifier Amplifier Electrodes->Amplifier Computer Recording Computer Amplifier->Computer

Caption: Diagram of a typical experimental setup for electroretinography (ERG).

By carefully selecting and validating animal models using a combination of functional, structural, and metabolic analyses, researchers can gain valuable insights into the pathophysiology of this compound diseases and accelerate the development of effective therapies to preserve vision. This guide serves as a foundational resource to inform these critical early-stage research decisions.

References

A Comparative Guide to the Phototoxicity of Retinal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Retinal, the aldehyde form of vitamin A, is a crucial molecule in vision. In the retina, different isomers of this chromophore play distinct roles in the visual cycle. However, these same molecules, when exposed to light, can become potent photosensitizers, generating reactive oxygen species (ROS) that can lead to cellular damage. This guide provides a comparative analysis of the phototoxicity of three key this compound isomers: all-trans-retinal, 11-cis-retinal (B22103), and 9-cis-retinal (B17824), supported by experimental data and detailed methodologies.

Key Findings at a Glance

All-trans-retinal generally exhibits the highest phototoxic potential among the isomers, primarily due to its efficient generation of singlet oxygen and its accumulation outside of the protective opsin protein. While 11-cis-retinal is also a potent photosensitizer, its phototoxicity in a healthy retina is mitigated by its sequestration within opsin. The phototoxicity of 9-cis-retinal is less characterized, but its ability to form a functional visual pigment suggests a potential for phototoxic effects if it accumulates in an unbound state.

Quantitative Comparison of this compound Isomer Phototoxicity

The following tables summarize key parameters related to the phototoxicity of all-trans-retinal, 11-cis-retinal, and 9-cis-retinal. It is important to note that direct comparative studies under identical conditions are limited, and thus, the data presented is a synthesis of findings from various sources.

Table 1: Photochemical Properties and Singlet Oxygen Quantum Yields

This compound IsomerAbsorption Max (λmax) in EthanolSinglet Oxygen Quantum Yield (ΦΔ)Notes
all-trans-Retinal ~382 nm~0.096 (in alcohols)The absorption spectrum extends into the visible range, contributing to its phototoxicity under physiological light conditions.[1] The quantum yield is solvent-dependent.
11-cis-Retinal ~379 nmData not available for direct comparisonAlso a potent photosensitizer, but its phototoxicity is typically lower in vivo due to being bound to opsin.[2]
9-cis-Retinal ~373 nmData not available for direct comparisonCan form a functional visual pigment (isorhodopsin). Its unbound form is expected to be phototoxic.

Table 2: Comparison of Photooxidative Potential

Featureall-trans-Retinal11-cis-Retinal9-cis-Retinal
Relative Photooxidative Potential HighModerate to High (when unbound)Likely Moderate to High (when unbound)
Primary ROS Generated Singlet oxygen, superoxide (B77818) radicalsSinglet oxygen, superoxide radicalsExpected to be similar to other isomers
Key Cytotoxic Effects Lipid peroxidation, protein oxidation, induction of apoptosisLipid peroxidation, formation of toxic bisretinoids (e.g., A2E)Data limited, but expected to induce oxidative stress
Cellular Localization in Retina Accumulates in photoreceptor outer segments after light exposurePrimarily bound to opsin in dark-adapted photoreceptorsCan bind to opsin to form isorhodopsin

Mechanisms of this compound Isomer-Induced Phototoxicity

The phototoxicity of this compound isomers is primarily mediated by the generation of ROS upon light absorption. These highly reactive molecules can damage cellular components, leading to cell death.

Signaling Pathways in all-trans-Retinal Phototoxicity

All-trans-retinal, when it accumulates in photoreceptor cells, can trigger a cascade of damaging events. Upon photoexcitation, it can directly generate singlet oxygen.[3] Furthermore, it can activate NADPH oxidase, leading to the production of superoxide radicals. This increase in ROS contributes to lipid peroxidation and an influx of calcium ions, which can activate apoptotic pathways.

all_trans_retinal_phototoxicity all-trans-Retinal Phototoxicity Pathway light Light Exposure atr all-trans-Retinal (unbound) light->atr Photoexcitation ros ROS Generation (Singlet Oxygen, Superoxide) atr->ros Photosensitization nadph NADPH Oxidase Activation atr->nadph plc PLC/IP3/Ca2+ Signaling ros->plc lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation nadph->ros apoptosis Apoptosis plc->apoptosis lipid_peroxidation->apoptosis

all-trans-Retinal Phototoxicity Pathway
Signaling Pathways in 11-cis-Retinal Phototoxicity

The phototoxicity of 11-cis-retinal is primarily a concern when it is not bound to opsin. Unbound 11-cis-retinal can also act as a photosensitizer, generating ROS. A significant aspect of its toxicity is its role as a precursor to the formation of bisretinoid compounds like A2E, which accumulate in the this compound pigment epithelium (RPE) and are themselves phototoxic.

eleven_cis_retinal_phototoxicity 11-cis-Retinal Phototoxicity Pathway light Light Exposure eleven_cis 11-cis-Retinal (unbound) light->eleven_cis Photoexcitation bisretinoid Bisretinoid Formation (e.g., A2E) light->bisretinoid Photooxidation ros ROS Generation eleven_cis->ros Photosensitization eleven_cis->bisretinoid Condensation Reactions rpe_damage RPE Damage ros->rpe_damage bisretinoid->rpe_damage

11-cis-Retinal Phototoxicity Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the phototoxicity of this compound isomers.

Cell Viability Assessment using MTS Assay

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan (B1609692) product.

Experimental Workflow:

mts_assay_workflow MTS Assay Workflow start Seed this compound Cells in 96-well plate incubation1 Incubate cells (e.g., 24h) start->incubation1 treatment Treat with this compound Isomers (various concentrations) incubation1->treatment incubation2 Incubate in dark (e.g., 6h) treatment->incubation2 light_exposure Expose to Light (specific wavelength and duration) incubation2->light_exposure add_mts Add MTS Reagent light_exposure->add_mts incubation3 Incubate (e.g., 1-4h) add_mts->incubation3 measure Measure Absorbance (490-500 nm) incubation3->measure analysis Calculate Cell Viability (%) measure->analysis

MTS Assay Workflow

Detailed Steps:

  • Cell Culture: Plate this compound pigment epithelial (RPE) cells or photoreceptor-derived cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of the this compound isomer (e.g., all-trans-retinal, 11-cis-retinal, or 9-cis-retinal) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.

  • Incubation: Incubate the cells with the this compound isomers in the dark for a specified period (e.g., 6 hours) to allow for cellular uptake.

  • Light Exposure: Expose the cells to a controlled light source of a specific wavelength (e.g., blue light, ~430 nm) and intensity for a defined duration. A parallel plate should be kept in the dark as a control.

  • MTS Reagent Addition: Following light exposure, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

  • Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength between 490 and 500 nm.

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated wells to the vehicle-treated control wells.

Lipid Peroxidation Measurement using BODIPY C11 Assay

The BODIPY 581/591 C11 probe is a fluorescent sensor used to detect lipid peroxidation in live cells. The probe incorporates into cellular membranes and exhibits a fluorescence emission shift from red to green upon oxidation of its polyunsaturated butadienyl portion.

Experimental Workflow:

bodipy_assay_workflow BODIPY C11 Assay Workflow start Culture this compound Cells on coverslips or plates treatment Treat with this compound Isomers start->treatment incubation1 Incubate in dark treatment->incubation1 light_exposure Expose to Light incubation1->light_exposure load_bodipy Load cells with BODIPY C11 probe light_exposure->load_bodipy wash Wash to remove excess probe load_bodipy->wash imaging Fluorescence Microscopy or Flow Cytometry wash->imaging analysis Analyze Red/Green Fluorescence Ratio imaging->analysis

BODIPY C11 Assay Workflow

Detailed Steps:

  • Cell Culture: Culture this compound cells on glass coverslips or in multi-well plates suitable for fluorescence imaging or flow cytometry.

  • Treatment and Light Exposure: Treat the cells with the this compound isomers and expose them to light as described in the MTS assay protocol.

  • Probe Loading: After light exposure, incubate the cells with a working solution of BODIPY 581/591 C11 (typically 1-10 µM) in a serum-free medium for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with a balanced salt solution (e.g., PBS) to remove the excess fluorescent probe.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Acquire images using a fluorescence microscope equipped with filters for both the reduced (red fluorescence, e.g., TRITC filter set) and oxidized (green fluorescence, e.g., FITC filter set) forms of the probe.

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the fluorescence intensity in both the red and green channels.

  • Data Analysis: Quantify lipid peroxidation by calculating the ratio of the green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.

Conclusion

The phototoxicity of this compound isomers is a critical consideration in this compound health and disease. All-trans-retinal stands out as a particularly potent photosensitizer, and its efficient clearance is vital for preventing light-induced this compound damage. While 11-cis-retinal is also inherently phototoxic, its binding to opsin provides a significant protective mechanism. The phototoxic profile of 9-cis-retinal requires further investigation, especially given its use in therapeutic strategies for certain this compound diseases. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess and compare the phototoxic effects of these and other retinoids, contributing to a deeper understanding of this compound photodamage and the development of protective therapies.

References

A Comparative Guide to In Vivo Validation of Artificial Retina Prototypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of leading artificial retina prototypes based on their in vivo validation performance. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in understanding the current landscape of retinal prostheses.

Performance Comparison of Artificial Retina Prototypes

The restoration of sight through artificial means has seen significant advancements, with several prototypes undergoing rigorous in vivo testing. These devices, designed to replace the function of damaged photoreceptors, vary in their approach, from epithis compound and subthis compound stimulation to novel photovoltaic technologies. Their performance, as demonstrated in preclinical and clinical trials, offers valuable insights into the strengths and limitations of each design.

The Argus II (Second Sight Medical Products) is an epithis compound prosthesis that has been commercially available and extensively studied. Clinical trials have shown that it can restore a degree of visual function, allowing patients to perceive light and motion, and in some cases, recognize large letters and objects.[1][2] The Alpha-IMS and its successor, the Alpha-AMS (Retina Implant AG), are subthis compound implants. The subthis compound placement is intended to leverage the remaining neural circuitry of the retina for more natural visual processing.[3][4] Clinical data for the Alpha-AMS has demonstrated the ability of some patients to read letters and recognize objects.[3][4][5]

A more recent development is the PRIMA (Pixium Vision), a photovoltaic subthis compound prosthesis. This wireless device converts light into electrical signals directly at the implant site, simplifying the surgical procedure. Clinical trials for PRIMA have reported promising results in patients with atrophic age-related macular degeneration (AMD), with some achieving visual acuity that matches the pixel size of the implant.[6][7][8] Other notable prototypes include the IRIS II (Pixium Vision), an epithis compound implant, and the Phoenix-99 (Bionic Vision Australia), a suprachoroidal device, which have also undergone preclinical and clinical evaluations.[9][10][11]

The following table summarizes the key quantitative data from in vivo validation studies of these artificial retina prototypes.

FeatureArgus IIAlpha-AMSPRIMAIRIS IIPhoenix-99
Implant Location Epithis compoundSubthis compoundSubthis compoundEpithis compoundSuprachoroidal
Number of Electrodes 60160037815099
Reported Visual Acuity (Best Case) 1.8 logMAR (approx. 20/1260)[12]0.95 logMAR (approx. 6/60)[5]1.39 logMAR (approx. 20/500) without zoom, improved with zoom[6][7]Limited data, focus on visual functionPreclinical
Patient Performance (Tasks) Improved square localization, direction of motion, and orientation & mobility.[1][12]Improved activities of daily living, object recognition, and grating acuity.[3][4][5][13]Letter and sequence of letters recognition.[6][7][8]Improvements in square localization and direction of motion.Preclinical safety and stability demonstrated in sheep.[11][14]
Power Source External wireless transmissionExternal wireless transmissionPhotovoltaic (powered by near-infrared light)External wireless transmissionExternal wireless transmission

Experimental Protocols for In Vivo Validation

The in vivo validation of artificial retina prototypes involves a series of rigorous experimental protocols to assess their safety, biocompatibility, and efficacy. These protocols are conducted in both animal models and human clinical trials.

Animal Models

A range of animal models are utilized in the preclinical evaluation of this compound prostheses. Common models include:

  • Rodents (Rats and Mice): Often used for initial biocompatibility and toxicity studies due to their well-characterized genetics and the availability of this compound degeneration models.[15]

  • Rabbits: Their larger eye size compared to rodents facilitates surgical practice and the assessment of implant stability.[16][17]

  • Cats and Pigs: These animals have a visual system that is more comparable to humans, making them suitable for more advanced functional studies.[18][19]

  • Sheep: Used for long-term biocompatibility and safety studies of larger implants due to the size and anatomy of their eyes.[11][14]

Surgical Implantation Techniques

The surgical procedure for implanting an artificial retina depends on its location:

  • Epithis compound Implantation: This procedure involves a vitrectomy to remove the vitreous gel, followed by placing the electrode array on the surface of the retina.[16][20][21] The array is typically secured with a this compound tack.[16][20]

  • Subthis compound Implantation: This is a more complex procedure that requires creating a small detachment of the retina to place the implant between the photoreceptor layer and the this compound pigment epithelium.[15][22][23]

  • Suprachoroidal Implantation: This technique involves placing the implant in the space between the choroid and the sclera, which is considered less invasive to the retina itself.[24]

Assessment of Visual Function and Biocompatibility

A variety of methods are employed to evaluate the performance and safety of artificial retinas in vivo:

  • Visual Evoked Potentials (VEP): This non-invasive technique measures the electrical signals in the brain's visual cortex in response to visual stimuli, providing an objective measure of the visual pathway's response to the implant.[25][26][27][28]

  • Behavioral Tests: In human trials, a battery of tests assesses the real-world benefits of the implant. These can include:

    • Square Localization: Patients are asked to locate a white square on a dark background.[12]

    • Direction of Motion: Patients need to identify the direction of a moving line.[12]

    • Grating Visual Acuity: This test measures the ability to distinguish between patterns of parallel bars.[12][13]

    • Orientation and Mobility Tasks: These tasks assess the patient's ability to navigate and interact with their environment, such as finding a door or following a line on the floor.[12]

  • Optical Coherence Tomography (OCT): A non-invasive imaging technique used to visualize the cross-sectional structure of the retina and assess the implant's position and any potential changes to the this compound tissue over time.

  • Histological Analysis: In preclinical studies, the this compound tissue is examined under a microscope after the animal is euthanized to assess the biocompatibility of the implant and to look for any signs of inflammation or damage to the this compound cells.[17][19][29][30]

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Signaling_Pathway cluster_external External Components cluster_internal Internal Components cluster_eye Eye Camera Video Camera VPU Video Processing Unit Camera->VPU Video Feed Receiver Receiver Coil VPU->Receiver Processed Signal (Wireless) Implant This compound Implant (Electrodes) Receiver->Implant Electrical Signals Retina Surviving this compound Neurons Implant->Retina Electrical Stimulation OpticNerve Optic Nerve Retina->OpticNerve Neural Signals Brain Visual Cortex OpticNerve->Brain To Brain

Fig. 1: Generalized signaling pathway of an artificial retina system.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Animal_Model Animal Model Selection (e.g., Rat, Rabbit, Pig) Surgical_Protocol Surgical Protocol Development & Refinement Animal_Model->Surgical_Protocol Biocompatibility Biocompatibility & Safety Assessment (Histology, OCT) Surgical_Protocol->Biocompatibility Functionality Functional Testing (VEP) Biocompatibility->Functionality Patient_Selection Patient Selection & Enrollment Functionality->Patient_Selection Informs Implantation Surgical Implantation Patient_Selection->Implantation Post_Op Post-operative Monitoring Implantation->Post_Op Functional_Assessment Visual Function Assessment (VA, Behavioral Tests) Post_Op->Functional_Assessment Long_Term Long-term Follow-up Functional_Assessment->Long_Term

Fig. 2: A typical workflow for the in vivo validation of artificial retinas.

Logical_Relationships cluster_device Device Characteristics cluster_outcome Validation Outcomes Electrode_Count Electrode Count & Density Visual_Acuity Visual Acuity Electrode_Count->Visual_Acuity Influences Implant_Location Implant Location (Epithis compound, Subthis compound) Visual_Function Visual Function Tests Implant_Location->Visual_Function Impacts Safety Safety & Biocompatibility Implant_Location->Safety Affects QoL Quality of Life Visual_Acuity->QoL Contributes to Visual_Function->QoL Contributes to

Fig. 3: Logical relationships between device characteristics and validation outcomes.

References

A Comparative Analysis of Retinoid Conversion Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the different cellular pathways for retinoid conversion, with a focus on the enzymatic processes leading to the formation of the biologically active retinoic acid. This document is intended for researchers, scientists, and drug development professionals working in the fields of dermatology, oncology, and developmental biology.

Introduction to Retinoid Metabolism

Retinoids, a class of compounds derived from vitamin A (retinol), are critical regulators of numerous biological processes, including cell proliferation, differentiation, and apoptosis. Their biological activity is primarily mediated by all-trans-retinoic acid (atRA), which functions as a ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), thereby modulating the transcription of target genes. The cellular concentration of atRA is tightly controlled through a series of enzymatic conversions, primarily through the canonical pathway. However, alternative and non-canonical pathways also contribute to retinoid signaling. This guide provides a comparative analysis of these pathways, supported by experimental data and detailed protocols.

The Canonical Retinoid Conversion Pathway

The most well-characterized pathway for atRA synthesis involves a two-step oxidation of retinol (B82714). This canonical pathway begins with the hydrolysis of retinyl esters to retinol, followed by the oxidation of retinol to retinaldehyde, and finally the irreversible oxidation of retinaldehyde to retinoic acid.

Canonical Retinoid Conversion Pathway Retinyl Esters Retinyl Esters Retinol Retinol Retinyl Esters->Retinol Retinyl Ester Hydrolases (REHs) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Retinol Dehydrogenases (RDHs) Alcohol Dehydrogenases (ADHs) all-trans-Retinoic Acid (atRA) all-trans-Retinoic Acid (atRA) Retinaldehyde->all-trans-Retinoic Acid (atRA) Retinaldehyde Dehydrogenases (RALDHs/ALDH1s) Biological Effects Biological Effects all-trans-Retinoic Acid (atRA)->Biological Effects RAR/RXR Activation

Figure 1: The Canonical Retinoid Conversion Pathway.
Step 1: Retinyl Ester Hydrolysis

Dietary vitamin A is primarily stored in the body as retinyl esters. To initiate the conversion to atRA, these esters must first be hydrolyzed to retinol by retinyl ester hydrolases (REHs)[1][2][3]. This step is crucial for mobilizing stored vitamin A for use in target tissues. Several enzymes have been identified to possess REH activity, including pancreatic triglyceride lipase (B570770) and hormone-sensitive lipase[1].

Step 2: Oxidation of Retinol to Retinaldehyde

The conversion of retinol to retinaldehyde is a reversible and rate-limiting step in atRA synthesis[4]. This reaction is catalyzed by two main families of enzymes: the retinol dehydrogenases (RDHs) and the alcohol dehydrogenases (ADHs)[5][6]. While both enzyme families contribute to retinol oxidation, they exhibit different kinetic properties and tissue-specific expression.

Step 3: Oxidation of Retinaldehyde to Retinoic Acid

The final and irreversible step in the canonical pathway is the oxidation of retinaldehyde to atRA, catalyzed by retinaldehyde dehydrogenases (RALDHs), which are members of the aldehyde dehydrogenase (ALDH) superfamily, primarily the ALDH1A subfamily (ALDH1A1, ALDH1A2, and ALDH1A3)[7][8][9][10]. These enzymes exhibit different substrate specificities and tissue distribution, contributing to the spatial and temporal regulation of atRA synthesis.

Alternative Retinoid Conversion Pathways

While the canonical pathway is the primary route for atRA synthesis, alternative pathways also exist, most notably the conversion from dietary carotenoids like β-carotene.

Alternative Retinoid Conversion Pathway β-Carotene β-Carotene Retinaldehyde Retinaldehyde β-Carotene->Retinaldehyde β-carotene-15,15'-monooxygenase (BCO1) all-trans-Retinoic Acid (atRA) all-trans-Retinoic Acid (atRA) Retinaldehyde->all-trans-Retinoic Acid (atRA) RALDHs/ALDH1s

Figure 2: β-Carotene to Retinoic Acid Pathway.

Provitamin A carotenoids, such as β-carotene, can be cleaved to yield retinaldehyde by the enzyme β-carotene 15,15'-monooxygenase (BCO1)[11][12][13][14]. This retinaldehyde can then enter the final step of the canonical pathway to be oxidized to atRA by RALDHs[12][15]. This pathway is particularly important in herbivores and provides a regulated source of retinoids, as the activity of BCO1 is influenced by the body's vitamin A status.

Non-Canonical Retinoid Signaling

In addition to the classical genomic actions of atRA mediated by nuclear receptors, rapid, non-genomic effects have been described, collectively known as non-canonical retinoid signaling[16][17][18]. These pathways are often initiated by the binding of retinoids to cytosolic proteins, such as Cellular Retinoic Acid Binding Protein 1 (CRABP1), which can then modulate the activity of various signaling cascades, including the MAPK and CaMKII pathways[16][18][19][20].

Non_Canonical_Retinoid_Signaling cluster_0 Cytosol RA Retinoic Acid CRABP1 CRABP1 RA->CRABP1 RAF RAF CRABP1->RAF Modulates CaMKII CaMKII CRABP1->CaMKII Modulates MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Neuronal Function Neuronal Function CaMKII->Neuronal Function

Figure 3: CRABP1-Mediated Non-Canonical Signaling.

This non-canonical signaling provides a mechanism for rapid cellular responses to retinoids that are independent of new gene transcription and protein synthesis[16].

Comparative Analysis of Enzyme Kinetics

The efficiency of each step in the retinoid conversion pathways is determined by the kinetic parameters of the involved enzymes. A summary of available kinetic data for key human enzymes is presented below. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

EnzymeSubstrateK_m (µM)k_cat (min⁻¹)k_cat/K_m (min⁻¹µM⁻¹)Reference(s)
Retinol Dehydrogenases
RDH10all-trans-Retinol~0.035--[4][21][22]
ADH1 (class I)all-trans-Retinol--~100-fold less than ADH4[23]
ADH4 (class IV)all-trans-Retinol--High efficiency[5][6][24]
Retinaldehyde Dehydrogenases
ALDH1A1all-trans-RetinaldehydeLow µM range-Lower than ALDH1A2/A3[7][9]
ALDH1A2all-trans-RetinaldehydeLow µM range-High efficiency[7][9]
ALDH1A3all-trans-RetinaldehydeLow µM range-High efficiency[7][9]

Comparative Biological Potency

The different retinoids exhibit varying potencies in eliciting biological responses, which is directly related to their proximity to the active form, atRA.

RetinoidConversion Steps to atRARelative PotencyReference(s)
Retinyl Esters (e.g., Retinyl Palmitate)3Lowest[25][26][27][28]
Retinol2Low[29][30]
Retinaldehyde1Intermediate[31]
all-trans-Retinoic Acid (atRA)0Highest[29]

Studies comparing the effects of retinol and retinoic acid on gene expression have shown that while both can induce similar changes, retinoic acid is significantly more potent[29][32]. For example, both retinol and retinoic acid have been shown to upregulate genes involved in collagen synthesis, but retinoic acid elicits a stronger response[29]. RNA-seq analyses have provided a global view of the transcriptional changes induced by different retinoids, confirming the more robust and rapid response to atRA compared to its precursors[32][33].

Experimental Protocols

Protocol 1: In Vitro Retinol Dehydrogenase Activity Assay

This protocol outlines a method to measure the activity of retinol dehydrogenases in cell or tissue extracts.

Materials:

  • Cell or tissue homogenate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • all-trans-Retinol (substrate)

  • NAD⁺ (cofactor)

  • Bovine Serum Albumin (BSA)

  • Quenching solution (e.g., methanol)

  • Hexane (B92381) for extraction

  • HPLC system with UV or MS detector

Procedure:

  • Prepare the reaction mixture containing assay buffer, BSA, and cell/tissue homogenate.

  • Initiate the reaction by adding all-trans-retinol and NAD⁺.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes) in the dark.

  • Stop the reaction by adding an equal volume of quenching solution.

  • Extract the retinoids with two volumes of hexane.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for HPLC analysis.

  • Quantify the amount of retinaldehyde produced by comparing to a standard curve.

RDH_Activity_Assay_Workflow start Prepare Reaction Mixture (Buffer, BSA, Homogenate) add_reagents Add Substrate (Retinol) & Cofactor (NAD⁺) start->add_reagents incubate Incubate at 37°C (dark) add_reagents->incubate quench Stop Reaction (e.g., with Methanol) incubate->quench extract Extract Retinoids (Hexane) quench->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in HPLC Solvent dry->reconstitute analyze Analyze by HPLC reconstitute->analyze end Quantify Retinaldehyde analyze->end HPLC_MS_Workflow start Spike Sample with Internal Standards ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction ppt->lle dry Evaporate to Dryness lle->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (SRM) separate->detect end Quantify Retinoids detect->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Retinal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals are critical components of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of retinal, also known as retinaldehyde, a chemical widely used in vision research and drug development. Adherence to these procedures will help your institution remain compliant with safety regulations and build a culture of safety.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). This compound is a hazardous chemical that may cause harm to fertility or the unborn child and can have long-lasting harmful effects on aquatic life.[1]

Personal Protective Equipment (PPE):

  • Gloves: Handle with chemical-resistant gloves inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]

  • Eye Protection: Wear safety glasses with side-shields conforming to appropriate government standards.[2][3]

  • Respiratory Protection: If there is a risk of dust formation, use a dust respirator.[4]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[4]

Handling and Storage:

  • Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2]

  • Use in a well-ventilated area.[4]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][2] this compound is light-sensitive and should be protected from direct light.[2][3] The recommended storage temperature is -20°C.[2]

Step-by-Step Disposal Plan for this compound

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. Do not let the product enter drains.[2]

Step 1: Waste Segregation and Collection

  • Identify and Classify: All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, must be classified as hazardous chemical waste.

  • Use Designated Containers: Collect all this compound waste in a dedicated, clearly labeled, and suitable, closed container.[2][5] The container should be compatible with the waste and prevent leakage or spillage.

Step 2: Spill Management In the event of a spill, follow these procedures to minimize exposure and ensure proper cleanup:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary PPE as outlined above.

  • Contain the Spill: Prevent the spillage from entering drains or water courses.[4]

  • Clean-up:

    • For Dry Spills: Use dry clean-up procedures and avoid generating dust.[4] Gently sweep up the material and place it in the designated hazardous waste container.[2][4]

    • For Wet Spills: Absorb the spill with an inert material and place it in the designated hazardous waste container.

Step 3: Final Disposal

  • Engage a Licensed Disposal Company: The final disposal of this compound waste must be handled by a licensed and qualified hazardous waste disposal company.[2][5]

  • Incineration: The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Documentation: Maintain records of all disposed chemical waste in accordance with institutional and regulatory requirements.

Quantitative Data Summary

While specific disposal limits can vary by region and institution, the following table summarizes key quantitative information derived from safety data sheets.

ParameterValueSource
Recommended Storage Temp.-20 °CSafety Data Sheet[2]
NFPA 704 Health Hazard1Indicates that exposure would cause irritation with only minor residual injury.[2]
NFPA 704 Fire Hazard0Materials that will not burn under typical fire conditions.[2]
NFPA 704 Reactivity Hazard0Normally stable, even under fire exposure conditions, and is not reactive with water.[2]

Experimental Protocols

The proper disposal of this compound is a safety procedure rather than a scientific experiment. Therefore, detailed experimental protocols in the traditional sense are not applicable. The step-by-step disposal plan provided above serves as the procedural protocol for safely managing and disposing of this compound waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Retinal_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Step 3a: Place Solid Waste in Labeled Hazardous Waste Container segregate->solid_container Solid Waste liquid_container Step 3b: Place Liquid Waste in Labeled Hazardous Waste Container segregate->liquid_container Liquid Waste storage Step 4: Store Securely in Designated Area solid_container->storage liquid_container->storage disposal_co Step 5: Arrange Pickup by Licensed Disposal Company storage->disposal_co incineration Step 6: Final Disposal via Chemical Incineration disposal_co->incineration end End: Disposal Complete incineration->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Retinal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural precision is paramount. This guide provides essential, immediate safety and logistical information for handling Retinal (Retinaldehyde), a light-sensitive aldehyde form of vitamin A crucial in vision and various biological processes. Adherence to these procedural steps will mitigate risks, ensure experimental integrity, and facilitate proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is classified as harmful if swallowed, causes skin irritation, and is suspected of damaging fertility or the unborn child.[1][2] Therefore, a comprehensive PPE strategy is crucial.

Recommended Personal Protective Equipment
PPE CategorySpecificationPurpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Due to the lack of specific breakthrough data for this compound, it is recommended to use gloves rated as having good to excellent resistance against common organic solvents. Double gloving may be appropriate for certain procedures.Prevents skin contact, which can cause irritation and potential absorption.[3]
Body Protection A lab coat or an impervious chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended if working outside of a fume hood or if dusts/aerosols are generated.[3]Prevents inhalation of harmful particles.

Safe Handling and Storage Protocols

Given this compound's sensitivity to light, specific handling and storage procedures are critical to maintain its chemical integrity and prevent degradation.

Procedural Steps for Handling:
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Prepare all necessary equipment and reagents.

  • Controlled Environment : Whenever possible, handle this compound in a designated area with controlled lighting, such as a dark room or under a fume hood with the sash lowered to minimize light exposure.[1][4]

  • Light Protection : Use amber-colored or opaque containers for storing and handling this compound solutions to protect them from light.[1][2][4] If transparent containers are necessary, they should be wrapped in aluminum foil.[4]

  • Ventilation : Always handle solid this compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contamination : Use clean, dedicated spatulas and glassware to prevent cross-contamination.

  • Weighing : When weighing solid this compound, do so in a fume hood on a tared weigh paper or in a suitable container.

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly while stirring to ensure it dissolves completely.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.

Waste Segregation and Disposal:
  • Solid Waste : Collect any solid this compound waste, including contaminated gloves, weigh papers, and paper towels, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Dispose of this compound solutions in a labeled hazardous waste container compatible with the solvent used. Do not pour this compound solutions down the drain.

  • Sharps : Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container.

  • Container Disposal : Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.[5] Once cleaned, the container can be disposed of as non-hazardous waste after defacing the label.

  • Professional Disposal : All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.[6][7]

Experimental Workflow for Handling this compound

G Workflow for Handling this compound prep 1. Preparation - Assemble PPE - Prepare workspace handling 2. Handling - Work in fume hood - Use low light conditions prep->handling Proceed when ready experiment 3. Experimentation - Perform experimental protocol handling->experiment Execute experiment decon 4. Decontamination - Clean workspace - Decontaminate equipment experiment->decon Post-experiment storage 6. Storage - Store in amber vials - Refrigerate as needed experiment->storage Store unused this compound waste 5. Waste Disposal - Segregate waste streams - Label containers decon->waste Dispose of waste waste->storage Store waste for pickup

Caption: A flowchart outlining the key procedural steps for safely handling this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retinal
Reactant of Route 2
Retinal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.